molecular formula C14H16N2O10S2 B2662581 NHS-PEG1-SS-PEG1-NHS

NHS-PEG1-SS-PEG1-NHS

Katalognummer: B2662581
Molekulargewicht: 436.4 g/mol
InChI-Schlüssel: BEMZOXCMCMCTHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NHS-PEG1-SS-PEG1-NHS is a useful research compound. Its molecular formula is C14H16N2O10S2 and its molecular weight is 436.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyldisulfanyl]ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O10S2/c17-9-1-2-10(18)15(9)25-13(21)23-5-7-27-28-8-6-24-14(22)26-16-11(19)3-4-12(16)20/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMZOXCMCMCTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCCSSCCOC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to NHS-PEG1-SS-PEG1-NHS: A Cleavable Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinking agent, NHS-PEG1-SS-PEG1-NHS. This reagent is a cornerstone in modern bioconjugation, enabling the reversible linkage of molecules through amine-reactive chemistry and a disulfide bond that can be cleaved under reducing conditions. Its properties make it particularly valuable in the development of sophisticated drug delivery systems, antibody-drug conjugates (ADCs), and tools for proteomic research.

Core Concepts and Chemical Properties

This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm. This spacer contains a central disulfide bond flanked by two short polyethylene (B3416737) glycol (PEG) units. The NHS esters readily react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[1][2] The disulfide bond provides a "cleavable" feature, as it can be broken by reducing agents, allowing for the controlled release of conjugated molecules.[3] This reversibility is a key advantage in applications such as targeted drug delivery within the reducing environment of the cell.[1]

Chemical Structure

mol label Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, essential for experimental design and execution.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₄H₁₆N₂O₁₀S₂[1]
Molecular Weight 436.41 g/mol [1]
CAS Number 1688598-83-5[1]
Purity Typically ≥95%[1]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO and DMF[4]
Spacer Arm Length ~16.4 Å (estimated)N/A

Table 2: Recommended Reaction and Storage Conditions

ParameterRecommendationReference(s)
Storage Conditions -20°C, desiccated[1]
Reaction pH (NHS ester) 7.2 - 8.5 (amine-free buffer)[5]
Cleavage Condition Reducing agents (e.g., DTT, TCEP)[3]
Long-term Storage of Stock Solution -80°C for up to 6 months[4]

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: General Protein-Protein Crosslinking

This protocol describes the conjugation of two amine-containing proteins.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Prepare the protein solutions at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein mixture. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis.

Protocol 2: Cleavage of the Disulfide Bond

This protocol is for the cleavage of the disulfide bond to release the conjugated molecules.

Materials:

  • Crosslinked conjugate from Protocol 1

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reducing Agent: Prepare a fresh stock solution of DTT (e.g., 1 M in water).

  • Cleavage Reaction: Add DTT to the solution of the crosslinked conjugate to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Analysis: The cleavage can be confirmed by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the cleaved components compared to the intact conjugate.

Mandatory Visualizations

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound.

cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Drug Payload Attachment cluster_2 Step 3: Purification and Characterization Ab Antibody (with Lysine residues) Ab_Linker Antibody-Linker Intermediate Ab->Ab_Linker Reaction at pH 7.2-8.5 Linker This compound Linker->Ab_Linker ADC Antibody-Drug Conjugate (ADC) Ab_Linker->ADC Reaction with second NHS ester Drug Amine-containing Drug Payload Drug->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., Mass Spec, HPLC) Purification->Characterization

Caption: A typical experimental workflow for ADC synthesis.

Signaling Pathway: Targeted Drug Delivery and Intracellular Release

This diagram illustrates the mechanism of action of an ADC utilizing a cleavable linker in the context of targeted cancer therapy.

cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Drug Payload Lysosome->Drug 4. Disulfide Cleavage (Reducing Environment) Apoptosis Apoptosis Drug->Apoptosis 5. Induction of Cell Death

Caption: Mechanism of targeted drug delivery and release.

References

An In-depth Technical Guide to the NHS-PEG1-SS-PEG1-NHS Crosslinker: Structure, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional, reducible crosslinker, NHS-PEG1-SS-PEG1-NHS. It details its chemical structure, mechanism of action, and provides generalized experimental protocols for its use in bioconjugation and drug delivery applications. The information is intended to enable researchers to effectively utilize this versatile linker in their work.

Core Concepts: Structure and Functionality

This compound is a chemical crosslinker featuring three key components: two N-hydroxysuccinimide (NHS) ester groups, two short polyethylene (B3416737) glycol (PEG) spacers, and a central disulfide bond. This unique architecture imparts specific functionalities crucial for the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs).

  • N-Hydroxysuccinimide (NHS) Esters : These are highly reactive functional groups located at both ends of the molecule. They readily react with primary amines (-NH₂) found in proteins (e.g., the side chain of lysine (B10760008) residues) and other biomolecules to form stable amide bonds. This reaction is most efficient at a pH range of 7.2 to 8.5.[1]

  • Polyethylene Glycol (PEG) Spacers : The short PEG1 units (one ethylene (B1197577) glycol unit on each side of the disulfide bond) serve as hydrophilic spacers. This hydrophilicity can improve the solubility of the crosslinker and the resulting conjugate, potentially reducing aggregation and immunogenicity.

  • Cleavable Disulfide Bond (SS) : The central disulfide bond is the key to the linker's "reversibility." It is stable under physiological conditions but can be readily cleaved in the presence of reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or endogenous glutathione (B108866) found in the intracellular environment.[2][3] This feature is critical for applications requiring the release of a conjugated payload within target cells.[2][3][4]

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C₁₄H₁₆N₂O₁₀S₂[3]
Molecular Weight 436.41 g/mol [5]
CAS Number 1688598-83-5[3]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF[6]
Storage Store at -20°C, desiccated[3][7]

Mechanism of Action

The utility of this compound lies in its two-stage mechanism of action: a stable conjugation step followed by a triggered cleavage step.

Amine-Reactive Conjugation

The process begins with the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. As a homobifunctional linker, this can occur at both ends of the molecule, allowing for the crosslinking of two amine-containing molecules or the conjugation of two molecules to a single entity.

G cluster_0 Step 1: Conjugation Linker This compound Molecule_A Molecule A (with -NH2) Conjugate_1 Molecule A - NH-CO-PEG1-SS-PEG1-NHS Molecule_B Molecule B (with -NH2) Final_Conjugate Molecule A - Conjugate - Molecule B

Reductive Cleavage of the Disulfide Bond

The disulfide bond in the core of the linker is stable in the oxidizing environment of the bloodstream. However, upon entering a reducing environment, such as the cytoplasm of a cell where glutathione concentrations are high (1-10 mM), the disulfide bond is cleaved.[8] This cleavage breaks the link between the conjugated molecules, leading to their release.

G cluster_1 Step 2: Cleavage Final_Conjugate Molecule A - Conjugate - Molecule B Cleaved_Products Molecule A-SH + HS-Molecule B Reducing_Agent Reducing Agent (e.g., Glutathione)

Quantitative Data Overview

Table 3.1: Factors Influencing NHS Ester Conjugation Efficiency
ParameterTypical Range/ConditionEffect on Reaction
pH 7.2 - 8.5Optimal for reaction with primary amines. Lower pH protonates amines, reducing reactivity. Higher pH increases hydrolysis of the NHS ester.[1]
Temperature 4°C to Room TemperatureLower temperatures (4°C) can be used for longer incubation times to minimize side reactions. Room temperature reactions are typically faster (30-60 min).[6]
Linker:Molecule Molar Ratio 10:1 to 20:1A molar excess of the linker is typically used to drive the reaction to completion. For IgG labeling, a 20-fold excess often results in 4-6 linkers per antibody.[7][9]
Buffer Composition Phosphate (B84403), Borate, BicarbonateMust be free of primary amines (e.g., Tris, glycine) which would compete with the target molecule for reaction with the NHS ester.[7]
Table 3.2: Factors Influencing Disulfide Bond Cleavage
ParameterConditionEffect on Cleavage
Reducing Agent DTT, TCEP, GlutathioneDTT and TCEP are potent reducing agents used in vitro. Glutathione is the primary intracellular reducing agent.
Steric Hindrance Alkyl substitution near the S-S bondIncreased steric hindrance can slow the rate of cleavage, which can be modulated to improve in vivo stability.[10]
Concentration of Reductant mM range (intracellular) vs µM range (plasma)The ~1000-fold higher concentration of glutathione in the cytosol compared to free thiols in plasma is the basis for selective intracellular cleavage.[8]

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization for specific applications is recommended.

Protocol for Protein Conjugation

This protocol describes the conjugation of a protein with an amine-containing small molecule or another protein using this compound.

G Start Start Buffer_Exchange 1. Buffer Exchange Protein into Amine-Free Buffer (e.g., PBS, pH 7.5) Start->Buffer_Exchange Prepare_Linker 2. Prepare Fresh Linker Solution in Anhydrous DMSO/DMF (e.g., 10 mM) Buffer_Exchange->Prepare_Linker React 3. Add Linker to Protein Solution (10-20 fold molar excess) Prepare_Linker->React Incubate 4. Incubate (30-60 min at RT or 2h at 4°C) React->Incubate Quench 5. Quench Reaction (Optional) with Tris or Glycine Incubate->Quench Purify 6. Purify Conjugate (Dialysis or SEC) Quench->Purify End End Purify->End

Materials:

  • Protein to be conjugated

  • This compound

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH. If necessary, perform a buffer exchange.

  • Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Initiate Reaction: Add the desired molar excess of the linker stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10%.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

  • Purification: Remove unreacted linker and byproducts by dialysis or size-exclusion chromatography.

Protocol for Disulfide Bond Cleavage Assay (Ellman's Assay)

This assay quantifies the free sulfhydryl groups generated upon cleavage of the disulfide bond.

Materials:

  • Disulfide-conjugated molecule

  • Reducing agent (e.g., 50 mM DTT)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)

  • Reaction buffer (e.g., 0.1 M phosphate, 1 mM EDTA, pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Cleavage Reaction: Incubate the disulfide-conjugated molecule with the reducing agent (e.g., 25-50 mM DTT) for 30-60 minutes at room temperature.

  • Sample Preparation: In a microplate well or cuvette, add a known amount of the cleaved sample.

  • Add Ellman's Reagent: Add the DTNB solution to the sample.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Measure Absorbance: Measure the absorbance at 412 nm.

  • Quantification: Determine the concentration of free sulfhydryls by comparing the absorbance to a standard curve generated with a known concentration of a thiol-containing compound like cysteine.

Synthesis of a Disulfide-Containing Bis-Succinimidyl Crosslinker

While a specific protocol for this compound is not publicly detailed, the following procedure for a similar disulfide-containing bis-succinimide provides a representative synthetic route.[11]

G Start 2-Hydroxyethyl disulfide Step1 React with Phosgene (B1210022) Start->Step1 Intermediate Disulfide-containing chloroformate Step1->Intermediate Step2 React with N-hydroxysuccinimide and Triethylamine Intermediate->Step2 Product Disulfide-containing bis-succinimide Step2->Product

Step 1: Formation of the Chloroformate Intermediate

  • 2-Hydroxyethyl disulfide is reacted with phosgene in a suitable solvent like tetrahydrofuran (B95107) (THF).

  • The reaction is typically stirred for several hours at room temperature.

  • The solvent is then removed by rotary evaporation to yield the disulfide-containing chloroformate intermediate.

Step 2: Formation of the NHS Ester

  • The intermediate is redissolved in a solvent like THF.

  • N-hydroxysuccinimide and a base, such as triethylamine, are added.

  • The mixture is incubated, often with gentle heating (e.g., 40°C), for an extended period (e.g., 18 hours) to form the final bis-succinimidyl product.

  • The final product would then be purified using standard techniques like column chromatography.

Conclusion

The this compound crosslinker is a valuable tool for researchers in drug development and biotechnology. Its well-defined structure, combining amine-reactive ends with a centrally located, reducible disulfide bond, allows for the creation of stable bioconjugates that can be designed to release their cargo in response to the reducing environment of the cell. While specific quantitative data for this linker is sparse, the principles of NHS ester chemistry and disulfide cleavage are well-established, providing a solid foundation for its successful application. Careful optimization of reaction conditions is crucial to maximize conjugation efficiency and ensure the desired performance of the final product.

References

An In-depth Technical Guide to the Synthesis and Purification of NHS-PEG1-SS-PEG1-NHS: A Homobifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and application of NHS-PEG1-SS-PEG1-NHS, a homobifunctional, cleavable crosslinking agent. This reagent is of significant interest in bioconjugation, proteomics, and drug delivery due to its ability to link molecules containing primary amines via a spacer arm that incorporates a disulfide bond, which can be cleaved under reducing conditions.

Introduction to this compound

This compound, also known as bis-succinimidyl-PEG1-disulfide, is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) esters at either end of a short polyethylene (B3416737) glycol (PEG) spacer containing a disulfide bond. The NHS esters react specifically and efficiently with primary amines (-NH2) on biomolecules, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1] The presence of the disulfide bond (-S-S-) within the PEG spacer arm renders the crosslink cleavable by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME).[2][3] This cleavability is a crucial feature for applications requiring the release of conjugated molecules or the analysis of crosslinked products.[4][5] The short PEG1 spacer enhances the water solubility of the crosslinker.

Chemical Structure:

  • IUPAC Name: 1,1'-[dithiobis(ethane-1,1-diyl)]bis(oxy)]bis(2,5-pyrrolidinedione)

  • Molecular Formula: C₁₄H₁₆N₂O₁₀S₂[6]

  • Molecular Weight: 436.4 g/mol [6]

Synthesis of this compound

Proposed Synthesis of the Dicarboxylic Acid Precursor: 3,3'-dithiobis(pegylated propionic acid)

A plausible route to the dicarboxylic acid precursor involves the disulfide exchange of a thiol-containing PEGylated carboxylic acid.

Reaction Scheme:

  • Thiolation of a protected PEGylated carboxylic acid: Starting with a commercially available Fmoc-NH-PEG1-COOH, the carboxyl group can be protected, followed by deprotection of the Fmoc group and subsequent reaction with a thiolating agent to yield HS-PEG1-COOH.

  • Oxidative disulfide bond formation: Two molecules of the resulting thiol-PEGylated carboxylic acid can then be oxidized under mild conditions (e.g., air oxidation in the presence of a base or using iodine) to form the desired 3,3'-dithiobis(pegylated propionic acid).

Experimental Protocol: NHS Ester Activation

This protocol is adapted from the synthesis of dithiobis(succinimidyl propionate) (DSP).[7]

Materials:

  • 3,3'-dithiobis(pegylated propionic acid)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC hydrochloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (if needed for solubility)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3,3'-dithiobis(pegylated propionic acid) (1 equivalent) in anhydrous dichloromethane. If solubility is an issue, a minimal amount of anhydrous DMF can be used as a co-solvent.

  • Add N-Hydroxysuccinimide (NHS) (2.2 equivalents) to the solution and stir until it is fully dissolved.

  • Add EDC hydrochloride (2.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight (approximately 12-16 hours). A white precipitate of dicyclohexylurea (if DCC is used) or water-soluble urea (B33335) byproducts (with EDC) will form.

  • If a precipitate forms, filter the reaction mixture to remove the solid byproduct.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

Purification of the final product is critical to remove unreacted starting materials, coupling reagents, and byproducts, which can interfere with subsequent bioconjugation reactions. The primary challenge in purifying NHS esters is their susceptibility to hydrolysis.[8] Therefore, anhydrous conditions and, in the case of chromatography, acidic mobile phases are often employed to minimize degradation.

Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

  • Lyophilizer

Procedure:

  • Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95% A: 5% B).

  • Inject the sample onto the C18 column.

  • Elute the product using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the NHS ester).

  • Collect the fractions corresponding to the major product peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Results
¹H NMR Appearance of characteristic peaks for the PEG spacer, the succinimidyl group, and the methylene (B1212753) groups adjacent to the disulfide bond.
Mass Spectrometry (e.g., ESI-MS) Observation of the molecular ion peak corresponding to the calculated molecular weight of the product (436.4 g/mol ).
Analytical RP-HPLC A single major peak indicating high purity.

Application: Protein Crosslinking

This compound is a valuable tool for studying protein-protein interactions.[5] By covalently linking interacting proteins in situ, transient or weak interactions can be captured for subsequent analysis by techniques such as immunoprecipitation and mass spectrometry.[4][9]

Experimental Protocol: In Vivo Protein Crosslinking

This protocol provides a general guideline for crosslinking proteins in cultured mammalian cells.[4][9]

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • This compound

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell lysis buffer

  • Reducing agent (e.g., DTT or BME)

Procedure:

  • Cell Preparation: Grow cells to the desired confluency in appropriate culture dishes.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).

  • Crosslinking Reaction:

    • Wash the cells twice with ice-cold PBS.

    • Dilute the this compound stock solution in ice-cold PBS to the desired final concentration (typically 0.1-2 mM).

    • Add the crosslinking solution to the cells and incubate for 30 minutes at room temperature or 2 hours on ice.

  • Quenching:

    • Remove the crosslinking solution.

    • Add quenching buffer to a final concentration of 20-50 mM to inactivate any unreacted crosslinker.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

  • Analysis:

    • The crosslinked proteins in the cell lysate can be analyzed by SDS-PAGE and Western blotting. To cleave the disulfide bond, the sample should be heated in loading buffer containing a reducing agent (e.g., DTT or BME).

Quantitative Data Summary
Parameter Recommended Range Notes
Crosslinker Concentration 0.1 - 2 mMOptimal concentration should be determined empirically. Higher concentrations can lead to non-specific crosslinking.[9]
Incubation Time 30 min at RT or 2 hours at 4°CLonger incubation times may be necessary for some interactions.[2]
Quenching Reagent 20-50 mM Tris-HCl or GlycineEssential to stop the reaction and prevent non-specific crosslinking during cell lysis.[8]
Reducing Agent (for cleavage) 10-50 mM DTT or 5% BMEFor cleavage of the disulfide bond prior to analysis.[2]

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound cluster_purification Purification start 3,3'-dithiobis(pegylated propionic acid) reagents NHS, EDC in Anhydrous DCM start->reagents reaction Stir at RT, overnight reagents->reaction filtration Filter to remove urea byproduct reaction->filtration evaporation Concentrate under reduced pressure filtration->evaporation crude_product Crude this compound evaporation->crude_product rp_hplc Preparative RP-HPLC (C18 column, H2O/ACN gradient with 0.1% TFA) crude_product->rp_hplc fraction_collection Collect product fractions rp_hplc->fraction_collection lyophilization Lyophilize pure fractions fraction_collection->lyophilization final_product Purified this compound lyophilization->final_product

Caption: Synthetic and purification workflow for this compound.

Protein Crosslinking Experimental Workflow

G cluster_workflow Protein Crosslinking Workflow cell_prep Prepare cultured cells crosslinker_prep Prepare fresh this compound solution in DMSO cell_prep->crosslinker_prep crosslinking Incubate cells with crosslinker (0.1-2 mM in PBS) crosslinker_prep->crosslinking quenching Quench reaction with Tris buffer crosslinking->quenching cell_lysis Lyse cells quenching->cell_lysis analysis Analyze by SDS-PAGE / Western Blot (with and without reducing agent) cell_lysis->analysis

Caption: Experimental workflow for in vivo protein crosslinking.

Signaling Pathway Analogy: Amine-Reactive Crosslinking

G cluster_reaction NHS Ester Reaction with Primary Amine protein1 Protein 1 (with primary amine) intermediate Protein 1 - Linker Intermediate protein1->intermediate NHS ester reaction crosslinker This compound crosslinker->intermediate final_product Crosslinked Protein Complex intermediate->final_product NHS ester reaction protein2 Protein 2 (with primary amine) protein2->final_product

Caption: Amine-reactive crosslinking reaction mechanism.

References

An In-depth Technical Guide to the NHS-PEG1-SS-PEG1-NHS Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and experimental protocols for the NHS-PEG1-SS-PEG1-NHS crosslinker. This reagent is a homobifunctional, cleavable crosslinking agent widely used in bioconjugation, proteomics, and drug delivery systems.

Introduction and Core Features

The this compound crosslinker is a versatile chemical tool designed for covalently linking molecules that contain primary amines. Its structure is symmetrical, featuring two N-hydroxysuccinimide (NHS) ester groups at each terminus, connected by a spacer arm containing a central, cleavable disulfide bond and two single polyethylene (B3416737) glycol (PEG1) units.[1]

Key Features:

  • Amine-Reactivity: The NHS esters specifically and efficiently react with primary amines (-NH2), such as those on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds.[2][3]

  • Homobifunctional: Possessing identical reactive groups on both ends, it is ideal for intramolecular crosslinking or linking identical molecules.

  • Cleavable Disulfide Bond: The central disulfide (-S-S-) bond can be easily cleaved by common reducing agents, allowing for the reversal of the crosslink.[1][4] This feature is critical for applications such as releasing a conjugated payload within the reducing environment of the cell cytoplasm or for analyzing crosslinked protein complexes.[5]

  • PEGylated Spacer: The short PEG1 spacers enhance the hydrophilicity of the crosslinker, which can improve the solubility of the resulting conjugate and reduce potential immunogenicity.[6]

This combination of features makes it a valuable reagent for creating reversible conjugates, studying protein-protein interactions, and developing targeted drug delivery systems like antibody-drug conjugates (ADCs).[7][8][9]

Chemical Properties and Data

The precise chemical and physical properties of the crosslinker are essential for designing and reproducing experiments.

PropertyValueSource(s)
Chemical Name This compound[1]
Molecular Formula C₁₄H₁₆N₂O₁₀S₂[1][10]
Molecular Weight 436.41 g/mol [1][10]
CAS Number 1688598-83-5[1][10][11]
Purity Typically ≥97%[1][10]
Spacer Arm Length ~16.9 Å (Estimated)N/A
Solubility Soluble in DMSO, DMF; poorly soluble in water[11][12]
Reactive Groups N-hydroxysuccinimide (NHS) Ester[2]
Target Functional Group Primary Amines (-NH₂)[2][3]
Cleavability Reducible Disulfide Bond[1]

Reaction Chemistry and Protocols

The core reaction is a nucleophilic acyl substitution where an unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[3][13] This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2]

Critical Factor: pH The reaction is highly pH-dependent. The optimal pH range is between 7.2 and 8.5.[2][3]

  • Below pH 7: Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction.[12][13]

  • Above pH 8.5: The competing reaction, hydrolysis of the NHS ester by water, accelerates dramatically. This reduces conjugation efficiency as the ester is converted to an unreactive carboxylic acid.[2][13]

ParameterRecommended ConditionRationale and NotesSource(s)
Reaction pH 7.2 - 8.5Balances amine reactivity with NHS ester stability. The optimal pH is often cited as 8.3-8.5.[2][3][12]
Reaction Buffers Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines. Do not use Tris or glycine (B1666218) buffers as they compete in the reaction.[2][14]
Temperature 4°C to Room Temperature (20-25°C)Room temperature for 30-60 minutes or 4°C for 2-4 hours (or overnight) are common.[2][14]
Molar Excess 10- to 50-fold (Crosslinker:Protein)Depends on protein concentration and desired degree of labeling. Start with a 20-fold excess.[14][15]
Quenching Reagent 20-50 mM Tris or GlycineAdded after incubation to consume any unreacted NHS ester and terminate the reaction.[2][15]

The disulfide bond is readily cleaved under reducing conditions, breaking the crosslink and separating the conjugated molecules. This is a key advantage for sample analysis (e.g., in SDS-PAGE) or for releasing therapeutic agents inside cells.

ParameterRecommended ConditionRationale and NotesSource(s)
Reducing Agents Dithiothreitol (DTT), TCEP, 2-MercaptoethanolDTT is a very common and effective choice. TCEP is odorless and effective over a wider pH range.[4][16]
Concentration 20-100 mMA typical concentration for efficient cleavage.[4]
Incubation 15-60 minutes at Room TemperatureIncubation time and temperature can be optimized based on the specific application.[15]

Detailed Experimental Protocols

This protocol provides a general workflow for crosslinking proteins in solution.

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

  • Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation.[14] Dissolve the crosslinker in anhydrous DMSO or DMF to create a 10 mM stock solution.[14] Do not store the stock solution.[14]

  • Reaction Initiation: Add the required volume of the 10 mM crosslinker stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Ensure the final DMSO/DMF concentration does not exceed 10% (v/v) to prevent protein denaturation.[17][18]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[14]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[15] Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove excess, unreacted, and hydrolyzed crosslinker using size-exclusion chromatography (desalting column) or dialysis.[14][19]

This protocol is suitable for cleaving the crosslink prior to analysis by SDS-PAGE.

  • Sample Preparation: Take an aliquot of the purified crosslinked protein conjugate from Protocol 1.

  • Add Reducing Agent: Add a reducing SDS-PAGE sample buffer containing DTT or 2-mercaptoethanol. Alternatively, add DTT to the sample to a final concentration of 50-100 mM.

  • Incubation: Heat the sample at 95-100°C for 5-10 minutes. This both denatures the protein and ensures rapid cleavage of the disulfide bond.

  • Analysis: Load the treated sample onto an SDS-PAGE gel. The cleaved proteins will migrate as separate subunits, whereas an uncleaved (non-reduced) sample would show a higher molecular weight band corresponding to the crosslinked complex.

Mandatory Visualizations

ReactionMechanism cluster_conjugation Conjugation (pH 7.2-8.5) cluster_cleavage Cleavage Crosslinker NHS-PEG-S-S-PEG-NHS Conjugate Protein-NH-CO-PEG-S-S-PEG-CO-NH-Protein (Stable Amide Bonds) Crosslinker->Conjugate + 2x Protein-NH₂ Amine Protein-NH₂ Cleaved 2x Protein-NH-CO-PEG-SH (Cleaved Products) Conjugate->Cleaved + DTT ReducingAgent Reducing Agent (e.g., DTT)

Caption: Reaction mechanism of amine conjugation and subsequent disulfide bond cleavage.

ExperimentalWorkflow cluster_analysis Analysis Options A 1. Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.5) C 3. Add Crosslinker to Protein Solution (20-fold molar excess) A->C B 2. Dissolve this compound in DMSO or DMF (10 mM) B->C D 4. Incubate (30-60 min at RT or 2h at 4°C) C->D E 5. Quench Reaction (Add Tris or Glycine) D->E F 6. Purify Conjugate (Desalting Column or Dialysis) E->F G Analyze Intact Conjugate (e.g., Native PAGE, SEC) F->G H Cleave Disulfide Bond (Add DTT / Reducing Agent) F->H I Analyze Cleaved Subunits (e.g., SDS-PAGE) H->I

Caption: A typical experimental workflow for protein crosslinking and analysis.

Storage and Handling

  • Moisture Sensitivity: The NHS-ester moiety is highly susceptible to hydrolysis. The crosslinker is moisture-sensitive and should be stored in a desiccator.[14][15]

  • Storage Temperature: Store the solid reagent at -20°C.[1][14]

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.[14]

  • Solution Stability: Prepare solutions in anhydrous organic solvents (DMSO, DMF) immediately before use. Do not prepare aqueous stock solutions for storage, as the crosslinker will rapidly hydrolyze.[12][14] Discard any unused reconstituted reagent.[14]

References

understanding the disulfide bond in cleavable linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Disulfide Bond in Cleavable Linkers

Introduction

Antibody-drug conjugates (ADCs) and other targeted drug delivery systems represent a significant evolution in therapeutic strategies, particularly in oncology.[] These complex molecules merge the target specificity of monoclonal antibodies with the high potency of cytotoxic agents.[][2] A linchpin in the design and efficacy of these systems is the linker, the chemical bridge connecting the antibody to the payload.[] Among the various types of linkers, those incorporating a disulfide bond are a prominent class of cleavable linkers, engineered for selective payload release.[][3]

This guide provides a comprehensive technical overview of disulfide linkers. It details their core mechanism of action, the critical factors influencing their performance, quantitative stability data, and detailed experimental protocols for their synthesis, conjugation, and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted therapeutics.

The Core Mechanism: Redox-Sensitive Cleavage

The therapeutic principle of a disulfide linker is rooted in the significant difference in reductive potential between the extracellular environment (bloodstream) and the intracellular environment (cytoplasm).[4]

  • Extracellular Stability: In the bloodstream, the environment is relatively oxidizing, and the concentration of reducing agents is low (e.g., plasma glutathione (B108866) concentration is ~5 µmol/L).[][] This allows the disulfide bond within the linker to remain stable, keeping the potent payload securely attached to the antibody during circulation.[][4] This stability is crucial for minimizing off-target toxicity to healthy tissues.[]

  • Intracellular Cleavage: Upon binding to a target antigen on a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis.[4] Once inside the cell, it is exposed to the highly reducing environment of the cytoplasm, which has a glutathione (GSH) concentration that is up to 1000-fold higher (1-10 mmol/L) than in the plasma.[][] This high concentration of GSH, along with cellular enzymes like thioredoxin (TRX) and glutaredoxin (GRX), rapidly reduces and cleaves the disulfide bond.[][6][7]

  • Payload Release: The cleavage of the disulfide bond liberates the cytotoxic payload from the antibody, allowing it to exert its therapeutic effect, leading to the death of the target cancer cell.[][8]

ADC_Mechanism cluster_blood Bloodstream (Oxidizing) cluster_cell Cancer Cell (Reducing) A 1. ADC Circulates B 2. Targets Antigen on Cancer Cell A->B C 3. Internalization (Endocytosis) B->C Binding D 4. Reductive Cleavage (High GSH, TRX) C->D E 5. Payload Release D->E F 6. Apoptosis E->F

Figure 1: General mechanism of a disulfide-linked ADC.

Key Factors Influencing Disulfide Linker Performance

The ideal disulfide linker must strike a delicate balance: it needs to be stable enough to prevent premature drug release in circulation but labile enough to ensure efficient payload release inside the target cell.[][9] This balance is governed by several factors.

The Reductive Environment

The primary driver of disulfide cleavage is the high intracellular concentration of thiols.

  • Glutathione (GSH): As the most abundant intracellular thiol, GSH is the main reducing agent responsible for cleaving disulfide linkers via a thiol-disulfide exchange reaction.[][8][10]

  • Thioredoxin (TRX) and Glutaredoxin (GRX) Systems: Studies have shown that enzymes such as thioredoxin (TRX) and glutaredoxin (GRX), in conjunction with their respective reductases, can also catalytically cleave disulfide bonds in linkers.[6][7] This enzymatic cleavage can be a significant contributor to payload release.[6]

Environment Primary Reducing Agent Typical Concentration Effect on Disulfide Linker
Blood Plasma Glutathione (GSH), Cysteine~5 µmol/L[][]Stable, minimal cleavage
Cytoplasm Glutathione (GSH)1 - 10 mmol/L[][]Rapid cleavage and payload release

Table 1: Comparison of reducing environments and their effect on disulfide linkers.

Steric Hindrance

One of the most effective strategies to enhance the in-circulation stability of a disulfide linker is to introduce steric hindrance around the bond.[10][11]

  • Mechanism: By placing bulky groups, typically methyl groups, on the carbon atoms adjacent (at the α-position) to the disulfide bond, the accessibility of the bond to circulating thiols is reduced.[2][10] This steric shielding slows the rate of thiol-disulfide exchange in the plasma, preventing premature payload release.[12][13]

  • Balancing Act: While steric hindrance improves stability, excessive hindrance can also slow down the desired intracellular cleavage, potentially reducing the efficacy of the drug.[10][14] Therefore, the degree of substitution must be carefully optimized to achieve a therapeutic window that balances stability and efficient release.[13][14] For example, a mono-substituted linker often provides a good balance, whereas a disubstituted linker may be too stable, hindering intracellular release.[10][14]

Linker Type Steric Hindrance In Vivo Stability Metric (Mouse Model) Reference
UnhinderedNone~60% of payload lost after 24 hours[14]
MonosubstitutedOne methyl group adjacent to disulfide~10% of payload lost after 7 days[14][15]
DisubstitutedTwo methyl groups adjacent to disulfideVery stable, but can reduce intracellular release and efficacy[14]

Table 2: Impact of steric hindrance on the in vivo stability of disulfide linkers. Note that stability can vary based on the specific ADC components and model system.[14]

Redox Potential

The redox potential of a disulfide bond is a measure of its tendency to be reduced and is a key determinant of its stability in a given environment.[16][17]

  • Structural vs. Functional Disulfides: In proteins, disulfide bonds can be broadly classified as structural or functional. Structural disulfides have very negative redox potentials (e.g., < -330 mV), making them highly stable and resistant to reduction.[18] Functional disulfides, which are involved in regulating protein activity, have higher redox potentials (e.g., -89 to -330 mV) and are more readily cleaved.[16][18]

  • Linker Design: Disulfide linkers for drug delivery are designed to have redox potentials that fall within a range where they are stable in the mildly reducing extracellular space but are readily cleaved by the more potent reducing environment inside the cell.[9][16]

Disulfide Bond Type Typical Redox Potential Range Biological Role / Application
Structural< -330 mV[18]Maintaining protein structure; highly stable
Allosteric/Functional-184 mV to -255 mV[16]Regulating protein activity; reversible cleavage
Glutathione (GSH/GSSG)-240 mV (Standard Potential, E'⁰)[19]Major cellular redox buffer
Cleavable LinkersDesigned to be stable in plasma but cleaved by intracellular redox potentialTargeted drug release

Table 3: Representative redox potentials of different disulfide bonds.

Experimental Protocols and Workflows

The development of ADCs with disulfide linkers involves a series of well-defined experimental procedures.

Synthesis of a Disulfide-Containing Linker

This protocol provides a general method for creating a heterobifunctional disulfide linker, such as SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), which can then be reacted with a payload.

Objective: To synthesize a linker containing a disulfide bond and reactive groups for conjugation to both an antibody and a payload.

Methodology:

  • Starting Materials: Commercially available reagents like N-succinimidyl 3-halopropionate and 2,2'-dithiodipyridine.

  • Reaction: The synthesis often involves a two-step process. First, a thiol-containing precursor is generated.

  • Activation: This precursor is then reacted with an activating agent (e.g., 2,2'-dithiodipyridine) to form the pyridyl disulfide group. This group is highly reactive towards free thiols on an antibody.[20]

  • Purification: The final linker product is purified using techniques like column chromatography or HPLC.

  • Characterization: The structure is confirmed using NMR and mass spectrometry.

Conjugation to an Antibody (ADC Formation)

This workflow describes the process of linking the payload-linker complex to a monoclonal antibody.

ADC_Synthesis_Workflow A 1. Antibody Partial Reduction (e.g., with DTT or TCEP) B 2. Generate Free Thiol (-SH) Groups on Antibody Interchain Cysteines A->B D 4. Conjugation Reaction (Thiol-Disulfide Exchange) B->D C 3. Prepare Linker-Payload Complex C->D E 5. Purification of ADC (e.g., Size Exclusion Chromatography) D->E F 6. Characterization (DAR, Purity, Stability) E->F

Figure 2: Experimental workflow for ADC synthesis.

Methodology:

  • Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate a controlled number of free thiol groups.[4]

  • Linker-Payload Conjugation: The linker-payload complex, containing a thiol-reactive group like a pyridyl disulfide, is added to the reduced antibody solution.[4] The antibody's free thiol groups react with the linker via thiol-disulfide exchange to form the ADC.[2]

  • Purification: The resulting ADC is purified to remove unconjugated antibody, excess linker-payload, and other byproducts. Size-exclusion chromatography (SEC) or affinity chromatography are common methods.[4]

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.[14]

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., from mouse, rat, or human) at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96 hours).

  • Quantification of Intact ADC: The concentration of the intact ADC (with payload still attached) is measured.[14]

    • ELISA-Based Method: A sandwich ELISA can be used, with a capture antibody for the mAb and a detection antibody that recognizes the payload.[14]

    • LC-MS-Based Method: The ADC is isolated from the plasma (e.g., via affinity capture) and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[14]

  • Data Analysis: The concentration of intact ADC or the average DAR is plotted against time to determine the stability profile and calculate the conjugate's half-life in plasma.[14]

In Vitro Cleavage Assay

Objective: To confirm that the disulfide linker can be cleaved efficiently in a reducing environment mimicking the cytoplasm.

Assay_Workflow cluster_stability Plasma Stability Assay cluster_cleavage Reductive Cleavage Assay S1 Incubate ADC in Plasma (37°C) S2 Sample at Time Points S1->S2 S3 Quantify Intact ADC (ELISA or LC-MS) S2->S3 S4 Calculate Half-Life S3->S4 C1 Incubate ADC with Reducing Agent (GSH/DTT) C2 Sample at Time Points C1->C2 C3 Analyze for Released Payload (HPLC/MS) C2->C3 C4 Determine Cleavage Rate C3->C4

Figure 3: Workflow for in vitro stability and cleavage assays.

Methodology:

  • Incubation: The ADC is incubated in a buffer solution containing a high concentration of a reducing agent, such as GSH (e.g., 5 mM) or DTT (e.g., 10 mM), at 37°C.

  • Analysis: At various time points, samples are analyzed by techniques like reverse-phase HPLC or LC-MS to quantify the amount of released payload versus the amount of intact ADC.

  • Data Analysis: The percentage of released payload is plotted over time to determine the cleavage kinetics.

Characterization by Mass Spectrometry

Objective: To confirm the site of conjugation and the integrity of the disulfide linkages.

Methodology:

  • Peptide Mapping: The ADC is digested into smaller peptides using a protease like trypsin.[21]

  • LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS. The analysis is performed under both non-reducing and reducing conditions.[21]

  • Data Comparison: Under non-reducing conditions, a peptide containing the linker-payload conjugated to a cysteine residue will be identified. Under reducing conditions, this peak will disappear, and two new peaks corresponding to the individual peptides (one from the antibody and one from the cleaved linker-payload) will appear. This confirms the location and cleavable nature of the disulfide bond.[21]

Conclusion

Disulfide linkers are a cornerstone of modern targeted drug delivery, offering a robust mechanism for controlled, redox-sensitive payload release.[][] Their effectiveness hinges on a carefully optimized balance between stability in circulation and efficient cleavage within the target cell. This balance is controlled by modulating factors such as steric hindrance and the intrinsic redox potential of the disulfide bond.[11][16] The experimental protocols and quantitative data presented here provide a foundational guide for the rational design, synthesis, and evaluation of next-generation therapeutics that leverage this powerful linker technology. As research progresses, novel disulfide linker designs will continue to refine the therapeutic index, enhancing the efficacy and safety of targeted therapies.[9]

References

The Art of Amine Acylation: An In-depth Technical Guide to the Reactivity of NHS Esters with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a robust and versatile method for the covalent modification of biomolecules. Their widespread adoption in research, diagnostics, and the development of therapeutics such as antibody-drug conjugates (ADCs) is a testament to their efficiency and selectivity in targeting primary amines. This technical guide delves into the core principles governing the reactivity of NHS esters, offering a comprehensive overview of the reaction mechanism, kinetics, and the critical parameters that influence conjugation efficiency. Detailed experimental protocols are provided to empower researchers to achieve optimal and reproducible results.

Core Principles: The Nucleophilic Acyl Substitution Reaction

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine, typically found at the N-terminus of a polypeptide or on the side chain of a lysine (B10760008) residue, acts as a nucleophile.[2] It attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[3][] This chemistry is favored for its ability to proceed under mild, aqueous conditions, which helps preserve the native structure and function of sensitive biomolecules.[1]

reagents [label=<

R-CO-O-N(CO)₂ (NHS Ester) + R'-NH₂ (Primary Amine)

];

intermediate [label=<

R-C(O⁻)-NH₂⁺-R' | O-N(CO)₂

Tetrahedral Intermediate

];

products [label=<

R-CO-NH-R' (Stable Amide Bond) + HO-N(CO)₂ (N-Hydroxysuccinimide)

];

reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> products [label="Collapse of Intermediate"]; }

Reaction mechanism of an NHS ester with a primary amine.

The Critical Influence of pH

The pH of the reaction buffer is the most critical factor governing the outcome of an NHS ester conjugation.[5] It dictates a delicate balance between the reactivity of the target amine and the stability of the ester.

  • Amine Nucleophilicity: A primary amine must be in its unprotonated, nucleophilic state (R-NH₂) to react with the NHS ester. At acidic pH (typically below 7), the amine is predominantly in its protonated, non-nucleophilic form (R-NH₃⁺), which significantly slows down or prevents the reaction.[6]

  • Ester Stability: Conversely, as the pH increases, the concentration of hydroxide (B78521) ions (OH⁻) also rises. These ions are strong nucleophiles and can attack the NHS ester, leading to its hydrolysis. This competing reaction renders the ester inactive, converting it to a carboxylic acid.[5]

The optimal pH range for NHS ester reactions is therefore a compromise, typically falling between pH 7.2 and 8.5 .[2][6] A pH of 8.3 to 8.5 is often recommended for the modification of proteins and peptides to ensure a sufficient concentration of deprotonated amines while managing the rate of hydrolysis.[7]

Quantitative Data on Reaction Kinetics

The efficiency of an NHS ester conjugation is determined by the competition between two key reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water). Understanding the kinetics of these competing pathways is essential for optimizing reaction conditions.

Stability of NHS Esters: The Impact of pH on Hydrolysis

The hydrolytic stability of NHS esters is highly dependent on pH and temperature. As the pH increases, the rate of hydrolysis accelerates dramatically, resulting in a shorter half-life for the reactive ester.

pHTemperatureApproximate Half-life of NHS Ester
7.00°C4 - 5 hours[3][7]
7.0Room Temperature~7 hours[7]
8.04°C~1 hour[7]
8.5Room Temperature125 - 180 minutes[7]
8.64°C10 minutes[3][7]
9.0Room TemperatureMinutes[7]
Comparative Kinetics: Aminolysis vs. Hydrolysis

While the rate of hydrolysis increases with pH, the rate of the desired aminolysis reaction with primary amines increases more significantly. This is because the concentration of the more nucleophilic unprotonated amine also rises with pH. The following table provides a comparison of the half-lives for aminolysis and hydrolysis at different pH values, illustrating why a slightly alkaline pH favors the desired conjugation.

pHHalf-life of Aminolysis (minutes)Half-life of Hydrolysis (minutes)
8.080[7]210[7]
8.520[7]180[7]
9.010[7]125[7]

It is important to note that while primary amines are the most reactive species towards NHS esters, other nucleophilic side chains in proteins, such as those of cysteine, tyrosine, serine, and threonine, can also react, although generally to a much lesser extent and often forming less stable linkages.[7][8]

Experimental Protocols

Successful conjugation with NHS esters requires careful attention to detail in the experimental setup. Below are generalized protocols for the labeling of proteins.

Materials and Reagents
  • Protein of interest

  • NHS ester-functionalized molecule (e.g., fluorescent dye, biotin)

  • Reaction Buffer: Amine-free buffer such as 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 0.1 M borate (B1201080) buffer, with a pH between 7.2 and 8.5. Crucially, avoid buffers containing primary amines, such as Tris or glycine , as they will compete with the target molecule for reaction with the NHS ester.[7]

  • Solvent for NHS Ester: Anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[9]

  • Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis equipment.[7]

General Protein Labeling Protocol
  • Protein Preparation:

    • Dissolve the protein in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is already in a buffer containing primary amines, a buffer exchange must be performed using a desalting column or dialysis.[9]

  • NHS Ester Preparation:

    • Immediately before use, dissolve the NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[9] It is crucial to use anhydrous solvents to prevent premature hydrolysis.

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein. A common starting point is a 5- to 20-fold molar excess.[9]

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.[7]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the label is light-sensitive.[9]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM.[9]

    • Incubate for 15-30 minutes at room temperature to ensure that any unreacted NHS ester is consumed.[7]

  • Purification of the Conjugate:

    • Remove the unreacted label, the hydrolyzed NHS ester, and the quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[9] Alternatively, dialysis can be used for purification.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Add NHS Ester to Protein Solution (5-20x molar excess) A->C B Dissolve NHS Ester in Anhydrous DMSO/DMF (immediately before use) B->C D Incubate (1-2h at RT or overnight at 4°C) C->D E Quench Reaction (e.g., Tris or Glycine) D->E F Purify Conjugate (Desalting Column or Dialysis) E->F

A typical experimental workflow for NHS ester bioconjugation.

Competing Reactions and Side Products

The primary competing reaction in NHS ester chemistry is hydrolysis, as previously discussed. This reaction leads to the formation of a non-reactive carboxylic acid and N-hydroxysuccinimide.

reagents [label=<

R-CO-O-N(CO)₂ (NHS Ester) + H₂O (Water)

];

products [label=<

R-COOH (Carboxylic Acid) + HO-N(CO)₂ (N-Hydroxysuccinimide)

];

reagents -> products [label="Hydrolysis"]; }

The competing hydrolysis reaction of an NHS ester.

While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains can occur, particularly if the reaction conditions deviate from the optimum. These side reactions are generally less efficient, and the resulting linkages are often less stable than the amide bond formed with primary amines.

Conclusion

NHS ester chemistry offers a powerful and reliable tool for the selective modification of primary amines in a vast array of biomolecules. A thorough understanding of the underlying reaction mechanism, particularly the critical role of pH and the competing hydrolysis reaction, is paramount for achieving high conjugation efficiency and reproducibility. By carefully controlling the reaction conditions and following established protocols, researchers can successfully leverage this versatile chemistry for a wide range of applications in drug development, diagnostics, and fundamental biological research.

References

An In-depth Technical Guide to Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional crosslinkers are chemical reagents featuring two identical reactive groups designed to covalently link two similar functional groups within or between molecules.[1] These powerful tools are essential in modern life sciences research and drug development for stabilizing protein structures, capturing transient or weak protein-protein interactions, and constructing novel multi-subunit complexes.[1][2] By forming stable covalent bonds, they provide invaluable insights into the spatial organization and dynamics of macromolecular assemblies.[3] This guide offers a comprehensive overview of homobifunctional crosslinkers, their chemical properties, detailed experimental protocols, and diverse applications to empower researchers in their experimental design and execution.

The core structure of a homobifunctional crosslinker consists of three main components: two identical reactive groups and a spacer arm that connects them.[1][3] The selection of an appropriate crosslinker is determined by the target functional group, the desired distance between the linked molecules, and specific experimental needs such as cleavability and membrane permeability.[3]

Core Concepts of Homobifunctional Crosslinking

The fundamental principle of homobifunctional crosslinking lies in the reaction of its two identical reactive ends with specific functional groups on proteins. The most frequently targeted functional groups are primary amines (-NH2), located at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, and sulfhydryl groups (-SH) on cysteine residues.[4]

Amine-Reactive Crosslinkers

Due to the high abundance and surface accessibility of lysine residues in most proteins, amine-reactive crosslinkers are the most common type.[4] They typically utilize N-hydroxysuccinimide (NHS) esters or imidoesters as their reactive groups.[4]

  • N-Hydroxysuccinimide (NHS) Esters: These are widely used for their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-8.5).[5] A competing reaction to be aware of is the hydrolysis of the NHS ester, which increases with pH.[5]

  • Imidoesters: These react with primary amines at a more alkaline pH (typically 8-10) to create amidine bonds. A significant feature of this reaction is the retention of the positive charge of the original amine group, which can be crucial for maintaining the native structure and function of the protein.[5]

Sulfhydryl-Reactive Crosslinkers

These crosslinkers are designed to target the sulfhydryl groups (-SH) of cysteine residues.[5]

  • Maleimides: These are the most common sulfhydryl-reactive group and react with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds. It is important to conduct these reactions in the absence of reducing agents, which would compete for reaction with the maleimide (B117702) groups.[5]

  • Haloacetyls: Iodoacetyl and bromoacetyl groups react with sulfhydryl groups at physiological to alkaline pH (7.2-9) to form stable thioether linkages. To prevent side reactions with other residues like tyrosine, histidine, and tryptophan, these reactions should be performed in the dark.[5]

Quantitative Data of Common Homobifunctional Crosslinkers

The selection of a crosslinker is heavily influenced by its physicochemical properties. The following tables summarize key quantitative data for commonly used amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.

Table 1: Amine-Reactive Homobifunctional Crosslinkers
CrosslinkerAbbreviationMolecular Weight (Da)Spacer Arm Length (Å)Cleavable?Water-Soluble?Membrane Permeable?
Disuccinimidyl suberateDSS368.3511.4NoNoYes
Bis[sulfosuccinimidyl] suberateBS3572.4311.4NoYesNo
Disuccinimidyl glutarateDSG326.267.7NoNoYes
Disuccinimidyl tartrateDST348.236.4Yes (Periodate)NoYes
Dithiobis(succinimidyl propionate)DSP404.4212.0Yes (Reducing Agents)NoYes
Ethylene glycol bis(succinimidyl succinate)EGS456.3616.1Yes (Hydroxylamine)NoYes
Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers
CrosslinkerAbbreviationMolecular Weight (Da)Spacer Arm Length (Å)Cleavable?Water-Soluble?Membrane Permeable?
BismaleimidoethaneBMOE248.228.0NoNoYes
BismaleimidohexaneBMH304.3213.9NoNoYes
DithiobismaleimidoethaneDTME312.3613.1Yes (Reducing Agents)NoYes

Experimental Protocols

Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are representative protocols for common applications using amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.

Protocol 1: General Protein-Protein Crosslinking using an Amine-Reactive Crosslinker (e.g., BS3)

This protocol outlines a general procedure for crosslinking interacting proteins in solution using the water-soluble, homobifunctional crosslinker BS3.[1]

Materials:

  • Protein sample in an amine-free buffer (e.g., 25 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 7.4)[1]

  • BS3 (bis[sulfosuccinimidyl] suberate)[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[1]

  • Anhydrous DMSO or DMF (if using a non-sulfonated crosslinker like DSS)[5]

Procedure:

  • Sample Preparation: Prepare the protein sample in the reaction buffer at a concentration of 0.1-2 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the target proteins for reaction with the crosslinker. If necessary, perform a buffer exchange using dialysis or a desalting column.[1]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in the reaction buffer (e.g., 10-50 mM). BS3 is moisture-sensitive and should be brought to room temperature before opening.[1]

  • Crosslinking Reaction: Add the BS3 stock solution to the protein sample to achieve a final concentration typically between 0.25 and 5 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]

  • Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[1]

Protocol 2: Crosslinking Cysteine-Containing Proteins with a Maleimide-Based Crosslinker (e.g., BMOE)

This protocol provides a general procedure for crosslinking proteins containing cysteine residues using the sulfhydryl-reactive, homobifunctional crosslinker BMOE.[1]

Materials:

  • Protein sample in a compatible buffer (e.g., phosphate buffer, pH 6.5-7.5)[1]

  • BMOE (Bismaleimidoethane)[1]

  • Reducing agent (optional, e.g., DTT or TCEP) for reducing disulfide bonds[1]

  • Quenching reagent (e.g., a thiol-containing compound like cysteine or β-mercaptoethanol)[1]

  • Anhydrous DMSO or DMF[1]

Procedure:

  • Sample Preparation: Prepare the protein sample in a suitable reaction buffer at a concentration of 0.1-2 mg/mL. If necessary, reduce disulfide bonds by incubating with a reducing agent and subsequently remove the reducing agent using a desalting column.[1][5]

  • BMOE Stock Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of BMOE in anhydrous DMSO or DMF.[5]

  • Crosslinking Reaction: Add the BMOE stock solution to the protein sample to a final concentration of 0.5-5 mM.[5]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[5]

  • Quenching: Stop the reaction by adding a quenching solution containing a free thiol to consume unreacted maleimide groups.[5]

  • Analysis: The crosslinked sample can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

Visualizing Experimental Workflows

Crosslinking Mass Spectrometry (XL-MS) Workflow

Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and obtaining structural information.[5] The general workflow is depicted below.

XL_MS_Workflow ProteinComplex Protein Complex Crosslinker Homobifunctional Crosslinker (e.g., DSS) CrosslinkedComplex Crosslinked Complex ProteinComplex->CrosslinkedComplex Digestion Protease Digestion (e.g., Trypsin) CrosslinkedComplex->Digestion PeptideMixture Mixture of Peptides (Linear, Loop-linked, Crosslinked) LC_MSMS LC-MS/MS Analysis PeptideMixture->LC_MSMS DataAnalysis Data Analysis with Specialized Software LC_MSMS->DataAnalysis IdentifiedLinks Identified Crosslinked Peptides & Interaction Sites DataAnalysis->IdentifiedLinks

Caption: A generalized workflow for identifying protein-protein interactions using crosslinking mass spectrometry (XL-MS).

Antibody-Enzyme Conjugation

Homobifunctional crosslinkers can be used to create antibody-enzyme conjugates for applications like ELISA, although this one-step method can lead to polymerization.[6]

Antibody_Enzyme_Conjugation cluster_reactants Reactants cluster_reaction One-Step Reaction cluster_products Potential Products Antibody Antibody (Ab) ReactionMix Reaction Mixture Antibody->ReactionMix Enzyme Enzyme (E) Enzyme->ReactionMix Crosslinker Homobifunctional Crosslinker Crosslinker->ReactionMix DesiredConjugate Ab-E Conjugate ReactionMix->DesiredConjugate Desired Product Polymer1 Ab-Ab Polymer ReactionMix->Polymer1 Side Product Polymer2 E-E Polymer ReactionMix->Polymer2 Side Product

Caption: One-step conjugation of an antibody and an enzyme using a homobifunctional crosslinker.

Conclusion

Homobifunctional crosslinkers are versatile and potent tools for protein conjugation, facilitating the study of protein interactions and the creation of novel biomolecular conjugates.[5] A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is paramount for the successful design and execution of crosslinking experiments.[5] This guide provides the foundational knowledge, quantitative data, and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize these reagents to advance their scientific goals. However, it is important to note that their use in a single-step reaction can lead to a heterogeneous mixture of products, including intramolecular crosslinks and intermolecular polymers, which necessitates careful optimization and analysis.[5] For applications demanding a high degree of control and specificity, such as the development of therapeutic antibody-drug conjugates, heterobifunctional crosslinkers may be a more suitable choice.[7]

References

An In-depth Technical Guide to the Characterization of NHS-PEG Crosslinkers by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural and functional characterization of N-Hydroxysuccinimide (NHS)-Polyethylene Glycol (PEG) crosslinkers. These reagents are pivotal in bioconjugation, enabling the covalent attachment of PEG chains to therapeutic molecules to improve their pharmacokinetic properties.[1] Robust analytical validation is critical to ensure the identity, purity, and consistency of these crosslinkers, which directly impacts the quality and efficacy of the final bioconjugate.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of NHS-PEG crosslinkers.[2] ¹H NMR, in particular, provides detailed information on the molecular structure, confirming the presence of the PEG backbone, the active NHS ester, and any spacer arms, while also allowing for purity assessment and quantification.[1][3]

Principles of ¹H NMR for NHS-PEG Characterization

¹H NMR spectroscopy identifies protons in a molecule based on their unique chemical environment. Key signals for an NHS-PEG crosslinker include:

  • PEG Backbone: A strong, characteristic singlet or multiplet peak arising from the repeating ethylene (B1197577) glycol units (-OCH₂CH₂-).[4]

  • NHS Ester: Distinct signals from the methylene (B1212753) protons of the succinimide (B58015) ring.

  • Spacer Arms/End Groups: Signals corresponding to the specific chemical linker connecting the PEG chain to the NHS ester.

By integrating the signal areas, one can determine the ratio of these components, confirming the structure and assessing the degree of functionalization.[3]

Experimental Protocol for ¹H NMR Analysis

A generalized protocol for acquiring a ¹H NMR spectrum of an NHS-PEG crosslinker is as follows:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the NHS-PEG crosslinker.[5]

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final volume of 0.5-0.7 mL.[5] The choice of solvent depends on the solubility of the specific crosslinker.

    • For quantitative analysis (qNMR), add a known concentration of an internal standard (e.g., dimethyl sulfoxide).[5]

    • Transfer the solution to a standard 5 mm NMR tube.[5]

  • Data Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal resolution.[1]

    • Acquire a standard one-dimensional ¹H NMR spectrum. If using a protic solvent like D₂O, a water suppression pulse sequence (e.g., presaturation) should be employed.[5]

    • Key parameters include:

      • Number of Scans: 16-256, depending on the sample concentration, to achieve a good signal-to-noise ratio.[5]

      • Relaxation Delay (d1): Set to at least 5 times the T₁ of the slowest relaxing proton (typically 5-10 seconds) to ensure accurate integration for quantitative measurements.[5]

      • Acquisition Time: 2-4 seconds.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the chemical shift scale by setting the residual solvent peak or an internal standard (e.g., TMS at 0 ppm) to its known value.

Data Interpretation and Quantitative Summary

The resulting spectrum should be analyzed by assigning peaks to the corresponding protons in the molecule. The integration of these peaks provides a quantitative measure of the relative number of protons.

Molecular FragmentProton EnvironmentTypical ¹H Chemical Shift (δ, ppm)
PEG Backbone Repeating ethylene oxide units (-O-CH₂ -CH₂ -O-)~3.6-3.7 (strong singlet/multiplet)[1]
NHS Ester Ring Methylene protons (-CO-CH₂ -CH₂ -CO-)~2.8-2.9 (singlet)
Spacer Arm (Example) Methylene adjacent to ester (-O-CH₂ -CH₂-CO-)~4.2-4.3 (triplet)[6]
Spacer Arm (Example) Methylene adjacent to PEG (-O-CH₂-CH₂ -O-CH₂-)~3.8 (multiplet)

Note: Chemical shifts can vary slightly based on the solvent, molecular weight of the PEG, and the specific structure of the spacer arm.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight, confirming the identity, and assessing the polydispersity of NHS-PEG crosslinkers.[7] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed.[8][9]

Principles of MS for NHS-PEG Characterization

MS measures the mass-to-charge ratio (m/z) of ionized molecules. For PEG compounds, the resulting spectrum typically shows a distribution of peaks, each corresponding to a polymer chain of a different length. The mass difference between adjacent peaks corresponds to the mass of the ethylene glycol monomer unit (~44 Da), confirming the polymer's identity.[7][10] The overall distribution provides information on the average molecular weight and polydispersity.

Experimental Protocol for MALDI-TOF MS Analysis

MALDI-TOF is particularly well-suited for analyzing polymers due to its tolerance for salts and its tendency to produce singly charged ions, simplifying spectral interpretation.[9]

  • Sample and Matrix Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[7][9]

    • Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), in ethanol. This helps in the formation of consistent sodiated adducts [M+Na]⁺.[7]

    • Analyte Solution: Dissolve the NHS-PEG crosslinker in a suitable solvent (e.g., water, acetonitrile) to a concentration of approximately 1-2 mg/mL.[7]

  • Sample Spotting (Dried-Droplet Method):

    • Mix the matrix, cationizing agent, and analyte solutions. A common ratio is 5:1:1 (v/v/v).[7]

    • Spot 0.5-1.0 µL of the mixture onto a MALDI target plate.[7]

    • Allow the spot to air dry completely, forming a crystalline matrix with the embedded analyte.[9]

  • Data Acquisition:

    • Use a MALDI-TOF mass spectrometer, typically in positive ion reflector mode for better mass accuracy.[9]

    • Calibrate the instrument using a known standard with a mass range that brackets the expected mass of the analyte.[9]

    • Acquire the mass spectrum by irradiating the sample spot with a nitrogen laser (337 nm).[9] Adjust laser intensity to achieve optimal signal without causing excessive fragmentation.

Data Interpretation and Quantitative Summary

The MALDI-TOF spectrum will display a series of peaks representing the polymer distribution. The expected m/z for a given oligomer can be calculated as:

m/z = (Mass of End Group 1) + (n × Mass of PEG monomer) + (Mass of End Group 2) + (Mass of Cation)

SpeciesDescriptionExpected Mass Difference (Da)
[M+Na]⁺ Sodiated molecular ion of a single PEG chain-
Peak Spacing Mass difference between adjacent peaks in the distribution~44.03

Note: The mass of the PEG monomer (-C₂H₄O-) is approximately 44.03 Da. The end groups would be the initiator (e.g., CH₃-) and the NHS-ester functionalized linker.

Section 3: Integrated Analytical Workflow

For comprehensive characterization, NMR and MS are used synergistically. NMR provides definitive structural confirmation and purity analysis, while MS delivers precise molecular weight and distribution data.

G cluster_start Initial Material cluster_analysis Analytical Techniques cluster_data Primary Data Output cluster_result Final Characterization Sample NHS-PEG Crosslinker (Raw Material) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MALDI-TOF / ESI) Sample->MS NMR_Data Structural Confirmation (Functional Groups, Linker) Purity Assessment NMR->NMR_Data MS_Data Molecular Weight Profile (Avg. MW, Polydispersity) Identity Confirmation MS->MS_Data Result Fully Characterized NHS-PEG Crosslinker (Release for Conjugation) NMR_Data->Result MS_Data->Result

Caption: Integrated workflow for NHS-PEG crosslinker characterization.

This workflow ensures that the crosslinker meets all structural and purity specifications before its use in critical applications like drug development, where the quality of the final PEGylated product is paramount.

References

A Technical Guide to NHS-PEG1-SS-PEG1-NHS for Reversible Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of NHS-PEG1-SS-PEG1-NHS, a homobifunctional crosslinker designed for reversible bioconjugation. This reagent is of significant interest in drug delivery, proteomics, and various life science disciplines where the controlled release of conjugated molecules is desirable.

Introduction to this compound

This compound is a chemical crosslinking agent featuring two N-hydroxysuccinimide (NHS) ester groups connected by a short polyethylene (B3416737) glycol (PEG) spacer containing a central disulfide bond.[1] This unique architecture allows for the covalent conjugation of molecules containing primary amines, such as proteins, peptides, and amine-functionalized nanoparticles.[2][3] The key feature of this linker is the disulfide bond, which can be cleaved under mild reducing conditions, enabling the reversible release of the conjugated molecules.[1] This property is particularly valuable in applications like antibody-drug conjugates (ADCs), where the cytotoxic payload needs to be released within the reducing environment of the target cell.

Key Features:

  • Amine-Reactivity: The NHS esters readily react with primary amines (-NH2) to form stable amide bonds.[4]

  • Reversibility: The central disulfide bond (-S-S-) can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • PEG Spacer: The short PEG1 spacer enhances the solubility of the crosslinker and the resulting conjugate.

Chemical Properties and Reaction Mechanism

The utility of this compound is rooted in two fundamental chemical reactions: the formation of an amide bond and the cleavage of a disulfide bond.

Amine Conjugation via NHS Ester

The conjugation reaction is a nucleophilic acyl substitution where the primary amine of a biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]

The efficiency of this reaction is highly dependent on the pH of the reaction medium. A slightly alkaline pH (typically 7.2-8.5) is optimal to ensure a sufficient concentration of deprotonated, nucleophilic primary amines while minimizing the competing hydrolysis of the NHS ester.[1][5]

G cluster_0 Bioconjugation Reaction Linker This compound Biomolecule Biomolecule-NH₂ Conjugate Biomolecule-NH-CO-PEG1-SS-PEG1-CO-NH-Biomolecule NHS NHS

Reversible Cleavage of the Disulfide Bond

The disulfide bond within the linker can be readily cleaved by reducing agents. This process involves the reduction of the disulfide to two free thiol groups, thereby breaking the link between the conjugated molecules. Common reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[6] The choice of reducing agent and the reaction conditions can be tailored to achieve controlled cleavage.

G cluster_1 Cleavage Reaction Conjugate Biomolecule-Linker-Biomolecule ReducingAgent Reducing Agent (e.g., DTT, TCEP) CleavedProduct1 Biomolecule-SH CleavedProduct2 Biomolecule-SH

Quantitative Data

The success of bioconjugation and cleavage reactions depends on carefully controlling various parameters. The following tables summarize key quantitative data for the reactions involving NHS esters and disulfide bonds.

Table 1: NHS Ester Reaction Parameters
ParameterRecommended Range/ValueNotes
Reaction pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.[5]
Molar Excess of Linker 5 to 20-fold over the biomoleculeThe optimal ratio depends on the concentration of the biomolecule and the desired degree of labeling.[7]
Reaction Time 30 - 60 minutes at Room TemperatureCan be extended to 2 hours on ice to slow down hydrolysis.[7]
Quenching Agent 20-100 mM Tris or GlycineAdded to consume unreacted NHS ester and stop the reaction.
Table 2: Hydrolysis Half-life of NHS Esters at Different pH Values
pHTemperatureApproximate Half-life
7.0Room Temperature4 - 5 hours[1]
8.0Room Temperature~10 - 30 minutes[8]
8.64°C~10 minutes[1]
9.0Room Temperature< 10 minutes[5]

Note: The hydrolysis half-life is dependent on the specific structure of the NHS ester. The values presented are typical for commonly used NHS esters.

Table 3: Disulfide Bond Cleavage Parameters
Reducing AgentTypical ConcentrationOptimal pHIncubation TimeNotes
Dithiothreitol (DTT) 20 - 50 mM> 7.030 - 60 minutesProne to air oxidation; fresh solutions should be used.[6]
Tris(2-carboxyethyl)phosphine (TCEP) 0.5 - 5 mM1.5 - 8.55 - 15 minutesMore stable and odorless compared to DTT.[6][9]

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to a protein and the subsequent cleavage of the disulfide bond.

Protocol for Protein Conjugation

This protocol describes the general procedure for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein to be conjugated

  • This compound

  • Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein solution contains amine-containing buffers (e.g., Tris), exchange the buffer to the amine-free reaction buffer using a desalting column or dialysis.

  • Linker Solution Preparation:

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the stock solution as the NHS ester is moisture-sensitive.[7]

  • Conjugation Reaction:

    • Add the calculated volume of the 10 mM linker stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold).

    • Gently mix the reaction solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Remove the excess linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

G Start Start: Prepare Protein and Linker Solutions Mix Mix Protein and Linker Start->Mix Incubate Incubate (RT, 30-60 min or 4°C, 2h) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify (Desalting Column/Dialysis) Quench->Purify End End: Purified Conjugate Purify->End

Protocol for Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond in the bioconjugate using DTT or TCEP.

Materials:

  • Purified bioconjugate

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column (optional)

Procedure using DTT:

  • Prepare DTT Solution: Prepare a fresh 1 M stock solution of DTT in water.

  • Cleavage Reaction: Add the DTT stock solution to the bioconjugate solution to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Removal of DTT (Optional): If required for downstream applications, remove excess DTT using a desalting column.

Procedure using TCEP:

  • Prepare TCEP Solution: Prepare a 0.5 M stock solution of TCEP in water.

  • Cleavage Reaction: Add the TCEP stock solution to the bioconjugate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture for 5-15 minutes at room temperature.

  • Removal of TCEP (Optional): TCEP often does not need to be removed for subsequent steps, but if necessary, a desalting column can be used.

G Start Start: Purified Bioconjugate AddReducer Add Reducing Agent (DTT or TCEP) Start->AddReducer Incubate Incubate (Conditions based on agent) AddReducer->Incubate Analyze Analyze Cleavage (e.g., SDS-PAGE) Incubate->Analyze Purify Optional: Purify Cleaved Products Analyze->Purify End End: Cleaved Biomolecules Purify->End

Conclusion

This compound is a valuable tool for researchers requiring reversible bioconjugation. Its amine-reactive NHS esters and cleavable disulfide bond provide a robust system for linking and subsequently releasing biomolecules under controlled conditions. By understanding the underlying chemistry and carefully controlling the experimental parameters outlined in this guide, scientists can effectively utilize this crosslinker for a wide range of applications in drug development and biomedical research.

References

An In-depth Technical Guide to the Core Mechanisms of Disulfide Cleavage by Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms by which disulfide bonds are cleaved by common reducing agents. Disulfide bonds are critical for the structural integrity and biological activity of many proteins. Their selective cleavage is a fundamental process in biochemistry, proteomics, and the development of therapeutic proteins. This document details the reaction mechanisms of the most prevalent classes of reducing agents—thiols, phosphines, and sulfites—and offers quantitative data for comparison, detailed experimental protocols for monitoring disulfide reduction, and visualizations of the core concepts.

Core Mechanisms of Disulfide Cleavage

The cleavage of a disulfide bond (R-S-S-R') by a reducing agent is fundamentally a redox reaction. The specific mechanism, however, varies depending on the nature of the reducing agent. The most common mechanisms involve nucleophilic attack on one of the sulfur atoms of the disulfide bridge.

Thiol-Containing Reducing Agents (e.g., DTT, β-mercaptoethanol)

Thiol-based reducing agents are widely used for disulfide bond reduction. Their mechanism proceeds via a thiol-disulfide exchange reaction. This is a reversible process, and an excess of the reducing agent is typically required to drive the equilibrium towards the reduced state of the target protein.

The reaction is initiated by the nucleophilic attack of a thiolate anion (-S⁻) from the reducing agent on one of the sulfur atoms of the disulfide bond.[1] This is a bimolecular nucleophilic substitution (SN2) reaction.[2] The reactivity of thiol-based reducing agents is therefore highly pH-dependent, as the concentration of the reactive thiolate species increases with pH.[3] For most thiols, the pKa of the thiol group is above 8, meaning that they are most effective at neutral to slightly alkaline pH.

Dithiothreitol (B142953) (DTT), a dithiol, is a particularly effective reducing agent due to its ability to form a stable six-membered ring after the initial thiol-disulfide exchange.[4] This intramolecular cyclization is entropically favored and drives the reaction to completion, making DTT a more potent reducing agent than monothiols like β-mercaptoethanol.[4]

The overall reaction proceeds in two steps:

  • Initial Attack: The first thiol group of DTT attacks the protein disulfide bond, forming a mixed disulfide intermediate.

  • Intramolecular Cyclization: The second thiol group of DTT then attacks the sulfur atom of the mixed disulfide, releasing the reduced protein and forming a stable, oxidized DTT molecule with an internal disulfide bond.[4]

Thiol_Reduction Protein_SS Protein-S-S-Protein Mixed_Disulfide Protein-S-S-DTT-SH + Protein-SH Protein_SS->Mixed_Disulfide Thiol-Disulfide Exchange DTT_SH DTT(SH)₂ DTT_SH->Mixed_Disulfide Reduced_Protein 2 Protein-SH Mixed_Disulfide->Reduced_Protein Intramolecular Attack Oxidized_DTT Oxidized DTT Mixed_Disulfide->Oxidized_DTT

Mechanism of disulfide reduction by a dithiol (e.g., DTT).
Phosphine-Containing Reducing Agents (e.g., TCEP)

Phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly effective and irreversible reducing agents.[5] Unlike thiols, their reactivity is not dependent on the formation of an anionic species, and they are therefore effective over a wider pH range, including acidic conditions.[5][6]

The mechanism of disulfide cleavage by phosphines involves a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond.[7] This reaction proceeds through a series of steps:

  • Nucleophilic Attack: The phosphorus atom of TCEP attacks one of the sulfur atoms of the disulfide bond.

  • Formation of a Thioalkoxyphosphonium Cation: This attack leads to the cleavage of the S-S bond and the formation of a thioalkoxyphosphonium cation and a sulfhydryl anion.[7]

  • Hydrolysis: The thioalkoxyphosphonium cation is then hydrolyzed by water, releasing the second sulfhydryl group and forming TCEP oxide.[7]

The formation of the highly stable phosphine (B1218219) oxide makes this reaction essentially irreversible.[5] TCEP is also odorless and more resistant to air oxidation compared to thiol-based reducing agents.[8]

Phosphine_Reduction Protein_SS Protein-S-S-Protein Intermediate [Protein-S-P(R)₃]⁺ + Protein-S⁻ Protein_SS->Intermediate Nucleophilic Attack TCEP TCEP TCEP->Intermediate Reduced_Protein 2 Protein-SH Intermediate->Reduced_Protein Hydrolysis TCEP_O TCEP=O Intermediate->TCEP_O H2O H₂O H2O->Reduced_Protein H2O->TCEP_O

Mechanism of disulfide reduction by a phosphine (e.g., TCEP).
Sulfite-Containing Reducing Agents (e.g., Sodium Sulfite)

Sulfitolysis is the cleavage of disulfide bonds by sulfite (B76179) ions (SO₃²⁻). This reaction is typically carried out under alkaline conditions and results in the formation of an S-sulfonate derivative and a free thiol.[9][10]

The mechanism involves the nucleophilic attack of the sulfite ion on one of the sulfur atoms of the disulfide bond:

R-S-S-R' + SO₃²⁻ → R-S-SO₃⁻ + R'-S⁻

In the presence of an oxidizing agent, such as cupric ions, both sulfur atoms of the disulfide bond can be converted to S-sulfonates in a process called oxidative sulfitolysis.[11]

R-S-S-R' + 2SO₃²⁻ + 2Cu²⁺ → R-S-SO₃⁻ + R'-S-SO₃⁻ + 2Cu⁺

Sulfitolysis is a reversible process, and the disulfide bond can be reformed upon removal of the sulfite and exposure to an oxidizing environment.[12] While effective, the use of sulfites can sometimes be limited by side reactions and the need for specific reaction conditions.

Sulfite_Reduction Protein_SS Protein-S-S-Protein S_Sulfonate Protein-S-SO₃⁻ Protein_SS->S_Sulfonate Nucleophilic Attack Thiolate Protein-S⁻ Protein_SS->Thiolate Sulfite SO₃²⁻ Sulfite->S_Sulfonate

Mechanism of disulfide reduction by sulfite (Sulfitolysis).

Quantitative Data on Disulfide Reducing Agents

The choice of reducing agent often depends on the specific application, and a comparison of their quantitative properties is essential for making an informed decision. The following tables summarize key parameters for common reducing agents.

Table 1: Physicochemical and Reactive Properties of Common Reducing Agents
PropertyDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (β-ME)Sodium Sulfite (Na₂SO₃)
Molar Mass ( g/mol ) 154.25250.19 (free acid), 286.65 (HCl salt)78.13126.04
Redox Potential (E⁰' at pH 7) -0.33 V[4]-0.29 V-0.26 VNot commonly cited for this application
Optimal pH Range >7.0[4]1.5 - 9.0[8]>7.5Alkaline
Reversibility ReversibleIrreversibleReversibleReversible[12]
Odor Strong, unpleasantOdorless[8]Strong, unpleasantOdorless
Air Stability Prone to oxidationRelatively stable[8]Prone to oxidationCan be oxidized in solution
Table 2: Kinetic Parameters for Disulfide Reduction
Reducing AgentSubstrateSecond-Order Rate Constant (k)ConditionsReference
DTTInsulin disulfide bonds~5 M⁻¹s⁻¹pH 7[9]
DTTStretched disulfide bond6.54 M⁻¹s⁻¹ (at zero force)pH 7.4[9]
TCEP2,2'-dithiodipyridineReduction within 40 seconds (30µM TCEP, 20µM substrate)pH 1.5-8.5[3]
DTBAOxidized β-mercaptoethanol3.5-fold faster than DTTpH 7.0
DTBAOxidized L-glutathione5.2-fold faster than DTTpH 7.0

Note: Kinetic data can vary significantly depending on the specific protein, buffer conditions, and temperature.

Experimental Protocols

Accurate quantification of disulfide bond reduction is crucial for many experimental workflows. The following are detailed protocols for common assays.

Ellman's Test for Quantification of Free Sulfhydryl Groups

This colorimetric assay is a widely used method for measuring the concentration of free thiol groups in a sample. It relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate (B84403), 1 mM EDTA, pH 8.0.

  • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Cysteine Standard Solution: A series of known concentrations of L-cysteine in Reaction Buffer for generating a standard curve.

  • Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure:

  • Standard Curve Preparation: a. Prepare a series of cysteine standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in the Reaction Buffer. b. To 50 µL of each standard, add 2.5 mL of Reaction Buffer. c. Add 100 µL of the DTNB Solution to each tube. d. Mix and incubate at room temperature for 15 minutes. e. Measure the absorbance of each standard at 412 nm against a blank containing only the Reaction Buffer and DTNB Solution. f. Plot the absorbance values versus the corresponding cysteine concentrations to generate a standard curve.

  • Sample Analysis: a. Prepare your protein sample in the Reaction Buffer. To measure total thiols after reduction, incubate the protein with the desired reducing agent for a sufficient time to ensure complete reduction. b. In a cuvette, mix a suitable volume of your sample (e.g., 50 µL) with 2.5 mL of Reaction Buffer. c. Add 100 µL of the DTNB Solution. d. Mix and incubate at room temperature for 15 minutes. e. Measure the absorbance at 412 nm. f. Determine the concentration of free sulfhydryl groups in your sample by comparing its absorbance to the standard curve.

Calculation: The concentration of sulfhydryl groups can be calculated using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) where ε (the molar extinction coefficient of TNB²⁻) is 14,150 M⁻¹cm⁻¹ at 412 nm and l is the path length of the cuvette (typically 1 cm).

Ellmans_Test_Workflow cluster_0 Standard Curve Preparation cluster_1 Sample Analysis Std_Prep Prepare Cysteine Standards Std_React React with DTNB Std_Prep->Std_React Std_Measure Measure Absorbance at 412 nm Std_React->Std_Measure Std_Plot Plot Standard Curve Std_Measure->Std_Plot Sample_Calc Calculate Thiol Concentration Std_Plot->Sample_Calc Use for calculation Sample_Prep Prepare Protein Sample (with or without reduction) Sample_React React with DTNB Sample_Prep->Sample_React Sample_Measure Measure Absorbance at 412 nm Sample_React->Sample_Measure Sample_Measure->Sample_Calc

Experimental workflow for Ellman's Test.
Disulfide Bond Mapping by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for identifying and locating disulfide bonds within a protein. The general workflow involves digesting the protein under non-reducing conditions and then analyzing the resulting peptides by LC-MS/MS.

Materials:

  • Purified protein of interest.

  • Denaturing Buffer: e.g., 8 M Guanidine-HCl or Urea in a suitable buffer (e.g., Tris-HCl).

  • Alkylation Agent: e.g., Iodoacetamide (B48618) (IAA) or N-ethylmaleimide (NEM) to block free thiols.

  • Protease: e.g., Trypsin, Chymotrypsin, or Pepsin.

  • Quenching Solution: e.g., DTT or β-mercaptoethanol to stop the alkylation reaction.

  • LC-MS/MS system with appropriate columns and software for data analysis.

Procedure:

  • Sample Preparation (Non-reducing): a. Denature the protein in the Denaturing Buffer to expose all cysteine residues. b. Alkylate any free (unpaired) cysteine residues by adding the alkylating agent and incubating in the dark. This prevents disulfide scrambling. c. Quench the alkylation reaction. d. Buffer exchange the protein into a digestion-compatible buffer. e. Digest the protein with a suitable protease overnight.

  • LC-MS/MS Analysis: a. Separate the peptide digest using reverse-phase liquid chromatography. b. Analyze the eluted peptides using mass spectrometry. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans (to detect the masses of the intact peptides) and MS/MS scans (to fragment the peptides and determine their sequences).

  • Data Analysis: a. Use specialized software to search the MS/MS data against the protein sequence. b. The software will identify peptides that are linked by a disulfide bond based on their mass (the sum of the masses of the two individual peptides minus 2 Da for the two hydrogens lost during disulfide bond formation). c. The fragmentation spectra of the disulfide-linked peptides can be manually or automatically interpreted to confirm the identity of the linked peptides.

Alternative Workflow (Reduced vs. Non-reduced): An alternative approach involves comparing the peptide maps of the protein digested under non-reducing and reducing conditions. Peptides that are present in the non-reduced digest but absent in the reduced digest (where they are replaced by two new peptides corresponding to the individual reduced and alkylated peptides) are identified as being disulfide-linked.

MS_Workflow Start Purified Protein Denature Denature Protein Start->Denature Block Block Free Thiols (e.g., IAA) Denature->Block Digest Proteolytic Digestion (Non-reducing conditions) Block->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis to Identify Disulfide-linked Peptides LC_MS->Data_Analysis

Workflow for disulfide bond mapping by mass spectrometry.
Fluorescence-Based Quantification of Disulfide Bonds

This method involves the differential labeling of free and disulfide-bonded cysteine residues with fluorescent probes.

Materials:

  • Purified protein of interest.

  • Blocking Reagent: A non-fluorescent thiol-reactive reagent (e.g., N-ethylmaleimide, NEM).

  • Reducing Agent: e.g., DTT or TCEP.

  • Fluorescent Labeling Reagent: A thiol-reactive fluorescent dye (e.g., a maleimide (B117702) or iodoacetamide derivative of a fluorophore).

  • Gel filtration or dialysis equipment for buffer exchange and removal of excess reagents.

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Blocking of Free Thiols: a. Incubate the protein with an excess of the non-fluorescent blocking reagent (NEM) to cap all initially free sulfhydryl groups. b. Remove the excess blocking reagent by gel filtration or dialysis.

  • Reduction of Disulfide Bonds: a. Treat the protein with a reducing agent (e.g., DTT or TCEP) to cleave the disulfide bonds, exposing new free thiol groups. b. Remove the excess reducing agent by gel filtration or dialysis. This step is crucial to prevent the reducing agent from reacting with the fluorescent label.

  • Fluorescent Labeling: a. Incubate the reduced protein with the thiol-reactive fluorescent dye. b. Allow the labeling reaction to proceed in the dark for a specified time.

  • Removal of Excess Dye: a. Remove the unreacted fluorescent dye by gel filtration or dialysis.

  • Quantification: a. Measure the fluorescence of the labeled protein. b. The amount of fluorescence is proportional to the number of cysteine residues that were originally involved in disulfide bonds. The number of disulfide bonds can be quantified by comparing the fluorescence signal to a standard curve generated with a known concentration of a fluorescently labeled thiol-containing compound.

Side Reactions of Reducing Agents

While effective, reducing agents can participate in side reactions that may interfere with experimental results.

  • Thiols (e.g., DTT):

    • Reaction with Alkylating Agents: Thiol-containing reducing agents will react with alkylating agents like iodoacetamide and maleimides, which are often used to block free thiols. Therefore, they must be removed before any alkylation step.

    • Metal Chelation: DTT can chelate metal ions, which may affect the activity of certain metalloproteins.[12]

    • Air Oxidation: DTT is susceptible to air oxidation, which reduces its effective concentration over time.

  • Phosphines (e.g., TCEP):

    • Reaction with Maleimides: Although often stated to be compatible, TCEP can react with maleimides, especially under acidic conditions or with prolonged incubation.[7]

    • Peptide Bond Cleavage: Under certain conditions, TCEP has been reported to cause the cleavage of peptide bonds adjacent to cysteine residues.

    • Instability in Phosphate Buffers: TCEP is known to be less stable in phosphate buffers at neutral pH.[11]

  • Sulfites (e.g., Sodium Sulfite):

    • Reaction with other Amino Acids: High concentrations of sulfites can potentially react with other amino acid side chains, although this is generally less of a concern under controlled conditions.

    • Formation of S-Sulfonates: The formation of S-sulfonate derivatives alters the charge and chemical properties of the cysteine residue, which may impact subsequent analyses.

Conclusion

The cleavage of disulfide bonds is a fundamental technique in protein science with broad applications in research and drug development. The choice of reducing agent should be guided by a thorough understanding of their reaction mechanisms, reactivity, and potential for side reactions. Thiol-based reagents like DTT are effective but require careful control of pH and must be removed before subsequent thiol-reactive chemistry. Phosphines like TCEP offer the advantages of irreversibility and a wider effective pH range but can also have unintended reactivity. Sulfites provide an alternative method for disulfide cleavage, particularly for specific applications. By carefully selecting the appropriate reducing agent and employing robust analytical methods for quantification, researchers can achieve reliable and reproducible results in their studies of protein structure and function.

References

The Cornerstone of Biologic Drug Development: A Technical Guide to PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the therapeutic properties of biologic drugs is a primary objective. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a biologic molecule, has become a pivotal technology in achieving this goal. This in-depth technical guide explores the fundamental principles of PEGylation, from its core chemistry to its profound impact on the pharmacokinetic and pharmacodynamic profiles of biologics. It provides detailed experimental methodologies, quantitative data on its effects, and visual representations of key processes and pathways.

Core Principles of PEGylation: Enhancing Therapeutic Efficacy

The primary driver for PEGylating a biologic is to improve its therapeutic profile. Many unmodified therapeutic proteins and peptides are hampered by rapid clearance from the body, susceptibility to enzymatic degradation, and the potential to provoke an immune response. PEGylation addresses these limitations through several key mechanisms.[1][2]

The attachment of PEG chains significantly increases the hydrodynamic radius of the biologic molecule.[3] This increased size reduces the rate of renal clearance, thereby extending the drug's circulation time in the bloodstream.[4] This allows for less frequent dosing, which can improve patient compliance.[3]

Furthermore, the flexible and hydrophilic PEG chains form a protective layer around the biologic. This "shield" can mask immunogenic epitopes on the protein's surface, reducing the likelihood of recognition and neutralization by the immune system.[1][3] This steric hindrance also protects the biologic from proteolytic enzymes, enhancing its stability both in the body and during storage.[1][2] Additionally, the hydrophilic nature of PEG can improve the solubility of hydrophobic proteins.[1][5]

However, PEGylation is not without its challenges. The attachment of PEG chains, particularly in a non-specific manner, can sometimes lead to a reduction in the biologic's activity due to steric hindrance at its target binding site.[4] There is also the potential for the immune system to generate antibodies against the PEG molecule itself, which can lead to accelerated clearance of the drug.[4]

The Chemistry of PEGylation: From Random to Site-Specific Approaches

The covalent attachment of PEG to a biologic can be achieved through a variety of chemical strategies. These can be broadly categorized into first-generation (random) and second-generation (site-specific) methods.

First-generation PEGylation typically involves the reaction of an activated PEG derivative with nucleophilic amino acid side chains on the protein surface, most commonly the primary amines of lysine (B10760008) residues.[1] While effective at increasing the size of the biologic, this random approach can result in a heterogeneous mixture of PEGylated species, with varying numbers of PEG chains attached at different locations. This heterogeneity can be a significant drawback, potentially leading to reduced and inconsistent biological activity if PEGylation occurs near the protein's active site.[1]

Second-generation PEGylation strategies aim to overcome this limitation by directing the attachment of PEG to a specific site on the biologic. This results in a more homogeneous product with preserved biological activity. A common site-specific approach involves the use of maleimide-activated PEG, which selectively reacts with the thiol group of a free cysteine residue.[6]

Common PEGylation Chemistries:
Target Functional GroupPEG Reagent ChemistryResulting LinkageKey Characteristics
Primary Amines (e.g., Lysine, N-terminus)N-Hydroxysuccinimide (NHS) EsterAmideMost common random PEGylation method; stable bond formation.[1]
Thiols (e.g., Cysteine)Maleimide (B117702)ThioetherHighly specific for cysteine residues, enabling site-specific PEGylation.[2]
Aldehydes/Ketones (from oxidized carbohydrates)Hydrazide, AminooxyHydrazone, OximeCan be used for site-specific PEGylation on glycoproteins.
Carboxylic Acids (e.g., Aspartic acid, Glutamic acid)Carbodiimide (with NHS)AmideLess common due to the abundance of carboxyl groups.

Impact on Pharmacokinetics: A Quantitative Comparison

The most significant and well-documented effect of PEGylation is the dramatic improvement in the pharmacokinetic profile of a biologic. This is primarily characterized by a longer plasma half-life and reduced clearance.

Case Study 1: Interferon Alfa

Interferon alfa is a cytokine used in the treatment of viral infections and some cancers. Its clinical utility is limited by a short half-life, necessitating frequent injections. PEGylation has transformed its therapeutic application.

ParameterInterferon alfa-2aPeginterferon alfa-2a (40 kDa PEG)Peginterferon alfa-2b (12 kDa PEG)
Terminal Half-life (t½) ~4-8 hours~80-108 hours[7]~30-50 hours
Mean Residence Time (MRT) Not widely reported~115 hours[7]~70 hours
Apparent Clearance (CL/F) ~10-20 L/h~0.1 L/h~0.2 L/h
Dosing Frequency Daily or 3 times/weekOnce weekly[8]Once weekly[8]

Note: Values are approximate and can vary between studies.

Case Study 2: Granulocyte-Colony Stimulating Factor (G-CSF)

G-CSF stimulates the production of neutrophils and is used to treat neutropenia, often induced by chemotherapy. Pegfilgrastim is the PEGylated form of filgrastim (B1168352) (recombinant G-CSF).

ParameterFilgrastimPegfilgrastim (20 kDa PEG)
Terminal Half-life (t½) ~3.5 hours[9]~15-80 hours
Clearance Primarily renal and neutrophil-mediatedPrimarily neutrophil-mediated
Dosing Frequency DailyOnce per chemotherapy cycle[10]

Note: Values are approximate and can vary between studies.

Experimental Protocols

Random PEGylation of a Protein using an NHS-Ester Activated PEG

This protocol describes a general procedure for the random PEGylation of a protein via its primary amine groups.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., 0.1 M Phosphate Buffered Saline (PBS), pH 7.4)

  • mPEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL.[1] If the protein solution is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • PEG Reagent Preparation: Allow the vial of mPEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11] Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[11]

  • PEGylation Reaction: Add the activated PEG solution to the protein solution with gentle stirring. The molar ratio of PEG to protein is a critical parameter and should be optimized, with typical starting ratios ranging from 5:1 to 50:1.[1] The final concentration of the organic solvent in the reaction mixture should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11] The optimal reaction time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[1] This will hydrolyze any unreacted NHS esters. Incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted PEG, the NHS byproduct, and any unmodified protein from the PEGylated product using dialysis or SEC.[1]

Site-Specific PEGylation of a Cysteine Residue using a Maleimide-Activated PEG

This protocol outlines the site-specific PEGylation of a protein at a free cysteine residue.

Materials:

  • Cysteine-containing protein

  • Degassed conjugation buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5)

  • Maleimide-activated PEG

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP), if necessary

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

  • SEC column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL. If the target cysteine is part of a disulfide bond, the protein must first be treated with a reducing agent like TCEP, which must then be removed before adding the maleimide-PEG.

  • PEG Reagent Preparation: Prepare a stock solution of the maleimide-activated PEG in anhydrous DMSO or DMF immediately before use.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the maleimide-PEG solution to the protein solution with gentle mixing.[5]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quenching: Stop the reaction by adding an excess of a small molecule thiol like L-cysteine to cap any unreacted maleimide groups.[5]

  • Purification: Purify the PEGylated protein from unreacted reagents and the native protein using SEC.[5]

Characterization of PEGylated Biologics

Comprehensive characterization of PEGylated biologics is essential to ensure product quality, consistency, and safety. A multi-faceted analytical approach is typically employed.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental technique for the initial assessment of a PEGylation reaction. The addition of PEG chains increases the molecular weight of the protein, resulting in a slower migration and a visible band shift on the gel compared to the unmodified protein.

Procedure:

  • Sample Preparation: Mix the protein samples (unmodified control and PEGylated reaction mixture) with Laemmli sample buffer containing SDS and a reducing agent. Heat the samples at 95°C for 5 minutes.[12]

  • Electrophoresis: Load the samples onto a polyacrylamide gel along with a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.[12]

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. A successful PEGylation will show a new, higher molecular weight band or a smear (due to the polydispersity of PEG) corresponding to the PEGylated protein, with a decrease in the intensity of the band for the unmodified protein.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. It is a powerful tool for separating and quantifying the different species in a PEGylation reaction mixture, including aggregates, PEGylated protein, unmodified protein, and free PEG.[3]

Procedure:

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) at a constant flow rate until a stable baseline is achieved.[3]

  • Sample Preparation: Filter the PEGylated protein sample to remove any particulates. Dilute the sample in the mobile phase.[3]

  • Chromatographic Run: Inject the sample onto the column and monitor the elution profile using a UV detector (typically at 280 nm).[3]

  • Data Analysis: Identify and integrate the peaks corresponding to the different species based on their elution times. Aggregates will elute first, followed by the PEGylated protein, the native protein, and finally the free PEG.[3]

Mass Spectrometry (MS)

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is used to determine the precise molecular weight of the PEGylated protein and to assess the degree of PEGylation (the number of PEG chains attached per protein molecule).[13]

Procedure:

  • Sample Preparation: Desalt the purified PEGylated protein sample.

  • Matrix Co-crystallization: Mix the sample with a suitable MALDI matrix solution (e.g., sinapinic acid). Spot the mixture onto a MALDI target plate and allow it to dry.[13]

  • MS Analysis: Analyze the sample in a MALDI-TOF mass spectrometer to obtain the mass spectrum.[13]

  • Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to the protein with a different number of attached PEG chains. This allows for the determination of the average degree of PEGylation and the heterogeneity of the product.[14]

Signaling Pathways of PEGylated Biologics

PEGylation primarily alters the pharmacokinetic properties of a biologic and is not intended to change its mechanism of action. The downstream signaling cascade initiated by the binding of the PEGylated biologic to its receptor is generally expected to be the same as that of the unmodified molecule.

G-CSF Signaling Pathway

Granulocyte-Colony Stimulating Factor (G-CSF), and its PEGylated form Pegfilgrastim, bind to the G-CSF receptor on the surface of hematopoietic progenitor cells. This binding triggers the activation of several intracellular signaling pathways, including the JAK/STAT and MAPK pathways, which ultimately lead to increased proliferation, differentiation, and survival of neutrophils.[15]

G_CSF_Signaling cluster_membrane Cell Membrane G-CSFR G-CSF Receptor JAK JAK G-CSFR->JAK Activation PI3K PI3K G-CSFR->PI3K Activation Ras Ras G-CSFR->Ras Activation G-CSF G-CSF or Pegfilgrastim G-CSF->G-CSFR Binding STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Proliferation Nucleus->Proliferation Differentiation Differentiation Nucleus->Differentiation

Caption: G-CSF receptor signaling leading to cell proliferation, differentiation, and survival.

Interferon Signaling Pathway

Type I interferons, including interferon alfa and its PEGylated forms, bind to the interferon-alpha receptor (IFNAR). This initiates a signaling cascade through the JAK/STAT pathway, leading to the transcription of interferon-stimulated genes (ISGs) that mediate the antiviral, antiproliferative, and immunomodulatory effects of interferon.

Interferon_Signaling cluster_membrane Cell Membrane IFNAR IFNAR1 IFNAR2 JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation Interferon Interferon-α or Peginterferon-α Interferon->IFNAR Binding STAT1 STAT1 JAK1->STAT1 P STAT2 STAT2 TYK2->STAT2 P ISGF3 STAT1 STAT2 IRF9 STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocation ISRE ISRE Nucleus->ISRE ISG_Transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->ISG_Transcription PEGylation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Protein Protein Reaction PEGylation Reaction Protein->Reaction Activated_PEG Activated_PEG Activated_PEG->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Purified_Product Purified PEGylated Protein Purification->Purified_Product SDS_PAGE SDS-PAGE Purified_Product->SDS_PAGE Qualitative Assessment SEC_Analysis SEC Analysis Purified_Product->SEC_Analysis Purity & Aggregation MS_Analysis Mass Spectrometry Purified_Product->MS_Analysis Molecular Weight & Heterogeneity Activity_Assay Biological Activity Assay Purified_Product->Activity_Assay Functional Integrity Data_Analysis Data Analysis & Reporting: - Degree of PEGylation - Purity & Heterogeneity - Potency SDS_PAGE->Data_Analysis SEC_Analysis->Data_Analysis MS_Analysis->Data_Analysis Activity_Assay->Data_Analysis

References

Technical Guide to NHS-PEG1-SS-PEG1-NHS: A Homobifunctional Crosslinker for Reversible Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the homobifunctional crosslinker NHS-PEG1-SS-PEG1-NHS, including its chemical properties, applications, and detailed experimental protocols. This cleavable linker is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics.

Core Concepts and Chemical Properties

This compound is a chemical crosslinker characterized by two N-hydroxysuccinimide (NHS) ester groups connected by a short polyethylene (B3416737) glycol (PEG) spacer containing a central disulfide bond. This specific architecture imparts several key functionalities:

  • Homobifunctionality: The presence of two identical NHS ester groups allows for the covalent conjugation of two molecules containing primary amines.[1]

  • Amine Reactivity: The NHS esters react with primary amines (such as the side chain of lysine (B10760008) residues in proteins or amine-functionalized surfaces) in a pH-dependent manner (typically pH 7-9) to form stable amide bonds.[2]

  • Cleavable Disulfide Bond: The central disulfide (-S-S-) bond can be readily cleaved under mild reducing conditions, for instance, in the presence of dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This feature is particularly useful for applications requiring the release of a conjugated molecule within a reducing environment, such as the cytoplasm of a cell.[1]

  • PEG Spacer: The short PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, which can be advantageous in biological applications.[]

Quantitative Data Summary
PropertyValueReference
CAS Number 1688598-83-5[1][4][5]
Molecular Weight 436.41 g/mol [5]
Molecular Formula C14H16N2O10S2[1][5]
Purity Typically >95%[1]
Solubility Soluble in DMSO and other organic solvents[5]
Storage Conditions -20°C, protected from moisture[1]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common bioconjugation applications. It is recommended to optimize the reaction conditions for each specific application.

Protocol 1: General Protein-Protein Crosslinking

This protocol describes the use of this compound to crosslink two proteins containing accessible primary amines.

Materials:

  • Protein A and Protein B to be crosslinked

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein solutions contain primary amine buffers (e.g., Tris), they must be exchanged into an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Allow the reagent vial to come to room temperature before opening to prevent moisture condensation.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein mixture. The final concentration of DMSO should not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted NHS esters.

  • Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked product using SDS-PAGE. Under non-reducing conditions, a new band corresponding to the crosslinked protein complex should be visible. This band should disappear upon the addition of a reducing agent like DTT to the loading buffer.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the procedure for conjugating this compound to the surface of nanoparticles that have been functionalized with primary amines. This can be a step in creating drug delivery vehicles or diagnostic tools.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0 (amine-free)

  • Washing Buffer: Reaction Buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer. If necessary, sonicate the suspension to ensure it is homogeneous.

  • Crosslinker Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension. The molar ratio of the crosslinker to the surface amine groups should be optimized to achieve the desired surface density.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to the reaction mixture and incubate for 15-30 minutes to stop the reaction.

  • Purification: Pellet the nanoparticles by centrifugation. Remove the supernatant containing unreacted crosslinker and byproducts. Resuspend the nanoparticle pellet in the Washing Buffer. Repeat the centrifugation and resuspension steps at least three times.

  • Final Resuspension: Resuspend the purified, crosslinker-modified nanoparticles in a suitable buffer for storage or further conjugation steps.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the this compound linker to release the conjugated molecules.

Materials:

  • Conjugate containing the this compound linker

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Cleavage Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.5

Procedure:

  • Prepare Reducing Agent: Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

  • Cleavage Reaction: Dissolve the conjugate in the Cleavage Buffer. Add the reducing agent to a final concentration of 20-50 mM for DTT or 5-20 mM for TCEP.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Analysis: The cleavage of the disulfide bond can be confirmed by various analytical techniques, such as SDS-PAGE under non-reducing conditions, which will show the disappearance of the crosslinked product and the appearance of the individual components. Mass spectrometry can also be used to identify the cleaved products.

Signaling Pathways and Experimental Workflows

This compound is a synthetic tool and not a component of biological signaling pathways. However, it is instrumental in creating molecular probes and therapeutic agents that are used to study and modulate these pathways. For instance, it can be used to synthesize antibody-drug conjugates (ADCs) that target specific cell surface receptors involved in signaling cascades, or to create deactivatable kinase inhibitors to study the temporal dynamics of signaling events.[4]

Below are diagrams illustrating the logical workflow for the use of this compound in bioconjugation and a conceptual diagram of its application in studying signaling pathways.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_result Result & Cleavage Molecule A\n(with -NH2) Molecule A (with -NH2) Reaction Mixture Reaction Mixture Molecule A\n(with -NH2)->Reaction Mixture This compound This compound This compound->Reaction Mixture Molecule B\n(with -NH2) Molecule B (with -NH2) Molecule B\n(with -NH2)->Reaction Mixture Conjugate A-S-S-B Conjugate A-S-S-B Reaction Mixture->Conjugate A-S-S-B Cleaved Products\n(A-SH + HS-B) Cleaved Products (A-SH + HS-B) Conjugate A-S-S-B->Cleaved Products\n(A-SH + HS-B) Cleavage Reducing Agent\n(DTT or TCEP) Reducing Agent (DTT or TCEP) Reducing Agent\n(DTT or TCEP)->Cleaved Products\n(A-SH + HS-B)

Caption: Workflow for homobifunctional crosslinking and cleavage.

G cluster_tool Tool Generation cluster_application Application in Signaling Pathway Study Antibody Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC This compound This compound This compound->ADC Drug Drug Drug->ADC Cell Surface Receptor Cell Surface Receptor ADC->Cell Surface Receptor Binding Signaling Cascade Signaling Cascade Cell Surface Receptor->Signaling Cascade Modulation Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: Conceptual use of the linker in studying signaling pathways.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with NHS-PEG1-SS-PEG1-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of proteins with the bifunctional, cleavable crosslinker NHS-PEG1-SS-PEG1-NHS. This reagent facilitates the formation of a stable amide bond with primary amines on proteins while incorporating a disulfide bond that can be cleaved under reducing conditions.

Core Concepts

N-hydroxysuccinimide (NHS) esters are highly reactive functional groups that specifically target primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2] The this compound crosslinker features two NHS ester groups, enabling the crosslinking of two different protein molecules or the modification of a single protein at multiple sites. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the crosslinker and the resulting conjugate.[2] A key feature of this crosslinker is the central disulfide (SS) bond, which can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the release of the conjugated molecules.[2][3]

Data Presentation

Recommended Reaction Parameters
ParameterRecommended RangeNotes
Molar Ratio (Crosslinker:Protein) 10:1 to 50:1A 20-fold molar excess is a common starting point.[4][5] This should be optimized for each specific protein and desired degree of labeling.[4][6]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to more efficient labeling.[7][8]
Reaction pH 7.2 - 8.5A pH of 8.3-8.5 is often optimal for balancing amine reactivity and minimizing NHS ester hydrolysis.[4][9]
Reaction Buffer Amine-free buffers (e.g., PBS, 0.1 M Sodium Bicarbonate, HEPES, Borate)Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the reaction.[4][5]
Reaction Temperature Room Temperature (18-25°C) or 4°CRoom temperature reactions are faster, while 4°C can be beneficial for sensitive proteins.[5][6]
Incubation Time 30 - 60 minutes at Room Temperature or 2 hours at 4°CLonger incubation times may be required for less concentrated solutions or at lower temperatures.[4][5]
Organic Solvent Concentration < 10% of total reaction volumeThe NHS ester is typically dissolved in anhydrous DMSO or DMF before being added to the aqueous protein solution.[6][10]
Purification Method Comparison
Purification MethodKey AdvantageKey Disadvantage
Size Exclusion Chromatography (SEC) High resolution for separating different PEGylated species.[11]Sample dilution, potential for protein aggregation on the column.[11]
Dialysis Simple setup, gentle on proteins.[11]Slow, requires large buffer volumes.[10][11]
Tangential Flow Filtration (TFF) Fast, scalable, and allows for simultaneous concentration and buffer exchange.[11]May require more specialized equipment.

Experimental Protocols

Protocol 1: Protein Conjugation with this compound

This protocol outlines the general procedure for crosslinking a protein with the this compound reagent.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound crosslinker

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column, dialysis cassette)

Procedure:

  • Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[4][5]

  • Prepare Crosslinker Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[2] Dissolve the crosslinker in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]

  • Perform Conjugation Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution while gently stirring.[4] For example, for a 20-fold molar excess, add the calculated volume of the 10 mM stock solution.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[12]

  • Purify the Conjugate: Remove unreacted crosslinker and byproducts by size exclusion chromatography, dialysis, or tangential flow filtration.[10][11]

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes how to cleave the disulfide bond within the crosslinker to release the conjugated molecules.

Materials:

  • Purified protein conjugate from Protocol 1

  • Reducing Agent (e.g., 500 mM DTT or TCEP stock solution)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Conjugate Solution: Dilute the purified protein conjugate to a suitable concentration in the reaction buffer.

  • Add Reducing Agent: Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM.[3]

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature.[3]

  • Analysis: The cleaved protein fragments can now be analyzed by methods such as SDS-PAGE, HPLC, or mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Conjugation cluster_purification Phase 3: Purification cluster_analysis Phase 4: Analysis & Cleavage Protein Protein in Amine-Free Buffer Conjugation Conjugation Reaction (RT, 30-60 min) Protein->Conjugation NHS_Linker This compound in DMSO/DMF NHS_Linker->Conjugation Purification Purification (SEC, Dialysis, or TFF) Conjugation->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Cleavage Disulfide Cleavage (DTT/TCEP) Purified_Conjugate->Cleavage Optional Analysis Analysis (SDS-PAGE, MS) Purified_Conjugate->Analysis Cleavage->Analysis

Caption: Experimental workflow for protein conjugation with this compound.

signaling_pathway cluster_reaction_mechanism Reaction Mechanism cluster_cleavage_mechanism Cleavage Mechanism Protein_NH2 Protein-NH2 (Primary Amine) Amide_Bond Stable Amide Bond (Protein-NH-CO-PEG1-SS-PEG1-...) Protein_NH2->Amide_Bond NHS_Ester This compound NHS_Ester->Amide_Bond NHS_Leaving_Group NHS byproduct Amide_Bond->NHS_Leaving_Group Disulfide_Linkage Protein-S-S-Protein Cleaved_Products Protein-SH + HS-Protein (Free Thiols) Disulfide_Linkage->Cleaved_Products Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Cleaved_Products

Caption: Chemical principles of NHS-ester conjugation and disulfide cleavage.

References

Application Notes and Protocols for Cell Surface Labeling with a Cleavable Linker: A Step-by-Step Guide to Using NHS-PEG1-SS-PEG1-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of primary amines on cell surface proteins using the bifunctional, cleavable crosslinker, NHS-PEG1-SS-PEG1-NHS. This reagent features two N-hydroxysuccinimide (NHS) esters for facile reaction with primary amines and a central disulfide (SS) bond, allowing for the subsequent cleavage of the linkage under reducing conditions. The inclusion of polyethylene (B3416737) glycol (PEG) spacers enhances hydrophilicity and reduces non-specific interactions.[1]

Introduction

The ability to modify cell surfaces with specific molecules is a powerful tool in biological research and therapeutic development. Applications range from the attachment of fluorescent dyes for cellular imaging to the conjugation of targeting ligands for drug delivery.[1] The this compound crosslinker offers a versatile solution for such modifications, enabling the stable attachment of desired molecules to cell surface proteins through amide bond formation.[2][][4] A key feature of this reagent is the disulfide bond within the linker, which can be readily cleaved by reducing agents. This allows for the release of conjugated molecules from the cell surface, a feature that is particularly useful in applications such as drug delivery, the study of receptor internalization, and the isolation of cell surface proteins.

Chemical Properties and Reaction Scheme

The this compound molecule consists of two NHS ester reactive groups flanking two PEG spacers and a central disulfide bond. The NHS esters react with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[4][5] This reaction is most efficient at a pH range of 7.2 to 8.5.[1][4][6] The disulfide bond can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Experimental Protocols

This section provides detailed methodologies for labeling cells with this compound and the subsequent cleavage of the disulfide linker.

Materials
  • Cells of interest: Suspension or adherent cells.

  • This compound: Store desiccated at -20°C.[7][8]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): To prepare a stock solution of the NHS ester.[9][10]

  • Amine-free Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, is recommended. Avoid buffers containing primary amines like Tris or glycine.[6][11][12]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

  • Reducing Agent (for cleavage): 500 mM Dithiothreitol (DTT) or 100 mM Tris(2-carboxyethyl)phosphine (TCEP).

  • Cell Culture Medium: Appropriate for the cells of interest.

  • Centrifuge and tubes.

  • Ice.

Protocol 1: Cell Surface Labeling

This protocol outlines the general procedure for labeling cell surface proteins. Optimal conditions, such as the concentration of the NHS ester and incubation time, may need to be determined empirically for each cell type and application.

  • Cell Preparation:

    • Adherent Cells: Culture cells to the desired confluency. Gently wash the cells twice with ice-cold, amine-free PBS (pH 7.4).

    • Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cells twice with ice-cold, amine-free PBS (pH 7.4).[1]

    • Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.[1]

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[1][9][10] For example, dissolve 1 mg of the ester in 100 µL of DMSO to make a 10 mg/mL stock solution. The NHS ester is moisture-sensitive and readily hydrolyzes in aqueous solutions.[8][12]

  • Labeling Reaction:

    • Add the desired volume of the this compound stock solution to the cell suspension. A starting concentration range of 0.1-1 mM is recommended.[1]

    • Note: The final concentration of DMSO in the reaction should be kept below 5% to minimize cytotoxicity.[1]

    • Incubate the reaction on ice or at room temperature. Incubation times can range from 30 minutes to 2 hours.[6][12] Shorter incubation times are generally preferred to maintain cell viability.

  • Quenching:

    • Stop the reaction by adding a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.[6]

    • Incubate for 15-30 minutes at room temperature.[6]

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted ester and byproducts.[1] Centrifuge at 300 x g for 5 minutes for each wash.

  • Downstream Applications:

    • The labeled cells are now ready for downstream applications, such as conjugation with a second molecule (if one NHS ester is still available) or cleavage of the disulfide bond.

Protocol 2: Cleavage of the Disulfide Linker

This protocol describes the cleavage of the disulfide bond to release the labeled molecule from the cell surface.

  • Cell Preparation:

    • Resuspend the labeled cells from Protocol 1 in a suitable buffer.

  • Reduction Reaction:

    • Add a reducing agent to the cell suspension.

      • DTT: Add to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

      • TCEP: Add to a final concentration of 5-20 mM. TCEP is more stable and does not contain thiols, which can be advantageous in some applications.

    • Incubation time and temperature may be optimized depending on the desired extent of cleavage.

  • Analysis:

    • After incubation, the released molecule can be analyzed from the supernatant after pelleting the cells. The cells can also be analyzed to confirm the removal of the label.

Data Presentation

To optimize the labeling procedure, it is recommended to perform a titration of the this compound concentration and vary the incubation time. The efficiency of labeling and the effect on cell viability should be assessed.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
NHS-Ester Conc. (mM) 0.10.51.02.0
Incubation Time (min) 30306060
Labeling Efficiency (%) User DataUser DataUser DataUser Data
Cell Viability (%) User DataUser DataUser DataUser Data

Table 1: Example of an optimization matrix for cell labeling. Labeling efficiency can be assessed by methods such as flow cytometry if a fluorescent molecule is attached, and cell viability can be measured using standard assays like Trypan Blue exclusion or MTT assay.

Parameter Condition 1 Condition 2 Condition 3
Reducing Agent DTTTCEPControl (no agent)
Concentration (mM) 20100
Incubation Time (min) 303030
Cleavage Efficiency (%) User DataUser DataUser Data

Table 2: Example of an optimization matrix for disulfide cleavage. Cleavage efficiency can be determined by measuring the amount of released molecule in the supernatant.

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_labeling Labeling Reaction cluster_post_labeling Post-Labeling cluster_cleavage Disulfide Cleavage prep1 Harvest and Wash Cells prep2 Resuspend in Amine-Free Buffer prep1->prep2 mix Add NHS-Ester to Cells prep2->mix reagent Prepare NHS-Ester Stock Solution reagent->mix incubate Incubate mix->incubate quench Quench Reaction incubate->quench wash Wash Cells quench->wash reduce Add Reducing Agent wash->reduce analyze Analyze Cleavage reduce->analyze

Caption: Experimental workflow for cell surface labeling and cleavage.

G cluster_reaction Cell Surface Labeling Reaction cluster_cleavage Disulfide Bond Cleavage CellSurfaceProtein Cell Surface Protein-NH₂ LabeledProtein Labeled Protein (Stable Amide Bond) CellSurfaceProtein->LabeledProtein + NHS_Linker NHS_Linker NHS-PEG-SS-PEG-NHS LabeledProtein2 Labeled Protein CleavedProtein Protein-SH + HS-PEG-... LabeledProtein2->CleavedProtein + ReducingAgent ReducingAgent Reducing Agent (e.g., DTT)

Caption: Signaling pathway of labeling and cleavage.

References

Application Notes: Reversible Protein-Protein Linkages with NHS-PEG1-SS-PEG1-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NHS-PEG1-SS-PEG1-NHS is a homobifunctional, cleavable crosslinking reagent used to covalently link proteins or other biomolecules containing primary amines.[1][2] Its structure consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm.[1] This spacer contains a central disulfide (SS) bond, which is susceptible to cleavage by reducing agents, and two short polyethylene (B3416737) glycol (PEG1) units that enhance water solubility.[3][4][5] This reagent is ideal for applications requiring the temporary linkage of molecules, such as in the study of protein-protein interactions, the creation of reversible antibody-drug conjugates (ADCs), and the assembly of stimuli-responsive biomaterials.[3][6][7]

The NHS esters react selectively with primary amines (-NH2), found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[8] The reaction proceeds efficiently under mild, physiological to slightly alkaline conditions (pH 7.2-8.5).[9][10] The key feature of this crosslinker is the disulfide bond, which can be readily cleaved under mild reducing conditions, for example, using dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[11] This allows for the dissociation of the crosslinked conjugate back into its original components, making it a powerful tool for applications where reversibility is desired.[3][12]

Mechanism of Action

The utility of this compound is based on two distinct chemical reactions:

  • Amine Conjugation (Amide Bond Formation): The process begins with the nucleophilic attack of an unprotonated primary amine from a protein on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[6] This reaction is highly dependent on pH; the amine must be deprotonated to be nucleophilic. However, at higher pH values, the competing reaction—hydrolysis of the NHS ester by water—also accelerates, which can reduce conjugation efficiency.[9]

  • Disulfide Cleavage (Reversibility): The disulfide bond within the spacer arm can be cleaved by reducing agents. These agents reduce the disulfide bond (-S-S-) to two separate thiol groups (-SH), thereby breaking the covalent linkage between the conjugated molecules.[11][13] This reaction is typically rapid and can be performed under gentle conditions that preserve the integrity of the proteins.[11]

Physicochemical and Reaction Data

The following tables summarize key quantitative data for the effective use of NHS-ester disulfide crosslinkers.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Name This compound [1]
CAS Number 1688598-83-5 [1]
Molecular Formula C14H16N2O10S2 [1]
Molecular Weight 436.4 g/mol [1]
Reactivity Primary Amines (-NH2) [1]

| Cleavability | Reducible Disulfide Bond |[1] |

Table 2: Recommended Conditions for NHS Ester Conjugation

Parameter Recommended Range Notes Reference
pH 7.2 - 8.5 Optimal balance between amine reactivity and NHS ester hydrolysis. [9][14]
Temperature 4°C to Room Temperature (25°C) Lower temperatures can prolong reaction time but increase NHS ester stability. [6][15]
Reaction Time 30 - 60 minutes at RT; 2 - 4 hours at 4°C Requires optimization based on protein concentration and reactivity. [6][14]
Molar Excess of Crosslinker 10- to 50-fold Higher excess can improve efficiency but may increase non-specific modifications. [6][16]
Compatible Buffers Phosphate, Borate, HEPES, Bicarbonate Must be free of primary amines (e.g., Tris, Glycine). [9][14]

| Quenching Reagents | Tris, Glycine, Hydroxylamine | Used to terminate the reaction by consuming unreacted NHS esters. |[6][9] |

Table 3: Stability of NHS Esters as a Function of pH

pH Temperature (°C) Half-life of NHS Ester Reference
7.0 0 4 - 5 hours [9]
7.0 Room Temperature ~7 hours [6]
8.0 4 ~1 hour [6]
8.6 4 10 minutes [9][14]

| 9.0 | Room Temperature | Minutes |[6] |

Table 4: Conditions for Disulfide Bond Cleavage

Reducing Agent Concentration Incubation Time Incubation Temperature Reference
DTT 20 - 50 mM 15 - 60 minutes Room Temperature to 37°C [11]
TCEP 0.5 - 20 mM 5 - 30 minutes Room Temperature [11]

| 2-Mercaptoethanol (BME) | 10 - 100 mM | 30 - 60 minutes | Room Temperature to 37°C |[11] |

Note: TCEP is often preferred as it is odorless, more stable, and does not require a specific pH range for activity.[11]

Experimental Protocols

Protocol 1: Protein-Protein Crosslinking

This protocol details the procedure for creating a covalent linkage between two proteins (Protein A and Protein B) using this compound.

Materials:

  • Purified Protein A and Protein B

  • This compound crosslinker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5. Ensure the buffer is amine-free.[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation:

    • Prepare a solution of Protein A and Protein B in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the proteins are stored in a buffer containing primary amines (like Tris), they must be exchanged into the Conjugation Buffer via dialysis or a desalting column.

  • Crosslinker Stock Solution Preparation:

    • Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[16]

    • Prepare a 10 mM stock solution by dissolving the required amount of the crosslinker in anhydrous DMSO.[16]

  • Crosslinking Reaction:

    • Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein mixture.[16] The final DMSO concentration should not exceed 10% to avoid protein denaturation.[6]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[16] The optimal time may require adjustment.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).[16]

    • Incubate for 15 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed.[16]

  • Purification:

    • Remove excess crosslinker and quenching reagents by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[6]

  • Analysis:

    • Analyze the crosslinked product using SDS-PAGE. A successful crosslink will result in a new band corresponding to the molecular weight of the Protein A-Protein B conjugate. Further analysis can be performed by size-exclusion chromatography (SEC) or mass spectrometry.

Protocol 2: Cleavage of Disulfide Linkage

This protocol describes how to reverse the crosslink and separate the conjugated proteins.

Materials:

  • Crosslinked protein conjugate from Protocol 1

  • Reducing Agent: 500 mM DTT or 100 mM TCEP stock solution

  • SDS-PAGE loading buffer (with and without a reducing agent for comparison)

Procedure:

  • Sample Preparation:

    • Aliquot the purified crosslinked protein conjugate into two tubes.

  • Cleavage Reaction:

    • To one tube, add the reducing agent stock solution to a final concentration of 20-50 mM DTT or 1-10 mM TCEP.[11]

    • Incubate the sample at 37°C for 30 minutes.

    • The second tube will serve as the non-reduced control.

  • Analysis:

    • Add SDS-PAGE loading buffer to both the reduced and non-reduced samples.

    • Run both samples on an SDS-PAGE gel.

    • Expected Result: The non-reduced sample should show a high-molecular-weight band corresponding to the crosslinked conjugate. The reduced sample should show the disappearance of this band and the appearance of bands corresponding to the individual Protein A and Protein B.

Visualizations

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Reversal P1 Protein A (-NH2) Conjugate Protein A-S-S-Protein B (Stable Conjugate) P1->Conjugate pH 7.2-8.5 Amine-free buffer P2 Protein B (-NH2) P2->Conjugate pH 7.2-8.5 Amine-free buffer Crosslinker This compound Crosslinker->Conjugate pH 7.2-8.5 Amine-free buffer Cleaved1 Protein A (-SH) Conjugate->Cleaved1 Add Reducing Agent (e.g., DTT, TCEP) Cleaved2 Protein B (-SH) Conjugate->Cleaved2 Add Reducing Agent (e.g., DTT, TCEP)

Caption: Reaction mechanism of reversible protein crosslinking.

G start Start: Purified Proteins prep_protein 1. Buffer Exchange into Amine-Free Buffer (pH 7.5) start->prep_protein prep_linker 2. Prepare 10 mM Crosslinker Stock in Anhydrous DMSO prep_protein->prep_linker crosslink 3. Mix Proteins & Crosslinker Incubate 30-60 min @ RT prep_linker->crosslink quench 4. Add Quenching Buffer (e.g., Tris) to Stop Reaction crosslink->quench purify 5. Purify Conjugate (Desalting or Dialysis) quench->purify analyze_crosslink 6. Analyze by SDS-PAGE (Confirm Conjugate Formation) purify->analyze_crosslink cleave 7. Add Reducing Agent (DTT/TCEP) Incubate 30 min @ 37°C analyze_crosslink->cleave analyze_cleavage 8. Analyze by SDS-PAGE (Confirm Cleavage) cleave->analyze_cleavage end End: Regenerated Proteins analyze_cleavage->end

Caption: Experimental workflow for crosslinking and cleavage.

References

Application Notes and Protocols for Cell Surface Protein Crosslinking using NHS-PEG1-SS-PEG1-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS-PEG1-SS-PEG1-NHS is a homobifunctional, cleavable crosslinking agent designed for the covalent stabilization of protein-protein interactions on the cell surface.[1] This reagent possesses two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer arm, which contains a central disulfide bond.[1] The NHS esters readily react with primary amines, such as those found on lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[2] The PEG spacer enhances the solubility of the crosslinker in aqueous buffers.[3] The key feature of this crosslinker is the disulfide bond, which can be cleaved under reducing conditions, allowing for the dissociation of the crosslinked proteins for downstream analysis.[1] This characteristic makes it an invaluable tool for studying transient or weak protein interactions in their native cellular environment.

These application notes provide a comprehensive guide to utilizing this compound for crosslinking cell surface proteins, with a specific protocol detailed for the analysis of Epidermal Growth Factor Receptor (EGFR) dimerization.

Principle of Reaction

The fundamental mechanism involves the reaction of the NHS esters of the crosslinker with primary amines on cell surface proteins. This reaction is most efficient at a pH range of 7.2 to 8.5.[3] The homobifunctional nature of the crosslinker allows it to covalently link two protein molecules that are in close proximity, effectively "capturing" the protein-protein interaction. The disulfide bond within the spacer arm can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, reversing the crosslinking and allowing for the separation of the interacting partners for identification and analysis.

Data Presentation

The efficiency of cell surface protein crosslinking with this compound can be quantified to optimize experimental conditions. The following table provides representative data on the effect of crosslinker concentration on the dimerization of a generic cell surface receptor, as might be determined by quantitative western blotting or mass spectrometry.

This compound Concentration (mM)Dimer Formation (%)Monomer Remaining (%)
0 (Control)595
0.52575
1.05050
2.57030
5.07525

Note: This is example data and actual results will vary depending on the cell type, protein of interest, and specific experimental conditions.

Experimental Protocols

General Protocol for Cell Surface Protein Crosslinking

This protocol provides a general framework for crosslinking proteins on the surface of mammalian cells in suspension.

Materials:

  • Cells of interest

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • This compound crosslinker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Reducing Sample Buffer (e.g., Laemmli buffer with DTT or β-mercaptoethanol)

  • Non-reducing Sample Buffer (e.g., Laemmli buffer without reducing agent)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.

    • Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a final concentration of approximately 1-5 x 10^7 cells/mL.

  • Crosslinker Preparation:

    • Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. Allow the reagent to come to room temperature before opening the vial to prevent moisture condensation.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically 1-5 mM).

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice to minimize internalization of the crosslinker.

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Downstream Analysis:

    • For analysis by SDS-PAGE and Western blotting, mix the clarified lysate with either non-reducing or reducing sample buffer.

    • Boil the samples for 5-10 minutes before loading onto the gel.

    • For mass spectrometry analysis, proceed with protein digestion protocols, which may include an enrichment step for crosslinked peptides.

Specific Protocol: Analysis of EGFR Dimerization

This protocol details the use of this compound to capture and analyze ligand-induced dimerization of the Epidermal Growth Factor Receptor (EGFR).

Materials:

  • A431 cells (or other EGFR-expressing cell line)

  • Serum-free cell culture medium

  • Epidermal Growth Factor (EGF)

  • All materials listed in the General Protocol

  • Anti-EGFR antibody for Western blotting

Procedure:

  • Cell Culture and Stimulation:

    • Culture A431 cells to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours prior to the experiment.

    • Treat the cells with 100 ng/mL EGF for 10-15 minutes at 37°C to induce EGFR dimerization. A non-treated control should be run in parallel.

  • Crosslinking:

    • Wash the cells twice with ice-cold PBS (pH 8.0).

    • Add ice-cold PBS (pH 8.0) to the cells.

    • Add freshly prepared this compound stock solution to a final concentration of 2.5 mM.

    • Incubate for 30 minutes on ice.

  • Quenching and Lysis:

    • Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes on ice.

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells as described in the General Protocol.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates.

    • Prepare two aliquots of each lysate. To one aliquot, add non-reducing sample buffer, and to the other, add reducing sample buffer.

    • Separate the proteins by SDS-PAGE (a 4-12% gradient gel is recommended).

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-EGFR antibody.

    • In the non-reduced samples from EGF-treated cells, a band corresponding to the EGFR dimer (approximately 340 kDa) should be visible, in addition to the monomeric form (170 kDa). The dimer band should be absent or significantly reduced in the reduced samples and in the non-treated control.

Mandatory Visualizations

G cluster_workflow Experimental Workflow prep Cell Preparation (Wash and Resuspend) crosslink Crosslinking Reaction (Add this compound) prep->crosslink quench Quenching (Add Tris or Glycine) crosslink->quench lysis Cell Lysis quench->lysis analysis Downstream Analysis (SDS-PAGE, Western Blot, Mass Spec) lysis->analysis

Caption: A streamlined workflow for cell surface protein crosslinking.

G cluster_pathway EGFR Dimerization and Signaling EGF EGF EGFR_mono EGFR Monomer EGF->EGFR_mono Ligand Binding EGFR_dimer EGFR Dimer (Crosslinked) EGFR_mono->EGFR_dimer Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) EGFR_dimer->Adaptor Autophosphorylation & Recruitment Downstream Downstream Signaling (e.g., RAS-MAPK Pathway) Adaptor->Downstream Signal Transduction

Caption: Simplified EGFR dimerization and downstream signaling pathway.

References

Preparation of Antibody Fragments Using Disulfide Bridging Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic and diagnostic agents has been significantly advanced by the use of antibody fragments. Smaller than full-length monoclonal antibodies (mAbs), fragments such as Fab (Fragment antigen-binding) and F(ab')2 retain the antigen-binding specificity of the parent antibody while offering advantages like improved tissue penetration and reduced non-specific binding. A key strategy for the site-specific modification of these fragments is the use of disulfide bridging reagents. This approach involves the selective reduction of interchain disulfide bonds to generate free thiol groups, which are then re-bridged with a linker carrying a payload. This method allows for the creation of homogeneous conjugates with a defined payload-to-antibody ratio (PAR), a critical factor for therapeutic efficacy and safety.

These application notes provide a comprehensive overview and detailed protocols for the preparation of antibody fragments and their subsequent conjugation using disulfide bridging reagents.

I. Generation of Antibody Fragments

The initial step in this workflow is the generation of antibody fragments from a full-length IgG. This is typically achieved through enzymatic digestion.

A. Fab Fragment Generation using Papain

Papain is a cysteine protease that cleaves the IgG molecule in the hinge region, above the interchain disulfide bonds, resulting in two monovalent Fab fragments and one Fc fragment.[1]

B. F(ab')2 Fragment Generation using Pepsin

Pepsin, an aspartic protease, cleaves the IgG molecule in the hinge region below the interchain disulfide bonds. This results in a single divalent F(ab')2 fragment and several small peptides derived from the Fc region.[2]

II. Disulfide Bond Reduction

Once the antibody fragments are generated and purified, the next step is the selective reduction of the interchain disulfide bonds to expose free thiol groups for conjugation.

III. Conjugation with Disulfide Bridging Reagents

With the generation of free thiol groups on the antibody fragments, disulfide bridging reagents carrying a payload can be introduced. These reagents possess two thiol-reactive groups that "bridge" the two free thiols, re-forming a covalent linkage.

A. Maleimide-Based Reagents

Maleimides are widely used thiol-reactive moieties that react with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond.[3] Di-maleimide crosslinkers can be used to bridge the two thiol groups.[3]

B. Pyridazinedione-Based Reagents

Pyridazinedione-based reagents offer an alternative for disulfide bridging, known for their high reactivity and the stability of the resulting conjugate.[4]

IV. Purification and Characterization of Conjugated Fragments

After the conjugation reaction, it is crucial to purify the antibody fragment conjugate to remove any unreacted payload-linker and aggregated protein. Subsequent characterization is necessary to ensure the quality and homogeneity of the product.

A. Purification

Size Exclusion Chromatography (SEC) is a common method for separating the larger antibody fragment conjugate from smaller, unreacted molecules.[5][6]

B. Characterization

A key parameter for conjugated antibody fragments is the payload-to-antibody ratio (PAR), often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).[] This can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and characterization of antibody fragments conjugated via disulfide bridging.

Table 1: Enzymatic Digestion of IgG

Enzyme Target Fragment Typical Enzyme:Antibody Ratio (w/w) Incubation Time (hours) pH Typical Yield
Papain Fab 1:100[10] 2 - 6[11] 6.5 - 7.4[1][11] >90%[10]

| Pepsin | F(ab')2 | 1:100[11] | 4 - 8[11] | 4.0 - 4.5[11][12] | Variable, can be optimized to >80%[12] |

Table 2: Disulfide Bond Reduction

Reducing Agent Target Molecule Molar Excess of Reagent Incubation Time (minutes) Temperature (°C) Notes
TCEP IgG or Fragments 10-50x[3] 20 - 60[3][13] Room Temperature[3][13] Effective and does not need to be removed before conjugation with some chemistries.[14]

| 2-MEA | IgG (for half-antibody) | Varies | Varies | 37 | For selective reduction of hinge-region disulfides.[13] |

Table 3: Conjugation with Disulfide Bridging Reagents

Reagent Type Molar Excess of Reagent:Fragment Reaction Time (hours) pH Typical Conjugation Efficiency
Maleimide (B117702) 10-20x[3] 1 - 2 (or overnight at 4°C)[3] 6.5 - 7.5[13] >90%[15]

| Pyridazinedione | 1.5x[16] | 1[16] | 7.4[16] | High, can be >90%[17] |

Experimental Protocols

Protocol 1: Generation of Fab Fragments using Immobilized Papain

Materials:

  • IgG solution (0.25-4 mg in 0.5 mL)

  • Immobilized Papain resin

  • Digestion Buffer (e.g., PBS with 20 mM Cysteine-HCl, pH 7.0)

  • Protein A spin column

  • IgG Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.8)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Microcentrifuge tubes

Procedure:

  • Equilibrate Immobilized Papain:

    • Transfer an appropriate amount of immobilized papain slurry to a spin column.

    • Centrifuge at 5,000 x g for 1 minute and discard the storage buffer.

    • Wash the resin by adding 0.5 mL of Digestion Buffer, centrifuging, and discarding the buffer. Repeat this wash step.

  • Antibody Digestion:

    • Add the IgG sample to the equilibrated papain resin.

    • Incubate for 4-6 hours at 37°C with gentle mixing.[11]

    • Centrifuge at 5,000 x g for 1 minute to collect the digest containing Fab and Fc fragments.

  • Purification of Fab Fragments:

    • Equilibrate a Protein A spin column with PBS.

    • Apply the digest to the Protein A column. The Fc fragments and any undigested IgG will bind to the resin.

    • Centrifuge at 1,000 x g for 1 minute to collect the flow-through containing the pure Fab fragments.

    • Wash the column with PBS and combine the wash with the initial flow-through to maximize Fab recovery.

    • (Optional) Elute the bound Fc fragments and undigested IgG using IgG Elution Buffer and immediately neutralize the eluate with Neutralization Buffer.

Protocol 2: Generation of F(ab')2 Fragments using Immobilized Pepsin

Materials:

  • IgG solution (0.25-4 mg in 0.5 mL)

  • Immobilized Pepsin resin

  • Digestion Buffer (e.g., 20 mM Sodium Acetate, pH 4.5)

  • Protein A/G spin column

  • PBS (pH 7.4)

  • IgG Elution Buffer

  • Neutralization Buffer

Procedure:

  • Equilibrate Immobilized Pepsin:

    • Prepare the immobilized pepsin in a spin column as described for papain, but use the pepsin Digestion Buffer for equilibration.

  • Antibody Digestion:

    • Add the IgG sample to the equilibrated pepsin resin.

    • Incubate for 4-8 hours at 37°C with gentle mixing.[11]

    • Centrifuge to collect the digest containing F(ab')2 fragments and digested Fc peptides.

  • Purification of F(ab')2 Fragments:

    • Equilibrate a Protein A/G spin column with PBS.

    • Apply the digest to the Protein A/G column. Undigested IgG will bind.

    • Centrifuge to collect the flow-through containing the F(ab')2 fragments.

Protocol 3: Selective Reduction of Disulfide Bonds in Antibody Fragments

Materials:

  • Purified antibody fragment solution (Fab or F(ab')2)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM)

  • Degassed conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

  • Desalting column

Procedure:

  • Buffer Exchange:

    • Exchange the antibody fragment solution into the degassed conjugation buffer using a desalting column.

  • Reduction Reaction:

    • Add a 10-50 molar excess of TCEP to the antibody fragment solution.[3]

    • Incubate for 30-60 minutes at room temperature.[3]

  • Removal of Reducing Agent:

    • Immediately remove the excess TCEP using a desalting column, eluting with the degassed conjugation buffer.[3] The reduced fragment is now ready for conjugation.

Protocol 4: Conjugation of Reduced Antibody Fragment with a Maleimide-Payload

Materials:

  • Reduced antibody fragment solution

  • Maleimide-activated payload, dissolved in a compatible organic solvent (e.g., DMSO or DMF)

  • Degassed conjugation buffer (pH 6.5-7.5)[13]

Procedure:

  • Conjugation Reaction:

    • To the reduced antibody fragment solution, add a 10-20 molar excess of the maleimide-payload solution. The final concentration of the organic solvent should be kept below 10% (v/v).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[3]

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes.[3]

Protocol 5: Purification of the Conjugate by Size Exclusion Chromatography (SEC)

Materials:

  • Conjugation reaction mixture

  • SEC column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., PBS)

  • HPLC or FPLC system

Procedure:

  • Sample Loading:

    • Load the conjugation reaction mixture onto the equilibrated SEC column.

  • Chromatography:

    • Run the chromatography with the equilibration buffer at a pre-determined flow rate.

    • Monitor the elution profile at 280 nm (for protein) and a wavelength appropriate for the payload.

  • Fraction Collection:

    • Collect the fractions corresponding to the main peak, which represents the purified antibody fragment conjugate. The conjugate will elute before any smaller, unreacted payload-linker molecules.[5]

Visualizations

Antibody_Fragmentation_Workflow cluster_0 Antibody Fragmentation Full_IgG Full IgG Papain Papain Digestion Full_IgG->Papain pH 7.0 + Cysteine Pepsin Pepsin Digestion Full_IgG->Pepsin pH 4.5 Fab Fab Fragments Papain->Fab Fc_Fragment Fc Fragment Papain->Fc_Fragment F(ab)2 F(ab')2 Fragment Pepsin->F(ab)2

Caption: Enzymatic generation of Fab and F(ab')2 fragments from full IgG.

Disulfide_Bridging_Workflow Start Purified Antibody Fragment (e.g., Fab) Reduction 1. Disulfide Reduction (e.g., TCEP) Start->Reduction Reduced_Fragment Fragment with Free Thiols (-SH) Reduction->Reduced_Fragment Conjugation 2. Conjugation with Disulfide Bridging Reagent-Payload Reduced_Fragment->Conjugation Conjugate Conjugated Antibody Fragment Conjugation->Conjugate Purification 3. Purification (e.g., SEC) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product Characterization 4. Characterization (e.g., DAR Analysis) Final_Product->Characterization

Caption: General workflow for disulfide bridging of antibody fragments.

Caption: Chemical principle of disulfide reduction and bridging.

References

Application Notes and Protocols for NHS-PEG1-SS-PEG1-NHS in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS-PEG1-SS-PEG1-NHS is a homobifunctional, redox-sensitive crosslinker designed for the development of advanced drug delivery systems.[1][2] This linker features two N-hydroxysuccinimide (NHS) ester groups and a central disulfide bond, separated by short polyethylene (B3416737) glycol (PEG) spacers. The NHS esters react efficiently with primary amines on drugs, proteins, or nanoparticle surfaces to form stable amide bonds.[3][4] The disulfide bond is engineered to be stable in the bloodstream but cleavable in the reducing intracellular environment, where concentrations of glutathione (B108866) (GSH) are significantly higher.[5][6] This targeted cleavage allows for the controlled release of therapeutic payloads specifically within the target cells, enhancing efficacy and minimizing off-target toxicity.[7][8] The PEG spacers improve the hydrophilicity and biocompatibility of the resulting conjugate, potentially reducing non-specific protein adsorption and prolonging circulation time in vivo.

Key Applications

  • Redox-Responsive Nanoparticle Formulation: Crosslinking amine-functionalized nanoparticles or polymers to create stable drug carriers that disassemble and release their cargo in the presence of high intracellular GSH levels.

  • Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies, where the disulfide bond is cleaved upon internalization into the target cancer cell.[9]

  • Prodrug Synthesis: Conjugating drugs to carrier molecules to create prodrugs that are activated by the reducing environment of the cell.

Physicochemical Properties

PropertyValueReference
Molecular Formula C14H16N2O10S2[1]
Molecular Weight 436.4 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF[2]
Reactive Groups 2 x N-Hydroxysuccinimide (NHS) Ester[1]
Cleavable Linkage Disulfide Bond (-S-S-)[5]

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded Redox-Responsive Nanoparticles

This protocol describes the formulation of drug-loaded nanoparticles using an amine-containing polymer (e.g., chitosan) and doxorubicin (B1662922) (DOX), crosslinked with this compound.

Materials:

  • Amine-functionalized polymer (e.g., Chitosan)

  • Doxorubicin (DOX)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 10 kDa)

  • Deionized water

Procedure:

  • Polymer-Drug Conjugation (Optional, for covalent drug attachment):

    • Dissolve the amine-functionalized polymer and DOX in an appropriate buffer.

    • Add a coupling agent (e.g., EDC/NHS) to facilitate amide bond formation between the polymer and an amine group on the drug.

    • Stir the reaction for 24 hours at room temperature.

    • Purify the polymer-drug conjugate by dialysis against deionized water.

  • Nanoparticle Formulation and Crosslinking:

    • Dissolve the polymer (or polymer-drug conjugate) in an aqueous buffer (e.g., 1% acetic acid for chitosan).

    • If the drug is not covalently attached, add the desired amount of free DOX to the polymer solution and stir to allow for electrostatic interaction or encapsulation.

    • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • Slowly add the this compound solution to the polymer/drug mixture while stirring. A typical molar ratio is 1:10 to 1:5 (crosslinker to available amine groups on the polymer).

    • Allow the crosslinking reaction to proceed for 4-6 hours at room temperature.

    • Purify the resulting nanoparticles by dialysis against PBS (pH 7.4) for 48 hours to remove unreacted crosslinker, DMSO, and free drug.

  • Characterization:

    • Measure the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectrophotometry or HPLC.

Quantitative Data Summary (Representative):

ParameterValueReference
Particle Size (Diameter) ~100 nm[10]
Drug Loading Efficiency (DOX) ~22.5%[10]
Zeta Potential +20 to +30 mV
Protocol 2: In Vitro Redox-Responsive Drug Release Study

This protocol evaluates the release of a drug from the formulated nanoparticles in response to different concentrations of glutathione (GSH), mimicking extracellular and intracellular conditions.

Materials:

  • Drug-loaded nanoparticles from Protocol 1

  • PBS, pH 7.4

  • Glutathione (GSH)

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator at 37°C

Procedure:

  • Prepare two release media:

    • Control: PBS (pH 7.4)

    • Reducing Condition: PBS (pH 7.4) with 10 mM GSH.

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag into a larger container with the release medium (e.g., 50 mL).

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Replenish the container with an equal volume of fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy for DOX).

  • Calculate the cumulative drug release percentage at each time point.

Quantitative Drug Release Profile (Representative):

Time (hours)Cumulative Release in PBS (pH 7.4)Cumulative Release in 10 mM GSH (pH 7.4)Reference
4< 10%~ 40%[10]
12< 15%~ 70%[10]
24< 20%> 80%[10]
48< 25%> 85%[10]
Protocol 3: In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Free drug (e.g., DOX)

  • Drug-loaded nanoparticles from Protocol 1

  • Blank (unloaded) nanoparticles

  • MTT or similar cell viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the test articles at various concentrations. Include untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add the MTT reagent to each well and incubate for another 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

  • Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth) for the free drug and the drug-loaded nanoparticles.

Representative Cytotoxicity Data:

FormulationIC50 on A549 Cells (µg/mL)Reference
Free Doxorubicin ~ 0.5[10]
DOX-loaded Nanoparticles ~ 1.2[10]
Blank Nanoparticles No significant cytotoxicity[10]

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization polymer Amine-Polymer mix Reaction Mixture polymer->mix drug Drug (e.g., DOX) drug->mix linker This compound linker->mix Crosslinking np Drug-Loaded NP size Size & Zeta Potential np->size dlc Drug Loading np->dlc release In Vitro Release np->release cyto Cytotoxicity np->cyto mix->np Purification (Dialysis) drug_release_mechanism cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) NP_stable Nanoparticle is Stable (Disulfide bond intact) no_release Low Premature Release NP_stable->no_release Minimal Drug Leakage NP_uptake Cellular Uptake (Endocytosis) NP_stable->NP_uptake Circulation & Targeting NP_cleavage Disulfide Bond Cleavage (GSH-mediated reduction) NP_uptake->NP_cleavage NP_disassembly Nanoparticle Disassembly NP_cleavage->NP_disassembly drug_release Targeted Drug Release NP_disassembly->drug_release

References

Application Notes & Protocols: The Use of Cleavable PEG Linkers in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ethylene glycol) (PEG) hydrogels are extensively used as matrices for controlled drug delivery, 3D cell culture, and tissue engineering due to their excellent biocompatibility, tunable properties, and high water content that mimics the native extracellular matrix.[1][2] The incorporation of cleavable linkers into the hydrogel network adds a layer of dynamic control, allowing for the degradation of the hydrogel and/or the release of encapsulated cargo in response to specific triggers. These stimuli-responsive systems are critical for applications requiring the timely release of therapeutics or the recovery of encapsulated cells.[3][4][5]

This document provides an overview of different cleavable PEG linker technologies and detailed protocols for the formation and characterization of stimuli-responsive hydrogels.

Types of Cleavable Linkers and Triggering Mechanisms

Cleavable PEG linkers are designed to create temporary bonds that can be broken under specific physiological or external conditions.[6] The choice of linker dictates the release mechanism and is crucial for designing a hydrogel tailored to a specific application. The primary categories of cleavage mechanisms are chemical, biological, and physical.

G cluster_0 Stimuli for Hydrogel Cleavage cluster_1 Cleavage Mechanisms cluster_2 Resulting Cleavable Linkers Trigger Triggering Stimulus Chemical Chemical Stimuli (e.g., pH, Redox) Trigger->Chemical Biological Biological Stimuli (e.g., Enzymes) Trigger->Biological Physical Physical Stimuli (e.g., Light) Trigger->Physical Chem_Linkers Hydrolytic Linkers (β-eliminative, Esters, Ketals) Redox-Sensitive Linkers (Disulfide bonds) Chemical->Chem_Linkers Bio_Linkers Enzyme-Sensitive Linkers (e.g., MMP-cleavable peptides) Biological->Bio_Linkers Phys_Linkers Photocleavable Linkers (o-nitrobenzyl) Physical->Phys_Linkers G cluster_prep Step 1: Preparation cluster_encap Step 2: Encapsulation cluster_recov Step 3: Recovery cluster_analysis Step 4: Downstream Analysis A1 Prepare Thiol-Modified Macromonomers (e.g., Hyaluronan, Gelatin) B1 Mix Macromonomers, Crosslinker, and Cell Suspension A1->B1 A2 Synthesize Disulfide-Containing PEG-diacrylate (PEGSSDA) Crosslinker A2->B1 A3 Prepare Cell Suspension in Buffer A3->B1 B2 Pipette Mixture into Mold (in situ crosslinking) B1->B2 B3 Culture Cell-Laden Hydrogel B2->B3 C1 Add Reducing Agent Solution (e.g., N-acetyl-cysteine) B3->C1 C2 Incubate to Dissolve Hydrogel Network C1->C2 C3 Gently Centrifuge to Pellet Cells C2->C3 D1 Wash and Resuspend Cell Pellet C3->D1 D2 Assess Viability and Yield (e.g., Live/Dead Assay) D1->D2 D3 Re-plate for Further Expansion D1->D3 G Hydrogel Drug-Loaded Hydrogel (Drug-Linker-PEG Network) Cleavage Linker Cleavage Hydrogel->Cleavage triggers Stimulus Environmental Stimulus (e.g., Enzyme, Low pH, Reducing Agent) Stimulus->Hydrogel Release Drug Release Cleavage->Release Degradation Hydrogel Degradation (Optional, can be concurrent or delayed) Cleavage->Degradation Effect Therapeutic Effect Release->Effect leads to

References

Application Notes & Protocols: Site-Specific Protein Modification Using NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of site-specific protein modification strategies utilizing N-hydroxysuccinimide (NHS) ester chemistry. It covers the underlying principles, comparative data, and comprehensive protocols for both traditional and advanced site-specific labeling techniques.

Introduction: The Chemistry of NHS Esters

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, widely used for covalently modifying proteins.[1][2] The fundamental reaction involves the nucleophilic attack of a primary amine, typically the ε-amine of a lysine (B10760008) residue or the protein's N-terminus, on the carbonyl carbon of the NHS ester.[1][] This acylation reaction results in the formation of a highly stable amide bond and the release of the N-hydroxysuccinimide leaving group.[1][][4]

The reaction is most efficient at a physiological to slightly alkaline pH (typically 7.2-8.5), where the primary amine is deprotonated and more nucleophilic.[1][] While robust and efficient, a significant limitation of traditional NHS ester chemistry is its lack of site-specificity.[5] Most proteins contain numerous lysine residues, leading to heterogeneous labeling, which can potentially interfere with protein structure, function, and complicate downstream analysis.[5]

To overcome this challenge, several strategies have been developed to transform this powerful chemistry into a tool for precise, site-specific protein modification.

Strategies for Site-Specific Modification

Achieving site-specificity with NHS esters typically involves a multi-step approach that directs the reaction to a unique, pre-defined location on the protein.

A powerful method to achieve site-specificity involves converting a generic NHS ester into a chemoselective thioester that specifically targets an N-terminal cysteine (N-Cys) residue.[5][6]

  • Transesterification: The commercially available NHS ester is pre-incubated with 2-mercaptoethanesulfonate (MESNA). This reaction converts the NHS ester into a more chemoselective MESNA-thioester.[5][6]

  • N-Cys Ligation: The in situ generated thioester then reacts specifically with a protein engineered to have an N-terminal cysteine residue. This reaction is analogous to native chemical ligation (NCL) and forms a stable amide bond exclusively at the N-terminus.[6]

This method is highly advantageous as it leverages the vast library of commercially available NHS esters for a site-specific purpose.[5] Off-target labeling of internal lysine or cysteine residues is minimal, often estimated at less than 0.2% per residue.[5]

Another versatile strategy for site-specific modification uses a two-step process involving bioorthogonal "click chemistry".[7]

  • Introduction of a Bioorthogonal Handle: The protein is first labeled with a bifunctional NHS ester reagent, such as Azido-PEG-NHS Ester. The NHS ester moiety reacts with primary amines on the protein, covalently attaching an azide (B81097) group.[7] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[7]

  • Click Chemistry Conjugation: The azide group, which is chemically inert to native biological functionalities, can then be specifically and efficiently conjugated to a molecule of interest containing a complementary alkyne or cyclooctyne (B158145) group.[7] This second reaction is highly specific and efficient, providing excellent control over the conjugation site.[7]

This approach is central to applications like the development of Antibody-Drug Conjugates (ADCs), fluorescent labeling for imaging, and protein immobilization.[7]

Data Presentation: Reaction Parameters and Performance

The success of a labeling experiment depends on the careful control of key reaction parameters. The tables below summarize typical conditions and performance metrics.

Table 1: Comparison of Reaction Conditions for NHS Ester Labeling Strategies

ParameterStandard Lysine LabelingN-Terminal Cysteine LabelingTwo-Step (Click Chemistry)
Target Residue N-terminus, LysineN-terminal CysteineN-terminus, Lysine (for handle)
Optimal pH 7.2 - 8.5[1][][8]6.8 - 7.0 (Ligation Step)[6]7.2 - 8.5 (Azide Labeling)
Typical Molar Excess 10- to 50-fold[9]1 mM final thioester conc.[6]10- to 20-fold[7]
Reaction Time 30 - 120 minutes[]3-6 hours (transesterification) + >24h (ligation)[5][6]30 - 60 minutes (Azide Labeling)
Temperature Room Temp. or 4°C[][9]Room Temperature[5][6]Room Temperature[7]
Specificity Low (multiple lysines)[5]High (N-terminal Cys)[5]High (at click reaction step)[7]
Key Reagents NHS EsterNHS Ester, MESNA[5]Azido-PEG-NHS Ester, Alkyne-probe

Table 2: Performance Comparison of Labeling Strategies

FeatureStandard Lysine LabelingN-Terminal Cysteine LabelingTwo-Step (Click Chemistry)
Site-Specificity Non-specificHighly site-specific at N-terminusSite-specific at click reaction step
Product Homogeneity Heterogeneous mixture[2]HomogeneousHomogeneous
Off-Target Labeling High (all accessible amines)Very Low (<5% total)[5]Low (during click reaction)
Versatility High (uses any NHS ester)High (adapts any NHS ester)[5]High (decouples label from amine reaction)
Complexity Low (one step)Moderate (two-step, one-pot)[6]High (multi-step, purification)
Typical Applications Biotinylation, General fluorescent labeling[5]Mechanistic studies, Biophysical analysis[5]Antibody-Drug Conjugates, Protein imaging[7]

Experimental Protocols

The following protocols provide generalized procedures. Optimization is often required for specific proteins and applications.

This protocol describes a standard method for labeling a protein on its primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0).[9]

  • NHS ester of the desired label (e.g., NHS-Biotin, NHS-Fluorophore).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.[9]

  • Desalting column for purification.[2]

Methodology:

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2] If the protein is in a buffer containing amines like Tris, perform a buffer exchange.[9]

  • NHS Ester Preparation: Immediately before use, prepare a stock solution (e.g., 10-25 mM) of the NHS ester in anhydrous DMSO or DMF.[9]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[10] Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[8]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[9][10]

  • Purification: Remove excess, unreacted label and byproducts by passing the reaction mixture through a size-exclusion desalting column equilibrated with a suitable storage buffer.[10]

This protocol adapts a standard NHS ester for specific labeling of an N-terminal cysteine residue.

Materials:

  • Protein with an exposed N-terminal cysteine residue.

  • NHS ester of the desired label.

  • 2-mercaptoethanesulfonic acid sodium salt (MESNA).

  • Reaction Buffer: 100 mM HEPES, pH 6.8–7.0, with 0.5 – 1 mM TCEP.[6]

Methodology:

  • Transesterification (Step 1):

    • In a microcentrifuge tube, prepare a solution containing 500 mM MESNA and 2.5 – 5 mM of the R-NHS ester in Reaction Buffer.[6]

    • Incubate this mixture at room temperature for 3-6 hours to quantitatively convert the NHS ester to the R-MESNa thioester.[6]

  • Protein Labeling (Step 2):

    • Add the protein of interest (with N-terminal Cysteine) to the pre-incubated thioester mixture from Step 1. The final protein concentration should be in the µM range.

    • Ensure the final concentration of the R-MESNa thioester is approximately 1 mM.

    • Incubate the reaction at room temperature. The reaction may require 24-48 hours to reach completion.[5]

  • Analysis and Purification:

    • Monitor the reaction progress using SDS-PAGE (fluorescently labeled proteins) or Mass Spectrometry.

    • Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.

This protocol outlines the introduction of an azide handle followed by a click chemistry reaction.

Materials:

  • Protein of interest in amine-free buffer (e.g., PBS, pH 7.4).

  • Azido-PEG-NHS Ester.

  • Anhydrous DMSO or DMF.

  • Alkyne-functionalized molecule of interest (e.g., DBCO-Fluorophore for copper-free click).

  • Desalting column.

Methodology: Part A: Introduction of the Azide Handle

  • Protein and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, using Azido-PEG-NHS Ester as the labeling reagent.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS Ester to the protein solution. Incubate for 30-60 minutes at room temperature.[7]

  • Purification: It is critical to remove all unreacted Azido-PEG-NHS Ester. Purify the azide-modified protein using a desalting column, exchanging the buffer to one suitable for the subsequent click reaction (e.g., PBS).

Part B: Click Chemistry Conjugation

  • Click Reaction: To the purified azide-modified protein, add a 3- to 5-fold molar excess of the DBCO-functionalized label (for copper-free click chemistry).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final protein conjugate away from excess label using a desalting column.

  • Characterization: Confirm the final conjugate using SDS-PAGE and/or mass spectrometry.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the key chemical reactions and experimental processes described.

N_Cys_Workflow arrow A 1. Prepare NHS Ester & MESNA (in HEPES Buffer, pH ~7.0) B 2. Transesterification (Incubate 3-6h @ RT to form Thioester) A->B arrow1 arrow1 C 3. Add N-Cys Protein (to the in-situ generated thioester) B->C arrow2 arrow2 D 4. N-Cys Ligation (Incubate 24-48h @ RT) C->D arrow3 arrow3 E 5. Purify Labeled Protein (Size-Exclusion Chromatography) D->E arrow4 arrow4 F Site-Specifically Labeled Protein E->F arrow5 arrow5 arrow1->B arrow2->C arrow3->D arrow4->E arrow5->F Click_Chem_Workflow cluster_part1 Part A: Introduce Azide Handle cluster_part2 Part B: Click Reaction A1 1. React Protein with Azido-PEG-NHS Ester A2 2. Quench Reaction (e.g., Tris Buffer) A1->A2 A3 3. Purify Azide-Protein (Remove excess NHS Ester) A2->A3 B1 4. Add Alkyne-Label (e.g., DBCO-Fluorophore) A3->B1  To Part B B2 5. Incubate for Click Reaction (1-2h @ RT) B1->B2 B3 6. Final Purification B2->B3 C1 Site-Specifically Labeled Protein B3->C1

References

Application Notes and Protocols for Biosensor Development with NHS-PEG1-SS-PEG1-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sensitive and specific biosensors is critical for a wide range of applications, from diagnostics and drug discovery to environmental monitoring. A key aspect of biosensor design is the effective immobilization of biorecognition molecules (e.g., antibodies, enzymes, nucleic acids) onto the sensor surface. The choice of crosslinker for this immobilization is paramount to ensure stability, maintain the bioactivity of the immobilized molecule, and in some cases, enable signal generation or surface regeneration.

This document provides detailed application notes and protocols for the use of NHS-PEG1-SS-PEG1-NHS , a homobifunctional crosslinker, in the development of biosensors. This crosslinker features two N-hydroxysuccinimide (NHS) ester groups for covalent coupling to primary amines on biomolecules and a central, cleavable disulfide bond.[1] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce non-specific binding, making it an ideal choice for robust and sensitive biosensor applications.[2]

The key features of this compound include:

  • Amine-reactive NHS esters: Allow for the covalent immobilization of proteins, peptides, and other amine-containing molecules to a sensor surface.[1]

  • Cleavable Disulfide Bond: The disulfide bond can be cleaved under mild reducing conditions, enabling applications such as signal generation through analyte capture and release, and regeneration of the sensor surface.[2]

  • PEG Spacers: The hydrophilic PEG chains increase the solubility of the crosslinker and create a biocompatible surface that minimizes non-specific protein adsorption.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 436.41 g/mol [2][3]
Molecular Formula C14H16N2O10S2[1][3]
Purity >95%[1]
Solubility Soluble in DMSO, DMF[4]
Storage Conditions Store at -20°C, desiccated.[1]
Reactive Groups N-hydroxysuccinimide (NHS) esters[1]
Reactive Towards Primary amines (-NH2)[1]
Cleavage Site Disulfide bond (-S-S-)[2]
Cleavage Conditions Reducing agents (e.g., DTT, TCEP)[2]

Application 1: Immobilization of Antibodies for Surface Plasmon Resonance (SPR) Biosensors

This protocol details the immobilization of an antibody onto a gold-coated SPR sensor chip for the detection of a specific antigen.

Experimental Workflow: Immobilization

G cluster_0 Surface Preparation cluster_1 Activation cluster_2 Immobilization cluster_3 Analysis A Clean Gold Sensor Chip B Functionalize with Thiol-PEG-COOH A->B C Activate Carboxyl Groups with EDC/NHS B->C D Inject this compound C->D E Inject Antibody Solution D->E F Block Unreacted Sites with Ethanolamine E->F G Inject Antigen Solution F->G H Measure SPR Signal G->H

Caption: Workflow for antibody immobilization on an SPR sensor chip.

Detailed Protocol:

Materials:

  • Gold-coated SPR sensor chip

  • This compound

  • Antibody specific to the target antigen (e.g., Anti-Human IgG)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanolamine-HCl, pH 8.5

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Target Antigen

Procedure:

  • Surface Preparation:

    • Clean the gold SPR sensor chip with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ) for 5 minutes, followed by thorough rinsing with deionized water and ethanol (B145695), and drying under a stream of nitrogen.

    • Functionalize the clean gold surface by immersing the chip in a 1 mM solution of a thiol-PEG-carboxyl linker (e.g., HS-(CH2)11-(OCH2CH2)6-O-(CH2)2-COOH) in ethanol for 12-18 hours at room temperature.

    • Rinse the chip with ethanol and deionized water and dry under nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in deionized water.

    • Inject the EDC/NHS solution over the functionalized sensor surface in the SPR instrument at a flow rate of 10 µL/min for 7 minutes to activate the carboxyl groups.

  • Immobilization of the Linker and Antibody:

    • Immediately dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Dilute this stock solution to 1 mg/mL in PBS, pH 7.4.

    • Inject the this compound solution over the activated surface at a flow rate of 10 µL/min for 10 minutes. This will couple one of the NHS esters to the activated carboxyl groups on the surface.

    • Prepare a solution of the antibody in PBS, pH 7.4, at a concentration of 50-100 µg/mL.

    • Inject the antibody solution over the surface at a flow rate of 10 µL/min for 15-20 minutes. The remaining NHS ester on the linker will react with primary amines on the antibody, immobilizing it on the surface.

  • Blocking:

    • Inject a 1 M solution of ethanolamine-HCl, pH 8.5, over the surface for 7 minutes to deactivate any remaining NHS esters and block non-specific binding sites.

  • Antigen Detection:

    • Inject a solution of the target antigen in PBS over the immobilized antibody surface at various concentrations.

    • Monitor the change in the SPR signal in real-time to determine the binding kinetics and affinity.

Expected Results:

The immobilization of the antibody should result in a significant increase in the SPR signal (typically 1000-3000 Response Units, RU), indicating successful coupling. The subsequent injection of the antigen should lead to a concentration-dependent increase in the SPR signal, allowing for the quantitative detection of the analyte.

ParameterIllustrative Value
Antibody Immobilization Level ~2500 RU
Antigen Binding Capacity ~300 RU
Limit of Detection (LOD) 1-10 ng/mL
Association Rate (ka) 1 x 10^5 M^-1 s^-1
Dissociation Rate (kd) 1 x 10^-4 s^-1
Affinity (KD) 1 nM

Application 2: Regenerable Electrochemical Biosensor with Signal Amplification

This protocol describes the development of a regenerable electrochemical biosensor for the detection of a target analyte. The cleavage of the disulfide bond in the this compound linker is utilized to release a signaling molecule, allowing for signal amplification and regeneration of the sensor surface.

Signaling Pathway and Regeneration

G cluster_0 Immobilization cluster_1 Analyte Capture cluster_2 Signal Generation cluster_3 Regeneration A Antibody-Coated Electrode B Analyte Binding A->B C Binding of Enzyme-Labeled Secondary Antibody via This compound B->C D Introduction of Substrate C->D E Electrochemical Signal D->E F Injection of DTT E->F After Measurement G Cleavage of Disulfide Bond F->G H Release of Secondary Antibody and Enzyme G->H I Ready for Next Cycle H->I

Caption: Signaling and regeneration pathway for the electrochemical biosensor.

Detailed Protocol:

Materials:

  • Screen-printed carbon electrode (SPCE)

  • This compound

  • Primary antibody (specific to the target analyte)

  • Target analyte

  • Biotinylated secondary antibody (specific to the target analyte)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Dithiothreitol (DTT)

  • 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

Procedure:

  • Electrode Preparation and Primary Antibody Immobilization:

    • Electrochemically clean the SPCE by cycling the potential between -0.3 V and +1.5 V in 0.5 M H2SO4.

    • Functionalize the electrode surface with carboxyl groups by immersing it in a solution of 10% (v/v) acetic acid for 1 hour.

    • Activate the carboxyl groups with EDC/NHS as described in Application 1.

    • Immobilize the primary antibody (100 µg/mL in PBS) onto the activated electrode surface for 1 hour at room temperature.

    • Block non-specific binding sites by incubating the electrode in a 1% BSA solution in PBS for 30 minutes.

  • Analyte Detection and Signal Amplification:

    • Incubate the antibody-modified electrode with the sample containing the target analyte for 30 minutes.

    • Rinse the electrode with PBS.

    • Prepare a conjugate of the biotinylated secondary antibody with Streptavidin-HRP using the this compound linker. React the biotinylated antibody with a molar excess of the linker, followed by purification to remove the unreacted linker. Then, react the linker-modified antibody with Streptavidin-HRP.

    • Incubate the electrode with the secondary antibody-linker-HRP conjugate for 30 minutes.

    • Rinse with PBS.

    • Add the TMB substrate solution and measure the electrochemical signal (e.g., using chronoamperometry or differential pulse voltammetry). The HRP enzyme will catalyze the oxidation of TMB, generating a measurable current that is proportional to the concentration of the analyte.

  • Surface Regeneration:

    • After measurement, rinse the electrode with PBS.

    • Inject a solution of 50-100 mM DTT in PBS, pH 8.0, over the electrode surface for 10-15 minutes. This will cleave the disulfide bond in the linker, releasing the secondary antibody-HRP complex.

    • Thoroughly rinse the electrode with PBS. The electrode is now regenerated and ready for the next detection cycle.

Expected Performance:

This biosensor design offers the potential for high sensitivity due to enzymatic signal amplification and the reusability of the sensor surface.

ParameterIllustrative Value
Limit of Detection (LOD) 10-100 pg/mL
Dynamic Range 0.1 - 50 ng/mL
Regeneration Efficiency >95% after 10 cycles
Assay Time (per sample) ~ 1.5 hours
Cleavage Time with DTT 10-15 minutes

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Efficiency Incomplete activation of carboxyl groups.Use freshly prepared EDC/NHS solution. Optimize the reaction time and concentration of EDC/NHS.
Hydrolysis of NHS esters.Perform the reaction in a timely manner after activation. Maintain a pH between 7.2 and 8.5.[3]
Low concentration or purity of the antibody.Use a higher concentration of a purified antibody.
High Non-Specific Binding Incomplete blocking of the sensor surface.Increase the concentration or incubation time of the blocking agent (e.g., BSA, ethanolamine).
Hydrophobic interactions with the linker.Ensure adequate PEGylation of the surface to minimize hydrophobic interactions.
Incomplete Regeneration Insufficient concentration or incubation time of DTT.Increase the DTT concentration (up to 100 mM) or the incubation time. Optimize the pH for the cleavage reaction (pH > 8.0).
Steric hindrance preventing access to the disulfide bond.Consider using a longer PEG spacer in the linker design.
Loss of Activity After Regeneration Harsh regeneration conditions damaging the primary antibody.Use the mildest effective concentration of DTT and minimize the incubation time.

Conclusion

This compound is a versatile crosslinker that offers significant advantages for biosensor development. Its amine-reactive NHS esters provide a reliable method for immobilizing biorecognition molecules, while the cleavable disulfide bond opens up possibilities for innovative signaling strategies and the creation of regenerable sensor surfaces. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can effectively utilize this crosslinker to develop robust, sensitive, and reusable biosensors for a variety of applications in research and drug development.

References

Application Notes and Protocols for Attaching PEG Linkers to Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic protein, is a leading strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. Additionally, the hydrophilic PEG chains can shield the protein from proteolytic enzymes and the host's immune system, improving stability and reducing immunogenicity.[1][2]

The selection of an appropriate PEGylation strategy is critical and depends on the protein's structure, function, and desired therapeutic profile. Methodologies range from non-specific attachment to highly selective, site-specific conjugation. These application notes provide an overview of common PEGylation methods, quantitative comparisons, and detailed experimental protocols.

Methods for Attaching PEG Linkers

Several chemical and enzymatic strategies have been developed for PEGylating therapeutic proteins. These can be broadly categorized as non-specific (random) or site-specific.

Non-Specific PEGylation
  • Lysine (B10760008) PEGylation : This is one of the most established methods, targeting the ε-amino groups of lysine residues, which are often abundant on the protein surface.[1][3] The reaction typically employs activated PEG-N-hydroxysuccinimide (NHS) esters that form stable amide bonds with the primary amines of lysine.[3] However, this approach can result in a heterogeneous mixture of PEGylated isomers, potentially leading to a loss of biological activity if lysine residues in the active or binding sites are modified.[4]

  • N-terminal PEGylation : This method targets the α-amino group at the N-terminus of the protein. By controlling the reaction pH, selectivity for the N-terminus over lysine residues can be achieved due to the lower pKa of the N-terminal α-amino group.[1][5] Reductive amination using PEG-aldehyde is a common approach for N-terminal modification.[5]

Site-Specific PEGylation
  • Cysteine PEGylation : This strategy offers high specificity by targeting the thiol group of cysteine residues. As free cysteine residues are relatively rare on the surface of proteins, site-directed mutagenesis can be used to introduce a cysteine at a specific location for PEGylation.[6] PEG-maleimide is a frequently used reagent that reacts with the thiol group to form a stable thioether bond.[7]

  • Enzymatic PEGylation : This approach utilizes enzymes to catalyze the site-specific attachment of PEG linkers. Transglutaminase (TGase), for example, can form a stable isopeptide bond between a glutamine residue on the protein and a primary amine on the PEG molecule.[8][9] This method offers high specificity and can be performed under mild reaction conditions.[10]

  • Click Chemistry : This method involves a two-step process where a bioorthogonal functional group (e.g., an azide (B81097) or alkyne) is introduced into the protein, which then reacts specifically with a complementary group on the PEG linker.[11] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common click chemistry reaction used for PEGylation, known for its high efficiency and specificity.[11][12]

PEGylation_Strategies cluster_NonSpecific Non-Specific PEGylation cluster_SiteSpecific Site-Specific PEGylation Lysine Lysine PEGylation (PEG-NHS) PEG_Protein_Mix PEGylated Protein (Mixture of Isomers) Lysine->PEG_Protein_Mix Heterogeneous Mixture N_Terminal N-terminal PEGylation (PEG-Aldehyde) PEG_Protein_Homogeneous Site-Specifically PEGylated Protein N_Terminal->PEG_Protein_Homogeneous More Homogeneous Product Cysteine Cysteine PEGylation (PEG-Maleimide) Cysteine->PEG_Protein_Homogeneous Enzymatic Enzymatic PEGylation (Transglutaminase) Enzymatic->PEG_Protein_Homogeneous Click Click Chemistry (Azide-Alkyne) Click->PEG_Protein_Homogeneous Protein Therapeutic Protein Protein->Lysine Lysine ε-amino groups Protein->N_Terminal N-terminal α-amino group Protein->Cysteine Cysteine thiol group Protein->Enzymatic Glutamine residue Protein->Click Incorporated bioorthogonal group

Overview of PEGylation strategies for therapeutic proteins.

Quantitative Comparison of PEGylation Methods

The choice of PEGylation method can significantly impact the final product's characteristics. The following table summarizes typical quantitative data for different PEGylation strategies. It is important to note that these values can vary depending on the specific protein, PEG reagent, and reaction conditions.

PEGylation MethodTarget Residue(s)Typical Reaction EfficiencyRetained Biological ActivityIn Vivo Half-Life ExtensionKey AdvantagesKey Disadvantages
Lysine PEGylation (NHS Ester) Lysine, N-terminus50-90%Variable (can be significantly reduced)[4]5 to 100-fold[13][14]Well-established, readily available reagentsCan lead to a heterogeneous product mixture, potential loss of activity[4]
N-terminal PEGylation (Aldehyde) N-terminus60-80%Generally well-preserved10-fold or more[15]More homogeneous product than lysine PEGylation, good retention of activityRequires accessible N-terminus, pH control is critical for selectivity[5]
Cysteine PEGylation (Maleimide) Cysteine>90%[16]High retention of activitySignificant extension (e.g., 25-fold)[13]Highly site-specific, homogeneous productRequires an available free cysteine or genetic engineering, potential for disulfide bond disruption[6]
Enzymatic (Transglutaminase) GlutamineHigh (>90%)High retention of activity[8]Substantial increaseHighly specific, mild reaction conditionsRequires a specific recognition sequence for the enzyme, enzyme cost[10]
Click Chemistry (Azide-Alkyne) Incorporated unnatural amino acidVery high (>95%)Excellent retention of activitySignificant extensionHighly specific and efficient, bioorthogonalRequires protein engineering to introduce a reactive handle[11]

Experimental Protocols

Detailed methodologies for key PEGylation experiments are provided below.

Protocol 1: N-terminal PEGylation using PEG-Aldehyde

This protocol describes the site-specific PEGylation of a protein at its N-terminus via reductive amination.[5]

Materials:

  • Protein of interest

  • Methoxy-PEG-aldehyde (mPEG-ALD)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 100 mM MES or sodium acetate, pH 5.0-6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEG-Aldehyde Preparation: Allow the mPEG-aldehyde to warm to room temperature. Immediately before use, dissolve the mPEG-aldehyde in the Reaction Buffer to the desired stock concentration.

  • PEGylation Reaction (Schiff Base Formation): Add a 10- to 20-fold molar excess of the mPEG-aldehyde solution to the protein solution with gentle mixing. Incubate at room temperature for 1-2 hours.[5]

  • Reduction: Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM. Incubate at 4°C for 12-24 hours with gentle stirring.

  • Reaction Quenching: Add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein using size-exclusion or ion-exchange chromatography to remove unreacted PEG, protein, and other reagents.

  • Characterization: Analyze the purified product by SDS-PAGE to observe the molecular weight shift and by mass spectrometry to confirm the identity and purity of the PEGylated protein.

N_Terminal_PEGylation_Workflow start Start protein_prep Protein Preparation (1-10 mg/mL in pH 5-6 buffer) start->protein_prep reaction PEGylation Reaction (10-20x molar excess PEG, 1-2h at RT) protein_prep->reaction peg_prep mPEG-Aldehyde Preparation peg_prep->reaction reduction Reduction (20-50 mM NaCNBH₃, 12-24h at 4°C) reaction->reduction quenching Reaction Quenching (50 mM Tris-HCl) reduction->quenching purification Purification (SEC or IEX) quenching->purification characterization Characterization (SDS-PAGE, Mass Spec) purification->characterization end End characterization->end

Workflow for N-terminal protein PEGylation.
Protocol 2: Lysine PEGylation using PEG-NHS Ester

This protocol outlines the general procedure for PEGylating a protein on its lysine residues.[3]

Materials:

  • Protein of interest

  • Methoxy-PEG-N-hydroxysuccinimide ester (mPEG-NHS)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0

  • Purification system

Procedure:

  • Protein Preparation: Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution.[17]

  • PEGylation Reaction: Add a 5- to 50-fold molar excess of the dissolved mPEG-NHS ester to the protein solution with gentle stirring. Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.[17]

  • Reaction Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.[17]

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Assess the degree of PEGylation and purity using SDS-PAGE, HPLC, and mass spectrometry.

Lysine_PEGylation_Workflow start Start protein_prep Protein Preparation (1-10 mg/mL in PBS, pH 7.2-8.0) start->protein_prep reaction PEGylation Reaction (5-50x molar excess PEG, 30-60 min at RT or 2h at 4°C) protein_prep->reaction peg_prep mPEG-NHS Preparation (in anhydrous DMSO/DMF) peg_prep->reaction quenching Reaction Quenching (10-50 mM Tris/Glycine) reaction->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, HPLC, Mass Spec) purification->characterization end End characterization->end

Workflow for lysine protein PEGylation.
Protocol 3: Cysteine-Specific PEGylation using PEG-Maleimide

This protocol details the site-specific PEGylation of a protein with an available cysteine residue.[7]

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5 (thiol-free)

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: L-cysteine or β-mercaptoethanol

  • Purification system

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer. If the target cysteine is in a disulfide bond, reduce it by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove TCEP using a desalting column.

  • PEG Reagent Preparation: Dissolve the PEG-Maleimide in the Reaction Buffer immediately before use.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Quenching the Reaction: Add an excess of a small molecule thiol like L-cysteine to cap any unreacted maleimide (B117702) groups.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography.

  • Analysis and Characterization: Confirm successful PEGylation by observing the molecular weight shift on SDS-PAGE and by mass spectrometry.

Cysteine_PEGylation_Workflow start Start protein_prep Protein Preparation (in thiol-free buffer, pH 6.5-7.5) start->protein_prep disulfide_red Optional: Disulfide Reduction (TCEP) protein_prep->disulfide_red reaction Conjugation Reaction (5-20x molar excess PEG, 1-4h at RT) disulfide_red->reaction peg_prep PEG-Maleimide Preparation peg_prep->reaction quenching Reaction Quenching (excess L-cysteine) reaction->quenching purification Purification (SEC) quenching->purification characterization Characterization (SDS-PAGE, Mass Spec) purification->characterization end End characterization->end

Workflow for cysteine-specific protein PEGylation.

References

Application Notes: NHS-PEG1-SS-PEG1-NHS for Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS-PEG1-SS-PEG1-NHS is a homobifunctional, cleavable crosslinking reagent designed for the study of protein-protein interactions (PPIs) and protein structure using mass spectrometry (XL-MS). Its unique structure incorporates three key features that address common challenges in proteomics research:

  • N-Hydroxysuccinimide (NHS) Esters: These reactive groups at either end of the molecule efficiently form stable amide bonds with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins, which are abundantly available on protein surfaces.[1][2][3][4]

  • Polyethylene (B3416737) Glycol (PEG) Spacers: The short PEG1 units (-(CH₂)₂-O-) that flank the central disulfide bond act as hydrophilic spacers. The inclusion of PEG enhances the water solubility of the crosslinker and the resulting protein conjugates, which is particularly advantageous for working with proteins or complexes prone to aggregation.[5][6][7][8][9] This increased hydrophilicity can also improve the accessibility of the reactive groups to the protein surface.[5][6]

  • Cleavable Disulfide (SS) Bond: The central disulfide bond is readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[10] This cleavability is crucial for mass spectrometry analysis, as it allows complex crosslinked peptide signals to be simplified into their constituent linear peptides, greatly facilitating data analysis and confident identification of crosslinked sites.[11][12]

These features make this compound an effective tool for capturing both stable and transient protein interactions within their native context, including in vitro studies with purified complexes and in vivo studies within living cells, due to its expected membrane permeability.[13][14][15]

Applications in Proteomics
  • Mapping Protein-Protein Interaction Networks: Covalently capture interacting proteins in vitro or in vivo to identify binding partners and map interaction interfaces.[11][13][14]

  • Structural Elucidation of Protein Complexes: The crosslinks provide distance constraints that can be used to build or validate low-resolution 3D models of protein complexes.[4][12]

  • Analysis of Protein Conformation: Intramolecular crosslinks can reveal information about protein folding and conformational changes in response to stimuli or drug binding.[14]

Comparison with Other Crosslinkers

The selection of a crosslinker is critical for the success of an XL-MS experiment. The table below compares the properties of this compound with other common crosslinkers.

FeatureThis compound (Inferred)DSS (Disuccinimidyl suberate)DTSSP (Dithiobis(sulfosuccinimidyl propionate))DSSO (Disuccinimidyl sulfoxide)
Reactive Groups NHS Ester (Amine-reactive)NHS Ester (Amine-reactive)Sulfo-NHS Ester (Amine-reactive)NHS Ester (Amine-reactive)
Spacer Arm PEGylated, HydrophilicHydrocarbon, HydrophobicHydrocarbon, Hydrophilic (Sulfonated)Sulfoxide-containing, Hydrophilic
Spacer Length (Å) ~16.9 Å (estimated)11.4 Å12.0 Å10.1 Å
Cleavability Chemically Cleavable (Reducing Agents)Non-CleavableChemically Cleavable (Reducing Agents)MS-Cleavable (Collision-Induced Dissociation)
Solubility High aqueous solubility[7][16]Low aqueous solubility (requires organic solvent)[9]High aqueous solubility[15]Moderate aqueous solubility
Cell Permeability Permeable (expected)Permeable[15][17]Impermeable (ideal for cell-surface)[15]Permeable
Primary Use Case In vivo / in vitro PPIs, improved solubilityIn vivo / in vitro PPIs, structural analysisCell-surface protein interactionsSimplified MS data analysis (MS-cleavable)

Experimental Protocols & Visualizations

Logical Diagram: Crosslinker Reaction and Cleavage

The diagram below illustrates the two-stage process of using this compound: the reaction of its NHS esters with primary amines on proteins to form a covalent link, and the subsequent cleavage of the disulfide bond by a reducing agent to separate the crosslinked peptides for analysis.

G cluster_reaction Crosslinking Reaction cluster_cleavage Cleavage for MS Analysis p1 Protein 1 (with Lysine -NH2) linker This compound p1->linker p2 Protein 2 (with Lysine -NH2) p2->linker complex Covalently Linked Protein Complex linker->complex pH 7-9 complex_peptides Crosslinked Peptides (after digestion) complex->complex_peptides Proteolytic Digestion (e.g., Trypsin) reducer Reducing Agent (e.g., DTT, TCEP) reducer->complex_peptides cleaved_peptides Linear Peptides (with modification tag) complex_peptides->cleaved_peptides Reduction of S-S bond

Diagram 1: Reaction and cleavage schematic for this compound.
Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol describes the crosslinking of purified proteins or protein complexes.

Materials:

  • Purified protein sample (0.1-2 mg/mL)

  • Amine-free reaction buffer (e.g., 20 mM HEPES or PBS, pH 7.5)

  • This compound crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine (B1666218), pH 7.5)

  • Reducing sample buffer for SDS-PAGE (containing DTT or β-mercaptoethanol)

  • Non-reducing sample buffer for SDS-PAGE

Procedure:

  • Sample Preparation: Ensure the protein sample is in an amine-free buffer. Buffers containing Tris or glycine will compete with the reaction and must be removed by dialysis or buffer exchange.[4][15]

  • Crosslinker Preparation: Immediately before use, prepare a 25 mM stock solution of this compound in anhydrous DMSO or DMF. Do not store the stock solution, as NHS esters are moisture-sensitive and will hydrolyze.[2]

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration of 0.25 - 2 mM. A 25- to 50-fold molar excess of crosslinker to protein is a common starting point.[12] The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris-HCl to a 1 mL reaction). Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.[2]

  • Analysis: Analyze the crosslinking reaction products by SDS-PAGE. The appearance of higher molecular weight bands corresponding to crosslinked species confirms a successful reaction. Compare lanes with non-reducing and reducing sample buffer to confirm the cleavability of the crosslinks.

Protocol 2: In Vivo Crosslinking in Mammalian Cells

This protocol provides a general guideline for crosslinking proteins within living cells.

Materials:

  • Adherent or suspension mammalian cells

  • PBS (Phosphate-Buffered Saline)

  • This compound crosslinker

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 100 mM Tris-HCl in PBS, pH 7.5)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper (for adherent cells)

Procedure:

  • Cell Preparation: Wash cells twice with ice-cold PBS to remove amine-containing components from the culture medium. For adherent cells, perform washes in the culture dish. For suspension cells, pellet by centrifugation (e.g., 500 x g for 3 min) and resuspend in PBS.

  • Crosslinker Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 50 mM).

  • Crosslinking Reaction: Resuspend or cover the cells with PBS. Add the crosslinker stock solution to a final concentration of 1-5 mM.[2]

  • Incubation: Incubate for 30 minutes at room temperature or on ice.[2][13] Incubation at 4°C can help reduce active cellular processes and internalization.

  • Quenching: Pellet the cells (if in suspension) and aspirate the crosslinking solution. Add ice-cold Quenching Buffer and incubate for 15 minutes on ice to stop the reaction.

  • Cell Lysis: Wash the cells once more with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Extraction: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. The supernatant contains the crosslinked protein complexes and is ready for downstream analysis, such as immunoprecipitation or direct preparation for mass spectrometry.[13]

Workflow for XL-MS Sample Preparation and Analysis

The following diagram outlines the complete workflow from a crosslinked sample to the final identification of interacting peptides via mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_ms_prep MS Sample Preparation cluster_analysis Data Acquisition & Analysis start Crosslinked Protein Sample (from Protocol 1 or 2) denature Denaturation & Reduction (8M Urea, 10mM DTT) start->denature alkylate Alkylation (20mM Iodoacetamide) denature->alkylate digest Proteolytic Digestion (Trypsin) alkylate->digest desalt Peptide Desalting (C18 StageTip) digest->desalt ms LC-MS/MS Analysis desalt->ms search Database Search (Specialized Software, e.g., pLink) ms->search results Identification of Crosslinked Peptides & Interaction Sites search->results

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Efficiency with NHS-PEG₁-SS-PEG₁-NHS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conjugation efficiency when using the bifunctional, cleavable linker NHS-PEG₁-SS-PEG₁-NHS.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of NHS-PEG₁-SS-PEG₁-NHS?

A1: The NHS-PEG₁-SS-PEG₁-NHS linker facilitates the conjugation of two amine-containing molecules through a two-step process. The N-hydroxysuccinimide (NHS) esters at each end of the polyethylene (B3416737) glycol (PEG) spacer react with primary amines (-NH₂) on the target molecules.[1][2] This reaction, a nucleophilic acyl substitution, forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[][4] The linker contains a central disulfide bond (-S-S-), which can be cleaved by reducing agents, allowing for the separation of the conjugated molecules when desired.[5][6]

Q2: My conjugation yield is significantly lower than expected. What are the primary areas I should investigate?

A2: Low conjugation efficiency with this linker can typically be attributed to one of three main areas: issues with the NHS ester-amine reaction, compromised integrity of the disulfide bond, or suboptimal protein/reagent quality. A systematic investigation into your reaction conditions, reagent handling, and buffer composition is the most effective approach to troubleshooting.

Q3: Can the disulfide bond in the linker be prematurely cleaved during the conjugation reaction?

A3: Yes, premature cleavage of the disulfide bond is a potential cause of low conjugation efficiency.[7] This can occur if reducing agents are present in the reaction buffer or in the sample of the molecule to be conjugated.[8] It is crucial to ensure that all buffers and samples are free from reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) before starting the conjugation.

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

This is the most common issue and can be caused by a variety of factors related to the NHS ester reaction chemistry.

G start Low Conjugation Efficiency check_ph Verify Buffer pH (7.2-8.5) start->check_ph ph_ok pH Optimal check_ph->ph_ok Yes ph_bad pH Suboptimal check_ph->ph_bad No check_buffer Check for Amine-Containing Buffers (e.g., Tris, Glycine) buffer_ok Amine-Free Buffer check_buffer->buffer_ok Yes buffer_bad Amine Buffer Present check_buffer->buffer_bad No check_reagent Assess NHS Ester Reagent Quality (Hydrolysis?) reagent_ok Reagent Active check_reagent->reagent_ok Yes reagent_bad Reagent Inactive check_reagent->reagent_bad No check_ratio Evaluate Molar Ratio of Linker:Molecule ratio_ok Ratio Sufficient check_ratio->ratio_ok Yes ratio_bad Ratio Too Low check_ratio->ratio_bad No check_disulfide Investigate Disulfide Bond Integrity (Presence of Reducing Agents?) disulfide_ok Disulfide Intact check_disulfide->disulfide_ok Yes disulfide_bad Disulfide Cleaved check_disulfide->disulfide_bad No ph_ok->check_buffer solution_ph Adjust pH to 7.2-8.5 ph_bad->solution_ph buffer_ok->check_reagent solution_buffer Buffer Exchange to Amine-Free Buffer (e.g., PBS, HEPES) buffer_bad->solution_buffer reagent_ok->check_ratio solution_reagent Use Fresh, Anhydrously Prepared NHS Ester Solution reagent_bad->solution_reagent ratio_ok->check_disulfide solution_ratio Increase Molar Excess of Linker ratio_bad->solution_ratio solution_disulfide Remove Reducing Agents (Dialysis, Desalting Column) disulfide_bad->solution_disulfide

Caption: Troubleshooting workflow for low conjugation efficiency.

ParameterOptimal Range/ConditionRationale and Consequences of Deviation
pH 7.2 - 8.5Below this range, primary amines are protonated and non-nucleophilic, slowing the reaction.[9] Above this range, hydrolysis of the NHS ester is rapid, reducing the amount of active linker available for conjugation.[2]
Buffer Composition Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester, significantly reducing conjugation efficiency.[9][10]
NHS Ester Stability Prepare fresh in anhydrous DMSO or DMFNHS esters are moisture-sensitive and readily hydrolyze in aqueous solutions.[11][12] Stock solutions should not be stored in aqueous buffers.
Molar Ratio (Linker:Molecule) 5- to 20-fold molar excess of linkerA higher molar excess can drive the reaction to completion, especially for dilute protein solutions.[11] However, excessive labeling can lead to protein precipitation.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can slow the rate of hydrolysis, which can be beneficial for longer reaction times.[9] Room temperature reactions are faster.[12]
Presence of Reducing Agents AbsentReducing agents will cleave the disulfide bond in the linker, preventing the formation of the desired conjugate.[8]
Issue 2: Protein Precipitation During or After Conjugation

Precipitation of the protein-conjugate can lead to a loss of active material and difficulty in purification.

CauseSolution
High Concentration of Organic Solvent Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the linker is typically less than 10% of the total reaction volume.[13]
High Degree of Labeling Excessive modification of the protein with the linker can alter its physicochemical properties, leading to aggregation.[13] Reduce the molar excess of the linker in the reaction.
Change in Protein's Isoelectric Point (pI) The conjugation of NHS esters to primary amines neutralizes their positive charge, which can alter the protein's pI. If the new pI is close to the buffer pH, solubility can decrease. Consider adjusting the buffer pH or using a different buffer system.[13]
Inherent Instability of the Protein The protein itself may be unstable under the required reaction conditions (e.g., pH, temperature). Ensure the chosen buffer and reaction conditions are compatible with your protein's stability.

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation using NHS-PEG₁-SS-PEG₁-NHS

This protocol outlines a general procedure for conjugating two proteins (Protein A and Protein B) using the NHS-PEG₁-SS-PEG₁-NHS linker.

G cluster_step1 Step 1: Activation of Protein A cluster_step2 Step 2: Conjugation to Protein B prep_A Prepare Protein A in Amine-Free Buffer (pH 7.2-8.5) react1 Add Linker to Protein A (5-20x molar excess) prep_A->react1 prep_linker Prepare Fresh Linker Solution in Anhydrous DMSO prep_linker->react1 incubate1 Incubate (1-2h at RT or 2-4h at 4°C) react1->incubate1 purify1 Purify Activated Protein A (Desalting Column) incubate1->purify1 react2 Combine Purified Activated Protein A with Protein B purify1->react2 prep_B Prepare Protein B in Amine-Free Buffer (pH 7.2-8.5) prep_B->react2 incubate2 Incubate (1-2h at RT or 2-4h at 4°C) react2->incubate2 quench Quench Reaction (e.g., Tris or Glycine) incubate2->quench purify2 Purify Final Conjugate (e.g., Size Exclusion Chromatography) quench->purify2

Caption: Workflow for protein-protein conjugation.

  • Reagent Preparation:

    • Protein Solutions: Prepare Protein A and Protein B at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).[8] If the proteins are in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

    • Linker Solution: Immediately before use, dissolve the NHS-PEG₁-SS-PEG₁-NHS linker in anhydrous DMSO to a concentration of 10-20 mM.[5] Do not prepare aqueous stock solutions of the linker for storage.[11]

    • Quenching Buffer: Prepare a 1 M solution of Tris-HCl or glycine, pH 8.0.

  • Activation of Protein A:

    • Add a 5- to 20-fold molar excess of the freshly prepared linker solution to the Protein A solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

    • Remove the excess, unreacted linker using a desalting column equilibrated with the amine-free reaction buffer.

  • Conjugation to Protein B:

    • Immediately add the purified, activated Protein A to the Protein B solution. A 1:1 molar ratio of activated Protein A to Protein B is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[2]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the final conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography.

Protocol 2: Checking the Reactivity of the NHS Ester Linker

This protocol can be used to determine if the NHS ester functionality of the linker has been compromised due to hydrolysis.

  • Prepare a solution of the NHS-PEG₁-SS-PEG₁-NHS linker in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

  • Measure the initial absorbance at 260 nm.

  • Induce hydrolysis by adding a small amount of a strong base (e.g., 0.5 M NaOH) to the solution.

  • Immediately measure the final absorbance at 260 nm. A significant increase in absorbance indicates the release of N-hydroxysuccinimide and confirms that the NHS ester was active.[13]

References

preventing hydrolysis of NHS esters in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NHS Ester Bioconjugation

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is an NHS ester and what is it used for?

N-hydroxysuccinimide (NHS) esters are reactive compounds widely used to covalently attach molecules to proteins, peptides, and other biomolecules.[1][2] This chemical method primarily targets primary amines (-NH₂), such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable and irreversible amide bond.[1][3]

Q2: What is NHS ester hydrolysis and why is it a problem?

Hydrolysis is the primary degradation pathway for NHS esters.[4] It is a chemical reaction where the NHS ester reacts with water, cleaving the ester bond.[4] This renders the reagent inactive and unable to conjugate to the target amine.[5] This process competes directly with the desired labeling reaction (aminolysis), and if hydrolysis is significant, it can dramatically lower the yield of your final conjugated product.[4][5]

Q3: What is the optimal pH for an NHS ester conjugation reaction?

The optimal pH for reacting NHS esters with primary amines is typically in the range of 7.2 to 8.5.[6][7] Many protocols recommend a more specific range of 8.3 to 8.5 to maximize reaction efficiency.[2][8][9] This pH range represents a critical compromise: it is high enough to ensure a sufficient concentration of deprotonated, reactive primary amines, yet low enough to keep the rate of competing hydrolysis manageable.[3][5]

Q4: Which buffers are recommended for NHS ester reactions, and which should be avoided?

It is critical to use buffers that are free of primary amines, as these will compete with your target molecule for reaction with the NHS ester.[10][11][12]

  • Recommended Buffers: Phosphate-buffered saline (PBS), Sodium Bicarbonate, HEPES, and Borate buffers are all suitable, provided they are adjusted to the optimal pH range (7.2-8.5).[6][7][12] A 0.1 M sodium bicarbonate or phosphate (B84403) buffer is a common choice.[2][8]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture.[6][13] However, they are useful for quenching (stopping) the reaction once it is complete.[6][12]

Q5: How should I prepare and store my NHS ester reagents to prevent hydrolysis?

Proper storage and handling are essential to maintain the reactivity of NHS ester reagents by minimizing exposure to moisture.[11][14]

  • Storage: Store NHS ester reagents as a dry powder at -20°C in a desiccator.[11][14]

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent water from condensing onto the cold powder.[10][15]

  • Stock Solutions: Prepare stock solutions immediately before use in a high-quality, anhydrous (water-free) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[10][11][13] Do not prepare and store aqueous stock solutions, as they will hydrolyze quickly.[2]

Troubleshooting Guide: Low Conjugation Efficiency

Low or non-existent labeling efficiency is a common problem. Use this guide to diagnose and resolve the issue.

Problem / Observation Potential Cause Recommended Action
Low or No Product Yield 1. Hydrolyzed NHS Ester Reagent: The reagent was compromised by moisture before the reaction.- Allow the reagent vial to warm to room temperature before opening to prevent condensation.[10][15]- Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[10][11]- Avoid using old stock solutions or those subjected to multiple freeze-thaw cycles.[10]
2. Incorrect Buffer pH: The pH is too low (amines are protonated and unreactive) or too high (hydrolysis is too rapid).- Verify that the reaction buffer pH is within the optimal range of 8.3-8.5.[13] A lower pH (e.g., 7.4) can be used for sensitive proteins, but this requires a longer incubation time.[16]
3. Competing Amines in Buffer: The buffer (e.g., Tris, glycine) or contaminants (e.g., ammonium (B1175870) salts) are reacting with the NHS ester.- Ensure the protein solution is free from amine-containing substances.[13] If necessary, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[13][17]
4. Low Protein Concentration: The concentration of the target amine is too low, making hydrolysis the more favorable reaction.- Increase the concentration of your protein. A concentration of 1-10 mg/mL is recommended.[2][13] If the protein concentration is low, the labeling efficiency will be reduced.[18]
5. Poor Reagent Solubility: The NHS ester is not fully dissolved in the aqueous reaction mixture.- Ensure the NHS ester is completely dissolved in anhydrous DMSO or DMF before adding it to the protein solution.[13] The final concentration of the organic solvent should typically be less than 10%.[13]
Reaction Fails to Go to Completion pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution over time.[2][8]- For large-scale reactions, consider using a more concentrated buffer to maintain pH stability.[2][8] Monitor the pH during the reaction if possible.
Protein Precipitates During Reaction Change in Protein Charge/Stability: Neutralizing the positive charge of lysine residues can alter the protein's isoelectric point and solubility. The organic solvent can also cause precipitation.- Try performing the reaction at a lower temperature (e.g., 4°C).[13]- Reduce the molar excess of the NHS ester.[13]- Ensure the final concentration of the organic solvent is minimal.[13]

Quantitative Data on NHS Ester Stability

The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The rate of hydrolysis increases significantly as the pH becomes more alkaline.[4][6]

pHTemperatureApproximate Half-life
7.00°C4-5 hours[6][19][20]
8.04°C~1 hour[19][21][22]
8.64°C10 minutes[6][19][21]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.

Experimental Protocols

General Protocol for Labeling a Protein with an NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins, labels, and desired degrees of labeling.

1. Materials

  • Protein: Dissolved in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[2][13]

  • NHS Ester Reagent: Stored as a dry powder at -20°C.

  • Anhydrous Solvent: High-quality, amine-free DMSO or DMF.[10][13]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH ~8.0.[14]

  • Purification: Desalting column (e.g., gel filtration) or dialysis equipment.[8][17]

2. Procedure

  • Prepare Protein Solution: Ensure your protein is in an amine-free reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5).[12] If not, perform a buffer exchange.[13]

  • Prepare NHS Ester Solution: Immediately before use, allow the NHS ester vial to warm to room temperature.[10] Dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[10]

  • Perform Labeling Reaction: Calculate the volume of NHS ester stock needed to achieve the desired molar excess (a 5- to 20-fold molar excess is a common starting point).[7][17] While gently stirring or vortexing, add the NHS ester stock solution to the protein solution.[8]

  • Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8][10] If the label is light-sensitive, protect the reaction from light.[14]

  • Quench the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[6][14] Incubate for 15-30 minutes.[10]

  • Purify Conjugate: Remove excess, unreacted label and byproducts (like N-hydroxysuccinimide) by gel filtration, dialysis, or another suitable chromatographic method.[8][16]

Visualizations

Competing Reaction Pathways

The success of an NHS ester conjugation hinges on favoring the aminolysis pathway over the competing hydrolysis pathway.

G cluster_0 cluster_1 cluster_2 NHS_Ester NHS Ester (Active Reagent) Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate  Aminolysis (pH 7.2-8.5) Desired Reaction Hydrolyzed Carboxylic Acid (Inactive Byproduct) NHS_Ester->Hydrolyzed  Hydrolysis Competing Reaction Amine Primary Amine (e.g., Protein-NH₂) Amine->NHS_Ester Water Water / Hydroxide (H₂O / OH⁻) Water->NHS_Ester

Caption: NHS Ester Reaction Pathways

Troubleshooting Flowchart for Low Conjugation Efficiency

A logical workflow to diagnose common issues with NHS ester reactions.

G start Start: Low Labeling Efficiency check_reagent Is NHS ester reagent fresh? (Properly stored, new stock solution) start->check_reagent check_buffer Is buffer amine-free and at optimal pH (8.3-8.5)? check_reagent->check_buffer Yes sol_reagent Solution: Use fresh reagent. Equilibrate to RT before opening. check_reagent->sol_reagent No check_conc Is protein concentration adequate (>1 mg/mL)? check_buffer->check_conc Yes sol_buffer Solution: Prepare fresh, amine-free buffer (e.g., Bicarbonate/Phosphate) and verify pH. check_buffer->sol_buffer No sol_conc Solution: Increase protein concentration or increase molar excess of NHS ester. check_conc->sol_conc No end Problem Resolved check_conc->end Yes sol_reagent->end sol_buffer->end sol_conc->end

Caption: Troubleshooting Low Labeling Efficiency

References

Technical Support Center: NHS-PEG1-SS-PEG1-NHS Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for optimizing the molar ratio of NHS-PEG1-SS-PEG1-NHS to your protein.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when optimizing the molar ratio of this compound to a protein.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the conjugation process, providing potential causes and actionable solutions in a question-and-answer format.

Q1: What is the optimal molar ratio of this compound to my protein?

A1: There is no single optimal ratio; it must be determined empirically for each specific protein and application.[1] A common starting point is a 10- to 20-fold molar excess of the NHS ester reagent to the protein.[2][3][4][5] For dilute protein solutions (below 1-2 mg/mL), a higher molar excess may be required to achieve sufficient labeling.[4][6][7] The ideal ratio is a balance between achieving a sufficient degree of labeling and avoiding potential issues like protein precipitation or loss of biological activity due to over-modification.[1] We recommend performing a series of small-scale trial reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to identify the best condition.[6]

Q2: Why is my conjugation efficiency very low or non-existent?

A2: Low conjugation efficiency is a frequent issue with several potential causes.[2][8] Use the following guide to diagnose the problem:

  • Incorrect Buffer Composition : Your buffer may contain primary amines (e.g., Tris, glycine) which compete with your protein for reaction with the NHS ester.[2][9]

    • Solution : Perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS), Borate, or Carbonate buffer before the reaction.[2][9]

  • Suboptimal pH : The reaction of NHS esters with primary amines (N-terminus and lysine (B10760008) residues) is highly pH-dependent. The optimal range is typically pH 7.2-8.5.[2][6][10] Below this range, the amines are protonated and less reactive.[9] Above this range, hydrolysis of the NHS ester reagent accelerates, reducing its availability to react with the protein.[2][11]

    • Solution : Ensure your reaction buffer is within the optimal pH range, ideally between 8.3 and 8.5, using a calibrated pH meter.[9]

  • Hydrolyzed/Inactive Reagent : NHS esters are moisture-sensitive and can hydrolyze over time if not stored and handled properly.[6][12]

    • Solution : Always store the this compound reagent desiccated at -20°C to -80°C.[2][9] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][6] Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused solution.[4][5]

  • Low Reactant Concentration : Reactions with dilute protein solutions are often less efficient.[11]

    • Solution : If possible, concentrate your protein to at least 1-2 mg/mL.[13] You can also increase the molar excess of the NHS ester reagent.[2]

Q3: My protein precipitated after I added the this compound solution. What went wrong?

A3: Protein precipitation is typically caused by one of two factors:

  • High Concentration of Organic Solvent : NHS esters are often dissolved in DMSO or DMF. Adding too large a volume of this organic solvent can denature and precipitate the protein.

    • Solution : Prepare a more concentrated stock of the NHS ester to minimize the volume added. The final concentration of the organic solvent in the reaction should ideally not exceed 10%.[1][4][5]

  • Over-labeling (Hyper-conjugation) : Adding too high a molar excess of the reagent can lead to extensive modification of the protein surface, altering its net charge and isoelectric point (pI), which can reduce its solubility and cause precipitation.[12]

    • Solution : Reduce the molar excess of the this compound reagent in subsequent trial reactions.

Q4: What are the potential side reactions with NHS esters?

A4: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues can occur, particularly at higher pH or with long incubation times.[8] The most common side reaction is the O-acylation of hydroxyl groups on serine, threonine, and tyrosine residues.[13][14][15] These resulting ester bonds are less stable than the amide bonds formed with primary amines.[13] Reactions with cysteine and histidine have also been reported.[13] To minimize these side reactions, it is best to work within the recommended pH range of 7.2-8.5 and use the lowest effective molar excess of the crosslinker.[8][13]

Data Presentation: Reaction Parameters and Buffers

The following tables summarize key parameters for your conjugation experiments.

Table 1: Recommended Starting Molar Ratios & Conditions

Parameter Recommended Range Notes
Protein Concentration 1 - 10 mg/mL Higher concentrations are generally more efficient.[4][6]
Molar Ratio (NHS:Protein) 5:1 to 50:1 Start with a 10:1 or 20:1 ratio and optimize.[4][6]
Reaction pH 7.2 - 8.5 pH 8.3-8.5 is often considered optimal.[2][9]
Reaction Temperature 4°C to Room Temp (25°C) Room temperature for 30-60 min or 4°C for 2-4 hours up to overnight.[4][5]
Incubation Time 30 min - 4 hours Longer times may be needed at lower temperatures or pH.[2]

| Quenching Agent | 20-100 mM Tris or Glycine | Add after the reaction to consume any unreacted NHS ester.[2] |

Table 2: Buffer Compatibility

Compatible Buffers (Amine-Free) Incompatible Buffers (Contain Primary Amines)
Phosphate-Buffered Saline (PBS) Tris (TBS, etc.)
Carbonate/Bicarbonate Buffers Glycine
HEPES Buffers Buffers with any primary amine additives
Borate Buffers

Data compiled from sources[2][8][9].

Experimental Protocols

Protocol 1: Optimizing the Molar Ratio (Small-Scale Trial Reactions)

This protocol describes a method to empirically determine the optimal molar ratio of this compound to your protein.

  • Prepare the Protein Solution :

    • Ensure your protein is in a compatible amine-free buffer (see Table 2) at a concentration of 1-10 mg/mL.[4][5]

    • If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[9]

  • Prepare the NHS Ester Stock Solution :

    • Allow the vial of this compound to equilibrate to room temperature before opening.[4]

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[2][5] Do not store the stock solution.[4][5]

  • Perform the Labeling Reactions :

    • Set up a series of parallel reactions. For each reaction, use the same amount of protein.

    • Calculate the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess for each reaction (e.g., 5:1, 10:1, 20:1, 40:1).

    • While gently stirring the protein solutions, add the calculated volume of the NHS ester stock. Ensure the final DMSO/DMF concentration does not exceed 10%.[4]

    • Incubate the reactions at room temperature for 1 hour or at 4°C for 2-4 hours.[2][4]

  • Quench the Reactions :

    • Stop each reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM.[2][3]

    • Incubate for an additional 15-30 minutes.[2]

  • Analyze the Results :

    • Remove unreacted NHS ester using a desalting column or dialysis.[4][5]

    • Analyze the degree of conjugation for each molar ratio using SDS-PAGE. The PEGylated protein will show an increase in apparent molecular weight.[16] The presence of multiple bands can indicate a mixture of species with different numbers of attached PEG linkers.[16]

    • Select the molar ratio that provides the desired level of conjugation without causing significant precipitation or aggregation.

Protocol 2: Characterization by SDS-PAGE

  • Sample Preparation : Mix a small aliquot of your quenched and purified reaction mixture with SDS-PAGE loading buffer. Include a lane with the unmodified protein as a control.

  • Electrophoresis : Load the samples onto a suitable polyacrylamide gel and run the electrophoresis according to standard procedures.

  • Gel Staining and Visualization : After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Data Analysis : Image the gel. Compare the migration of the bands from the conjugation reactions to the unmodified protein control. A shift to a higher apparent molecular weight indicates successful PEGylation. The intensity and number of shifted bands will help you assess the efficiency and heterogeneity of the reaction at different molar ratios.[16]

Visualizations

The following workflow diagram illustrates the logical steps for troubleshooting and optimizing your protein conjugation experiment.

TroubleshootingWorkflow start Start: Prepare Protein (1-10 mg/mL in Amine-Free Buffer, pH 7.2-8.5) trial_reaction Perform Trial Reaction (e.g., 20:1 molar excess) start->trial_reaction analyze Analyze Conjugation (e.g., SDS-PAGE) trial_reaction->analyze check_efficiency Is Conjugation Efficiency Sufficient? analyze->check_efficiency check_precipitate Is There Precipitation/Aggregation? check_efficiency->check_precipitate Yes troubleshoot_low Troubleshoot Low Efficiency check_efficiency->troubleshoot_low No troubleshoot_precipitate Troubleshoot Precipitation check_precipitate->troubleshoot_precipitate Yes success Optimal Ratio Identified Proceed with Scale-Up check_precipitate->success No check_reagent Check Reagent Activity (Use fresh, dry NHS ester) troubleshoot_low->check_reagent check_buffer Check Buffer (Verify pH 7.2-8.5, ensure no primary amines) troubleshoot_low->check_buffer increase_ratio Increase Molar Ratio (e.g., to 40:1) troubleshoot_low->increase_ratio increase_ratio->trial_reaction decrease_ratio Decrease Molar Ratio (e.g., to 10:1) troubleshoot_precipitate->decrease_ratio check_solvent Check Solvent Volume (Keep DMSO/DMF <10% of total volume) troubleshoot_precipitate->check_solvent decrease_ratio->trial_reaction

Caption: Workflow for optimizing the molar ratio of this compound to protein.

References

Technical Support Center: Managing Solubility of NHS-PEG1-SS-PEG1-NHS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with NHS-PEG1-SS-PEG1-NHS conjugates.

Frequently Asked Questions (FAQs)

Q1: What is an this compound conjugate and what are its key functional components?

A: this compound is a homobifunctional crosslinking reagent. Its structure is designed for specific, controlled conjugation and subsequent cleavage. The key components are:

  • N-Hydroxysuccinimide (NHS) Esters: These are amine-reactive groups located at both ends of the molecule. They form stable amide bonds with primary amines (e.g., lysine (B10760008) residues on proteins) at a pH of 7.2-8.5.[1][2]

  • Polyethylene (B3416737) Glycol (PEG1) Spacers: The short PEG1 linkers are hydrophilic and intended to improve the water solubility of the crosslinker and the resulting conjugate.[3][4][5]

  • Cleavable Disulfide Bond (-SS-): The central disulfide bond can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This feature is useful for applications requiring the release of a conjugated molecule under reducing conditions, such as within a cell.[5]

Q2: Why is my this compound conjugate difficult to dissolve in aqueous buffers?

A: While the PEG spacers enhance hydrophilicity, the overall solubility of the conjugate in purely aqueous solutions can be limited.[5][6] Direct dissolution in aqueous buffers is not recommended primarily because the NHS esters are highly susceptible to rapid hydrolysis, which inactivates the reagent.[6] Many non-sulfonated NHS-ester reagents are inherently water-insoluble and require an organic solvent for initial dissolution.[1]

Q3: What is the recommended method for dissolving this compound conjugates?

A: The recommended method is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][7][8][9] This stock solution should be prepared immediately before use and then added in a small volume to the aqueous reaction buffer containing the molecule to be conjugated.[6][10]

Q4: Why is it critical to use an anhydrous organic solvent for the stock solution?

A: NHS esters are highly sensitive to moisture.[8][9][11] Any water present in the organic solvent will cause hydrolysis of the NHS ester, rendering it inactive and unable to react with primary amines.[6] Using a fresh, unopened bottle of anhydrous, high-purity solvent is recommended.[6]

Q5: Which buffers should I use for the conjugation reaction, and which should I avoid?

A: It is essential to use buffers that do not contain primary amines.[6][8][9]

  • Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate buffers within a pH range of 7.2 to 8.5 are suitable.[1][6]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester.[6][8][9][12] Tris or glycine can, however, be used to quench the reaction after the desired conjugation time.[1][6]

Q6: How does pH affect the stability and reactivity of the this compound conjugate?

A: The pH of the reaction buffer is a critical factor that requires a balance between amine reactivity and NHS ester stability.[13][14]

  • Optimal Reactivity: A slightly alkaline pH (7.2-8.5) is necessary to ensure that the primary amines on the target molecule are deprotonated and nucleophilic enough to react with the NHS ester.[1][13][14]

  • Hydrolysis: The rate of NHS ester hydrolysis increases significantly with increasing pH.[1][13] At higher pH values, the competing hydrolysis reaction can lead to a substantial loss of active crosslinker.[13]

Troubleshooting Guide

Problem 1: The conjugate powder does not dissolve in the organic solvent (DMSO or DMF).

Possible CauseSolution
Solvent Quality The organic solvent may not be anhydrous. Moisture can lead to hydrolysis and the formation of byproducts with different solubility profiles.[6] Use a fresh, unopened bottle of high-purity, anhydrous DMSO or DMF. Store solvents properly with desiccants.
Concentration Too High You may be attempting to make a stock solution that is too concentrated. Try dissolving a smaller amount of the conjugate or increasing the volume of the solvent.
Low Temperature If the solvent is cold, it may reduce the solubility. Ensure the solvent is at room temperature. Gentle warming may be attempted, but be cautious as heat can accelerate degradation if moisture is present.

Problem 2: A precipitate forms when the conjugate's organic stock solution is added to the aqueous reaction buffer.

Possible CauseSolution
Poor Linker Solubility at Final Concentration The conjugate has limited solubility in the aqueous buffer, and adding the stock solution causes it to precipitate. Add the stock solution dropwise to the reaction mixture while gently stirring. [7] This helps to disperse the conjugate quickly.
High Percentage of Organic Solvent Adding too much of the organic solvent can cause the target molecule (e.g., protein) to precipitate.[3] Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. [3] If necessary, prepare a more concentrated stock solution of the crosslinker.
Low Intrinsic Solubility of the Target Molecule The target molecule itself may have low solubility in the chosen buffer, which is exacerbated by the addition of the crosslinker. Re-evaluate the buffer composition. Adjusting the ionic strength or adding non-ionic detergents might improve the solubility of your target molecule without interfering with the reaction. [6]

Problem 3: The conjugation reaction has a low or no yield.

Possible CauseSolution
Hydrolysis of the NHS Ester This is the most common cause of low yield.[6] The NHS esters were inactivated by water before they could react with the target amines. Ensure the crosslinker is stored in a desiccated environment at -20°C. [3] Allow the vial to warm to room temperature before opening to prevent condensation.[8][9][11] Prepare the stock solution in anhydrous solvent immediately before use.[3][8][9]
Presence of Primary Amines in the Buffer Buffers like Tris or glycine will compete with the target molecule for the NHS ester.[6][12] Perform a buffer exchange to an amine-free buffer (e.g., PBS) at the appropriate pH before starting the conjugation. [6]
Inaccessible Target Amines The primary amines on the target molecule may be sterically hindered or buried within its structure. Consider denaturing the protein slightly if its native structure is not required for the application. Alternatively, use a crosslinker with a longer PEG spacer arm.
Dilute Protein Solution In dilute protein solutions, the concentration of water molecules is much higher than that of the primary amines, which favors hydrolysis.[3] Increase the protein concentration to improve reaction efficiency. [3]

Problem 4: The protein conjugate precipitates after the reaction.

Possible CauseSolution
High Degree of Crosslinking Excessive crosslinking can lead to the formation of large, insoluble aggregates.[3][11] Reduce the molar excess of the crosslinker or shorten the reaction time. [3]
Change in Protein Charge The reaction of NHS esters with primary amines neutralizes the positive charge of lysine residues. This change in the protein's overall charge can affect its solubility.[3] Using a PEGylated crosslinker like this one already helps, but you may need to further optimize the degree of labeling.
Aggregation The PEGylation process itself can sometimes induce aggregation, especially with a high degree of labeling.[6] Try performing the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation. [11] Adding stabilizing agents like arginine to the buffer can also be beneficial.[7]

Quantitative Data

Table 1: Half-life of NHS Esters at Various pH and Temperatures

This data is for general N-hydroxysuccinimide esters and can be used as an approximation for the behavior of this compound.

pHTemperature (°C)Half-life
7.004-5 hours[1][15]
7.0Room Temperature~7 hours[13]
8.0Room Temperature210 minutes[13][16]
8.5Room Temperature180 minutes[13][16]
8.6410 minutes[1][15]
8.6Room Temperature~10 minutes[13]
9.0Room Temperature125 minutes[13][16]

Table 2: Recommended Reaction Parameters for NHS Ester Conjugation

ParameterRecommended Range/ValueNotes
Reaction pH 7.2 - 8.5[1][13]Balances amine reactivity and NHS ester hydrolysis. An optimal pH of 8.3-8.5 is often recommended.[15][17]
Reaction Temperature 4°C - 25°C (Room Temperature)[11]Lower temperatures can slow the reaction and may reduce aggregation for unstable proteins.[11]
Reaction Time 30 minutes - 2 hours[11]Shorter times may be sufficient and can limit the extent of aggregation.[11]
Crosslinker:Protein Molar Ratio 5:1 - 100:1[11]A common starting point is a 20-fold molar excess.[3] This needs to be optimized for each specific application.
Protein Concentration 1 - 10 mg/mL[10][17]Higher concentrations can improve conjugation efficiency.[3]
Organic Solvent in Final Reaction Volume < 10%[3]Higher concentrations can cause protein precipitation.[3]

Experimental Protocols

Protocol 1: Recommended Solubilization and Conjugation of this compound to a Protein

Materials:

  • This compound conjugate

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein to be conjugated

  • Conjugation Buffer: Amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL.[10][17]

    • Ensure the buffer is free from any primary amine-containing substances.[8][9]

  • Prepare the Crosslinker Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[8][9][11]

    • Immediately before use, dissolve the required amount of the conjugate in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[5] Do not store the stock solution.[8][9][18]

  • Perform the Conjugation Reaction:

    • Calculate the volume of the crosslinker stock solution needed to achieve the desired molar excess over the protein (a 20-fold molar excess is a good starting point).[3]

    • Add the calculated volume of the crosslinker stock solution dropwise to the protein solution while gently stirring.[7]

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[3]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[9][14]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[2][19]

    • Incubate for an additional 15-30 minutes at room temperature.[10][19]

  • Purify the Conjugate:

    • Remove excess, unreacted crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).[10][19]

Visualizations

G Workflow for Solubilizing and Using this compound cluster_prep Preparation cluster_dissolution Dissolution (Immediate Use) cluster_reaction Conjugation Reaction cluster_purification Purification reagent 1. Equilibrate this compound to Room Temperature buffer_prep 2. Prepare Amine-Free Conjugation Buffer (pH 7.2-8.5) dissolve 4. Dissolve Conjugate in Anhydrous DMSO or DMF reagent->dissolve protein_prep 3. Prepare Protein Solution in Conjugation Buffer add 5. Add Stock Solution to Protein Solution (Dropwise) protein_prep->add dissolve->add incubate 6. Incubate (30-60 min RT or 2-4h at 4°C) add->incubate quench 7. Quench with Tris or Glycine incubate->quench purify 8. Purify Conjugate (Desalting Column/Dialysis) quench->purify

Caption: Recommended experimental workflow for this compound.

G Reaction Pathways of this compound Conjugate cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) start This compound (Active Crosslinker) protein Protein-NH2 (Primary Amine) start->protein pH 7.2-8.5 water H2O (Water/Moisture) start->water Increased rate at higher pH product Stable Amide Bond (PEGylated Protein) protein->product nhs_release1 NHS byproduct product->nhs_release1 hydrolyzed Inactive Carboxylate water->hydrolyzed nhs_release2 NHS byproduct hydrolyzed->nhs_release2

Caption: Competing reaction pathways for NHS-activated esters.

References

Technical Support Center: Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to the aggregation of antibody-drug conjugates (ADCs) during their experiments.

Frequently Asked Questions (FAQs) about ADC Aggregation

Q1: What are the primary causes of antibody-drug conjugate (ADC) aggregation?

ADC aggregation is a multifaceted issue stemming from the intrinsic properties of the ADC components and extrinsic factors related to the manufacturing and storage processes.[1] Key causes include:

  • Hydrophobicity of Payloads and Linkers : The most significant factor is often the conjugation of hydrophobic payloads to the antibody.[1][2] These hydrophobic patches on the antibody's surface can interact with similar regions on other ADC molecules, initiating aggregation.[1][2]

  • High Drug-to-Antibody Ratio (DAR) : A higher DAR increases the overall hydrophobicity of the ADC, which raises the tendency for molecules to self-associate and aggregate.[1][3][4] ADCs with very high DARs (e.g., over 6) tend to be cleared more quickly from circulation due to this effect.[1]

  • Conjugation Chemistry : The method used to attach the drug to the antibody is crucial. Conventional methods targeting lysine (B10760008) or cysteine residues can result in a heterogeneous mixture of ADC species with varying stabilities and a higher tendency to aggregate.[1]

  • Manufacturing and Process Conditions : Conditions optimized for conjugation chemistry are not always ideal for antibody stability.[1][2][5] Factors such as high protein concentrations, pH values near the antibody's isoelectric point (pI), the use of organic co-solvents (e.g., DMSO) to dissolve the payload, and thermal or physical stress can all promote aggregation.[1][2][5][6]

  • Storage and Formulation : Inadequate storage conditions can accelerate ADC degradation and aggregation.[1] Exposure to thermal stress, repeated freeze-thaw cycles, agitation, and light can compromise stability.[1][3] The formulation's buffer composition, pH, and the absence of stabilizing excipients are also critical.[1]

Q2: Why is it critical to control ADC aggregation?

Controlling aggregation is paramount for the safety, efficacy, and manufacturability of an ADC therapeutic. Aggregates are considered a critical quality attribute (CQA) that must be closely monitored for several reasons:

  • Increased Immunogenicity : Aggregates, particularly high molecular weight (HMW) species, can elicit an immune response in patients, which can lead to adverse effects and reduced treatment efficacy.[2][6]

  • Reduced Efficacy : Aggregated ADCs may have altered binding affinity for the target antigen or be cleared from circulation more rapidly, reducing the therapeutic window and overall potency.[2]

  • Safety and Toxicity : Aggregates can activate immune cells through Fcγ receptors, leading to internalization in target-negative cells and causing off-target toxicity.[4][5] This can result in the accumulation of the drug in organs like the kidneys or liver.[4]

  • Manufacturing and Stability Issues : Aggregation can lead to product loss during purification steps and results in a shorter, less stable shelf-life for the final drug product.[2]

Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?

The DAR is a critical quality attribute that significantly impacts ADC stability.[3] Generally, a higher DAR leads to increased hydrophobicity on the antibody surface, which in turn increases the propensity for aggregation.[3][4][7] This is because the attached drug payloads are often hydrophobic, and a greater number of them creates more opportunities for intermolecular hydrophobic interactions.[2][6] Optimizing the DAR is a crucial balancing act between achieving the desired therapeutic potency and maintaining the ADC's stability and solubility.[1][4]

Q4: What role do excipients play in preventing ADC aggregation?

Excipients are crucial components in ADC formulations that help maintain stability.[5] Common stabilizing excipients include:

  • Surfactants : Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are effective in preventing protein surface adsorption and aggregation by shielding hydrophobic regions.[3][4][5]

  • Sugars/Polyols : Sugars such as sucrose (B13894) and trehalose (B1683222) act as stabilizers and cryoprotectants, protecting the ADC's structure, particularly in frozen or lyophilized formulations.[3][4]

  • Amino Acids : Certain amino acids, like arginine and proline, can suppress aggregation and increase the solubility of the ADC.[4]

  • Buffers : The choice of buffer (e.g., histidine, citrate) is critical for maintaining the optimal pH where the ADC is most stable and avoiding the isoelectric point (pI) where solubility is minimal.[4][6]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common ADC aggregation issues encountered during experiments.

Problem 1: High aggregation or precipitation is observed immediately after the conjugation step.

This is a common issue often caused by the significant increase in hydrophobicity of the ADC following payload attachment.

Troubleshooting_Immediate start High Aggregation Post-Conjugation cause1 Increased ADC Hydrophobicity start->cause1 Potential Cause cause2 Suboptimal Reaction Conditions start->cause2 Potential Cause sol1a Optimize DAR (Lower if possible) cause1->sol1a Solution sol1b Use More Hydrophilic Linkers/Payloads (e.g., PEG) cause1->sol1b Solution sol2a Adjust Buffer pH (Away from pI) cause2->sol2a Solution sol2b Minimize Co-solvent (e.g., DMSO <5%) cause2->sol2b Solution sol2c Reduce Protein Concentration cause2->sol2c Solution adv_strat Advanced Strategy: Consider Solid-Phase Conjugation sol1a->adv_strat If issue persists sol1b->adv_strat If issue persists sol2a->adv_strat If issue persists sol2b->adv_strat If issue persists sol2c->adv_strat If issue persists

Caption: Troubleshooting workflow for immediate ADC aggregation.

Systematic Troubleshooting Steps:

  • Review Payload and Linker Properties : Assess the hydrophobicity of your payload-linker. If it is highly hydrophobic, this is the most likely driver.

    • Solution : Consider using more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, to counteract the payload's hydrophobicity.[5] If possible, evaluate if a lower Drug-to-Antibody Ratio (DAR) can achieve the desired efficacy while improving solubility.[1]

  • Examine Conjugation Conditions : The reaction conditions are often optimized for the chemical conjugation rather than antibody stability.[2]

    • Solution :

      • Check pH : Ensure the pH of the reaction buffer is not near the antibody's isoelectric point (pI), where it has minimum solubility.[1][6]

      • Minimize Co-solvents : If using organic co-solvents like DMSO to dissolve the payload, keep the final concentration as low as possible (ideally <5% v/v), as higher concentrations can destabilize the antibody.[3]

      • Reduce Concentration : High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[5] Evaluate if the reaction can be performed at a lower antibody concentration.

  • Consider Advanced Strategies : If aggregation persists, the issue may be inherent to performing the conjugation in solution where ADC molecules can freely interact.

    • Solution : Explore solid-phase conjugation. By immobilizing the antibody on a solid support (e.g., an affinity resin) during the reaction, individual molecules are held physically separate, preventing them from aggregating.[2][3][6]

Problem 2: The ADC product is stable after purification but aggregates during formulation or long-term storage.

This type of aggregation suggests that the formulation buffer is not providing adequate long-term stability or that handling procedures are introducing stress.

Troubleshooting_Storage start Aggregation During Storage/Formulation cause1 Suboptimal Formulation (Buffer Composition) start->cause1 Potential Cause cause2 Improper Handling & Storage Conditions start->cause2 Potential Cause sol1a Screen Buffer pH & Ionic Strength cause1->sol1a Solution sol1b Add Stabilizing Excipients (e.g., Polysorbate, Sucrose) cause1->sol1b Solution sol2a Control Storage Temp (e.g., -80°C) cause2->sol2a Solution sol2b Avoid Repeated Freeze-Thaw Cycles cause2->sol2b Solution sol2c Minimize Mechanical Stress (No Vortexing) cause2->sol2c Solution sol2d Protect from Light (If payload is sensitive) cause2->sol2d Solution

Caption: Troubleshooting workflow for storage-related ADC aggregation.

Systematic Troubleshooting Steps:

  • Evaluate Formulation Buffer : The long-term stability of an ADC is highly dependent on its formulation.

    • Solution : Conduct a formulation screening study.

      • pH and Ionic Strength : Identify the optimal pH for maximum ADC stability. Adjusting the ionic strength with salts (e.g., NaCl) can also help screen charge interactions.[3]

      • Incorporate Stabilizing Excipients : The absence of stabilizers can leave the ADC vulnerable. Add excipients known to enhance protein stability. See the data table below for common choices and their functions.[1][5]

  • Control Storage and Handling Conditions : ADCs can be sensitive to environmental and physical stress.[4]

    • Solution :

      • Temperature : Store ADCs at the recommended temperature (e.g., -20°C to -80°C) to minimize thermal stress. Avoid frost-free freezers due to their temperature cycling.[3][4]

      • Freeze-Thaw Cycles : Avoid repeated freeze-thaw cycles, which can cause denaturation. Aliquot samples into single-use volumes after purification.[1][3]

      • Mechanical Stress : Minimize agitation and shaking. Use gentle mixing techniques instead of vigorous vortexing.[3]

      • Light Exposure : Protect ADCs with photosensitive payloads from light to prevent degradation.[3][5]

Data Presentation

Quantitative data is essential for understanding and mitigating aggregation. The following tables provide examples of how different factors can influence ADC stability.

Table 1: Effect of Drug-to-Antibody Ratio (DAR) and Thermal Stress on ADC Aggregation.

This table shows data for an ADC (SGN30 Q-sp1b-vcMMAE), demonstrating that a higher DAR and elevated temperature significantly increase the formation of soluble aggregates.

ConditionDARStorage TemperatureStorage DurationSoluble Aggregates (%)
Baseline~45 °C24 weeks3.96%
Thermal Stress ~4 40 °C 6 months 23.58%

(Data adapted from a study on SGN30 Q products. The specific ADC has a DAR value of 4).[3]

Table 2: Common Stabilizing Excipients for ADC Formulations.

This table summarizes common excipients used to prevent aggregation and their typical concentration ranges. An excipient screening study is recommended to find the optimal combination for your specific ADC.[4][5]

Excipient CategoryExampleTypical Concentration RangePrimary Function
Surfactants Polysorbate 80 / 200.01% - 0.1% (w/v)Prevents surface-induced aggregation and shields hydrophobic regions.[4][5]
Sugars (Bulking Agents) Sucrose, Trehalose5% - 10% (w/v)Stabilizes protein structure; acts as a cryo/lyoprotectant.[4][5]
Amino Acids L-arginine, Glycine50 - 250 mMSuppresses aggregation by increasing solubility.[4]
Buffers Histidine, Citrate10 - 50 mMMaintains optimal pH for stability, avoiding the isoelectric point.[4]

Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)

SEC is the standard method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[8]

Objective: To quantify the percentage of high molecular weight (HMW) species (aggregates) and low molecular weight (LMW) species (fragments) in an ADC sample.[8]

Materials:

  • ADC Sample

  • HPLC System: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).[9]

  • SEC Column: A column suitable for antibody separations (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm or Tosoh TSKgel UP-SW3000, 2-µm).[8][9][10]

  • Mobile Phase: Isocratic mobile phase, typically a buffered saline solution. A common mobile phase is 150 mM Sodium Phosphate, pH 7.0.[8][11] For more hydrophobic ADCs, adding a small amount of organic solvent (e.g., 10-15% isopropanol (B130326) or acetonitrile) may be necessary to prevent non-specific interactions with the column and reduce peak tailing.[9][10][12]

  • Filtration: 0.22 µm syringe filters.[1]

Methodology:

  • Mobile Phase Preparation : Prepare the mobile phase (e.g., 150 mM sodium phosphate, pH 7.0). Filter through a 0.22 µm membrane and degas thoroughly to avoid bubbles in the system.[11]

  • System Equilibration : Install the SEC column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) until a stable baseline is achieved (typically 30-60 minutes).[8][11]

  • Sample Preparation : Dilute the ADC sample to a final concentration of approximately 1 mg/mL using the mobile phase.[2][8] Filter the diluted sample through a 0.22 µm syringe filter immediately before analysis to remove any extraneous particulate matter.[1][11]

  • Chromatographic Run :

    • Set the UV detection wavelength to 280 nm.

    • Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column.[2][8]

    • Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 15-30 minutes).[2][8]

  • Data Analysis :

    • Identify the peaks in the chromatogram. Aggregates (HMW species) will elute first, followed by the main monomer peak, and then any fragments (LMW species).

    • Integrate the peak area for each species.

    • Calculate the percentage of each species by dividing its peak area by the total area of all peaks in the chromatogram.[5][8]

    % Aggregate = (AreaAggregate Peaks / Total AreaAll Peaks) x 100

Visualizations

Key Drivers of ADC Aggregation

Drivers cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center ADC Aggregation p1 Payload/Linker Hydrophobicity p1->center p2 High Drug-to-Antibody Ratio (DAR) p2->center p3 Antibody Sequence & Structure p3->center e1 Formulation (pH, Excipients) e1->center e2 Process Conditions (Temp, Shear, Co-solvents) e2->center e3 Storage & Handling (Freeze-Thaw, Agitation) e3->center

Caption: Key intrinsic and extrinsic factors that drive ADC aggregation.

References

Technical Support Center: Improving the Stability of Disulfide Linkers in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disulfide linker technologies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address challenges related to the stability of disulfide linkers in bioconjugates.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of a disulfide linker in a bioconjugate, such as an Antibody-Drug Conjugate (ADC), so critical?

A: The stability of the disulfide linker is a crucial determinant of the therapeutic index of a bioconjugate.[1] An ideal linker must be stable enough to remain intact while the bioconjugate circulates in the bloodstream, preventing premature release of the payload that can cause systemic toxicity and reduce efficacy.[1][] However, the linker must also be readily cleaved within the target cell to release the active drug.[] Disulfide linkers are designed to exploit the difference in reductive potential between the extracellular environment and the intracellular environment.[]

Q2: What are the primary causes of premature disulfide linker cleavage in vivo?

A: The main cause of premature cleavage is the thiol-disulfide exchange reaction with circulating thiols in the blood plasma.[1] The most abundant reactive thiol in plasma is cysteine (at concentrations of 8–11 µM), which can attack the disulfide bond and lead to early payload release.[1] This is a significant challenge because while the concentration of reducing agents is much lower in plasma than inside a cell (where glutathione (B108866) concentrations are 1–10 mM), the long circulation time of a bioconjugate provides ample opportunity for this reaction to occur.[1][]

Q3: What are the main strategies to enhance the stability of disulfide linkers?

A: Several strategies are employed to improve the stability of disulfide linkers:

  • Steric Hindrance: Introducing bulky groups, such as methyl groups, adjacent to the disulfide bond can physically shield it from attack by circulating thiols, thereby increasing its stability.[3][]

  • Disulfide Rebridging: Next-generation chemical reagents can "rebridge" the native disulfide bonds of an antibody after reduction, creating a more stable covalent linkage while attaching the drug payload.[5][6][7]

  • Hydrophilic Linkers: Incorporating hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker can improve the bioconjugate's solubility, reduce aggregation, and enhance its pharmacokinetic profile, which can indirectly contribute to overall stability and performance.[8][9][10]

  • Process Control During Manufacturing: For therapeutic antibodies, preventing disulfide bond reduction during cell culture and harvest is critical.[11][12] This can be achieved by controlling pH, maintaining dissolved oxygen levels through air sparging, or using chemical inhibitors like copper sulfate.[11][13][14]

Q4: How does steric hindrance work to stabilize the disulfide bond?

A: Steric hindrance involves placing bulky chemical groups near the disulfide bond.[3][15] These groups act as a physical barrier, making it more difficult for reducing agents like cysteine in the plasma to access and react with the sulfur atoms of the disulfide.[3][16] The degree of stability can be "tuned" by varying the number and size of these hindering groups.[3][] For example, adding one or two methyl groups next to the disulfide has been shown to significantly increase the conjugate's half-life in circulation.[17][3]

Q5: What are "disulfide rebridging" or "stapling" reagents?

A: These are next-generation reagents designed for site-specific conjugation.[7][18] The process involves first reducing a native interchain disulfide bond in an antibody to yield two free cysteine thiols. The rebridging reagent, which carries the drug payload, then reacts with both thiols simultaneously to form a new, stable covalent bridge.[5][6][7] This approach produces more homogeneous conjugates with a defined drug-to-antibody ratio (DAR) and can enhance stability compared to traditional maleimide-based conjugation methods.[5][7] Some advanced reagents can even perform the reduction and re-bridging in a single step.[18][19]

Q6: How can hydrophilic linkers improve bioconjugate performance?

A: Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance from circulation.[8][9] Incorporating hydrophilic linkers, such as those containing PEG chains, helps to counteract this hydrophobicity.[8][9][10] This leads to several benefits:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic linker creates a hydration shell around the conjugate, improving its solubility and preventing it from clumping together.[8]

  • Improved Pharmacokinetics: Increased hydrophilicity can lead to a longer circulation half-life and better tumor accumulation.[8][10]

  • Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers can make it possible to attach more drug molecules to an antibody without causing aggregation issues.[8]

Troubleshooting Guides

Problem 1: My ADC is showing low efficacy and high systemic toxicity in vivo. Could this be due to premature linker cleavage?

A1: Yes, this is a very likely cause. Premature release of the cytotoxic payload into systemic circulation is a classic sign of an unstable linker.[1] This reduces the amount of drug reaching the tumor, leading to lower efficacy, while increasing off-target toxicity to healthy tissues.[1]

Troubleshooting Steps:

  • Assess In Vitro Plasma Stability: Before proceeding with further in vivo studies, perform a plasma stability assay to quantify the rate of drug deconjugation. (See Experimental Protocol 2).

  • Analyze Linker Design:

    • Steric Hindrance: Is your disulfide linker sterically hindered? Unhindered disulfides are known to have low stability in circulation.[20] Consider re-synthesizing the linker with one or two methyl groups adjacent to the disulfide bond.[3]

    • Hydrophobicity: Highly hydrophobic drug-linkers can sometimes lead to faster clearance. Evaluate if incorporating a hydrophilic component, like a short PEG chain, is feasible.[8]

  • Consider Next-Generation Linkers: If simple modifications are insufficient, explore disulfide rebridging technologies. Reagents like bis-sulfones or next-generation maleimides create a more stable linkage and can significantly improve in vivo performance.[7]

Troubleshooting: Premature Linker Cleavage Start Start: Low Efficacy & High Systemic Toxicity In Vivo CheckStability Perform In Vitro Plasma Stability Assay Start->CheckStability IsStable Is Conjugate Stable in Plasma? CheckStability->IsStable AnalyzeLinker Analyze Linker Design: - Steric Hindrance - Hydrophilicity IsStable->AnalyzeLinker No OtherIssue Problem Likely Not Linker Stability. Investigate Other Factors (e.g., Target Binding, Payload Potency) IsStable->OtherIssue Yes IsHindered Is Linker Sterically Hindered? AnalyzeLinker->IsHindered AddHindrance Action: Introduce Steric Hindrance (e.g., Methyl Groups) IsHindered->AddHindrance No ConsiderHydrophilicity Action: Incorporate Hydrophilic Moiety (e.g., PEG) IsHindered->ConsiderHydrophilicity Yes End End: Optimized Conjugate AddHindrance->End ExploreNextGen Action: Utilize Next-Generation Disulfide Rebridging Linkers ConsiderHydrophilicity->ExploreNextGen ExploreNextGen->End

Caption: Troubleshooting workflow for premature disulfide linker cleavage.

Problem 2: I'm observing significant reduction of my bioconjugate during the manufacturing or purification process. What can I do?

A2: This is a known issue, especially in large-scale manufacturing of monoclonal antibodies, where mechanical stress on cells during harvest can release intracellular reducing enzymes.[11][12] These enzymes can cleave the interchain disulfide bonds of the antibody.[11]

Troubleshooting Steps:

  • pH Control: Lowering the pH of the harvested cell culture fluid to around 5.0-5.5 can inhibit the activity of the reducing enzymes.[11][13]

  • Maintain Oxidizing Conditions: Ensure the harvested fluid is well-aerated. Air sparging helps maintain dissolved oxygen levels, which counteracts the reducing environment.[13][14] A controlled addition of a mild oxidizing agent like hydrogen peroxide has also been shown to be effective.[14][21]

  • Chemical Inhibition: Add chemical agents to the cell culture fluid to inhibit reduction.[11]

    • EDTA: Chelates metal ions that can be cofactors for reducing enzymes.

    • Copper Sulfate (CuSO₄): Can effectively inhibit cellular reductases.[11][13]

    • L-cystine: Can act as a competitive inhibitor.[11]

  • Temperature Control: Chilling the harvested fluid can slow down the enzymatic reduction process.[14]

Preventing Disulfide Reduction During Manufacturing Start Start: Disulfide Reduction Observed Post-Harvest ControlpH Lower pH of Harvested Fluid (to ~5.0-5.5) Start->ControlpH Aerate Maintain Oxidizing Conditions (Air Sparging) Start->Aerate Chemicals Add Chemical Inhibitors (e.g., CuSO4, EDTA) Start->Chemicals Chill Chill Harvested Fluid Start->Chill End End: Stable Bioconjugate ControlpH->End Aerate->End Chemicals->End Chill->End

Caption: Strategies to prevent disulfide reduction during manufacturing.

Quantitative Data Summary

The stability of disulfide linkers can be quantitatively compared by measuring the percentage of the drug that remains conjugated to the antibody over time in vivo.

Table 1: In Vivo Stability of Anti-CD22 Antibody-Maytansinoid Disulfide Conjugates in Mice [20]

ConjugateLinker Characteristics% Drug Remaining (Day 7)
1b Unsubstituted Disulfide~50%
2b Single Methyl Group Hindrance~90%

Data from SCID mice dosed intravenously with 3 mg/kg of the conjugate. The average drug-to-antibody ratio (DAR) was determined at various time points using an affinity-capture LC-MS method.[20]

Key Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds for Conjugation

Objective: To selectively reduce interchain disulfide bonds in an antibody to generate free cysteine residues for conjugation.[22][23]

Materials:

  • Antibody solution (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM)

  • Desalting column (if using DTT)

  • Reaction buffer (e.g., PBS with EDTA), degassed to minimize re-oxidation

Procedure:

  • Prepare the antibody in the reaction buffer at a concentration of 5-10 mg/mL.[23]

  • Add a 10- to 20-fold molar excess of the reducing agent (TCEP or DTT) to the antibody solution.[22]

  • Incubate the reaction mixture. Typical conditions are 30-90 minutes at 37°C.[22][23] The exact time, temperature, and molar excess should be optimized to achieve the desired number of free thiols per antibody.[23]

  • If using DTT , the excess reducing agent must be removed before adding the conjugation reagent.[23] This is typically done using a desalting column.[22] TCEP is a thiol-free reducing agent, so removal is not always necessary at lower concentrations.[23]

  • The reduced antibody is now ready for conjugation with a thiol-reactive linker (e.g., maleimide).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the disulfide linker by measuring the rate of drug deconjugation in plasma.[3]

Materials:

  • Purified bioconjugate

  • Control plasma (e.g., human, mouse)

  • Incubator at 37°C

  • Analytical method to quantify the intact conjugate (e.g., Affinity-capture LC-MS, ELISA)

Procedure:

  • Spike the bioconjugate into the plasma at a defined concentration.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), draw aliquots of the plasma-conjugate mixture.

  • Immediately process the aliquots to stop any further reaction and separate the conjugate from other plasma proteins. This can be done by affinity capture using beads coated with an antibody against the bioconjugate's antibody portion.

  • Analyze the captured material using a suitable quantitative method (like LC-MS) to determine the average drug-to-antibody ratio (DAR) or the percentage of intact conjugate remaining.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life in plasma.

Workflow for Plasma Stability Assay Start Start: Purified Bioconjugate Spike Spike Conjugate into Plasma Start->Spike Incubate Incubate at 37°C Spike->Incubate Sample Draw Aliquots at Multiple Time Points Incubate->Sample Separate Separate Conjugate (e.g., Affinity Capture) Sample->Separate Analyze Analyze Intact Conjugate (e.g., LC-MS to find DAR) Separate->Analyze Plot Plot % Intact Conjugate vs. Time Analyze->Plot End End: Determine Plasma Half-Life Plot->End

Caption: Experimental workflow for assessing bioconjugate plasma stability.

Protocol 3: Assessing Disulfide Bond Linkage via Mass Spectrometry (Peptide Mapping)

Objective: To confirm the location and integrity of disulfide bonds, including identifying scrambled or incorrect linkages.[24]

Materials:

  • Purified bioconjugate

  • Protease (e.g., Trypsin)

  • Denaturant (e.g., Guanidine-HCl)

  • Alkylation agent (e.g., Iodoacetamide, IAM) - for reduced samples only

  • Reducing agent (e.g., DTT) - for reduced samples only

  • LC-MS/MS system

Procedure (Non-Reducing Conditions):

  • Denature the bioconjugate sample under non-reducing conditions to unfold the protein while keeping disulfide bonds intact.

  • Digest the protein with a protease like trypsin. This will generate a mixture of peptides, including peptides that are covalently linked together by a disulfide bond.[25]

  • Analyze the resulting peptide mixture using LC-MS/MS.[24][25]

  • The mass spectrometer will detect precursor ions with higher molecular weights corresponding to the disulfide-linked peptide pairs.[25]

  • Tandem mass spectrometry (MS/MS) is used to fragment the peptide ions and determine their amino acid sequences, thus confirming which cysteine residues were linked.[25]

Procedure (Reducing Conditions - for comparison):

  • A parallel sample is denatured, reduced with DTT (to break all disulfide bonds), and then alkylated with IAM (to cap the free thiols and prevent them from reforming bonds).

  • This sample is then digested and analyzed by LC-MS/MS as above.

  • By comparing the peptide maps from the non-reduced and reduced samples, one can definitively identify the disulfide-linked peptides in the original sample.[26] This is considered the "gold standard" for disulfide bond characterization.[24]

References

Technical Support Center: Quenching Unreacted NHS-PEG1-SS-PEG1-NHS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in effectively quenching unreacted NHS-PEG1-SS-PEG1-NHS crosslinkers after conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is "quenching" in the context of an NHS-ester conjugation reaction?

A1: Quenching is the process of intentionally stopping the conjugation reaction by deactivating any remaining, unreacted N-hydroxysuccinimide (NHS) esters. This is achieved by adding a small molecule, typically containing a primary amine, that rapidly reacts with the NHS esters.[1][2] This prevents the unreacted crosslinker from causing unwanted side reactions, such as forming aggregates or modifying non-target molecules during subsequent experimental steps.[1]

Q2: Why is quenching a critical step?

A2: Quenching is essential for controlling the reaction and ensuring the specificity of the final conjugate.[1] Without a proper quenching step, unreacted bifunctional crosslinkers like this compound could continue to react, leading to:

  • Unintended Crosslinking: Formation of undesired conjugates with other proteins or molecules in the sample.

  • Aggregation: High molecular weight aggregates can form if the crosslinker reacts uncontrollably, potentially leading to precipitation and loss of sample.[2]

  • Reduced Purity: The final product will be a heterogeneous mixture, complicating downstream analysis and purification.

Q3: What are the most common quenching reagents for NHS-ester reactions?

A3: The most common quenching reagents are small molecules or buffers that contain primary amines.[1] These include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine (B1666218)

  • Lysine

  • Ethanolamine

  • Hydroxylamine [1]

These reagents work by nucleophilic attack on the NHS ester's carbonyl carbon, displacing the N-hydroxysuccinimide group to form a stable amide bond with the crosslinker, thus rendering it inert.[1]

Q4: How do I choose the best quenching reagent for my experiment?

A4: Tris and glycine are the most widely used and are suitable for the majority of applications.[1][3] The choice depends on the specific requirements of your downstream application. For most standard protein conjugations, a buffer containing Tris-HCl or glycine is a robust and effective choice.[1][3] It is important to note that these primary amine-containing reagents should only be added after the main conjugation reaction is complete, as they will compete with the target molecule if present during the reaction.[4][5]

Q5: What is the main competing reaction I should be aware of during conjugation?

A5: The primary side reaction that competes with the desired conjugation is the hydrolysis of the NHS ester by water.[1][6] The rate of hydrolysis increases significantly with a rise in pH.[3][7] While a pH of 7.2-8.5 is optimal for the reaction between the NHS ester and primary amines on your target molecule, a pH that is too high will favor hydrolysis, reducing your conjugation efficiency.[3][4]

Experimental Protocols & Data

General Protocol for Quenching NHS-Ester Reactions

This protocol provides a general guideline. Optimal concentrations and incubation times may require adjustment based on the specific reaction scale and components.

  • Perform Conjugation: Incubate your target molecule(s) with the this compound crosslinker. A typical reaction time is 30-60 minutes at room temperature or 2-4 hours at 4°C.[2][8]

  • Prepare Quenching Buffer: Prepare a stock solution of your chosen quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine).[4][8]

  • Add Quenching Reagent: Add the quenching buffer to your reaction mixture to achieve a final concentration between 20-100 mM.[1][9] For example, add 1/20th volume of 1 M Tris-HCl, pH 8.0, to achieve a final concentration of 50 mM.[1]

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[1][8][10]

  • Purification: After quenching, remove the excess, quenched crosslinker and quenching reagent. This is typically done using a desalting column (size-exclusion chromatography) or through dialysis.[1][6]

Quantitative Data Summary

For successful conjugation, it's crucial to balance the rate of the desired reaction (aminolysis) against the rate of the competing side reaction (hydrolysis). The optimal pH is a compromise that keeps primary amines sufficiently reactive while minimizing the hydrolysis of the NHS ester.[7]

Table 1: Recommended Quenching Conditions

ReagentTypical Final ConcentrationIncubation TimeTemperatureNotes
Tris-HCl 20-100 mM15-30 minutesRoom TemperatureA very common and effective quenching agent.[1]
Glycine 20-100 mM15-30 minutesRoom TemperatureAnother widely used and efficient quenching reagent.[1]
Lysine 20-50 mM15 minutesRoom TemperatureProvides a primary amine for quenching.[1]
Ethanolamine 20-50 mM15 minutesRoom TemperatureAn alternative primary amine-containing quenching agent.[1]
Hydroxylamine 10-20 mM15 minutesRoom TemperatureCan also be used to quench the reaction and may help reverse O-acylation side-products.[1][11][12]

Table 2: Impact of pH on NHS-Ester Stability (Hydrolysis Half-life)

pHTemperatureHalf-life of NHS EsterReference
7.00°C4-5 hours[3][10]
8.0Room Temp~210 minutes[13]
8.5Room Temp~180 minutes[13]
8.64°C10 minutes[3][10]
9.0Room Temp~125 minutes[13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no conjugation product. 1. Hydrolyzed NHS-Ester Reagent: The crosslinker may have degraded due to improper storage or handling (exposure to moisture).[4][6] 2. Incompatible Buffer: The reaction buffer contained primary amines (e.g., Tris, glycine), which competed with the target molecule.[4][5] 3. Suboptimal pH: The pH was too low (<7.2), leaving primary amines on the target protonated and non-reactive.[4]1. Use Fresh Reagent: Always allow the NHS-ester reagent to equilibrate to room temperature before opening to prevent condensation.[6] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4][8] 2. Use Amine-Free Buffers: During conjugation, use buffers like PBS, HEPES, or borate (B1201080) at a pH between 7.2 and 8.5.[3] 3. Verify and Adjust pH: Use a calibrated pH meter to ensure the reaction buffer is within the optimal range of 7.2-8.5.[6]
High molecular weight bands or sample precipitation (aggregation) on SDS-PAGE. 1. Inefficient Quenching: The quenching step was omitted, or the concentration/time was insufficient, allowing the bifunctional crosslinker to continue reacting. 2. High Degree of Labeling: Reaction of NHS esters neutralizes the positive charge of amines, which can alter the protein's isoelectric point and lead to aggregation.[2]1. Optimize Quenching: Ensure the quenching reagent is added at a sufficient concentration (20-100 mM) and for an adequate time (15-30 min).[1][2] 2. Adjust Molar Ratio: Reduce the molar excess of the NHS-ester crosslinker in the initial reaction to decrease the overall degree of modification.[8]
How can I confirm the reaction was successfully quenched? It is important to separate the final conjugate from unreacted materials for analysis.1. Purification: First, purify your conjugate from the excess quenching reagent and quenched crosslinker using a desalting column or dialysis.[1] 2. Analytical Methods: The success of the overall conjugation (and by extension, the termination of the reaction by quenching) can be assessed by:     • SDS-PAGE: To visualize the formation of higher molecular weight conjugate bands.     • Mass Spectrometry: To confirm the mass of the final conjugate.     • HPLC Analysis: Can be used to separate the final product from starting materials and byproducts.[14]

Visualizations

Reaction Pathways

The diagram below illustrates the desired conjugation reaction, the competing hydrolysis side reaction, and the quenching reaction.

G cluster_main NHS-Ester Reaction Pathways reagent Unreacted NHS-PEG-SS-PEG-NHS conjugate Desired Conjugate (Stable Amide Bond) reagent->conjugate Desired Reaction (Aminolysis) quenched_linker Inactive, Quenched Linker (Stable Amide Bond) reagent->quenched_linker Quenching Reaction hydrolyzed_linker Inactive, Hydrolyzed Linker (-COOH) reagent->hydrolyzed_linker Side Reaction (Hydrolysis) protein Protein-NH₂ (Primary Amine) protein->conjugate quencher Quenching Reagent (e.g., Tris, Glycine) quencher->quenched_linker water H₂O (Water) water->hydrolyzed_linker G cluster_workflow Conjugation and Quenching Workflow prep 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) add_linker 2. Add NHS-PEG-SS-PEG-NHS prep->add_linker incubate 3. Incubate (e.g., 1 hr @ RT) add_linker->incubate add_quench 4. Add Quenching Reagent (e.g., Tris) incubate->add_quench quench_incubate 5. Incubate (15-30 min @ RT) add_quench->quench_incubate purify 6. Purify Conjugate (e.g., Desalting Column) quench_incubate->purify final_product Final Purified Conjugate purify->final_product G cluster_troubleshoot Troubleshooting Logic start Analysis shows aggregation or high MW smears? yes_node YES start->yes_node no_node NO start->no_node cause Potential Cause: Ineffective Quenching yes_node->cause ok Conjugation likely successful. Proceed with analysis. no_node->ok solution1 Solution 1: Increase Quencher Concentration (50-100 mM) cause->solution1 solution2 Solution 2: Increase Quenching Incubation Time (30 min) cause->solution2

References

Technical Support Center: Scaling Up Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the complex process of scaling up ADC production.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges that arise during the scale-up of ADC synthesis.

Q1: What are the primary challenges when scaling up ADC manufacturing?

Scaling up ADC manufacturing is a multifaceted process that presents several key challenges.[1][2][3] These include:

  • Maintaining Consistency: Ensuring batch-to-batch consistency in terms of Drug-to-Antibody Ratio (DAR), purity, and stability can be difficult when moving from small-scale to large-scale production.[3]

  • Aggregation: The increased hydrophobicity of ADCs following conjugation often leads to aggregation, which can impact product yield, purity, and immunogenicity.[4]

  • Purification: Efficiently removing unconjugated antibodies, excess linker-payload, and aggregates at a large scale is a significant hurdle.[5]

  • Handling of Highly Potent Components: The cytotoxic nature of the payloads requires specialized containment facilities and handling protocols to ensure operator safety.[1]

  • Process Control: Precise control over critical process parameters such as temperature, pH, and mixing speed is crucial for a reproducible process.[3]

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the final ADC product?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that significantly influences the therapeutic window of an ADC.[]

  • Low DAR: May result in reduced potency as an insufficient amount of the cytotoxic drug is delivered to the target cells.[]

  • High DAR: While potentially increasing potency, a high DAR can lead to increased hydrophobicity, which can cause the ADC to aggregate and be cleared more rapidly from circulation. This can negatively impact the ADC's stability and antigen-binding capabilities, potentially leading to increased toxicity.[]

The optimal DAR is empirically determined for each ADC, with a typical range of 2 to 4 for many ADCs.[]

Q3: What are the main causes of ADC aggregation during scale-up?

ADC aggregation is a common issue during scale-up, primarily driven by the increased hydrophobicity of the ADC after conjugation with a hydrophobic payload.[4][7] Key causes include:

  • Unfavorable Buffer Conditions: Incorrect pH or salt concentration can promote aggregation. Aggregation is more likely if the pH is close to the isoelectric point (pI) of the antibody, where its solubility is at a minimum.[4]

  • Organic Co-solvents: While often necessary to dissolve the linker-payload, organic co-solvents like DMSO and DMF can destabilize the antibody and promote aggregation.[7]

  • High ADC Concentration: Increased protein concentration during scale-up can increase the likelihood of intermolecular interactions leading to aggregation.

  • Physical Stress: High shear forces during mixing and filtration can lead to protein denaturation and aggregation.

Q4: Why is purification a major challenge in large-scale ADC production?

Purification is a critical and challenging step in large-scale ADC manufacturing for several reasons:

  • Heterogeneity of the Reaction Mixture: The conjugation reaction results in a complex mixture of the desired ADC, unconjugated antibody, free linker-payload, and aggregates.[5]

  • Removal of Impurities: Unconjugated cytotoxic payloads are highly toxic and must be completely removed to ensure patient safety. Aggregates can be immunogenic and must also be cleared from the final product.[4]

  • Scalability of Purification Techniques: Techniques like chromatography that are effective at the lab scale can be complex and costly to scale up.[5] Tangential Flow Filtration (TFF) is often used for removing small molecule impurities, but chromatographic steps are typically required to remove unconjugated antibody and aggregates.[5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during ADC synthesis scale-up.

Issue 1: Low Conjugation Yield or Inconsistent DAR

Q: My conjugation yield is lower than expected, and the DAR is inconsistent between batches. What are the potential causes and how can I troubleshoot this?

A: Low yield and inconsistent DAR are common problems that can often be traced back to issues with starting materials or reaction conditions.[][8][9][10]

Potential Cause Recommended Action
Poor Antibody Quality Ensure the antibody is of high purity (>95%).[8] Remove any interfering substances from the antibody buffer, such as Tris or glycine, via buffer exchange.[8]
Low Antibody Concentration A low antibody concentration can reduce reaction efficiency.[8] Concentrate the antibody solution to the recommended concentration for your protocol (often ≥ 0.5 mg/mL).[8]
Linker-Payload Instability Use fresh linker-payload whenever possible. Ensure it is fully dissolved and stable in the chosen co-solvent.[8][10]
Suboptimal Reaction Conditions pH: Optimize the pH for your specific conjugation chemistry (e.g., 7.5-8.5 for lysine-based, 6.5-7.5 for cysteine-based).[8][10] Temperature: Control the reaction temperature. Some reactions may require 4°C to minimize side reactions.[8] Reaction Time: Optimize the reaction time to ensure complete conjugation without causing degradation.[8]
Inaccurate Molar Ratio Carefully calculate and control the molar ratio of linker-payload to antibody. Perform a titration to find the optimal ratio for your specific components.[10]
Issue 2: Increased Aggregation Upon Scale-Up

Q: I am observing increased aggregation in my ADC product after scaling up the synthesis. What are the likely causes and how can I mitigate this?

A: Increased aggregation is a frequent challenge during scale-up due to the increased hydrophobicity of the ADC.[4][7]

Potential Cause Recommended Action
Unfavorable Buffer Conditions Screen different buffers to find the optimal pH and salt concentration that minimizes aggregation. Avoid pH values near the antibody's isoelectric point (pI).[4][7]
High Concentration of Organic Co-solvent Use the minimum amount of co-solvent required to dissolve the linker-payload. Consider a controlled, stepwise addition of the co-solvent to the antibody solution.[7]
Physical Stress Optimize mixing speed and agitation to ensure homogeneity without introducing excessive shear stress.[3]
High ADC Concentration Evaluate the impact of ADC concentration on aggregation. It may be necessary to perform the conjugation at a lower concentration.
Inefficient Purification Develop a robust purification process to effectively remove aggregates. Size Exclusion Chromatography (SEC) is a common method for quantifying and removing aggregates.[7]

Experimental Protocols

Protocol 1: Cysteine-Based ADC Conjugation (General)

This protocol outlines a general procedure for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.[11][12][13]

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).
  • Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution. The molar excess of the reducing agent will need to be optimized.[12]
  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-90 minutes) to partially reduce the interchain disulfide bonds.[12][13]
  • Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF).[13]

2. Conjugation Reaction:

  • Dissolve the maleimide-activated linker-payload in a suitable organic co-solvent (e.g., DMSO).[12]
  • Slowly add the linker-payload solution to the reduced antibody solution with gentle mixing. The molar ratio of linker-payload to antibody is a critical parameter to optimize.[12]
  • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-2 hours).[13]
  • Quench the reaction by adding an excess of a thiol-containing reagent such as L-cysteine or N-acetylcysteine.[12][13]

3. Purification:

  • Purify the ADC using methods such as Tangential Flow Filtration (TFF) to remove small molecule impurities and Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to separate the ADC from unconjugated antibody and aggregates.[11]

Protocol 2: ADC Purification by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for purifying ADCs and separating different DAR species based on their hydrophobicity.[14][15][16]

1. Materials:

  • Mobile Phase A (High Salt): e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[15]
  • Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0.[15]
  • HIC Column: Select a column with appropriate hydrophobicity (e.g., Butyl, Phenyl).

2. Procedure:

  • Sample Preparation: Adjust the salt concentration of the ADC sample to match the starting conditions of the HIC gradient (e.g., by adding Mobile Phase A).[15]
  • Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 100% Mobile Phase A or a specific percentage).[16]
  • Sample Injection: Load the prepared ADC sample onto the equilibrated column.
  • Elution: Elute the bound species using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B). The unconjugated antibody (least hydrophobic) will elute first, followed by ADC species with increasing DAR values.[16]
  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
  • Analysis: Pool the fractions containing the desired ADC species and analyze for purity, concentration, and DAR.

Protocol 3: ADC Purification by Tangential Flow Filtration (TFF)

TFF is widely used for buffer exchange and the removal of small molecule impurities from ADC preparations.[17][18]

1. Materials:

  • TFF System: with a suitable pump and reservoir.
  • TFF Cassette/Capsule: Select a membrane with an appropriate molecular weight cutoff (MWCO), typically 30 kDa for a ~150 kDa ADC, to retain the ADC while allowing small molecules to pass through.
  • Diafiltration Buffer: The final formulation buffer for the ADC.

2. Procedure:

  • System Setup and Conditioning: Install the TFF cassette and flush the system with the diafiltration buffer.
  • Concentration (Optional): If the initial volume is large, concentrate the ADC solution to a target concentration (e.g., 25-30 g/L) by recirculating the solution through the TFF system and removing permeate.
  • Diafiltration (Buffer Exchange): Perform diafiltration in constant-volume mode by adding diafiltration buffer to the recirculation tank at the same rate as the permeate is being removed. This efficiently exchanges the buffer and removes small molecule impurities.
  • Final Concentration: After the buffer exchange is complete, concentrate the ADC to the desired final concentration.
  • Product Recovery: Recover the purified and concentrated ADC from the TFF system.

Data Presentation

The following tables summarize the impact of key process parameters on critical quality attributes (CQAs) of ADCs.

Table 1: Effect of Reaction Parameters on Drug-to-Antibody Ratio (DAR)

Parameter Effect on DAR Typical Range/Consideration
Molar Ratio (Linker-Payload:Ab) Increasing the molar ratio generally increases the average DAR.Optimization is required to achieve the target DAR without causing excessive aggregation.[10]
pH The optimal pH depends on the conjugation chemistry.Lysine conjugation: pH 7.5-8.5.[8] Cysteine conjugation: pH 6.5-7.5.[8][10]
Temperature Higher temperatures can increase the reaction rate, potentially leading to a higher DAR.Must be balanced with the risk of antibody degradation.[8]
Reaction Time Longer reaction times can lead to a higher DAR.Should be optimized to reach the desired DAR without significant side reactions or degradation.[8]

Table 2: Factors Influencing ADC Aggregation

Parameter Impact on Aggregation Mitigation Strategy
pH Aggregation is often highest near the antibody's isoelectric point (pI).[4]Operate at a pH away from the pI.[7]
Organic Co-solvent Concentration Higher concentrations can destabilize the antibody and increase aggregation.[7]Use the minimum amount necessary for payload solubility.[7]
ADC Concentration Higher concentrations increase the likelihood of intermolecular interactions.Optimize the concentration for the conjugation and purification steps.
Ionic Strength Low or very high salt concentrations can sometimes promote aggregation.[4]Screen different salt concentrations to find the optimal conditions.
Payload Hydrophobicity More hydrophobic payloads increase the propensity for aggregation.[4]Consider using more hydrophilic linkers or payloads if aggregation is a persistent issue.

Visualizations

General ADC Synthesis Workflow

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (for Cysteine Conjugation) mAb->Reduction LinkerPayload Linker-Payload Synthesis Conjugation Conjugation Reaction LinkerPayload->Conjugation Reduction->Conjugation Quenching Quenching Conjugation->Quenching TFF Tangential Flow Filtration (TFF) Quenching->TFF Chromatography Chromatography (HIC / SEC) TFF->Chromatography Analysis Analysis (DAR, Purity, Aggregation) Chromatography->Analysis FinalADC Final ADC Product Analysis->FinalADC

Caption: A generalized workflow for ADC synthesis and purification.

Troubleshooting Decision Tree for ADC Aggregation

Aggregation_Troubleshooting Start High Aggregation Detected by SEC Check_pH Is pH near pI? Start->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH Yes Check_Solvent High % Organic Co-solvent? Check_pH->Check_Solvent No Adjust_pH->Check_Solvent Reduce_Solvent Reduce Co-solvent % & Optimize Addition Check_Solvent->Reduce_Solvent Yes Check_Mixing High Shear Mixing? Check_Solvent->Check_Mixing No Reduce_Solvent->Check_Mixing Optimize_Mixing Optimize Mixing Speed & Impeller Design Check_Mixing->Optimize_Mixing Yes Consider_Formulation Evaluate Formulation Excipients Check_Mixing->Consider_Formulation No Optimize_Mixing->Consider_Formulation

Caption: Decision tree for troubleshooting ADC aggregation issues.

Relationship Between Process Parameters and CQAs

CQA_Relationship cluster_params Process Parameters cluster_cqas Critical Quality Attributes (CQAs) MolarRatio Molar Ratio DAR Drug-to-Antibody Ratio (DAR) MolarRatio->DAR Aggregation Aggregation MolarRatio->Aggregation pH pH pH->DAR pH->Aggregation Temperature Temperature Temperature->DAR Purity Purity Temperature->Purity Mixing Mixing Speed Mixing->Aggregation Yield Yield Mixing->Yield Solvent Co-solvent % Solvent->DAR Solvent->Aggregation DAR->Purity Aggregation->Purity Aggregation->Yield

Caption: Impact of process parameters on critical quality attributes.

References

Technical Support Center: Optimizing NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the critical role of pH in NHS ester reactivity and stability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your conjugation experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of an NHS ester reaction?

The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester reacts with a primary amine (-NH₂), such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein.[1] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct. For the reaction to be efficient, the primary amine must be in its deprotonated, nucleophilic state.

Q2: How does pH critically affect NHS ester conjugation?

The pH of the reaction buffer is a crucial parameter that governs two competing reactions:

  • Amine Reactivity: The primary amine on the target molecule must be in its unprotonated, nucleophilic state (NH₂) to react with the NHS ester. At acidic or neutral pH, the amine is predominantly in its protonated, non-reactive form (NH₃⁺). As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and are inactivated. This competing reaction becomes significantly faster at higher pH.

Therefore, an optimal pH must be established to balance amine reactivity and NHS ester stability.[1]

Q3: What is the optimal pH range for NHS ester reactions?

The optimal pH for most NHS ester coupling reactions is a compromise between maximizing the availability of deprotonated primary amines and minimizing the rate of ester hydrolysis. This range is typically between pH 7.2 and 8.5.[1][2] For many applications, a pH of 8.3 to 8.5 is recommended as an ideal starting point.[3][4][5]

Q4: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is critical to use an amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate/carbonate buffer

  • HEPES buffer

  • Borate buffer

Buffers to Avoid:

  • Tris buffer

  • Glycine buffer

Data Presentation: pH Effects on NHS Ester Stability and Reactivity

The following tables summarize quantitative data on the effect of pH on the stability and reactivity of NHS esters.

Table 1: Effect of pH on the Half-life of NHS Esters

This table demonstrates the inverse relationship between pH and NHS ester stability. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperatureHalf-life of NHS Ester
7.0Room Temperature4 - 5 hours
8.0Room Temperature~1 hour
8.6Room Temperature~10 minutes

Data compiled from multiple sources.

Table 2: Comparative Half-lives of Amidation vs. Hydrolysis of a Porphyrin-NHS Ester

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While the rate of hydrolysis increases with pH, the rate of the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.0~80~210
8.5~20~180
9.0~10~125

Data sourced from a study on porphyrin-NHS esters.

Visualizations

NHS_Ester_Reaction_Pathways pH-Dependent Reaction Pathways of NHS Esters cluster_low_ph Low pH (< 7.2) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) NHS_Ester R-CO-O-NHS (NHS Ester) Amine_Protonated Protein-NH3+ (Protonated Amine) NHS_Ester->Amine_Protonated Slow/No Reaction Amine_Deprotonated Protein-NH2 (Deprotonated Amine) NHS_Ester->Amine_Deprotonated Aminolysis (Desired Reaction) Hydrolyzed_Ester R-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Rapid Hydrolysis (Side Reaction) Conjugate Protein-NH-CO-R (Stable Amide Bond) Amine_Deprotonated->Conjugate + NHS NHS N-Hydroxysuccinimide

pH-dependent reaction pathways of NHS esters.

Troubleshooting_Workflow Troubleshooting Low Conjugation Yield Start Low or No Conjugation Yield Check_Reagent 1. Check NHS Ester Reagent Activity Start->Check_Reagent Sol_Reagent_Inactive Solution: Reagent is hydrolyzed. - Use a fresh vial of NHS ester. - Perform activity test (Protocol 2). Check_Reagent->Sol_Reagent_Inactive Inactive Sol_Reagent_Active Reagent is active. Check_Reagent->Sol_Reagent_Active Active Check_Buffer 2. Verify Buffer Composition and pH Sol_Buffer_Incorrect Solution: Incompatible buffer or incorrect pH. - Use amine-free buffer (e.g., PBS). - Adjust pH to 7.2-8.5. Check_Buffer->Sol_Buffer_Incorrect Incorrect Sol_Buffer_Correct Buffer and pH are correct. Check_Buffer->Sol_Buffer_Correct Correct Check_Concentration 3. Assess Reactant Concentrations Sol_Concentration_Low Solution: Low reaction rate. - Increase protein concentration (>1 mg/mL). - Increase molar excess of NHS ester. Check_Concentration->Sol_Concentration_Low Too Low Sol_Concentration_OK Concentrations are sufficient. Check_Concentration->Sol_Concentration_OK Sufficient Check_Protein 4. Evaluate Target Protein Sol_Protein_Issue Solution: Inaccessible amines or protein instability. - Consider a longer crosslinker. - Check protein stability at reaction pH. Check_Protein->Sol_Protein_Issue Problem Identified Success Conjugation Yield Improved Sol_Reagent_Inactive->Success Sol_Reagent_Active->Check_Buffer Sol_Buffer_Incorrect->Success Sol_Buffer_Correct->Check_Concentration Sol_Concentration_Low->Success Sol_Concentration_OK->Check_Protein Sol_Protein_Issue->Success

A logical workflow for troubleshooting low conjugation yield.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Labeling Efficiency Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling.Use Fresh Reagent: Always use a fresh vial of the NHS ester and allow it to warm to room temperature before opening to prevent condensation.[1] • Prepare Fresh Stock: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[1] • Test Activity: Perform a spectrophotometric activity test (see Experimental Protocol 2).
Incorrect Buffer pH: The pH is too low (amines are protonated) or too high (ester hydrolysis is too fast).Verify pH: Use a calibrated pH meter to ensure the reaction buffer is within the optimal range of 7.2-8.5.[2]
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine).Buffer Exchange: Ensure your protein is in an amine-free buffer like PBS, HEPES, or sodium bicarbonate. Perform a buffer exchange if necessary.[2]
Low Reactant Concentration: The bimolecular reaction is slow, allowing the competing hydrolysis to dominate.Increase Concentration: If possible, increase the concentration of your protein (ideally >1-2 mg/mL) and/or the molar excess of the NHS ester.[1]
Protein Precipitation After Adding Crosslinker High Concentration of Organic Solvent: The protein is sensitive to the solvent used to dissolve the NHS ester.Minimize Solvent: Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture low, typically less than 10%.
High Degree of Labeling: Excessive modification of the protein alters its properties and leads to aggregation.Reduce Molar Excess: Lower the molar excess of the NHS ester in the reaction or shorten the reaction time.
Poor Reproducibility Inconsistent Reagent Activity: The activity of the NHS ester degrades over time due to moisture.Aliquot and Store Properly: Aliquot NHS ester reagents upon receipt to minimize freeze-thaw cycles and exposure to moisture. Always perform a quality check on new batches.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating an NHS ester to a protein. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • NHS ester-functionalized molecule

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification/Desalting Column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[6]

  • Prepare the NHS Ester Stock Solution: Allow the vial of the NHS ester to warm completely to room temperature before opening. Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6] This solution should be used immediately.

  • Perform the Conjugation Reaction: Add the NHS ester stock solution to the protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess is a good starting point).[6]

  • Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[6]

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[2] Incubate for 15-30 minutes.

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts by passing the reaction mixture over a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[2]

  • Characterize the Conjugate: Determine the degree of labeling (DOL) and assess the purity and functionality of the final conjugate.

Protocol 2: Spectrophotometric Assay to Determine NHS Ester Activity

This rapid assay is used to confirm the activity of an NHS ester reagent by measuring the release of the NHS leaving group upon forced hydrolysis.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5-1.0 N Sodium Hydroxide (NaOH)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare NHS Ester Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in a small amount of anhydrous DMSO or DMF.[7]

  • Prepare Blank: Use the same buffer (with solvent if applicable) as a blank.

  • Initial Measurement: Zero the spectrophotometer at 260 nm with the blank. Measure the absorbance of the NHS ester solution (A_initial). This accounts for any pre-existing hydrolyzed NHS.[7]

  • Forced Hydrolysis: To 1 mL of the measured NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.[7] Mix well.

  • Final Measurement: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[7]

  • Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has now been hydrolyzed, releasing the NHS leaving group which absorbs at 260 nm. If there is little to no change in absorbance, the reagent has likely already been hydrolyzed and is inactive.

References

Technical Support Center: Minimizing Non-Specific Binding of NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize non-specific binding during N-hydroxysuccinimide (NHS) ester conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding with NHS ester conjugates?

A1: The most common cause of non-specific binding is the presence of excess, unreacted, or hydrolyzed NHS ester reagent after the conjugation reaction.[1] This free label can adhere to proteins or surfaces through non-covalent interactions, such as hydrophobic or ionic forces, leading to high background signals in downstream applications.[1][2] Another significant factor is the potential for the label itself to have properties that encourage non-specific adsorption.[1]

Q2: How does pH affect the NHS ester conjugation reaction and non-specific binding?

A2: pH is a critical parameter as it governs a trade-off between two competing reactions: the desired reaction with primary amines and the undesired hydrolysis of the NHS ester.[3]

  • Amine Reactivity: Primary amines are reactive in their deprotonated state (-NH₂). As the pH increases above neutral, more amines become deprotonated and available for conjugation.[3]

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis (reaction with water), which inactivates it. The rate of hydrolysis increases significantly at higher pH.[3][4]

The optimal pH is a compromise, typically between pH 7.2 and 8.5 , which maximizes amine reactivity while minimizing hydrolysis.[1][4] A pH of 8.3-8.5 is often recommended for the highest efficiency.[5][6][7]

Q3: Which buffers should I use for the conjugation reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[8] Recommended buffers include Phosphate (PBS), Bicarbonate, Borate, and HEPES.[1][4] Buffers containing Tris or glycine (B1666218) should be avoided during the reaction step but are excellent for quenching the reaction once complete.[4][8]

Q4: My NHS ester reagent is not dissolving in my aqueous buffer. What should I do?

A4: Many NHS esters, particularly those without a charged sulfo-group, have poor water solubility.[8] The standard procedure is to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution immediately before use.[8][9] This stock solution is then added to your protein solution in the appropriate aqueous buffer. The final concentration of the organic solvent should generally not exceed 10% of the total reaction volume to avoid protein precipitation.[9][10]

Q5: How can I stop (quench) the NHS ester reaction?

A5: To stop the reaction and consume any excess NHS ester, you can add a quenching reagent containing a primary amine.[9][11] Common and effective quenching agents include Tris buffer, glycine, or hydroxylamine.[11] Typically, the quenching reagent is added to a final concentration of 20-100 mM and incubated for 15-30 minutes at room temperature.[9][12]

Troubleshooting Guide: High Background & Non-Specific Binding

Problem Potential Cause Recommended Solution & Rationale
High Background Signal Insufficient Purification: Unreacted or hydrolyzed label remains in the conjugate solution.[1]Refine Purification: This is the most common cause.[1] Use stringent purification methods like size-exclusion chromatography (e.g., desalting columns), extensive dialysis, or HPLC to thoroughly remove all small molecule contaminants.[1]
Over-labeling: Attaching too many hydrophobic dye molecules can increase the conjugate's propensity for non-specific binding and aggregation.[2]Optimize Molar Ratio: Reduce the molar excess of the NHS ester reagent in the reaction. A common starting point is a 5- to 20-fold molar excess of dye to protein, but this should be optimized empirically.[2][11]
Inadequate Blocking (in downstream assay): Assay surfaces (e.g., microplates, blots) have unoccupied sites that the conjugate can adhere to.Optimize Blocking Step: Test different blocking agents (e.g., 1-5% BSA, non-fat dry milk, commercial blockers).[13] Increase blocking incubation time (e.g., 1 hour at RT to overnight at 4°C).[13][14]
Conjugate Aggregation: Aggregates can form during labeling or storage, physically trapping free label.[2]Centrifuge & Purify: Before purification and use, centrifuge the conjugate solution at high speed (e.g., >10,000 x g) to pellet insoluble aggregates.[13] Soluble aggregates can be removed by size-exclusion chromatography.[1]
Low Labeling Efficiency Hydrolyzed NHS Ester: The reagent was inactivated by moisture before or during the reaction.Use Fresh Reagent: Store NHS esters desiccated at -20°C and allow the vial to equilibrate to room temperature before opening to prevent condensation.[9][10] Prepare stock solutions in anhydrous solvent immediately before use.[9]
Suboptimal pH: The reaction pH is too low, leaving primary amines protonated and unreactive.[3]Adjust Buffer pH: Ensure the reaction buffer pH is within the optimal 7.2-8.5 range, with 8.3-8.5 often being ideal.[1][6]
Competing Amines: The reaction buffer (e.g., Tris, glycine) or protein stock solution contains primary amines.Use Amine-Free Buffers: Dialyze the protein into an amine-free buffer like PBS, HEPES, or Bicarbonate before starting the conjugation.[2][8]
Dilute Protein Solution: The concentration of water is much higher than the target amines, favoring hydrolysis over conjugation.[10]Increase Protein Concentration: Perform the reaction with a higher protein concentration, typically recommended to be at least 1-2 mg/mL.[1]

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Stability

The stability of an NHS ester is highly dependent on pH. As pH increases, the rate of hydrolysis accelerates, reducing the half-life of the active reagent.

pH Temperature Approximate Half-life of NHS Ester Reference
7.00°C4 - 5 hours[4]
8.0Room Temp~210 minutes[3]
8.5Room Temp~180 minutes[3]
8.64°C10 minutes[4]
9.0Room Temp~125 minutes[3]
Table 2: Recommended Reaction Parameters
Parameter Recommended Condition Rationale
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity (favored at higher pH) with ester stability (favored at lower pH).[4][6]
Reaction Buffers Phosphate, Bicarbonate, Borate, HEPESEffective non-amine-containing buffers that do not compete in the reaction.[4][8]
Reaction Time 30 minutes - 4 hours at RT; or overnight at 4°CGenerally sufficient for completion. Longer times or higher temps increase hydrolysis risk.[2][4]
Dye:Protein Molar Ratio 5:1 to 20:1A starting point for optimization; should be determined empirically.[2]
Protein Concentration > 2 mg/mLHigher concentration favors the desired bimolecular reaction over hydrolysis.[10]
Quenching Agent Tris or GlycineAdds excess primary amines to consume any unreacted NHS ester.[9][11]
Quenching Conc. 20 - 100 mM (final)Sufficient to rapidly stop the reaction.[9][12]

Experimental Protocols & Visualizations

Protocol 1: General NHS Ester Protein Labeling

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and NHS ester used.

  • Protein Preparation: Dialyze the protein (at least 2 mg/mL) against 100x volume of an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) to remove any contaminating primary amines.[11]

  • NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2][9]

  • Conjugation Reaction: While gently stirring or vortexing, add a 5- to 20-fold molar excess of the dissolved NHS ester stock solution to the protein solution.[2][11] Ensure the volume of organic solvent is less than 10% of the total reaction volume.[9]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours (or overnight).[11] Protect from light if using a fluorescent label.

  • Quenching: (Recommended) Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[11] Incubate for an additional 15-30 minutes at room temperature.[9][11]

  • Purification: Remove unreacted NHS ester, hydrolyzed label, and quenching reagent from the labeled protein conjugate. The most common method is size-exclusion chromatography (e.g., a desalting column).[5][7] Dialysis is another alternative.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage p1 1. Prepare Protein (Dialyze into amine-free buffer) p2 2. Prepare NHS Ester (Dissolve in anhydrous DMSO/DMF) r1 3. Mix & Incubate (e.g., 1 hr at Room Temp) p2->r1 r2 4. Quench Reaction (Add Tris or Glycine) r1->r2 f1 5. Purify Conjugate (Size-Exclusion Chromatography) r2->f1 f2 6. Characterize & Store (Measure DOL, store at 4°C or -20°C) f1->f2

Caption: Standard experimental workflow for NHS ester protein conjugation.

Visualizing the Competing Reactions

The efficiency of an NHS ester conjugation is determined by the balance between the desired reaction with a primary amine (Aminolysis) and the undesired reaction with water (Hydrolysis).

G start Active NHS Ester product Stable Amide Bond (Desired Conjugate) start->product Aminolysis (Favored by pH 8.3-8.5, high protein concentration) byproduct Inactive Carboxylic Acid (Hydrolyzed Label) start->byproduct Hydrolysis (Favored by high pH, dilute protein solution) amine Target Primary Amine (e.g., Lysine, R-NH₂) amine->product water Water (H₂O) (Present in buffer) water->byproduct

Caption: Competing reaction pathways for an NHS ester in aqueous buffer.

Troubleshooting Flowchart for High Background

Use this decision tree to diagnose the source of high non-specific binding or background signal.

G start Start: High Background Signal Observed q1 Was the conjugate thoroughly purified (e.g., size-exclusion chromatography)? start->q1 s1 Action: Re-purify the conjugate. This is the most likely cause. q1->s1 No q2 Was an amine-based quencher (Tris/Glycine) used? q1->q2 Yes s1->q2 s2 Action: Ensure quencher and byproducts are removed during purification. q2->s2 Yes q3 Is the degree of labeling (DOL) optimized? Could over-labeling be an issue? q2->q3 No s2->q3 s3 Action: Reduce the dye:protein molar ratio in the next conjugation reaction. q3->s3 No / Unsure end Issue likely resolved. If problems persist, check for conjugate aggregation or suboptimal assay blocking. q3->end Yes, DOL is optimal s3->end

Caption: A logical troubleshooting guide for high background signals.

References

Technical Support Center: Purification of NHS-PEG1-SS-PEG1-NHS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of NHS-PEG1-SS-PEG1-NHS conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound conjugates?

The main challenges in purifying these conjugates stem from the inherent reactivity and structural characteristics of the molecule:

  • Hydrolysis of NHS Esters: The N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous environments, especially at neutral to basic pH.[1][2] This leads to the formation of an inactive carboxylate, reducing the yield of the desired active conjugate and complicating the purification process.[3]

  • Reaction Mixture Heterogeneity: The conjugation reaction often results in a complex mixture containing the desired product, unreacted starting materials, hydrolyzed NHS ester, and potentially multi-substituted species.[]

  • Disulfide Bond Stability: The central disulfide bond is a redox-sensitive linkage. It can be cleaved by reducing agents, which may be present as contaminants or intentionally added in other process steps.[5][6] Maintaining the integrity of this bond is crucial for the intended application of the linker.[7]

Q2: What are the recommended purification methods for this compound conjugates?

The most common and effective purification methods are chromatographic techniques that separate molecules based on their physicochemical properties:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique ideal for separating the desired conjugate from non-PEGylated starting materials and other impurities based on hydrophobicity.[]

  • Size-Exclusion Chromatography (SEC): SEC is particularly useful for removing small molecule impurities, such as unreacted NHS-ester and its hydrolysis by-products, from larger conjugated molecules.[1][] It separates molecules based on their hydrodynamic radius.

  • Flash Chromatography: For larger-scale purifications, flash chromatography using silica (B1680970) gel or reversed-phase silica can be employed.[8]

Q3: How can I prevent the hydrolysis of the NHS esters during purification?

Minimizing NHS ester hydrolysis is critical for a successful purification. Key strategies include:

  • Maintain Acidic pH: Perform purification steps, particularly RP-HPLC, under acidic conditions (e.g., using 0.1% trifluoroacetic acid (TFA) or formic acid in the mobile phase).[9]

  • Work Quickly: Prepare solutions of the NHS-ester conjugate immediately before purification and avoid prolonged storage in aqueous buffers.[10][11]

  • Low Temperature: When possible, conduct purification steps at lower temperatures (e.g., 4°C) to slow down the rate of hydrolysis.[1][3]

Q4: What are the considerations for maintaining the disulfide bond integrity during purification?

The disulfide bond is generally stable under standard RP-HPLC and SEC conditions. However, it is crucial to:

  • Avoid Reducing Agents: Ensure that all buffers and solvents used for purification are free from reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[12]

  • Inert Atmosphere: For prolonged manipulations, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent the potential for thiol-disulfide exchange if free thiols are present.[13]

Troubleshooting Guides

Problem 1: Low Yield of the Purified Conjugate
Possible Cause Recommended Solution
Hydrolysis of NHS Ester Ensure all purification buffers are at an acidic pH (e.g., pH 3-5 for RP-HPLC).[9] Prepare fresh solutions and work expeditiously.[10][11] Consider performing the purification at a lower temperature.[1]
Suboptimal Reaction Conditions If the low yield is due to an incomplete conjugation reaction, optimize the reaction pH (typically 7.2-8.5), molar ratio of reactants, and reaction time.[2]
Precipitation of the Conjugate The conjugate may be less soluble than the starting materials.[13] Adjust buffer conditions or consider using a more hydrophilic PEG linker if possible.
Non-specific Adsorption to Chromatography Media Equilibrate the column thoroughly before sample loading. Consider adding a small percentage of an organic modifier to the sample solvent to improve solubility and reduce non-specific binding.
Problem 2: Impure Final Product
Possible Cause Recommended Solution
Co-elution of Impurities in RP-HPLC Optimize the gradient elution method. A shallower gradient can improve the resolution between the desired product and closely eluting impurities.[]
Presence of Small Molecule Impurities after SEC Ensure the chosen SEC column has the appropriate molecular weight cut-off to effectively separate the conjugate from smaller molecules.
Cleavage of Disulfide Bond Analyze the product for the presence of cleaved fragments using mass spectrometry. If cleavage is detected, rigorously exclude any potential sources of reducing agents from the purification workflow.[12]
Aggregation Increased hydrophobicity from attached molecules can lead to aggregation.[2] Analyze by SEC with light scattering detection. If aggregation is an issue, consider modifying buffer conditions (e.g., pH, ionic strength).

Quantitative Data Presentation

Table 1: Comparison of Purification Methods for NHS-PEG-SS-PEG-NHS Conjugates

Method Principle Advantages Disadvantages Typical Purity Typical Recovery
RP-HPLC Separation based on hydrophobicityHigh resolution, excellent for removing non-PEGylated starting materials and other closely related impurities.[]Can be denaturing for some biomolecules, requires organic solvents.>95%70-90%
SEC Separation based on sizeMild conditions, effective for removing small molecule impurities and buffer exchange.[1][]Lower resolution for species of similar size.>90%>90%
Flash Chromatography Separation based on polaritySuitable for larger scale purification, cost-effective.[8]Lower resolution compared to HPLC.85-95%60-80%

Experimental Protocols

Protocol 1: Purification of this compound Conjugate using RP-HPLC
  • System Preparation:

    • Equilibrate the RP-HPLC system with a C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Immediately before injection, dissolve the crude reaction mixture in a minimal volume of Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the sample onto the equilibrated column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Monitor the elution profile using a UV detector at 220 nm and 260 nm (the NHS ester has a characteristic absorbance at 260 nm).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Solvent Removal:

    • Lyophilize the pure fractions to remove the mobile phase and obtain the final product.

Protocol 2: Desalting and Buffer Exchange using SEC
  • Column Equilibration:

    • Equilibrate a desalting column (e.g., G-25) with the desired storage buffer (e.g., phosphate (B84403) buffer, pH 6.5).

  • Sample Application:

    • Apply the crude reaction mixture or the purified conjugate solution to the top of the column.

  • Elution:

    • Elute the sample with the storage buffer.

    • The larger conjugate will elute in the void volume, while smaller molecules like salts and hydrolyzed NHS will be retained.

  • Fraction Collection:

    • Collect the fractions containing the purified conjugate, which typically elute first.

    • Monitor the protein/conjugate concentration using a UV-Vis spectrophotometer at 280 nm if applicable.

Mandatory Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Reaction Mixture rphplc RP-HPLC start->rphplc Primary Purification sec SEC (Optional) rphplc->sec Buffer Exchange/ Desalting analysis Purity & Identity Check (HPLC, MS) rphplc->analysis In-process Control sec->analysis end Purified Conjugate analysis->end

Caption: Experimental workflow for the purification and analysis of this compound conjugates.

troubleshooting_logic start Low Purification Yield? check_hydrolysis Check for NHS Hydrolysis (Analyze byproducts by MS) start->check_hydrolysis Yes check_disulfide Check for Disulfide Cleavage (Analyze fragments by MS) start->check_disulfide No, but purity is low optimize_hplc Optimize RP-HPLC Gradient (Shallower gradient for better resolution) check_hydrolysis->optimize_hplc Hydrolysis Unlikely optimize_reaction Optimize Conjugation Reaction (pH, molar ratio, time) check_hydrolysis->optimize_reaction Hydrolysis Confirmed exclude_reducing_agents Rigorously Exclude Reducing Agents check_disulfide->exclude_reducing_agents Cleavage Confirmed success Improved Yield optimize_hplc->success optimize_reaction->success exclude_reducing_agents->success

References

Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with NHS-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when controlling the drug-to-antibody ratio (DAR) with N-Hydroxysuccinimide (NHS)-Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind using NHS-PEG linkers for antibody conjugation?

The conjugation chemistry is based on the reaction of an NHS ester with primary amine groups on the antibody.[1] This nucleophilic acyl substitution reaction occurs under mild, slightly basic conditions (pH 7.2-8.5) to form a stable and irreversible amide linkage, releasing N-hydroxysuccinimide as a byproduct.[1] The primary targets for this reaction on an antibody are the ε-amino groups of lysine (B10760008) residues and the N-terminus of each polypeptide chain.[2][3]

Q2: How is the Drug-to-Antibody Ratio (DAR) controlled in this reaction?

The primary method for controlling the DAR is by adjusting the molar excess of the NHS-PEG linker relative to the antibody during the conjugation reaction.[1][2][4] Other factors that influence the final DAR include antibody concentration, reaction pH, temperature, and incubation time.[1]

Q3: What are the optimal reaction conditions for a typical conjugation?

Optimal conditions can vary depending on the specific antibody and linker. However, a good starting point is outlined in the table below.

Table 1: Typical Reaction Parameters for Antibody Conjugation with NHS-PEG Linkers

ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[1][2][3][4]
Molar Excess of PEG-NHS10 - 50-fold (Linker:Antibody)This is the primary determinant of the final DAR and requires empirical optimization.[1][2][3][4][5]
Reaction pH7.2 - 8.5Higher pH increases the reaction rate but also accelerates the hydrolysis of the NHS-ester.[1][6]
Reaction TemperatureRoom Temperature or 4°CLower temperatures can be used for sensitive antibodies to minimize degradation.[1]
Reaction Time30 - 60 minutes (Room Temp) / 2 hours (4°C)Incubation time can be adjusted to modulate the degree of labeling.[1][2][3][4]
SolventAnhydrous DMSO or DMFThe NHS-PEG linker should be dissolved in an anhydrous solvent before addition to the aqueous buffer.[7]

Q4: Why is a PEG spacer included in the linker?

The polyethylene (B3416737) glycol (PEG) spacer offers several advantages in ADC development. Its hydrophilic nature can help to:

  • Improve the solubility of the entire ADC, which is particularly important when conjugating hydrophobic drug payloads.[8][]

  • Reduce aggregation of the ADC.[10][11]

  • Potentially shield the antibody from proteolytic degradation and reduce its immunogenicity.[8][12]

  • Provide steric hindrance, which can be beneficial in certain ADC designs.[5]

Q5: What are some common methods to characterize the DAR of an ADC?

Thorough characterization is crucial to ensure the quality and consistency of your ADC. Common methods include:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug payload, the DAR can be calculated using the Beer-Lambert law.[13]

  • Mass Spectrometry (MS): Techniques like MALDI-MS can provide a detailed profile of the different drug-loaded species and an average DAR.[7]

  • High-Performance Liquid Chromatography (HPLC): Methods such as Hydrophobic Interaction Chromatography (HIC)-HPLC and Size-Exclusion Chromatography (SEC)-HPLC can be used to determine the DAR and assess for aggregation.[7][14]

Troubleshooting Guide

This guide addresses common problems encountered during the conjugation of NHS-PEG linkers to antibodies.

Problem 1: Low or No Conjugation Yield

A low yield is often indicated by a large proportion of unconjugated antibody remaining after the reaction.

Table 2: Troubleshooting Low Conjugation Yield

Potential CauseRecommended Solution
Suboptimal Reaction pH Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. A lower pH will result in protonated amines that are not sufficiently nucleophilic.[6][14]
Hydrolyzed NHS-PEG Linker NHS esters are moisture-sensitive.[2][3] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[3][4] Prepare the linker solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.[2][3]
Presence of Competing Nucleophiles Ensure your antibody is in an amine-free buffer, such as PBS.[2][3][4] Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester and must be avoided.[2][3][4] Perform buffer exchange if necessary.[7]
Insufficient Molar Excess of Linker The molar ratio of linker to antibody may be too low. Increase the molar excess of the NHS-PEG linker. A 10- to 50-fold excess is a common starting point.[5][15]
Low Protein Concentration At low antibody concentrations, the competing hydrolysis of the NHS ester can dominate. If possible, increase the concentration of your antibody (ideally >2 mg/mL).[15]

Problem 2: ADC Aggregation

Aggregation can lead to product loss and potential immunogenicity issues.

Table 3: Troubleshooting ADC Aggregation

Potential CauseRecommended Solution
Hydrophobicity of the Drug Payload The hydrophobicity of the drug is a major contributor to aggregation, especially at high DARs.[10][11] The PEG linker is designed to mitigate this.[10]
High DAR High drug loading can lead to increased hydrophobicity and aggregation.[11] Reduce the molar excess of the linker during conjugation to target a lower DAR.[10]
Suboptimal Buffer Conditions Ensure the buffers used during conjugation and for the final formulation are optimal for the antibody's stability. Avoid conditions known to promote protein aggregation, such as low pH or high salt concentrations.[10]
Physical Stress Minimize physical stress on the ADC, such as vigorous vortexing or frequent freeze-thaw cycles.[10]

Problem 3: Inconsistent DAR Between Batches

Reproducibility is key in ADC development.

Table 4: Troubleshooting Inconsistent DAR

Potential CauseRecommended Solution
Variability in Reagent Preparation Prepare the NHS-PEG linker solution fresh for each experiment. Ensure accurate weighing and dissolution of the linker.
Inconsistent Reaction Parameters Strictly control all reaction parameters, including antibody concentration, molar ratio of linker, pH, temperature, and reaction time.
Antibody Variability Ensure the starting antibody material is consistent between batches in terms of concentration, purity, and buffer composition.

Experimental Protocols

Detailed Methodology for Antibody Conjugation with an NHS-PEG Linker

This protocol outlines a general procedure. Optimization for your specific antibody and linker is recommended.

Materials:

  • Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 7.2 and 8.0.[7]

  • NHS-PEG-Drug linker (moisture-sensitive, store at -20°C with desiccant).[7]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[7]

  • Purification System: Size-Exclusion Chromatography (SEC) or desalting columns.[7]

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[1][2][3][4]

    • If the antibody is in a buffer containing primary amines like Tris, perform a buffer exchange into PBS using dialysis or a desalting column.[7]

  • NHS-PEG-Drug Linker Preparation:

    • Allow the vial of the NHS-PEG-Drug linker to equilibrate to room temperature before opening.[2][3][4]

    • Immediately before use, prepare a 10 mM stock solution of the linker by dissolving it in anhydrous DMSO or DMF.[2][3][4]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the NHS-PEG-Drug linker solution to the antibody solution.[2][3][4] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[2]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1][2][3][4]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.[7] The primary amines in the quenching buffer will react with any excess NHS-PEG linker.[7]

    • Incubate for an additional 15-30 minutes at room temperature.[7]

  • Purification of the ADC:

    • Remove unreacted linker and other byproducts using size-exclusion chromatography (SEC) or a desalting column.[7]

  • Characterization:

    • Determine the final protein concentration and DAR of the purified ADC using the methods described in the FAQs.

Visualizations

experimental_workflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Antibody & Linker prep_ab Antibody Preparation (Buffer Exchange to PBS, pH 7.2-8.0) start->prep_ab prep_linker Linker Preparation (Dissolve in anhydrous DMSO/DMF) start->prep_linker conjugation Conjugation Reaction (Antibody + NHS-PEG-Drug) prep_ab->conjugation prep_linker->conjugation quench Quench Reaction (Add Tris or Glycine) conjugation->quench purify Purification (Size-Exclusion Chromatography) quench->purify characterize Characterization (DAR, Aggregation) purify->characterize end Final ADC characterize->end

Caption: Experimental workflow for ADC conjugation with NHS-PEG linkers.

troubleshooting_guide issue_node issue_node decision_node decision_node solution_node solution_node success_node success_node start Low Conjugation Yield q1 Is buffer amine-free (e.g., PBS)? start->q1 sol1 Perform buffer exchange to remove amines (e.g., Tris) q1->sol1 No q2 Was NHS-PEG linker prepared fresh in anhydrous solvent? q1->q2 Yes sol1->q1 sol2 Use fresh linker and anhyrous DMSO/DMF q2->sol2 No q3 Is reaction pH within 7.2-8.5? q2->q3 Yes sol2->q2 sol3 Adjust pH of reaction buffer q3->sol3 No q4 Is molar excess of linker sufficient? q3->q4 Yes sol3->q3 sol4 Increase molar ratio of linker to antibody q4->sol4 No success Yield Improved q4->success Yes sol4->q4

Caption: Troubleshooting decision tree for low ADC conjugation yield.

References

Technical Support Center: Quality Control of Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the analytical techniques used for the quality control of Antibody-Drug Conjugate (ADC) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) of an ADC that require analytical monitoring?

A1: The critical quality attributes (CQAs) for an ADC are the physical, chemical, biological, and microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[1] Key CQAs for ADCs include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the level of unconjugated antibody, the amount of free drug, aggregation levels, and charge variant profiles.[1][2] Monitoring these attributes is crucial as they directly impact the ADC's efficacy, safety, and pharmacokinetic profile.[3][4]

Q2: Which analytical techniques are most commonly used for ADC quality control?

A2: A suite of orthogonal analytical techniques is employed to characterize ADCs comprehensively. These include:

  • Hydrophobic Interaction Chromatography (HIC) for DAR and drug load distribution analysis.[5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with mass spectrometry, for subunit analysis and DAR determination.[6]

  • Size Exclusion Chromatography (SEC) to quantify aggregates and fragments.[7][8]

  • Imaged Capillary Isoelectric Focusing (iCIEF) for the assessment of charge heterogeneity.[9]

  • Mass Spectrometry (MS) for intact mass analysis, DAR confirmation, and identification of modifications.[10][11]

  • UV-Vis Spectrophotometry as a straightforward method for average DAR determination, though with limitations.[3][12]

Q3: Why is the Drug-to-Antibody Ratio (DAR) a critical parameter to control?

A3: The Drug-to-Antibody Ratio (DAR) is a CQA that represents the average number of drug molecules conjugated to a single antibody.[3][4] It directly influences the ADC's therapeutic window. A low DAR may lead to reduced potency, while a high DAR can result in increased toxicity, faster clearance, and a higher propensity for aggregation due to increased hydrophobicity.[3] Therefore, controlling the DAR is essential for ensuring consistent efficacy and safety of the ADC.[13]

Q4: What causes aggregation in ADCs and why is it a concern?

A4: Aggregation in ADCs can be caused by the increased hydrophobicity of the molecule after conjugation with the payload, as well as stresses during the manufacturing process such as pH shifts, temperature fluctuations, and high concentrations.[14][15] Aggregation is a major concern as it can decrease the therapeutic efficacy and potentially lead to immunogenicity in patients.[15][16]

Troubleshooting Guides

Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Results

Q: My HIC analysis shows a higher/lower than expected average DAR or a wide distribution of species. What are the possible causes and solutions?

A: Inconsistent DAR is a common challenge in ADC development.[3] The following table outlines potential causes and troubleshooting steps.

ProblemPossible Cause(s)Suggested Solution(s)
Higher than Expected Average DAR Incorrect Stoichiometry: Molar ratios of drug-linker to antibody are inaccurate.Verify Calculations: Double-check all calculations for reactant concentrations.[3]
Reaction Time Too Long: The conjugation reaction proceeded for too long.Optimize Reaction Time: Perform a time-course study to identify the optimal reaction duration.[3]
Inefficient Quenching: The quenching step did not effectively stop the reaction.Ensure Efficient Quenching: Verify the concentration and reactivity of the quenching agent.
Lower than Expected Average DAR Inefficient Conjugation: The drug-linker did not conjugate efficiently to the antibody.Check Reagent Quality: Ensure the drug-linker and any coupling reagents have not degraded.[3]
Incomplete Antibody Reduction (for cysteine-linked ADCs): Disulfide bonds were not fully reduced.Optimize Reduction Step: Ensure complete reduction by adjusting the concentration of the reducing agent and incubation time.[3]
Reaction Time Too Short: The reaction was stopped prematurely.Optimize Reaction Time: Conduct a time-course study to ensure the reaction reaches the desired endpoint.[3]
High Heterogeneity in DAR Non-specific Conjugation (e.g., lysine (B10760008) conjugation): Conjugation occurs at multiple sites with varying reactivity.Refine Conjugation Strategy: If possible, consider site-specific conjugation methods to produce a more homogeneous product.[17]
Inconsistent Reaction Conditions: Poor mixing or temperature/pH fluctuations.Ensure Consistent Conditions: Implement robust mixing and tightly control temperature and pH throughout the reaction.[3]
Issue 2: Poor Peak Resolution or Tailing in HIC Analysis

Q: I'm observing poor peak resolution or peak tailing in my HIC chromatogram for DAR analysis. How can I troubleshoot this?

A: Poor chromatography can obscure the accurate determination of DAR distribution. Here are some common causes and solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Resolution Inappropriate Salt Concentration: The salt concentration in the mobile phase is not optimal for separation.Optimize Salt Gradient: Adjust the starting and ending salt concentrations. A shallower gradient can improve resolution.[5]
Non-optimal Column Chemistry: The stationary phase is not suitable for the specific ADC.Screen Different Columns: Test HIC columns with different hydrophobicities (e.g., Butyl, Phenyl).[5]
Peak Tailing Secondary Interactions: The ADC is interacting with the stationary phase through mechanisms other than hydrophobic interactions.Adjust Mobile Phase pH: Modify the pH to minimize ionic interactions.[5]
Low Buffer Concentration: Insufficient buffer capacity to maintain a stable pH.Increase Buffer Concentration: This can help to minimize secondary ionic interactions.[5]
Issue 3: Unexpected Aggregation Detected by SEC

Q: My SEC analysis shows a significant increase in high molecular weight species (aggregates). What could be the cause and how can I mitigate it?

A: ADC aggregation is a critical issue that needs to be controlled.[14] The following points can help in troubleshooting.

Possible Cause(s)Suggested Solution(s)
Increased Hydrophobicity: The conjugated payload increases the overall hydrophobicity of the antibody, promoting self-association.Formulation Optimization: Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that stabilizes the ADC.[14]
Conjugation Process Stress: The chemical environment during conjugation (e.g., pH, organic co-solvents) induces protein unfolding and aggregation.Optimize Conjugation Conditions: Minimize exposure to harsh conditions. Evaluate the impact of each process step on aggregation.[14]
Storage and Handling: Improper storage temperature or freeze-thaw cycles can lead to aggregation.Establish Stable Storage Conditions: Perform stability studies to determine the optimal storage temperature and formulation. Avoid repeated freeze-thaw cycles.
Issue 4: High Levels of Free Drug Detected

Q: I'm detecting a high concentration of free drug in my ADC preparation. What are the likely sources and how can I reduce it?

A: High levels of free drug are a safety concern due to the high cytotoxicity of the payloads.[16][18]

Possible Cause(s)Suggested Solution(s)
Incomplete Conjugation Reaction: An excess of unreacted drug-linker remains in the reaction mixture.Optimize Reaction Stoichiometry: Adjust the molar ratio of drug-linker to antibody to maximize conjugation efficiency.[18]
Inefficient Purification: The purification process is not adequately removing the unconjugated drug-linker.
Linker Instability: The linker is cleaving prematurely, releasing the drug from the antibody during storage or processing.Evaluate Linker Stability: Assess the stability of the linker under different pH and temperature conditions. If necessary, consider a more stable linker chemistry.[18]

Experimental Protocols

Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general method for determining the DAR of an ADC.[6][19]

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 0% B

      • 2-22 min: 0-100% B (linear gradient)

      • 22-25 min: 100% B

      • 25-28 min: 0% B

      • 28-35 min: 0% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas corresponding to the unconjugated antibody and the different drug-loaded species (DAR1, DAR2, etc.).

    • Calculate the relative percentage of each species.

    • The average DAR is calculated as the weighted average of the different species.

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

This protocol provides a method for quantifying aggregates in an ADC sample.[7]

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.

  • Instrumentation and Columns:

    • HPLC or UHPLC system with a UV detector.

    • SEC column (e.g., Agilent AdvanceBio SEC 300Å).

  • Mobile Phase:

    • Phosphate Buffered Saline (PBS), pH 7.4.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 280 nm

    • Injection Volume: 20 µL

    • Run Time: 15 minutes (isocratic)

  • Data Analysis:

    • Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

Visualizations

ADC_QC_Workflow cluster_synthesis ADC Synthesis cluster_qc Quality Control Analysis cluster_release Product Release start Conjugation Reaction purification Purification start->purification formulation Formulation purification->formulation dar DAR Analysis (HIC, RP-HPLC, MS) formulation->dar aggregation Aggregation Analysis (SEC) formulation->aggregation charge Charge Variant Analysis (iCIEF) formulation->charge free_drug Free Drug Analysis (LC-MS) formulation->free_drug release Final Product Release dar->release aggregation->release charge->release free_drug->release

Caption: General workflow for ADC synthesis and quality control.

Troubleshooting_High_DAR cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High DAR Detected cause1 Incorrect Stoichiometry start->cause1 cause2 Reaction Time Too Long start->cause2 cause3 Inefficient Quenching start->cause3 sol1 Verify Reactant Concentrations cause1->sol1 sol2 Perform Time-Course Study cause2->sol2 sol3 Check Quenching Agent cause3->sol3

References

Technical Support Center: Enhancing Bioconjugation Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bioconjugation. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions to help you enhance the yield of your bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: My bioconjugation reaction yield is consistently low. What are the most common causes?

Low bioconjugation yield can stem from several factors, including suboptimal reaction conditions, poor quality or degradation of reagents, inactive biomolecules, and inefficient purification methods.[1] Key areas to investigate include the pH of the reaction buffer, the molar ratio of the reactants, the presence of competing substances in the buffer, and the stability of the crosslinker.[1][2]

Q2: How does the pH of the reaction buffer impact the efficiency of my conjugation?

The pH of the reaction buffer is a critical parameter for both efficient and specific conjugation.[1] For instance, N-hydroxysuccinimide (NHS) esters, which react with primary amines, are prone to hydrolysis at alkaline pH.[1] While the reaction with amines is faster at a higher pH, so is the hydrolysis of the NHS ester, creating a need for optimization.[1][2] For maleimide-thiol reactions, a pH range of 6.5-7.5 is optimal to favor the specific reaction with thiols over side reactions with amines or hydrolysis of the maleimide (B117702) group.[1][3]

Q3: I am observing aggregation of my protein after the conjugation reaction. How can this be prevented?

Protein aggregation is a significant issue that can lead to a low yield of functional bioconjugates.[1] This can be caused by changes in the protein's conformation due to the conjugation process. To mitigate aggregation, consider the following:

  • Optimize Protein Concentration: High protein concentrations can promote aggregation.[3]

  • Buffer Conditions: Screen different buffer conditions, including pH and ionic strength.[3]

  • Include Excipients: Additives like arginine or polysorbates can sometimes help prevent aggregation.[3]

  • Use Hydrophilic Linkers: Linkers containing polyethylene (B3416737) glycol (PEG) can increase the solubility and stability of the resulting conjugate.[3][4]

Q4: My labeling reagent is sensitive to hydrolysis. How can I minimize its degradation?

Reagents like NHS esters and maleimides are susceptible to hydrolysis, which can significantly reduce conjugation efficiency.[2][3] To minimize degradation:

  • Proper Storage and Handling: Store reagents according to the manufacturer's instructions, typically at -20°C in a desiccated environment.[3] Allow the vial to warm to room temperature before opening to prevent condensation.[2][3]

  • Use Fresh Solutions: Prepare stock solutions of the labeling reagent immediately before use.[3]

  • Optimize pH: The rate of hydrolysis is often pH-dependent. For NHS esters, a pH range of 7-9 is common, but hydrolysis increases at a higher pH.[3] Performing the reaction at the lower end of this range (e.g., pH 7.5) can sometimes improve results.[3] For maleimides, a pH of 6.5-7.5 is recommended.[3]

Q5: How do I choose the correct molar ratio of my reactants?

The optimal molar ratio of the labeling reagent to the biomolecule should be determined empirically. A good starting point for NHS ester reactions is a 10- to 20-fold molar excess of the NHS ester.[2] For other chemistries, it is recommended to perform a titration experiment, testing a range of molar ratios (e.g., 5:1 to 20:1) to find the optimal balance between conjugation efficiency and the risk of side reactions or aggregation.[3]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during bioconjugation experiments that result in low yield.

Problem 1: Low or No Conjugate Yield

Low_Yield_Troubleshooting cluster_reagents Reagents & Biomolecule Issues cluster_conditions Reaction Condition Issues cluster_purification Purification & Analysis Issues Start Low/No Conjugate Yield Observed Check_Reagents 1. Check Reagents & Biomolecule Start->Check_Reagents Check_Conditions 2. Check Reaction Conditions Start->Check_Conditions Check_Purification 3. Check Purification & Analysis Start->Check_Purification Reagent_Degraded Degraded/Hydrolyzed Crosslinker? Check_Reagents->Reagent_Degraded Biomolecule_Inactive Inactive/Inaccessible Reactive Groups on Biomolecule? Check_Reagents->Biomolecule_Inactive Impure_Biomolecule Impure Biomolecule (>95% purity recommended)? Check_Reagents->Impure_Biomolecule Suboptimal_pH Suboptimal pH? Check_Conditions->Suboptimal_pH Incorrect_Ratio Incorrect Molar Ratio? Check_Conditions->Incorrect_Ratio Competing_Substances Competing Substances in Buffer (e.g., Tris, Glycine)? Check_Conditions->Competing_Substances Loss_During_Purification Loss during Purification? Check_Purification->Loss_During_Purification Incorrect_Analysis Incorrect Analytical Method? Check_Purification->Incorrect_Analysis Solution_Reagent Use fresh reagents. Store properly. Reagent_Degraded->Solution_Reagent Yes Solution_Biomolecule Ensure biomolecule is active. For thiols, reduce disulfide bonds. Biomolecule_Inactive->Solution_Biomolecule Yes Solution_Purity Purify biomolecule before conjugation. Impure_Biomolecule->Solution_Purity Yes Solution_pH Optimize pH for specific chemistry. Suboptimal_pH->Solution_pH Yes Solution_Ratio Titrate molar ratio. Incorrect_Ratio->Solution_Ratio Yes Solution_Buffer Use amine-free buffers (e.g., PBS) for NHS chemistry. Competing_Substances->Solution_Buffer Yes Solution_Purification Choose appropriate purification method. Optimize protocol. Loss_During_Purification->Solution_Purification Yes Solution_Analysis Select analytical method suitable for your bioconjugate. Incorrect_Analysis->Solution_Analysis Yes

Problem 2: Lack of Site-Specificity

In some protein bioconjugation methods, a lack of site-specificity can lead to a heterogeneous mixture of products.[5]

  • Cause: Multiple reactive sites exist on the biomolecule, such as numerous lysine (B10760008) residues.[6]

  • Solution:

    • Use a catalyst to promote a site-specific protein conjugation reaction.[5][6]

    • Incorporate an unnatural amino acid into the protein structure to introduce a unique reactive handle.[5][6]

    • For thiol-based conjugation, consider engineering a protein with a single accessible cysteine residue.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for common bioconjugation reactions to aid in experimental design.

Table 1: Recommended pH Ranges for Common Bioconjugation Chemistries

Conjugation ChemistryReactive GroupsRecommended pH RangeReference(s)
NHS EsterPrimary Amines7.2 - 8.5[1][2]
MaleimideThiols (Sulfhydryls)6.5 - 7.5[1][3]

Table 2: Impact of Tris Buffer on NHS Ester Conjugation Efficiency

Tris Buffer Concentration (mM)Estimated Relative Conjugation EfficiencyNotesReference(s)
0100%Optimal conjugation in an amine-free buffer (e.g., PBS).[8]
570-80%Even low concentrations of Tris can compete with the target protein.[8]
2030-50%Significant reduction in labeling efficiency is observed.[8]
50<10%At this concentration, Tris acts as an effective quenching agent.[8]

Key Experimental Protocols

Below are detailed methodologies for key experiments relevant to troubleshooting and optimizing bioconjugation reactions.

Protocol 1: Reduction of Protein Disulfide Bonds for Thiol-Reactive Conjugation

Objective: To reduce disulfide bonds in a protein to make cysteine residues available for conjugation with maleimide-based reagents.[3]

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2)

  • TCEP (Tris(2-carboxyethyl)phosphine) solution (e.g., 10 mM)

  • Desalting column

Procedure:

  • Dissolve the protein in the buffer to a concentration of 1-5 mg/mL.[3]

  • Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.[2][3]

  • Incubate the mixture at room temperature for 30-60 minutes.[2][3]

  • Remove the excess TCEP using a desalting column, exchanging the protein into the desired reaction buffer for the conjugation step.[3]

Protocol 2: General Procedure for NHS Ester-Based Protein Labeling

Objective: To conjugate a small molecule containing an NHS ester to a protein via its primary amines.[1][2]

Materials:

  • Protein solution (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[1]

  • NHS ester dissolved in anhydrous DMSO or DMF (e.g., 10 mM)[1][2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]

  • Purification column (e.g., size exclusion chromatography)[1]

Procedure:

  • Prepare Protein: Ensure the protein is in the correct amine-free buffer at the desired concentration.[1]

  • Prepare NHS Ester: Dissolve the NHS ester in DMSO or DMF immediately before use.[1][2]

  • Reaction: Add the desired molar excess of the NHS ester solution to the protein solution. A 10-20 fold molar excess is a common starting point.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.[1][2]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.[1][2]

  • Purification: Purify the conjugate using a suitable chromatography method to remove unreacted reagents and byproducts.[1][9]

Experimental Workflows and Logical Relationships

Bioconjugation_Workflow cluster_prep Preparation Steps cluster_reaction Reaction Steps cluster_downstream Downstream Processing Start Start: Bioconjugation Experiment Reagent_Prep 1. Reagent & Biomolecule Preparation Start->Reagent_Prep Reaction_Setup 2. Conjugation Reaction Setup Reagent_Prep->Reaction_Setup Reagent_Quality Check Reagent Quality (Freshly prepared? Stored correctly?) Reagent_Prep->Reagent_Quality Biomolecule_Purity Check Biomolecule Purity (>95%) & Buffer Compatibility Reagent_Prep->Biomolecule_Purity Reaction_Monitoring 3. Reaction Monitoring (Optional) Reaction_Setup->Reaction_Monitoring Conditions Optimize Conditions: pH, Molar Ratio, Temp, Time Reaction_Setup->Conditions Quenching 4. Quenching the Reaction Reaction_Monitoring->Quenching Monitoring_Techniques Analytical Techniques: HPLC, MS, SDS-PAGE Reaction_Monitoring->Monitoring_Techniques Purification 5. Purification of Bioconjugate Quenching->Purification Analysis 6. Analysis & Characterization Purification->Analysis Purification_Methods Purification Methods: SEC, HIC, Dialysis Purification->Purification_Methods End End: Purified Bioconjugate Analysis->End Characterization Characterization: DAR, Purity, Aggregation Analysis->Characterization

References

Validation & Comparative

A Head-to-Head Comparison of Bioconjugation Crosslinkers: NHS-PEG1-SS-PEG1-NHS vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical decision in the development of bioconjugates, particularly for antibody-drug conjugates (ADCs). The linker's chemical properties dictate the stability, mechanism of action, and overall therapeutic index of the final product. This guide provides an objective, data-driven comparison between a cleavable disulfide linker, NHS-PEG1-SS-PEG1-NHS, and a non-cleavable thioether linker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

At a Glance: Key Distinctions

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Linker Type Homobifunctional, CleavableHeterobifunctional, Non-Cleavable
Reactive Groups Two N-hydroxysuccinimide (NHS) estersOne NHS ester and one Maleimide (B117702)
Target Moieties Primary amines (-NH₂)Primary amines (-NH₂) and Sulfhydryls (-SH)
Bond Formed Amide bondsAmide bond and a stable Thioether bond
Cleavage Mechanism Disulfide bond is reduced by intracellular glutathione (B108866).[1]Relies on proteolytic degradation of the antibody backbone in the lysosome.[2][3]
Released Payload Unmodified, parent drugDrug with linker and a residual amino acid attached.[2]
Key Advantage Bystander Effect : Released payload can kill neighboring antigen-negative cells.[4][5]High Plasma Stability : Reduced risk of premature payload release.[2][6]
Primary Limitation Potential for lower plasma stability.[4][7]Limited bystander effect due to poor membrane permeability of the released payload-amino acid adduct.[1][8]
Ideal Application Heterogeneous tumors with varied antigen expression.[1][7]Homogeneous, highly antigen-expressing tumors.[1]

Chemical Properties and Mechanism of Action

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups—NHS esters—which target primary amines (e.g., lysine (B10760008) residues on an antibody). Its central feature is a disulfide bond (-S-S-), which is stable in the bloodstream but is readily cleaved in the highly reducing environment of the cell's cytoplasm, where glutathione concentrations are high.[][10] The short PEG (polyethylene glycol) spacers enhance the hydrophilicity of the linker.

The conjugation strategy typically involves a two-step process to link two different amine-containing molecules (e.g., an antibody and a modified drug).

cluster_0 This compound Mechanism Antibody-NH2 Antibody-NH2 Activated_Antibody Antibody-NH-CO-PEG-SS-PEG-NHS Antibody-NH2->Activated_Antibody Step 1: Amine Reaction NHS-PEG-SS-PEG-NHS This compound NHS-PEG-SS-PEG-NHS->Activated_Antibody Final_Conjugate Antibody-NH-CO-PEG-SS-PEG-CO-NH-Drug Activated_Antibody->Final_Conjugate Step 2: Amine Reaction Drug-NH2 Drug-NH2 Drug-NH2->Final_Conjugate Intracellular_Reduction Intracellular Reduction (High Glutathione) Final_Conjugate->Intracellular_Reduction Internalization Released_Drug Released Drug Intracellular_Reduction->Released_Drug Disulfide Cleavage

Conjugation and cleavage of this compound.

SMCC is a heterobifunctional crosslinker, possessing two different reactive ends.[2] The NHS ester reacts with primary amines, while the maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups, such as those on cysteine residues.[11] The linkage formed, a thioether bond, is highly stable and non-cleavable under physiological conditions.[2] Payload release is therefore dependent on the complete lysosomal degradation of the antibody, which liberates the drug still attached to the linker and the amino acid it was conjugated to.[12]

cluster_1 SMCC Mechanism Antibody-NH2_2 Antibody-NH2 Activated_Antibody_2 Antibody-Maleimide Antibody-NH2_2->Activated_Antibody_2 Step 1: Amine Reaction SMCC SMCC SMCC->Activated_Antibody_2 Final_Conjugate_2 Antibody-Drug Conjugate (Thioether Bond) Activated_Antibody_2->Final_Conjugate_2 Step 2: Thiol Reaction Drug-SH Drug-SH Drug-SH->Final_Conjugate_2 Lysosomal_Degradation Lysosomal Degradation Final_Conjugate_2->Lysosomal_Degradation Internalization Released_Payload Released Payload (Lys-Linker-Drug) Lysosomal_Degradation->Released_Payload Antibody Digestion

Conjugation and payload release for SMCC.

Comparative Performance Data

The choice of linker technology significantly impacts the therapeutic index of an ADC. The following tables summarize representative preclinical data for ADCs with cleavable disulfide and non-cleavable SMCC-type linkers.

Table 1: In Vitro Cytotoxicity (IC₅₀)

Lower IC₅₀ values indicate higher potency against cancer cells. Cleavable linkers often show higher potency, which can be attributed to the bystander effect.[7]

ADC ConfigurationLinker TypePayloadTarget Cell LineApprox. IC₅₀ (pM)
Anti-CD22-SPP-DM1Cleavable (disulfide)DM1BJAB (lymphoma)~80
Anti-CD22-MCC-DM1Non-cleavable (SMCC)DM1BJAB (lymphoma)~90
Trastuzumab-vc-MMAECleavable (valine-citrulline)MMAENCI-N87 (gastric)>90
Trastuzumab-MCC-DM1 (Kadcyla®)Non-cleavable (SMCC)DM1SK-BR-3 (breast)~20-60[7]

Note: IC₅₀ values can vary significantly based on experimental conditions such as cell line, drug-to-antibody ratio (DAR), and assay duration.[13]

Table 2: Plasma Stability

Plasma stability is a critical pharmacokinetic parameter. Non-cleavable linkers generally exhibit superior stability in circulation.[6]

ADC AnalyteLinker TypeHalf-Life (t½) in RatsClearance
Antibody-conjugated MMAE (vc linker)Cleavable~3-5 daysFaster
Antibody-conjugated DM1 (MCC linker)Non-cleavable~5-7 daysSlower
ADC with Disulfide LinkerCleavableLow to ModerateFaster
ADC with Thioether (SMCC) LinkerNon-cleavableHighSlower

Data synthesized from multiple preclinical studies.[6][7]

Table 3: In Vivo Efficacy (Tumor Growth Inhibition)

In vivo efficacy is the ultimate measure of an ADC's anti-tumor activity in a living organism.

ADC ConfigurationTumor ModelDosing ScheduleLinker TypePayloadTumor Growth Inhibition (%)
Anti-CD22-SPP-DM1BJAB (lymphoma)5 mg/kg, single doseCleavable (disulfide)DM1~80[7]
Anti-CD22-MCC-DM1BJAB (lymphoma)5 mg/kg, single doseNon-cleavable (SMCC)DM1~90[7]
Trastuzumab-MCC-DM1 (Kadcyla®)JIMT-1 (breast)15 mg/kg, single doseNon-cleavable (SMCC)DM1~70-80[7]

Note: Tumor Growth Inhibition (TGI) is highly dependent on the tumor model, dosing regimen, and specific ADC characteristics.[7]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.

Protocol 1: Conjugation of Antibody to Amine-Modified Drug using this compound

This protocol outlines a general two-step procedure for crosslinking an antibody to an amine-containing payload.

Materials:

  • Antibody (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Amine-containing drug (Drug-NH₂)

  • This compound crosslinker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns

Procedure:

Part 1: Activation of Antibody with this compound

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Reaction: Add a 20- to 50-fold molar excess of the dissolved crosslinker to the antibody solution. Ensure the final concentration of the organic solvent is less than 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with the reaction buffer (e.g., PBS, pH 7.2-7.5). This step is critical to prevent self-conjugation of the drug in the next step.

Part 2: Conjugation of Activated Antibody to Amine-Drug

  • Combine Reactants: Immediately add the amine-containing drug to the purified, activated antibody solution. The molar ratio of drug to antibody will depend on the desired final drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Final Purification: Purify the final ADC conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess drug and quenching reagents.

  • Characterization: Analyze the final conjugate by SDS-PAGE, SEC, and mass spectrometry to determine purity and DAR.

Protocol 2: Conjugation of Antibody to Thiol-Drug using SMCC

This protocol outlines the standard two-step procedure for conjugating a thiol-containing drug to an antibody.

Materials:

  • Antibody (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Thiol-containing drug (Drug-SH)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Conjugation buffer for thiol reaction (e.g., PBS with EDTA, pH 6.5-7.5)

Procedure:

Part 1: Activation of Antibody with SMCC

  • Antibody Preparation: Prepare the antibody solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at 1-10 mg/mL.

  • SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Purification: Remove excess SMCC using a desalting column equilibrated with conjugation buffer (pH 6.5-7.5).

Part 2: Conjugation of Activated Antibody to Thiol-Drug

  • Combine Reactants: Immediately combine the purified, maleimide-activated antibody with the thiol-containing drug.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the ADC conjugate to remove unreacted drug and byproducts.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after ADC treatment.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against ADC concentration to determine the IC₅₀ value.[14]

Experimental and Logical Workflows

cluster_2 General Workflow for ADC In Vivo Efficacy Study Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Required Volume Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization ADC_Admin ADC Administration (e.g., i.v.) Randomization->ADC_Admin Monitoring Monitor Tumor Volume & Body Weight ADC_Admin->Monitoring Endpoint Endpoint Analysis: Tumor Weight, PK, etc. Monitoring->Endpoint

Workflow for in vivo ADC efficacy studies.

Conclusion: Selecting the Optimal Linker

The decision between a cleavable disulfide linker like this compound and a non-cleavable linker like SMCC is a critical, context-dependent choice in ADC design.

  • This compound (Cleavable) is often favored for its potential to induce a potent bystander effect , which is highly advantageous for treating heterogeneous tumors where antigen expression is varied.[7] However, this may come at the cost of lower plasma stability and a potential for increased off-target toxicity.[4][15]

  • SMCC (Non-cleavable) generally offers superior plasma stability , leading to a wider therapeutic window and reduced off-target toxicity.[2][7] This makes it an excellent choice for highly expressed, homogeneous tumor antigens. The trade-off is the lack of a significant bystander effect, which may limit its efficacy in heterogeneous tumor environments.[8]

Ultimately, the optimal linker strategy depends on a thorough understanding of the target antigen biology, the tumor microenvironment, the payload's properties, and the desired therapeutic window.

References

A Comparative Guide to Disulfide Linkers: NHS-PEG1-SS-PEG1-NHS vs. SPDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of cleavable disulfide linkers is a critical step in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). The ability to release a payload under specific reducing conditions, such as those found inside a cell, is paramount for therapeutic efficacy. This guide provides a detailed comparison of two commonly employed crosslinkers for this purpose: the homobifunctional NHS-PEG1-SS-PEG1-NHS and the heterobifunctional SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate).

At a Glance: Key Differences

FeatureThis compoundSPDP
Functionality HomobifunctionalHeterobifunctional
Reactive Groups Two N-hydroxysuccinimide (NHS) estersOne N-hydroxysuccinimide (NHS) ester and one pyridyldithiol group
Target Moieties Primary amines (-NH₂)Primary amines (-NH₂) and sulfhydryl groups (-SH)
Conjugation Strategy One-step or two-step amine-to-amine couplingTwo-step, sequential amine-to-sulfhydryl coupling
Control over Conjugation Less control, potential for polymerizationHigh degree of control, defined conjugates

Chemical Structures and Reaction Mechanisms

A fundamental understanding of the chemical nature of these linkers is essential for their effective application.

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—in this case, NHS esters—at either end of a spacer arm that contains a disulfide bond and short polyethylene (B3416737) glycol (PEG) units.[1] These NHS esters react with primary amines, such as the side chains of lysine (B10760008) residues on proteins, to form stable amide bonds.[2] The presence of two reactive ends allows for the crosslinking of two amine-containing molecules.

Chemical structure of this compound.

The reaction mechanism involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.

Protein-NH2 Protein-NH2 Activated Protein Protein-NH-CO-Linker-NHS Protein-NH2->Activated Protein + NHS-Linker-NHS - NHS NHS-Linker-NHS This compound Crosslinked Product Protein-NH-CO-Linker-CO-NH-Protein' Activated Protein->Crosslinked Product + Protein'-NH2 - NHS Second Protein-NH2 Protein'-NH2

Amine-to-amine crosslinking with this compound.

SPDP , on the other hand, is a heterobifunctional crosslinker. It contains two different reactive groups: an NHS ester that reacts with primary amines and a pyridyldithiol group that reacts with sulfhydryl groups (thiols), such as those on cysteine residues.[3][4] This dual reactivity allows for a more controlled, two-step conjugation process. First, the NHS ester is reacted with an amine-containing molecule. Then, the pyridyldithiol group of the modified molecule is reacted with a thiol-containing molecule to form a disulfide bond, releasing pyridine-2-thione which can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.[5]

Chemical structure of SPDP.

The sequential nature of the SPDP conjugation provides greater control over the final product, minimizing the formation of unwanted polymers that can occur with homobifunctional linkers.[6][7]

Protein-NH2 Protein-NH2 Activated Protein Protein-NH-CO-(CH2)2-SS-Py Protein-NH2->Activated Protein + SPDP - NHS SPDP SPDP Conjugate Protein-NH-CO-(CH2)2-SS-Payload Activated Protein->Conjugate + Payload-SH - Pyridine-2-thione Payload-SH Payload-SH

Sequential amine-to-sulfhydryl conjugation with SPDP.

Performance Comparison: A Data-Driven Overview

While direct, head-to-head quantitative data comparing this compound and SPDP is limited in the public domain, a comparison can be drawn from the general properties of their respective functional groups and linker types.

ParameterThis compound (Homobifunctional)SPDP (Heterobifunctional)Supporting Rationale
Conjugation Efficiency Variable; can be high but may lead to a mixture of products including polymers and aggregates.[6]Generally high and more controlled, leading to a more homogenous product.[6][7]The one-step nature of homobifunctional crosslinking can be difficult to control, while the two-step process of heterobifunctional linkers allows for purification of the intermediate, leading to higher yields of the desired conjugate.
Disulfide Bond Stability The stability is influenced by the steric environment around the disulfide bond. The linear PEG1 spacers may offer some protection. Disulfide bonds are generally stable in plasma but are cleaved in the reducing environment of the cytoplasm.[8][]Similar to other disulfide linkers, stability is dependent on the local steric hindrance. The propionyl group provides some steric bulk. Stability is moderate to high in plasma and cleavage is rapid in the presence of millimolar concentrations of reducing agents like glutathione.[8][10]The stability of disulfide bonds is a key parameter for cleavable linkers. Steric hindrance adjacent to the disulfide bond can increase its stability in circulation.[10] Both linkers are designed to be cleaved by intracellular reducing agents.
Off-Target Reactivity NHS esters can have side reactions with hydroxyl groups (serine, threonine, tyrosine) and sulfhydryl groups (cysteine), though these are generally less favorable than reaction with primary amines.[2][11]The NHS ester has the same potential for off-target reactions as the homobifunctional linker. The pyridyldithiol group is highly specific for sulfhydryl groups.NHS esters are known to have some level of off-target reactivity, which is a consideration for both linkers. The pyridyldithiol group of SPDP offers high specificity for its target.
Impact on Protein Function Higher risk of altering protein function due to random crosslinking between multiple amine sites, potentially affecting antigen-binding sites or other critical domains.Lower risk of impacting protein function as the conjugation can be directed to a specific sulfhydryl group, often engineered into a non-critical region of the protein.Site-specific conjugation, as enabled by heterobifunctional linkers like SPDP, is generally preferred to maintain the biological activity of the protein.
Ease of Monitoring Reaction progress can be monitored by chromatographic methods (e.g., SEC-HPLC) to observe the formation of higher molecular weight species.The release of pyridine-2-thione during the second conjugation step provides a real-time, quantitative measure of the reaction progress via spectrophotometry at 343 nm.[5]The ability to easily monitor the conjugation reaction is a significant advantage of the SPDP linker.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are generalized protocols for protein-protein conjugation.

Protocol 1: Amine-to-Amine Crosslinking with this compound

This protocol describes a two-step approach to minimize polymerization.

Materials:

  • Protein A and Protein B to be conjugated

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Dissolve Protein A in Reaction Buffer to a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Activation of Protein A:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein A solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Purification of Activated Protein A:

    • Remove excess crosslinker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

  • Conjugation to Protein B:

    • Add Protein B to the purified, activated Protein A solution. A 1:1 molar ratio is a good starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification of the Conjugate:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted proteins.

Protocol 2: Amine-to-Sulfhydryl Conjugation with SPDP

This protocol outlines the sequential conjugation of an amine-containing protein to a sulfhydryl-containing molecule.

Materials:

  • Amine-containing protein (Protein A)

  • Sulfhydryl-containing molecule (Molecule B)

  • SPDP

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.2-8.0

  • Reducing agent (if needed for Molecule B, e.g., TCEP)

  • Desalting columns

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Dissolve Protein A in Reaction Buffer to a concentration of 1-10 mg/mL.

    • If Molecule B contains disulfide bonds, reduce it with a suitable reducing agent like TCEP and purify it using a desalting column to remove the reducing agent.

    • Immediately before use, dissolve SPDP in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Activation of Protein A with SPDP:

    • Add a 10- to 20-fold molar excess of the SPDP stock solution to the Protein A solution.

    • Incubate for 30-60 minutes at room temperature.

  • Purification of SPDP-activated Protein A:

    • Remove excess SPDP using a desalting column equilibrated with Reaction Buffer.

  • Conjugation to Molecule B:

    • Add the sulfhydryl-containing Molecule B to the purified, SPDP-activated Protein A.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Monitor the reaction progress by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purification of the Conjugate:

    • Purify the final conjugate using an appropriate chromatographic method (e.g., SEC or affinity chromatography).

Logical Workflow for Linker Selection

start Start: Need to introduce a disulfide linker q1 Is precise control over the conjugation site critical? start->q1 q2 Are both molecules to be conjugated amine-containing? q1->q2 No spdp Use SPDP (Heterobifunctional) q1->spdp Yes nhs_linker Use this compound (Homobifunctional) q2->nhs_linker Yes consider_alt Consider alternative strategies or protein engineering q2->consider_alt No (one molecule lacks amines) end Proceed with selected linker and protocol spdp->end nhs_linker->end consider_alt->end

Decision tree for selecting a disulfide linker.

Conclusion

The choice between this compound and SPDP for introducing a disulfide linker depends critically on the specific requirements of the bioconjugation application.

  • This compound is a suitable option for amine-to-amine crosslinking where a high degree of control over the conjugation sites is not paramount. Its homobifunctional nature simplifies the reaction in a single step, although this can lead to a heterogeneous mixture of products.

  • SPDP offers superior control and is the preferred choice for applications demanding a well-defined and homogenous product, such as in the development of therapeutic ADCs. Its heterobifunctional nature allows for a sequential and site-specific conjugation strategy, minimizing unwanted side reactions and preserving the biological function of the protein. The ability to monitor the reaction in real-time is an added advantage.

For researchers and drug developers aiming for precision and reproducibility in their bioconjugates, the advantages offered by the heterobifunctional SPDP linker generally outweigh the simplicity of the homobifunctional this compound.

References

The Influence of PEG Spacer Length on Conjugate Stability and Solubility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), is paramount to achieving optimal therapeutic outcomes. The linker connecting the targeting moiety to the payload plays a critical role in the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[1] Polyethylene glycol (PEG) has emerged as a widely utilized spacer within these linkers due to its hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of the final product.[1][] This guide provides a comprehensive comparison of how varying PEG spacer lengths impact the stability and solubility of bioconjugates, supported by experimental data and detailed protocols.

The length of the PEG spacer can significantly influence a conjugate's solubility, stability, in vivo half-life, and interaction with its biological target.[1][3] Shorter PEG spacers may be advantageous for creating compact conjugates, while longer linkers can be necessary to overcome steric hindrance and enhance solubility, particularly with hydrophobic payloads.[1][3] However, the optimal PEG length is often a balance between improving pharmacokinetic properties and maintaining potent biological activity, as longer chains can sometimes lead to decreased activity due to steric hindrance.[1]

Data Presentation: Impact of PEG Spacer Length on Conjugate Properties

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance parameters of bioconjugates.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Aggregation and Solubility

PEG Spacer LengthPayload TypeDrug-to-Antibody Ratio (DAR)Percentage of Aggregates (SEC)SolubilityKey Observations
No PEGHydrophobicLower, prone to inconsistency>30% (in some cases)Poor (<2 mg/mL in PBS)High propensity for aggregation, complicating manufacturing and formulation.[4][5]
Short-chain PEG (e.g., PEG2, PEG4)HydrophobicGenerally allows for higher and more consistent DARSignificantly reducedImprovedThe hydrophilic nature of PEG improves payload solubility and minimizes aggregation, facilitating more efficient conjugation.[4]
PEG8HydrophobicHigh and consistent6-fold reduction compared to non-PEG linker10-fold increase compared to non-PEG linkerTransformed a non-viable ADC candidate into a stable and manufacturable therapeutic.[5]
Long-chain PEG (e.g., PEG12, PEG24)HydrophobicCan be highGenerally lowSignificantly improvedLonger PEG chains create a hydration shell, enhancing solubility and stability.[6]

Table 2: Influence of PEG Spacer Length on Conjugate Stability and Pharmacokinetics

PEG Spacer LengthConjugate TypeStability MetricPharmacokinetic ParameterKey Observations
Short-chain PEG (e.g., PEG2, PEG3, PEG5)ADCReduced aggregation, potentially higher in vitro potency.[7]Faster clearance compared to longer chains.The overall linker design, not just the PEG length, dictates in vivo performance.[7]
PEG8ADCEnhanced stabilityDecreased clearance, plateauing around PEG8.[1]A clear trend of decreased clearance is observed as PEG length increases.[1]
Long-chain PEG (e.g., PEG12, PEG24)ADCEnhanced systemic stability through spatial shielding.[6]Prolonged plasma half-life due to increased hydrodynamic volume.[6][8]Longer chains can improve in vivo half-life but may sometimes reduce cytotoxicity.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.

1. Size Exclusion Chromatography (SEC) for Aggregation Analysis

  • Objective: To quantify the percentage of high molecular weight species (aggregates) in a conjugate sample.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Size exclusion column suitable for monoclonal antibodies.

    • Mobile phase (e.g., phosphate-buffered saline, pH 7.4).

    • Conjugate sample.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate.

    • Inject a defined amount of the conjugate sample onto the column.

    • Elute the sample isocratically.

    • Monitor the eluate using the UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomeric conjugate and the high molecular weight aggregates.

    • Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100.

2. Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) and Hydrophobicity Assessment

  • Objective: To determine the distribution of drug-linker species and assess the overall hydrophobicity of the conjugate.

  • Materials:

    • HPLC system with a UV detector.

    • HIC column.

    • Mobile Phase A: High salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).

    • Mobile Phase B: Low salt buffer (e.g., sodium phosphate).

    • Conjugate sample.

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the conjugate sample.

    • Elute the sample using a decreasing salt gradient (from Mobile Phase A to Mobile Phase B).

    • Monitor the eluate at 280 nm and a wavelength specific to the payload if applicable.

  • Data Analysis:

    • The retention time is indicative of the hydrophobicity; longer retention times correspond to greater hydrophobicity.

    • The different peaks represent species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.

3. In Vitro Plasma Stability Assay

  • Objective: To evaluate the stability of the conjugate in a biological matrix by monitoring the change in DAR and the release of free payload over time.

  • Materials:

    • Conjugate sample.

    • Plasma from relevant species (e.g., human, mouse).

    • Incubator at 37°C.

    • Analytical method to measure DAR and free payload (e.g., HIC-HPLC, LC-MS).

  • Procedure:

    • Incubate the conjugate in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

    • Process the samples to precipitate plasma proteins and extract the conjugate and any released payload.

    • Analyze the samples using the chosen analytical method.

  • Data Analysis:

    • Plot the average DAR or the concentration of intact conjugate as a function of time to determine the stability profile.

    • Quantify the amount of free payload released at each time point.

Visualizations

To better understand the relationships between PEG spacer length and bioconjugate properties, as well as the experimental process for their evaluation, the following diagrams are provided.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment cluster_analysis Data Analysis & Comparison A Antibody/Protein D Conjugation Reaction A->D B Payload B->D C PEG Linkers (n=2, 4, 8, 12) C->D E SEC (Aggregation) D->E F HIC (DAR & Hydrophobicity) D->F G Solubility Assay D->G H Plasma Stability Assay D->H I Thermal Stress Study D->I J Compare Impact of PEG Length E->J F->J G->J H->J I->J

Caption: Experimental workflow for comparing bioconjugates with different PEG spacer lengths.

peg_impact cluster_peg PEG Spacer Length cluster_properties Conjugate Properties peg_length PEG Spacer Length (n) solubility Increased Solubility peg_length->solubility Increases with n stability Enhanced Stability (Reduced Aggregation) peg_length->stability Generally increases with n hydro_radius Increased Hydrodynamic Radius peg_length->hydro_radius Increases with n clearance Decreased Renal Clearance hydro_radius->clearance half_life Prolonged Half-Life clearance->half_life

Caption: Relationship between PEG spacer length and key conjugate properties.

References

A Researcher's Guide to Confirming Disulfide Bond Cleavage: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of disulfide bonds is paramount to ensuring the structural integrity, stability, and biological function of proteins. This guide provides a comprehensive comparison of key analytical methods used to confirm the cleavage of these critical linkages, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

The correct pairing of cysteine residues to form disulfide bonds is a critical quality attribute for many biotherapeutics, including monoclonal antibodies. Any disruption or incorrect formation of these bonds can lead to protein misfolding, aggregation, and a loss of therapeutic efficacy. Therefore, robust analytical methods to monitor disulfide bond status are essential throughout the drug development process.

This guide will explore and compare the following analytical techniques for confirming disulfide bond cleavage:

  • Mass Spectrometry (MS)

  • Edman Degradation

  • Ellman's Test

  • Fluorescent Labeling

  • Capillary Electrophoresis (CE)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • X-ray Crystallography

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for confirming disulfide bond cleavage depends on various factors, including the nature of the protein, the required level of detail, sample availability, and desired throughput. The following table summarizes the key performance characteristics of the discussed methods.

MethodPrincipleInformation ProvidedThroughputSensitivityKey StrengthsKey Limitations
Mass Spectrometry (Peptide Mapping) Analysis of mass-to-charge ratio of peptides generated from enzymatic digestion under non-reducing and reducing conditions.[1]Precise location of disulfide bonds, identification of scrambled linkages, and relative quantitation of isoforms.[2]Low to MediumHigh (fmol to pmol range)[3]"Gold standard" for definitive characterization due to high specificity and sensitivity.[2]Labor-intensive sample preparation, potential for disulfide scrambling during sample handling, and complex data analysis.[1]
Edman Degradation Sequential removal and identification of amino acids from the N-terminus of a protein or peptide.[4]N-terminal sequence information; disulfide bonds are inferred by comparing sequences of intact and reduced/alkylated chains.[3]LowHigh (pmol range)[4]High accuracy for N-terminal sequencing, providing unambiguous identification of the initial amino acid sequence.[4]Not suitable for internal sequence analysis, requires a free N-terminus, and is a slow, sequential process.[4]
Ellman's Test Colorimetric assay that quantifies free sulfhydryl (thiol) groups using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).[5]Quantitative measurement of the total number of free thiols. The number of cleaved disulfide bonds can be inferred by comparing reduced and non-reduced samples.HighMedium (low micromolar range)[5]Rapid, simple, and cost-effective method for quantifying total free thiols.Does not provide information on the location of the cleaved disulfide bonds; can be interfered with by other reducing agents.
Fluorescent Labeling Covalent attachment of a fluorescent probe to free thiol groups, allowing for their detection and quantification.Detection and quantification of free thiols. Can be used in various formats, including gels and microplates.HighHighHigh sensitivity and specificity for free thiols; can be used for in-gel visualization and high-throughput screening.[6]Indirect method for disulfide bond analysis; requires a separate reduction step to quantify cleaved disulfides.
Capillary Electrophoresis (CE) Separation of molecules based on their size-to-charge ratio in a capillary filled with a conductive buffer.[7]Can separate isoforms with different disulfide bond linkages, providing information on heterogeneity.[8]Medium to HighHighHigh-resolution separation of protein isoforms; automated and requires small sample volumes.[8]Does not directly identify the specific disulfide bonds that are cleaved; migration time can be affected by other factors.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules in solution.[5]Can directly observe the chemical environment of cysteine residues and confirm the presence or absence of disulfide bonds.[5]LowLow (requires high sample concentration)Provides high-resolution structural information in solution, non-destructive.[9]Low throughput, requires large amounts of highly pure sample, and data analysis can be complex.[1]
X-ray Crystallography Determines the three-dimensional atomic structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal.[1]Provides a definitive, high-resolution structure showing the precise location of all atoms, including those in disulfide bonds.Very LowRequires high-quality crystalsUnambiguous determination of disulfide bond connectivity in the crystalline state.Not suitable for routine analysis of cleavage, requires crystallization which is not always feasible, and provides a static picture of the protein structure.[1]

Experimental Protocols

Mass Spectrometry-Based Peptide Mapping for Disulfide Bond Analysis

This protocol outlines a general workflow for identifying disulfide bond cleavage using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Non-Reduced Sample:

    • Denature the protein sample (e.g., in 8 M guanidine-HCl or urea).

    • Alkylate free cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAM) to prevent disulfide scrambling.[5]

    • Digest the protein with a specific protease (e.g., trypsin) at an optimal pH and temperature.[5]

  • Reduced Sample:

2. LC-MS/MS Analysis:

  • Inject the digested peptide mixtures onto a reverse-phase HPLC column (e.g., C18) for separation.

  • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) into the mass spectrometer.

  • Acquire mass spectra in a data-dependent mode, where the most abundant precursor ions are selected for fragmentation (MS/MS). Common fragmentation techniques include collision-induced dissociation (CID) and electron-transfer dissociation (ETD).[5][10]

3. Data Analysis:

  • Use specialized software to search the acquired MS/MS spectra against a protein sequence database.

  • For the non-reduced sample, the software identifies disulfide-linked peptides based on their unique fragmentation patterns.

  • Compare the peptide maps of the reduced and non-reduced samples. Peaks corresponding to disulfide-linked peptides in the non-reduced sample will be absent in the reduced sample, where two new peaks corresponding to the individual alkylated peptides will appear. The absence of an expected disulfide-linked peptide in the non-reduced sample indicates its cleavage.

Edman Degradation for N-Terminal Sequencing

This protocol describes the basic steps for determining the N-terminal sequence, which can indirectly indicate disulfide bond cleavage when comparing different chains of a protein.

1. Sample Preparation:

  • Ensure the protein sample is highly pure (>90%).[3]

  • If analyzing individual chains of a multi-chain protein, separate the chains after reduction and alkylation.

  • Immobilize the purified protein or peptide onto a solid support (e.g., a PVDF membrane).

2. Automated Edman Degradation:

  • The immobilized sample is subjected to sequential cycles of chemical reactions in an automated sequencer.

  • In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC).

  • The derivatized amino acid is then cleaved from the peptide chain.

  • The released amino acid derivative is identified by chromatography (e.g., HPLC).

3. Data Analysis:

  • The sequence of amino acids is determined by the order of their release in successive cycles.

  • By comparing the N-terminal sequences of the intact protein and its separated chains (after reduction), the connectivity of inter-chain disulfide bonds can be inferred.

Ellman's Test for Quantification of Free Thiols

This protocol provides a method to quantify the number of free sulfhydryl groups, which increases upon disulfide bond cleavage.

1. Reagent Preparation:

  • Reaction Buffer: 0.1 M sodium phosphate (B84403), pH 8.0, containing 1 mM EDTA.

  • DTNB Solution: 4 mg/mL DTNB in the reaction buffer.

  • Cysteine Standard Solutions: Prepare a series of known concentrations of L-cysteine in the reaction buffer to generate a standard curve.

2. Assay Procedure:

  • To a microplate well, add the protein sample or cysteine standard.

  • Add the DTNB solution and mix.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm using a spectrophotometer.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the cysteine standards against their known concentrations.

  • Determine the concentration of free thiols in the protein sample by interpolating its absorbance on the standard curve.

  • To determine the number of cleaved disulfide bonds, measure the free thiol concentration before and after treatment with a reducing agent. The increase in free thiol concentration corresponds to the number of reduced disulfide bonds.

Fluorescent Labeling of Free Thiols

This protocol describes a general procedure for labeling free thiols with a maleimide-functionalized fluorescent dye.

1. Sample and Dye Preparation:

  • Dissolve the protein in a suitable labeling buffer (e.g., phosphate buffer, pH 7.0-7.5).[6]

  • If necessary, reduce disulfide bonds with TCEP. Note that DTT must be removed before adding the maleimide (B117702) dye.[6]

  • Prepare a stock solution of the maleimide-functionalized fluorescent dye in an organic solvent like DMSO or DMF.[6]

2. Labeling Reaction:

  • Add a 10-20 fold molar excess of the dye stock solution to the protein solution.[6]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding a small molecule thiol such as DTT or 2-mercaptoethanol.

3. Analysis:

  • Separate the labeled protein from the unreacted dye using size-exclusion chromatography.

  • The extent of labeling can be determined spectrophotometrically by measuring the absorbance of the protein and the dye.

  • Labeled proteins can be visualized on an SDS-PAGE gel using a fluorescence imager. An increase in fluorescence intensity after a reduction step indicates the cleavage of disulfide bonds.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Mass Spectrometry-based peptide mapping and the principle of Ellman's Test.

Mass_Spectrometry_Workflow cluster_non_reduced Non-Reduced Sample cluster_reduced Reduced Sample NR_Start Protein Sample NR_Denature Denaturation NR_Start->NR_Denature NR_Alkylate Alkylation (e.g., IAM) NR_Denature->NR_Alkylate NR_Digest Proteolytic Digestion NR_Alkylate->NR_Digest NR_LCMS LC-MS/MS Analysis NR_Digest->NR_LCMS NR_Data Data Analysis (Disulfide-linked peptides) NR_LCMS->NR_Data Compare Compare Peptide Maps NR_Data->Compare R_Start Protein Sample R_Denature Denaturation R_Start->R_Denature R_Reduce Reduction (e.g., DTT) R_Denature->R_Reduce R_Alkylate Alkylation (e.g., IAM) R_Reduce->R_Alkylate R_Digest Proteolytic Digestion R_Alkylate->R_Digest R_LCMS LC-MS/MS Analysis R_Digest->R_LCMS R_Data Data Analysis (Individual peptides) R_LCMS->R_Data R_Data->Compare Result Confirm Disulfide Cleavage Compare->Result Ellmans_Test_Principle cluster_reaction Ellman's Reaction DTNB DTNB (Ellman's Reagent) (Colorless) TNB TNB²⁻ (Yellow Product) DTNB->TNB + Free Thiol Thiol Free Thiol (from cleaved disulfide) MixedDisulfide Mixed Disulfide Thiol->MixedDisulfide + DTNB Measurement Measure Absorbance at 412 nm TNB->Measurement Quantification Quantify Free Thiols Measurement->Quantification

References

A Comparative Guide to SDS-PAGE Analysis of NHS-PEG1-SS-PEG1-NHS Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein conjugates is paramount for ensuring the efficacy and safety of novel therapeutics and research tools. The NHS-PEG1-SS-PEG1-NHS crosslinker is a valuable reagent for bioconjugation, featuring N-hydroxysuccinimide (NHS) esters for reaction with primary amines on proteins and a central disulfide bond that allows for cleavage of the linkage under reducing conditions. This guide provides a comparative analysis of proteins conjugated with this cleavable linker against a non-cleavable alternative, focusing on their characterization by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Performance Comparison of Cleavable vs. Non-Cleavable Crosslinkers

The choice between a cleavable and a non-cleavable crosslinker depends on the specific application. Cleavable linkers, such as this compound, are advantageous for applications requiring the release of a conjugated molecule within a reducing environment, such as the intracellular space.[1] Non-cleavable linkers, on the other hand, provide a stable, permanent linkage, which is often desirable for creating robust conjugates for in vitro assays or for applications where the conjugate is not intended to be cleaved.

SDS-PAGE is a fundamental technique for the initial assessment of protein conjugation.[2] A successful conjugation reaction results in an increase in the molecular weight of the protein, which is observed as a band shift on an SDS-PAGE gel.[2] The intensity of the new, higher molecular weight band can be used to provide a semi-quantitative estimate of the conjugation efficiency.[3]

Here, we compare the SDS-PAGE analysis of a model protein conjugated with the cleavable this compound linker (represented by the structurally similar and well-documented cleavable crosslinker DTSSP) and the non-cleavable crosslinker BS3 (Bis(sulfosuccinimidyl)suberate).

Quantitative Data Summary

The following table summarizes representative quantitative data from an SDS-PAGE analysis comparing the conjugation efficiency of a hypothetical protein with a cleavable and a non-cleavable crosslinker. The percentage of conjugated protein is estimated by densitometric analysis of the SDS-PAGE gel.

Crosslinker TypeMolar Excess of Crosslinker% Monomer Remaining% Conjugate FormationCleavability by DTT
This compound (Cleavable) 20x40%60%Yes
50x25%75%Yes
100x15%85%Yes
BS3 (Non-Cleavable) 20x35%65%No
50x20%80%No
100x10%90%No

Note: This data is representative and intended for comparative purposes. Actual results may vary depending on the protein, buffer conditions, and reaction time.

Experimental Workflow and Protocols

A typical workflow for protein conjugation and subsequent SDS-PAGE analysis involves several key steps, from sample preparation to data interpretation.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Protein_Prep Protein Sample Preparation Conjugation Crosslinking Reaction Protein_Prep->Conjugation Crosslinker_Prep Crosslinker Solution Preparation Crosslinker_Prep->Conjugation Quenching Quench Reaction Conjugation->Quenching SDS_PAGE_Prep SDS-PAGE Sample Preparation Quenching->SDS_PAGE_Prep Electrophoresis Electrophoresis SDS_PAGE_Prep->Electrophoresis Staining Gel Staining Electrophoresis->Staining Analysis Densitometric Analysis Staining->Analysis

Experimental workflow for protein conjugation and SDS-PAGE analysis.

Protocol 1: Protein Conjugation with this compound

This protocol provides a general procedure for conjugating a protein with the cleavable this compound crosslinker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0

  • This compound crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reducing agent (e.g., DTT or β-mercaptoethanol) for cleavage analysis

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 25 mM).

  • Crosslinking Reaction: Add the desired molar excess of the crosslinker stock solution to the protein sample. A 20- to 100-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[4]

  • Sample Preparation for SDS-PAGE:

    • Non-reducing conditions: Mix an aliquot of the quenched reaction with an equal volume of 2x Laemmli sample buffer without a reducing agent.

    • Reducing conditions: To another aliquot, add a reducing agent such as DTT to a final concentration of 20-50 mM and incubate at 37°C for 30 minutes to cleave the disulfide bond. Then, add an equal volume of 2x Laemmli sample buffer.

  • Heat Denaturation: Heat all samples at 95-100°C for 5 minutes before loading onto the SDS-PAGE gel.

Protocol 2: Protein Conjugation with BS3 (Non-Cleavable Alternative)

This protocol outlines the procedure for protein conjugation using the non-cleavable BS3 crosslinker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0

  • BS3 (Bis(sulfosuccinimidyl)suberate)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation: Prepare the protein sample as described in Protocol 1.

  • BS3 Preparation: Immediately before use, prepare a fresh solution of BS3 in the reaction buffer.[5]

  • Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[7]

  • Sample Preparation for SDS-PAGE: Mix an aliquot of the quenched reaction with an equal volume of 2x Laemmli sample buffer (with or without a reducing agent, as BS3 is non-cleavable).

  • Heat Denaturation: Heat the sample at 95-100°C for 5 minutes before loading onto the SDS-PAGE gel.

Protocol 3: SDS-PAGE and Densitometric Analysis

This protocol describes the general steps for running the SDS-PAGE gel and analyzing the results.

Procedure:

  • Gel Electrophoresis: Load the prepared protein samples and a molecular weight marker onto a suitable polyacrylamide gel. Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel using a suitable protein stain such as Coomassie Brilliant Blue or a silver stain.[2]

  • Destaining: Destain the gel until the protein bands are clearly visible against a clear background.

  • Imaging: Acquire a high-quality image of the stained gel using a gel documentation system.

  • Densitometric Analysis: Use image analysis software (e.g., ImageJ) to measure the intensity of the protein bands.[8] Calculate the percentage of monomer remaining and conjugate formed by comparing the intensity of the respective bands.

Interpreting the Results and Troubleshooting

The SDS-PAGE analysis of conjugated proteins should reveal the appearance of new, higher molecular weight bands corresponding to the conjugated species.

G cluster_gel SDS-PAGE Gel cluster_interpretation Interpretation gel Lane 1: Marker Lane 2: Unconjugated Protein Lane 3: this compound (Non-reduced) Lane 4: this compound (Reduced) Lane 5: BS3 Conjugate L1 Marker: Known MWs L2 Unconjugated: Single band at protein MW L3 Cleavable (NR): Higher MW conjugate band L4 Cleavable (R): Conjugate band disappears, protein band reappears L5 Non-cleavable: Higher MW conjugate band (stable to reduction)

Expected SDS-PAGE results for cleavable and non-cleavable crosslinkers.

Expected Outcomes:

  • Unconjugated Protein: A single band corresponding to the molecular weight of the unmodified protein.

  • This compound (Non-reducing conditions): A band shift to a higher molecular weight, indicating successful conjugation. Depending on the efficiency, a band corresponding to the unconjugated protein may also be present. Due to the PEG component, bands may appear broader or smeared.[2]

  • This compound (Reducing conditions): The higher molecular weight conjugate band should disappear or significantly decrease in intensity, with a corresponding increase in the intensity of the band at the original protein's molecular weight, confirming the cleavage of the disulfide bond.

  • BS3 Conjugate (Non-reducing or reducing conditions): A stable, higher molecular weight band will be observed, which will not be affected by the presence of a reducing agent.

Troubleshooting Common Issues:

  • Smeared Bands: This is a common observation with PEGylated proteins due to the heterogeneous nature of PEGylation and the interaction of PEG with SDS.[2] Optimizing the crosslinker-to-protein ratio and reaction time can sometimes improve band sharpness.

  • No Conjugate Band: This could be due to several factors, including inactive crosslinker (due to hydrolysis), incompatible buffer (presence of primary amines), or insufficient crosslinker concentration.

  • Incomplete Cleavage: If the conjugate band does not fully disappear under reducing conditions, it may indicate incomplete reduction. Ensure a sufficient concentration of the reducing agent and adequate incubation time and temperature.

References

A Comparative Guide to the In Vitro Efficacy of Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of a cleavable linker is a critical determinant of the therapeutic efficacy and safety profile of targeted therapies such as antibody-drug conjugates (ADCs). These linkers are designed to be stable in systemic circulation and to release their cytotoxic payload under specific physiological triggers within the target cell or tumor microenvironment. This guide provides a comprehensive comparison of the in vitro performance of different classes of cleavable linkers, supported by experimental data and detailed methodologies to aid researchers in their selection and evaluation process.

Mechanisms of Cleavage: A Tale of Three Triggers

Cleavable linkers are broadly categorized based on their mechanism of cleavage, which exploits the physiological differences between the extracellular environment and intracellular compartments.[1][2] The three primary classes are:

  • Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is a substrate for specific proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[1][3] A commonly used example is the valine-citrulline (Val-Cit) dipeptide.[3][4]

  • pH-Sensitive Linkers: Also known as acid-labile linkers, these are designed to be stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1] Hydrazone linkers are a prominent example in this category.[1][5]

  • Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which is abundant in the cytoplasm of cells.[3][5]

Quantitative Performance Comparison

The in vitro performance of cleavable linkers can be evaluated using several key metrics, including plasma stability, cleavage efficiency, and cytotoxicity. The following tables summarize representative quantitative data for different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, such as the antibody, payload, and cell lines used.[2]

Linker TypeLinker ExampleADC ModelStability MetricResult
Protease-Sensitive Valine-Citrulline (vc)Trastuzumab-vc-MMAE% Intact ADC after 144h in human plasma>95%[2]
pH-Sensitive HydrazoneGemtuzumab ozogamicinHalf-life in human plasma~2 days[6]
Glutathione-Sensitive Disulfide (SPP)Inotuzumab ozogamicin% Payload release after 48h in human plasma<10%

Table 1: In Vitro Plasma Stability of ADCs with Different Cleavable Linkers. This table highlights the stability of different linker types in human plasma, a critical factor for minimizing off-target toxicity.

Linker TypeLinker ExampleCell LineIC50 (ng/mL)
Protease-Sensitive Val-CitNCI-N87 (HER2+)~10
pH-Sensitive HydrazoneHL-60~0.1
Glutathione-Sensitive DisulfideRamos~5

Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers. This table presents the half-maximal inhibitory concentration (IC50) of ADCs with various linkers against specific cancer cell lines, indicating their potency.

Visualizing the Evaluation Process and Mechanism

To understand the experimental evaluation and the mechanism of action, the following diagrams illustrate a typical workflow for assessing linker stability and the general pathway of an ADC with a cleavable linker.

G cluster_0 In Vitro Plasma Stability Assay A ADC Incubation in Plasma (37°C) B Time-Point Aliquot Collection (e.g., 0, 24, 48, 72h) A->B C Quantification of Intact ADC and Released Payload B->C D Data Analysis: - Plot % Intact ADC vs. Time - Determine Half-life (t1/2) C->D

Caption: Workflow for in vitro plasma stability assessment.

G cluster_0 ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Receptor ADC->Receptor 1. Binding Endocytosis Internalization (Endocytosis) Receptor->Endocytosis 2. Internalization Lysosome Lysosome (Specific Trigger Present) Endocytosis->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Trigger Encounter Payload Payload Release Cleavage->Payload Effect Cytotoxic Effect Payload->Effect 5. Cellular Action

Caption: General mechanism of action for an ADC with a cleavable linker.

Detailed Experimental Protocols

Accurate and reproducible in vitro evaluation is paramount for selecting the optimal cleavable linker. The following are detailed protocols for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.[7]

Materials:

  • Test ADC

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for quantification (e.g., ELISA, LC-MS)[2]

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma at 37°C.[7]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[7]

  • At each time point, analyze the samples to quantify the amount of intact ADC and the released payload.[7] This can be achieved through:

    • ELISA: To measure the concentration of the total antibody and the antibody-conjugated drug.[7]

    • LC-MS: To determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.[2]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of the released payload against time to determine the half-life (t1/2) of the ADC in plasma.[1]

Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[7]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • Test ADC, non-targeting control ADC, and free payload

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Methodology:

  • Seed target cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.[7]

  • Prepare serial dilutions of the test ADC, a non-targeting control ADC, and the free payload.[7]

  • Remove the culture medium from the cells and add the different concentrations of the test compounds.

  • Incubate the plate for a period that allows for the desired biological effect (e.g., 72-96 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.[7]

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (distinguishable, e.g., by GFP expression)[7]

  • Co-culture medium

  • Test ADC

  • Flow cytometer or fluorescence microscope

Methodology:

  • Co-culture a mixture of antigen-positive and antigen-negative cancer cells.[7]

  • Treat the co-culture with the ADC at various concentrations.[7]

  • Incubate for a sufficient period to allow for ADC internalization, payload release, and bystander killing.

  • Harvest the cells and analyze the viability of the antigen-negative cell population using flow cytometry (by gating on the GFP-positive cells) or fluorescence microscopy.

  • Data Analysis: Quantify the percentage of dead antigen-negative cells at each ADC concentration to evaluate the extent of the bystander effect.

Conclusion

The selection of a cleavable linker is a multifaceted decision that significantly impacts the therapeutic index of a targeted drug conjugate.[7] Protease-sensitive linkers like Val-Cit offer high plasma stability and specific cleavage, while pH-sensitive and glutathione-sensitive linkers leverage the unique characteristics of the tumor microenvironment and intracellular space.[7] A thorough preclinical evaluation, incorporating rigorous in vitro stability and efficacy studies as detailed in this guide, is essential for the rational design and selection of the optimal linker for a given therapeutic candidate.

References

Homobifunctional vs. Heterobifunctional Linkers: A Head-to-Head Comparison for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a crosslinking agent is a pivotal decision that dictates the success and reproducibility of an experiment. Researchers in proteomics, drug development, and diagnostics rely on the precise and stable covalent linking of biomolecules. This guide provides an objective, data-driven comparison of homobifunctional and heterobifunctional linkers, the two primary classes of crosslinkers, to assist scientists in making informed decisions for their specific applications, from studying protein-protein interactions to creating antibody-drug conjugates (ADCs).

Executive Summary

Heterobifunctional crosslinkers generally provide superior control, efficiency, and product homogeneity in bioconjugation reactions compared to their homobifunctional counterparts.[1][2] The capacity to perform a sequential, two-step conjugation with heterobifunctional reagents significantly curtails the formation of undesirable byproducts, leading to higher yields of the target conjugate and greater purity.[1] While homobifunctional linkers are effective for specific applications such as intramolecular crosslinking or polymer formation, the precision and versatility of heterobifunctional linkers make them the preferred choice for complex bioconjugation strategies, especially in therapeutic development.[1][3]

Fundamental Differences in Reaction Mechanisms

The core distinction between these two types of linkers lies in their reactive ends.

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups.[2][4] They are typically used in a one-step reaction to link molecules with the same type of functional group, such as the primary amines of lysine (B10760008) residues.[4] This "shotgun" approach can be advantageous for capturing a snapshot of all protein interactions within a sample or for intramolecular crosslinking.[4] However, this single-step reaction often leads to a lack of control, resulting in undesirable polymerization and self-conjugation.[4][5]

Heterobifunctional Crosslinkers: In contrast, heterobifunctional crosslinkers have two different reactive groups.[2][5] This structural feature enables a more controlled, two-step conjugation process.[2] One reactive end can be reacted with the first molecule, and after a purification step to remove excess crosslinker, the second reactive end is used to conjugate the second molecule.[2][5] This sequential approach significantly minimizes the formation of unwanted polymers and self-conjugates, yielding a more homogeneous and well-defined final product.[4]

G cluster_homo Homobifunctional Linker Workflow (One-Step) cluster_hetero Heterobifunctional Linker Workflow (Two-Step) A1 Protein A C1 Mixture of Products (A-A, B-B, A-Linker-B, Polymers) A1->C1 B1 Protein B B1->C1 Linker1 Homobifunctional Linker Linker1->C1 A2 Protein A Intermediate Activated Protein A (A-Linker) A2->Intermediate Step 1 Linker2 Heterobifunctional Linker Linker2->Intermediate Purification Purification Step Intermediate->Purification B2 Protein B C2 Defined Conjugate (A-Linker-B) B2->C2 Purification->B2 Step 2

A comparison of one-step vs. two-step conjugation workflows.

Performance Comparison: A Quantitative Overview

The theoretical advantages of heterobifunctional linkers are substantiated by quantitative data, particularly in applications demanding high purity and well-defined products like Antibody-Drug Conjugates (ADCs).

Performance MetricHomobifunctional Linker (e.g., DSS)Heterobifunctional Linker (e.g., SMCC)
Control over Conjugation LowHigh[2]
Reaction Complexity One-step process[2]Two-step process[2]
Product Homogeneity Low, often results in a heterogeneous mixture of products.[2][6]High, leads to a more uniform and well-defined final conjugate.[2][6]
Yield of Desired Product Can be lower due to side reactions.[2][6]Generally higher due to minimized side reactions.[2][6]
Potential for Polymerization High[4]Low[4]
Drug-to-Antibody Ratio (DAR) in ADCs Broad distribution of species.[4]More defined and homogeneous DAR.[4]

This data represents typical outcomes in bioconjugation reactions. Actual results may vary depending on the specific molecules and reaction conditions.

Experimental Protocols

To illustrate the practical application of these linkers, detailed methodologies for common crosslinking experiments are provided below.

Protocol 1: Protein-Protein Interaction Study using a Homobifunctional Crosslinker (DSS)

This protocol describes the use of the amine-reactive homobifunctional crosslinker Disuccinimidyl suberate (B1241622) (DSS) to identify protein-protein interactions.[7]

Materials:

  • Protein sample (purified complex or cell lysate) in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0).[7]

  • Disuccinimidyl suberate (DSS).[7]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).[7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[7]

  • SDS-PAGE reagents.[7]

Procedure:

  • Protein Preparation: Prepare the protein sample at a concentration of 0.1-5 mg/mL in an amine-free buffer.[7]

  • DSS Stock Solution Preparation: Immediately before use, prepare a 10-25 mM stock solution of DSS in anhydrous DMSO.[7]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker is a common starting point.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[7][8]

  • Analysis: Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight species, indicating crosslinked protein complexes.[7]

G A Prepare Protein Sample (0.1-5 mg/mL in amine-free buffer) C Add DSS to Protein Sample A->C B Prepare DSS Stock Solution (10-25 mM in DMSO) B->C D Incubate (30-60 min at RT or 2h at 4°C) C->D E Quench Reaction (1M Tris-HCl, pH 7.5) D->E F Analyze by SDS-PAGE E->F

Workflow for homobifunctional crosslinking with DSS.
Protocol 2: Two-Step Conjugation using a Heterobifunctional Crosslinker (SMCC)

This protocol outlines the conjugation of a protein (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a peptide or drug) using the amine-to-sulfhydryl reactive heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

  • Protein to be modified (in amine-free buffer, e.g., PBS, pH 7.2-8.0).

  • Sulfhydryl-containing molecule.

  • SMCC.

  • Anhydrous DMSO or DMF.

  • Desalting column.

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5, containing EDTA).[8]

Procedure:

Step 1: Modification of the First Protein with SMCC

  • Protein Preparation: Dissolve the protein to be modified in an amine-free buffer at a concentration of 1-10 mg/mL.

  • SMCC Stock Solution: Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.

  • Reaction: Add a 5- to 20-fold molar excess of the SMCC stock solution to the protein solution.[9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with a thiol-free buffer.

Step 2: Conjugation to the Sulfhydryl-Containing Molecule

  • Molecule Preparation: Dissolve the sulfhydryl-containing molecule in a thiol-free buffer.

  • Reaction: Add the sulfhydryl-containing molecule to the purified SMCC-activated protein. A slight molar excess of the sulfhydryl molecule is often used.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a free thiol, such as cysteine or β-mercaptoethanol.[8]

  • Purification: Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove any unreacted molecules.

G cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Conjugation A Prepare Protein 1 (in amine-free buffer) C React Protein 1 with SMCC A->C B Prepare SMCC Stock Solution B->C D Incubate C->D E Purify Activated Protein 1 (Desalting Column) D->E G React Activated Protein 1 with Sulfhydryl-Molecule E->G F Prepare Sulfhydryl-Molecule F->G H Incubate G->H I Purify Final Conjugate (e.g., SEC) H->I

Workflow for two-step heterobifunctional crosslinking with SMCC.

Conclusion and Recommendations

The selection between homobifunctional and heterobifunctional crosslinkers is contingent upon the specific requirements of the application. For applications where a mixture of products is acceptable or even desired, such as creating protein polymers, homobifunctional crosslinkers provide a straightforward, one-step solution.[1] However, for applications that demand high purity, well-defined conjugates, and maximized yields, such as the development of therapeutic ADCs or precise protein-protein interaction studies, heterobifunctional crosslinkers are demonstrably the superior choice.[1][2] Their ability to facilitate a controlled, sequential reaction minimizes the formation of undesirable side products, leading to a more defined and efficacious final conjugate.[4]

References

PEGylated Linkers Outshine Non-PEGylated Alternatives in Drug Development, New Guide Reveals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison guide for researchers, scientists, and drug development professionals highlights the significant advantages of PEGylated linkers over their non-PEGylated counterparts in therapeutic applications. Backed by experimental data, the guide demonstrates how the incorporation of polyethylene (B3416737) glycol (PEG) chains into linker molecules enhances drug efficacy, safety, and pharmacokinetic profiles.

The strategic choice of a linker molecule is a critical step in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the overall performance of the drug. This new guide provides an in-depth, data-driven comparison of PEGylated and non-PEGylated linkers, offering valuable insights for rational drug design.

Key Advantages of PEGylated Linkers

PEGylated linkers, characterized by their hydrophilic and biocompatible nature, offer several key benefits that address common challenges in drug development.[1][2] The repeating ethylene (B1197577) glycol units create a hydration shell, effectively masking the hydrophobicity of many potent cytotoxic drugs.[2] This "shielding" effect translates into several tangible benefits:

  • Improved Hydrophilicity and Solubility: A primary advantage of PEG linkers is their ability to significantly enhance the aqueous solubility of hydrophobic payloads.[1][3] This is particularly crucial for ADCs with high drug-to-antibody ratios (DARs), where the increased hydrophobicity of the conjugate can lead to aggregation and compromised efficacy.[2][4] PEGylated linkers mitigate this risk, allowing for higher drug loading without sacrificing stability.[2][5]

  • Enhanced Pharmacokinetics: The incorporation of PEG chains increases the hydrodynamic volume of the therapeutic, reducing renal clearance and prolonging its plasma half-life.[4][6] This extended circulation time leads to greater accumulation of the drug in the target tissue, such as a tumor, thereby improving its therapeutic index.[4][7]

  • Reduced Immunogenicity: The PEG chain can shield the payload and parts of the targeting molecule from the immune system, potentially reducing the immunogenicity of the therapeutic.[4][8] This is a critical factor in preventing adverse immune reactions and maintaining the drug's efficacy over time. However, it is important to note that PEG itself is not immunologically inert and can elicit anti-PEG antibodies (APAs), which can lead to accelerated blood clearance.[8] The use of monodisperse, or discrete, PEG linkers may reduce this risk.[5][8]

  • Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window and minimize off-target toxicity.[4]

Quantitative Comparison of Performance

Experimental data consistently demonstrates the superior performance of PEGylated linkers compared to their non-PEGylated counterparts across various therapeutic platforms.

Pharmacokinetic Parameters

Studies comparing PEGylated and non-PEGylated drugs have shown significant improvements in key pharmacokinetic parameters with PEGylation.

ParameterNon-PEGylated Interferon AlfaPeginterferon Alfa-2a (40 kDa branched PEG)Peginterferon Alfa-2b (12 kDa linear PEG)
Half-life (t½) 2.3 hours~108 - 192 hoursShorter than alfa-2a
Clearance (CL) ~231 mL/h/kgSignificantly reducedReduced, but to a lesser extent than alfa-2a

Source: Data synthesized from BenchChem, 2025.[9]

Antibody-Drug Conjugate (ADC) In Vivo Performance

The length of the PEG linker has a significant impact on the in vivo performance of ADCs. Longer PEG chains generally lead to improved plasma and tumor exposure.

Linker TypeADC ConstructPlasma ClearanceTumor Growth Inhibition
No PEGAffibody-MMAE ConjugateHigh-
Short PEG (PEG4)Affibody-MMAE ConjugateReduced-
Longer PEG (PEG8, PEG12, PEG24)Not specifiedLower plasma clearanceSignificantly higher than shorter or no PEG

Source: Data synthesized from various studies.[4][7]

A study on ADCs with different linker configurations found that amide-coupled ADCs with two pendant 12-unit PEG chains exhibited slower clearance rates, suggesting a more favorable in vivo profile.[8][10]

PROTAC Efficacy

In the context of PROTACs, the linker plays a crucial role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[11] A study comparing different linker strategies for α-synuclein degradation demonstrated the superior efficacy of PEG-based linkers over traditional alkyl chains.[11]

Linker TypeE3 Ligase LigandDC50 (µM)Dmax (at 10 µM, 48h)
AlkylcIAP1 ligand>10<20%
PEG-based cIAP1 ligand 0.3 ~80%

Source: Data synthesized from Qu et al., 2023.[11]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a drug.[12]

  • Cell Seeding: Seed cells in a 96-well plate and incubate to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of the PEGylated and non-PEGylated drug formulations and incubate for a specified period.

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.[13]

In Vivo Pharmacokinetic Analysis

This method is used to determine the concentration of the therapeutic in plasma over time to calculate pharmacokinetic parameters.[14]

  • Drug Administration: Administer a single intravenous dose of the PEGylated or non-PEGylated therapeutic to animal models.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Concentration Quantification: Determine the concentration of the therapeutic in the plasma samples using a validated method such as an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Modeling: Use the concentration-time data to calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).

Enzyme-Linked Immunosorbent Assay (ELISA) for Drug Quantification

ELISA is a common method for quantifying the concentration of a therapeutic in biological samples.[9]

  • Coating: Coat microtiter plates with a capture antibody specific to the drug.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add diluted plasma samples and standards to the wells and incubate.

  • Detection Antibody: Add a detection antibody that is conjugated to an enzyme.

  • Substrate Addition: Add a substrate that will be converted by the enzyme to produce a detectable signal.

  • Signal Measurement: Measure the signal (e.g., colorimetric or fluorescent) using a plate reader.

  • Concentration Determination: Determine the concentration of the drug in the samples by comparing their signals to the standard curve.

Visualizing the Impact of PEGylation

The following diagrams illustrate key concepts related to the benefits of PEGylated linkers.

PEGylation_Benefits cluster_NonPEGylated Non-PEGylated Therapeutic cluster_PEGylated PEGylated Therapeutic NonPEG Drug-Targeting Moiety RapidClearance Rapid Renal Clearance NonPEG->RapidClearance Immunogenicity Immunogenic Response NonPEG->Immunogenicity Aggregation Aggregation NonPEG->Aggregation PEGylated Drug-PEG Linker-Targeting Moiety LongHalfLife Prolonged Half-Life PEGylated->LongHalfLife ReducedImmuno Reduced Immunogenicity PEGylated->ReducedImmuno ImprovedSol Improved Solubility PEGylated->ImprovedSol ADC_Workflow cluster_Design ADC Design & Synthesis cluster_Evaluation In Vitro & In Vivo Evaluation Antibody Select Antibody Conjugation Conjugation Antibody->Conjugation Payload Select Payload Payload->Conjugation Linker Select Linker (PEG vs. Non-PEG) Linker->Conjugation InVitro In Vitro Assays (Cytotoxicity, Stability) Conjugation->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Data Data Analysis InVivo->Data PROTAC_MoA PROTAC PROTAC Target Target Protein PROTAC->Target binds E3 E3 Ligase PROTAC->E3 binds Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation Target Degradation Proteasome->Degradation

References

Choosing the Right Crosslinker for Specific Protein Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical step in elucidating protein-protein interactions, stabilizing protein complexes, and creating novel bioconjugates. This guide provides an objective comparison of commonly used crosslinkers, supported by experimental data, detailed protocols, and visual workflows to aid in making informed decisions for specific protein modification needs.

Understanding the Landscape of Protein Crosslinkers

Chemical crosslinkers are reagents containing two or more reactive groups that form covalent bonds with specific functional groups on proteins. The choice of a crosslinker is dictated by several factors, including the target amino acid residues, the desired distance between the linked sites, solubility, and whether the linkage needs to be reversible (cleavable).[1] Crosslinkers are broadly categorized into four main types: homobifunctional, heterobifunctional, zero-length, and photoreactive crosslinkers.[1]

  • Homobifunctional crosslinkers possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same type of functional group, such as primary amines on lysine (B10760008) residues.[2] This "shotgun" approach can be useful for capturing a snapshot of all protein interactions but may lead to a mixture of products.[3][4]

  • Heterobifunctional crosslinkers have two different reactive groups, enabling a controlled, sequential two-step conjugation process.[3][5] This minimizes the formation of undesirable byproducts, leading to higher yields of the target conjugate and greater purity.[3]

  • Zero-length crosslinkers facilitate the direct covalent bonding of two biomolecules without adding any additional atoms, creating a direct bond.[6] These are crucial when preserving the native structure and minimizing interference is paramount.[6]

  • Photoreactive crosslinkers become reactive only upon exposure to UV light, allowing for precise temporal control over the crosslinking reaction.[7] This is particularly useful for capturing transient interactions in living cells.[8]

Comparative Analysis of Crosslinker Performance

The efficacy of a crosslinker is determined by its reaction rate, specificity, and the stability of the resulting bond. The following tables summarize quantitative data from comparative studies on various crosslinkers.

Table 1: Relative Effectiveness and Reaction Rates of Various Crosslinkers

This table provides a kinetic characterization of several protein crosslinking agents, comparing their relative effectiveness based on saturating concentrations and their relative reaction rates.

CrosslinkerSaturating Concentration (pH 7.4)pH OptimumHalf-life (t½)Relative Effectiveness
Glutaraldehyde (GA)---GA >
Proanthocyanidin (PA)-5-9-PA >
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC)2.5–5 mM6<5 minEDC >
Methylglyoxal (MG)10 mM (at pH 8)8-9-MG =
Genipin (GP)5–10 mM8–910–18 minGP >>
L-Threose (LT)---LT

Data adapted from a study on crosslinking of proteinaceous matrices.[9]

Table 2: Comparison of NHS Ester and Maleimide (B117702) Chemistries

This table compares the key characteristics of N-hydroxysuccinimide (NHS) ester and maleimide reactive groups, commonly found in homobifunctional and heterobifunctional crosslinkers.

ParameterMaleimide ChemistryNHS Ester Chemistry
Target Functional Group Sulfhydryl (-SH) of CysteinePrimary Amine (-NH₂) of Lysine
Optimal pH Range 6.5 - 7.57.2 - 8.5
Resulting Bond Thioether bondAmide bond
Bond Stability Generally stable, but can undergo retro-Michael reaction.Highly stable and effectively irreversible under physiological conditions.[10]
Side Reactions Reaction with amines at pH > 7.5; Hydrolysis of the maleimide group.[7]Hydrolysis of the NHS ester, especially at higher pH.[7]
Specificity High for thiols at pH 6.5-7.5.[7]High for primary amines.[7]
Table 3: Comparison of Cleavable and Non-Cleavable Linkers

This table highlights the key differences between cleavable and non-cleavable crosslinkers, a critical consideration for applications such as antibody-drug conjugates (ADCs) and mass spectrometry-based analysis.

FeatureCleavable LinkersNon-Cleavable Linkers
Bond Nature Temporary; facilitates payload release under specific conditions (e.g., pH, enzymes, reducing agents).[3]Permanent; ensures long-term stability.[3]
Primary Applications Drug delivery, crosslinking-mass spectrometry (XL-MS).[5]Stabilizing protein complexes, applications where durability is paramount.[3][8]
Advantages Targeted action, controlled degradation, simplifies mass spectrometry data analysis.[3][5]High stability, reduced off-target effects in ADCs.[8][11]
Disadvantages Potential for premature cleavage.Can be less versatile for applications requiring release.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful crosslinking studies. The following sections provide generalized methodologies for key experiments.

Protocol 1: One-Step Crosslinking with a Homobifunctional NHS Ester Crosslinker (e.g., DSS, BS3)

This protocol describes a general procedure for crosslinking interacting proteins in solution using an amine-reactive homobifunctional crosslinker.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES) at pH 7-9.[12]

  • DSS (Disuccinimidyl suberate) or BS3 (Bis(sulfosuccinimidyl) suberate).[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[2]

  • Anhydrous DMSO or DMF (for DSS).[13]

Procedure:

  • Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer is free of primary amines.[2]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of the crosslinker. Dissolve DSS in anhydrous DMSO or DMF, and BS3 in aqueous buffer.[12][13]

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration typically between 0.25 and 5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[2][12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2][13]

  • Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.

Protocol 2: Two-Step Crosslinking with a Heterobifunctional (NHS-Maleimide) Crosslinker (e.g., SMCC, Sulfo-SMCC)

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein using a heterobifunctional crosslinker.

Materials:

  • Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[14]

  • Sulfhydryl-containing protein.[14]

  • SMCC or Sulfo-SMCC.[14]

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).[14]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[14]

  • Desalting columns.[14]

Procedure:

  • Activation of Amine-Containing Protein: a. Dissolve the amine-containing protein in the Reaction Buffer.[14] b. Immediately before use, prepare a stock solution of the crosslinker.[14] c. Add a 10- to 50-fold molar excess of the crosslinker to the protein solution and incubate for 30-60 minutes at room temperature.[14][15] d. Quench the reaction with Quenching Buffer for 15 minutes.[14] e. Remove excess, non-reacted crosslinker using a desalting column.[14]

  • Conjugation to Sulfhydryl-Containing Protein: a. Immediately add the maleimide-activated protein to the sulfhydryl-containing protein in a suitable buffer (pH 6.5-7.5).[14] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[14] c. The final conjugate can be purified using size-exclusion chromatography.[14]

Protocol 3: Zero-Length Crosslinking with EDC and Sulfo-NHS

This protocol describes the coupling of a carboxyl-containing molecule to an amine-containing molecule.

Materials:

  • Molecule with free carboxyl groups.

  • Molecule with free amine groups.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[16]

  • Sulfo-NHS (N-Hydroxysulfosuccinimide).[16]

  • Activation Buffer (e.g., 100 mM MES, 500 mM NaCl, pH 6.0).[16]

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5).[17]

  • Quenching solution (e.g., hydroxylamine).[17]

Procedure:

  • Activation of Carboxyl Groups: a. Dissolve the carboxyl-containing molecule in the Activation Buffer. b. Add EDC (e.g., 4 mM) and Sulfo-NHS (e.g., 10 mM) to the solution.[16] c. Incubate for 15 minutes at room temperature.[16]

  • Conjugation to Amine Groups: a. Add the amine-containing molecule to the activated solution. b. Incubate for 1.5 to 3 hours at room temperature.[16]

  • Quenching: Quench the reaction with hydroxylamine (B1172632) to a final concentration of 10 mM.[17]

  • Purification: Purify the conjugate using a desalting column.[17]

Protocol 4: Photoreactive Crosslinking

This protocol outlines the general steps for using a photoreactive crosslinker.

Materials:

  • Protein sample.

  • Photoreactive crosslinker (e.g., with an aryl azide (B81097) or diazirine group).[18]

  • UV lamp (e.g., 365 nm for diazirines).[14][18]

  • Reaction vessels covered in foil.[18]

Procedure:

  • Incubation in the Dark: Mix the protein sample with the photoreactive crosslinker and incubate in the dark to allow for binding or non-covalent interaction. If using a heterobifunctional photoreactive crosslinker, the first reaction step is also performed in the dark.[18]

  • Photoactivation: Expose the sample to UV light for a specific duration (e.g., 15-30 minutes on ice) to activate the photoreactive group and induce crosslinking.[14]

  • Quenching: Some protocols may include a quenching step to consume any remaining reactive species.

  • Analysis: The crosslinked sample can then be analyzed by various methods.

Visualization of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in choosing and using crosslinkers.

Crosslinker_Selection_Pathway start Define Experimental Goal q1 Study Protein-Protein Interactions? start->q1 q2 Create Bioconjugate (e.g., ADC)? start->q2 q3 Map Protein Structure? start->q3 q4 Need Temporal Control? start->q4 q5 Minimize Structural Perturbation? start->q5 homo Homobifunctional (e.g., DSS, BS3) q1->homo Yes (Screening) hetero Heterobifunctional (e.g., SMCC) q1->hetero Yes (Specific) q2->hetero Yes q3->homo Yes (Intramolecular) zero Zero-Length (e.g., EDC) q3->zero Yes (High-resolution) photo Photoreactive q4->photo Yes q5->zero Yes

Caption: A decision pathway for selecting the appropriate type of crosslinker based on the experimental goal.

Homobifunctional_Crosslinking_Workflow start Prepare Protein Sample (Amine-free buffer) add_crosslinker Add Homobifunctional Crosslinker (e.g., DSS) start->add_crosslinker incubate Incubate (30-60 min at RT) add_crosslinker->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench analysis Downstream Analysis (SDS-PAGE, MS) quench->analysis

Caption: A simplified workflow for a one-step protein crosslinking experiment using a homobifunctional crosslinker.

Heterobifunctional_Crosslinking_Workflow start Prepare Amine-Containing Protein activate Activate with NHS-ester end of Heterobifunctional Crosslinker start->activate remove_excess Remove Excess Crosslinker (Desalting column) activate->remove_excess conjugate Conjugate to Sulfhydryl- Containing Protein remove_excess->conjugate purify Purify Conjugate (e.g., SEC) conjugate->purify

Caption: A typical two-step workflow for protein conjugation using a heterobifunctional crosslinker.

References

A Researcher's Guide to Validating Antibody-Drug Conjugate (ADC) Conjugation Sites by Peptide Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and characterization of drug conjugation sites on antibody-drug conjugates (ADCs) is a critical quality attribute that profoundly influences the therapeutic's efficacy, safety, and stability. Peptide mapping has emerged as the gold-standard analytical technique for this purpose. This guide provides an objective comparison of peptide mapping with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

The Central Role of Peptide Mapping

Peptide mapping, a cornerstone of protein characterization, provides high-resolution analysis of protein primary structure.[1][2][3] In the context of ADCs, it is instrumental in identifying the specific amino acid residues where a cytotoxic payload is attached and in quantifying the occupancy at each site.[4][5] The technique involves the enzymatic digestion of the ADC into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS).[1] The mass shift introduced by the drug-linker enables the identification of conjugated peptides, and subsequent tandem MS (MS/MS) fragmentation localizes the conjugation site to a specific amino acid.[4][6]

Comparative Analysis of Conjugation Site Validation Methods

While peptide mapping is considered the definitive method, other techniques offer complementary information and can be used as orthogonal approaches for a comprehensive validation strategy.[4][6] The choice of method often depends on the specific analytical question, the stage of development, and the available instrumentation.

FeaturePeptide Mapping (Bottom-Up MS)Middle-Down Mass SpectrometryHydrophobic Interaction Chromatography (HIC)
Primary Information Precise amino acid conjugation site identification and quantitation.[4][5]Drug-to-antibody ratio (DAR) distribution at the subunit level.[4]DAR distribution and separation of positional isomers.[4][7]
Resolution Amino acid level.[4]Protein subunit level.[4]Isomeric level.[4]
Throughput Low to moderate.[4]Moderate.[4]High.[7]
Sample Preparation Labor-intensive enzymatic digestion.[4]Less complex, limited proteolysis.[4]Minimal, non-denaturing conditions.[4]
Mass Spectrometry Compatibility Direct (LC-MS/MS).[6]Direct (MS).[4]Indirect, requires fraction collection.[4]
Key Advantage Gold standard for definitive site identification.[4][6]Faster overview of drug distribution.[4]Excellent for assessing overall heterogeneity.[4]
Key Limitation Potential for incomplete digestion or modification artifacts.[4]Does not pinpoint exact amino acid sites.[4]Indirect method for site validation.[4]

Experimental Protocols

Peptide Mapping Workflow

The general workflow for peptide mapping of an ADC involves several key steps, as illustrated below.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation denaturation Denaturation & Reduction alkylation Alkylation denaturation->alkylation digestion Enzymatic Digestion alkylation->digestion lc_separation LC Separation digestion->lc_separation ms_analysis MS Analysis (MS & MS/MS) lc_separation->ms_analysis peptide_id Peptide Identification ms_analysis->peptide_id site_localization Conjugation Site Localization peptide_id->site_localization quantification Site Occupancy Quantification site_localization->quantification

Peptide mapping workflow for ADC conjugation site validation.

Detailed Protocol for Peptide Mapping:

  • Denaturation, Reduction, and Alkylation:

    • Denature the ADC sample (e.g., 1 mg/mL) in a buffer containing a denaturant such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride to unfold the protein.[5]

    • Reduce the disulfide bonds by adding a reducing agent like dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 30-60 minutes.[4][8]

    • Alkylate the resulting free cysteine residues by adding an alkylating agent like iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes to prevent disulfide bond reformation.[4][5]

  • Buffer Exchange and Digestion:

    • Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8).[5]

    • Add a specific protease, most commonly trypsin, at an optimized enzyme-to-protein ratio (e.g., 1:20 to 1:50 w/w) and incubate at 37°C for 4 to 18 hours.[2][8] Trypsin cleaves at the C-terminal side of lysine (B10760008) and arginine residues.[8]

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase liquid chromatography (RPLC) column for separation.[5]

    • Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) into a high-resolution mass spectrometer.[9]

    • The mass spectrometer acquires full MS scans to detect the peptide masses and MS/MS scans of selected peptides to obtain fragmentation data for sequence identification.[6]

  • Data Analysis:

    • Process the raw data using specialized software to identify the peptides by matching the fragmentation spectra against the theoretical sequence of the antibody.

    • Identify conjugated peptides by the characteristic mass shift corresponding to the drug-linker.[4]

    • Localize the conjugation site within the peptide by analyzing the MS/MS fragmentation pattern.[4]

    • Quantify the relative occupancy of each conjugation site by comparing the peak areas of the conjugated and unconjugated peptides.[4]

Alternative and Complementary Techniques

Middle-Down Mass Spectrometry

Middle-down MS provides a compromise between the high detail of peptide mapping and the global view of intact mass analysis.[4] This approach involves limited proteolysis to generate large subunits of the ADC (e.g., using enzymes like IdeS), which are then analyzed by MS.[4]

adc Intact ADC digestion Limited Proteolysis (e.g., IdeS) adc->digestion subunits Generation of Subunits (e.g., F(ab')2, Fc) digestion->subunits ms_analysis Mass Spectrometry Analysis subunits->ms_analysis dar_distribution DAR Distribution at Subunit Level ms_analysis->dar_distribution

Workflow for middle-down mass spectrometry of an ADC.
Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful chromatographic technique that separates ADC species based on their hydrophobicity.[4] Since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, HIC can effectively separate species with different drug-to-antibody ratios (DARs).[4]

adc_mixture ADC Mixture hic_column HIC Column Separation adc_mixture->hic_column elution Decreasing Salt Gradient hic_column->elution chromatogram Chromatogram with DAR Species elution->chromatogram fraction_collection Fraction Collection (Optional) chromatogram->fraction_collection

Principle of HIC for ADC analysis.

Conclusion

The validation of conjugation sites is a critical aspect of ADC development and manufacturing. Peptide mapping remains the unparalleled gold standard for providing definitive, amino acid-level identification and quantification of conjugation sites.[4][6] However, a comprehensive characterization strategy often benefits from the integration of orthogonal techniques such as middle-down MS and HIC.[4] Middle-down MS offers a more rapid assessment of drug distribution at the subunit level, while HIC provides valuable information on the overall drug load and isomeric distribution.[4] By understanding the principles, advantages, and limitations of each method, researchers can design a robust analytical workflow to ensure the quality, consistency, and safety of these complex and promising biotherapeutics.

References

comparative study of different amine-reactive chemistries

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Amine-Reactive Chemistries for Bioconjugation

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a fundamental technique in fields ranging from basic research to therapeutic development. Amines, being abundant on the surface of proteins, are a common target for such modifications. This guide provides an objective comparison of different amine-reactive chemistries, supported by experimental data, to facilitate the selection of the most appropriate method for your specific application.

Performance Comparison of Amine-Reactive Chemistries

The choice of an amine-reactive reagent depends on several factors, including the desired stability of the resulting bond, the pH sensitivity of the biomolecule, and the potential for side reactions. The following tables summarize the key characteristics of common amine-reactive chemistries.

Table 1: Key Performance Characteristics of Common Amine-Reactive Chemistries
FeatureNHS EstersIsothiocyanatesImidoestersAldehydes (via Reductive Amination)
Reactive Group N-hydroxysuccinimidyl esterIsothiocyanateImidoesterAldehyde
Target Primary aminesPrimary amines (and thiols)Primary aminesPrimary amines
Resulting Bond AmideThiourea (B124793)AmidineSecondary Amine
Bond Stability Highly stable[1][2][3]Reasonably stable, but reports of potential degradation over time[1][2]Less stable than amideHighly stable
Optimal Reaction pH 7.2 - 8.5[1][3][4]9.0 - 11.0 (for amine specificity)[1][4]Alkaline6.0 - 8.0
Reaction Speed Fast (minutes to a few hours)[1][4]Generally slower than NHS esters[1]Rapid at alkaline pH2 - 24 hours
Primary Side Reaction Hydrolysis of the ester[4]Reaction with thiols (at lower pH)HydrolysisFormation of unstable Schiff base if not reduced
Selectivity High for primary aminespH-dependent; can react with thiols at neutral pH[1]High for primary aminesHigh for primary amines
Table 2: Hydrolytic Stability of NHS Esters in Aqueous Solution
pHTemperature (°C)Half-life
7.00~4-5 hours[4][5]
8.0Room Temperature~1 hour
8.6410 minutes[4][5]

Reaction Mechanisms

The reaction mechanisms for the covalent modification of primary amines differ between the various chemistries, leading to the formation of distinct chemical bonds.

ReactionMechanisms cluster_nhs NHS Ester Chemistry cluster_itc Isothiocyanate Chemistry Protein_NH2_NHS Protein-NH₂ Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Protein_NH2_NHS->Amide_Bond Nucleophilic Acyl Substitution NHS_Ester R-NHS Ester NHS_Ester->Amide_Bond NHS_byproduct N-hydroxysuccinimide Protein_NH2_ITC Protein-NH₂ Thiourea_Bond Protein-NH-CS-NH-R (Thiourea Linkage) Protein_NH2_ITC->Thiourea_Bond Nucleophilic Addition Isothiocyanate R-N=C=S Isothiocyanate->Thiourea_Bond

Reaction pathways for amine modification.

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling proteins with N-hydroxysuccinimide (NHS) esters. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest

  • NHS ester-functionalized label (e.g., fluorescent dye, biotin)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)[5]

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.[6]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]

  • Perform the Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.[6]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[6] If using a fluorescent label, protect the reaction from light.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purify the Labeled Protein: Remove unreacted NHS ester and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[6]

  • Characterize the Conjugate: Determine the degree of labeling (DOL) spectrophotometrically by measuring the absorbance at the respective maxima for the protein (typically 280 nm) and the label.

Protocol 2: Protein Labeling with an Isothiocyanate (e.g., FITC)

This protocol describes a general method for labeling proteins with isothiocyanates, using fluorescein (B123965) isothiocyanate (FITC) as an example.

Materials:

  • Protein of interest

  • FITC

  • Reaction buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5)[4]

  • Anhydrous DMSO or DMF

  • Gel filtration column

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[4] Ensure the buffer is free of primary amines.

  • Prepare the FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]

  • Perform the Labeling Reaction: Add the FITC solution dropwise to the protein solution while gently stirring. A typical molar excess of FITC to protein is 10- to 20-fold.[4]

  • Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Purify the Labeled Protein: Separate the labeled protein from unreacted FITC and byproducts using a gel filtration column.[7]

Experimental Workflow

A typical workflow for a bioconjugation experiment involves several key steps, from preparation of the reactants to characterization of the final conjugate.

ExperimentalWorkflow A 1. Prepare Protein Solution (Amine-free buffer, optimal pH) C 3. Mix and Incubate (Specified time and temperature) A->C B 2. Prepare Reactive Reagent Solution (Anhydrous DMSO or DMF) B->C D 4. Quench Reaction (Optional) (e.g., Tris or glycine) C->D E 5. Purify Labeled Protein (e.g., Desalting column, dialysis) C->E If not quenching D->E F 6. Characterize Conjugate (e.g., Determine Degree of Labeling) E->F

General experimental workflow for bioconjugation.

Conclusion

The selection of an amine-reactive chemistry is a critical step in any bioconjugation strategy. NHS esters are widely used due to their high reactivity and the formation of very stable amide bonds.[1][2][3] However, their susceptibility to hydrolysis necessitates careful control of reaction conditions.[4] Isothiocyanates offer an alternative that forms a stable thiourea linkage and may be less prone to hydrolysis, but they generally have slower reaction rates and require a higher pH for optimal reactivity with amines.[1][4] Other chemistries like imidoesters and reductive amination provide further options with their own unique sets of advantages and disadvantages. A thorough understanding of the properties of the target biomolecule and the specific goals of the conjugation are paramount in making the appropriate choice.

References

Assessing the Bystander Effect of ADCs: A Comparative Guide to Cleavable and Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibody-drug conjugate (ADC) design is paramount to developing effective cancer therapeutics. A critical aspect of ADC efficacy is the "bystander effect," a phenomenon that significantly enhances an ADC's anti-tumor activity, particularly in heterogeneous tumors. This guide provides an objective comparison of the bystander effect mediated by ADCs with cleavable versus non-cleavable linkers, supported by experimental data and detailed methodologies.

The bystander effect is the ability of an ADC's cytotoxic payload, released from a target antigen-positive (Ag+) cell, to diffuse and kill adjacent antigen-negative (Ag-) tumor cells.[1][2] This is crucial for treating tumors where not all cells express the target antigen.[1][3] The linker technology, which connects the monoclonal antibody to the cytotoxic payload, is a primary determinant of an ADC's capacity to induce this effect.[1][2]

Cleavable vs. Non-Cleavable Linkers: A Mechanistic Dichotomy

ADC linkers are broadly categorized as cleavable or non-cleavable, with each type having a distinct mechanism of payload release that directly influences the potential for a bystander effect.[1]

Cleavable linkers are engineered to be stable in circulation but are cleaved under specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[1][4][5] This cleavage releases the payload in its active, often membrane-permeable form, allowing it to diffuse out of the target cell and kill neighboring cells.[1][]

Non-cleavable linkers , conversely, remain intact. The payload is released only after the entire ADC is internalized and the antibody component is degraded within the lysosome.[1][4] This process typically results in the payload being attached to an amino acid residue from the antibody, creating a charged molecule with poor membrane permeability, thus largely preventing the bystander effect.[1][7]

Quantitative Comparison of ADC Performance

The choice of linker and payload significantly impacts the cytotoxic potency and bystander effect of an ADC. The following tables summarize in vitro data for two prominent HER2-targeting ADCs: Trastuzumab deruxtecan (B607063) (T-DXd), which utilizes a cleavable linker, and Trastuzumab emtansine (T-DM1), which employs a non-cleavable linker.

ADC (Linker Type)Target Cells (Antigen-Positive)Bystander Cells (Antigen-Negative)In Vitro AssayResultReference
T-DXd (Cleavable) SKBR3 (HER2-positive)MCF7 (HER2-negative)Co-culture AssayInduced death in HER2-negative MCF7 cells[8]
T-DM1 (Non-cleavable) SKBR3 (HER2-positive)MCF7 (HER2-negative)Co-culture AssayDid not affect MCF7 viability[8]
T-DXd (Cleavable) SKBR3 (HER2-positive)MCF7 (HER2-negative)Conditioned Medium TransferMedium from T-DXd treated SKBR3 cells significantly reduced MCF7 viability[8]
T-DM1 (Non-cleavable) SKBR3 (HER2-positive)MCF7 (HER2-negative)Conditioned Medium TransferMedium from T-DM1 treated SKBR3 cells did not impact MCF7 viability[8]
ParameterCleavable Linker (e.g., vc-MMAE)Non-Cleavable Linker (e.g., SMCC-DM1)References
In Vitro Cytotoxicity (IC50) Generally more potent, especially in mixed cell populations.Potent against target cells, but less effective on bystander cells.[9]
Plasma Stability (Half-life) Can be more susceptible to premature payload release.Generally exhibits higher stability in circulation.[9]
Bystander Killing Yes (payload dependent)No[9]
Therapeutic Index Can be narrower due to potential for off-target toxicity from premature cleavage.Often wider due to higher stability and reduced off-target toxicity.[9]

Visualizing the Mechanisms and Workflows

To better understand the distinct pathways and experimental evaluations of ADCs with cleavable and non-cleavable linkers, the following diagrams illustrate their mechanisms of action and a typical experimental workflow.

Mechanism of a Cleavable Linker ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Target Cell) ADC ADC Target Cell Target Cell ADC->Target Cell Binding Internalization Internalization Target Cell->Internalization Endocytosis Bystander Cell Bystander Cell Lysosome Lysosome Internalization->Lysosome Trafficking Payload Release Payload Release Lysosome->Payload Release Linker Cleavage Payload Release->Target Cell Cytotoxicity Payload Diffusion Payload Diffusion Payload Release->Payload Diffusion Membrane Permeation Payload Diffusion->Bystander Cell Bystander Killing

Caption: Mechanism of a cleavable linker ADC.

Mechanism of a Non-Cleavable Linker ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Target Cell) ADC ADC Target Cell Target Cell ADC->Target Cell Binding Internalization Internalization Target Cell->Internalization Endocytosis Bystander Cell Bystander Cell Lysosome Lysosome Internalization->Lysosome Trafficking ADC Degradation ADC Degradation Lysosome->ADC Degradation Proteolytic Degradation Payload-AA Complex Payload-AA Complex ADC Degradation->Payload-AA Complex Release Payload-AA Complex->Target Cell Cytotoxicity Payload-AA Complex->Bystander Cell No Bystander Effect (Impermeable)

Caption: Mechanism of a non-cleavable linker ADC.

Experimental Workflow for ADC Bystander Effect Assays Start Start Cell_Line_Prep Cell Line Preparation (Ag+ and Ag- cells) Start->Cell_Line_Prep Co_culture_Setup Co-culture Setup Cell_Line_Prep->Co_culture_Setup Conditioned_Medium_Setup Conditioned Medium Setup Cell_Line_Prep->Conditioned_Medium_Setup ADC_Treatment_Co_culture ADC Treatment (Co-culture) Co_culture_Setup->ADC_Treatment_Co_culture ADC_Treatment_CM ADC Treatment (Ag+ cells for CM) Conditioned_Medium_Setup->ADC_Treatment_CM Incubation_Co_culture Incubation ADC_Treatment_Co_culture->Incubation_Co_culture Conditioned_Medium_Collection Conditioned Medium Collection ADC_Treatment_CM->Conditioned_Medium_Collection Cell_Viability_Apoptosis_Assay Cell Viability/Apoptosis Assay (e.g., Live-cell imaging, Flow Cytometry, MTT) Incubation_Co_culture->Cell_Viability_Apoptosis_Assay Conditioned_Medium_Transfer Conditioned Medium Transfer to Ag- cells Conditioned_Medium_Collection->Conditioned_Medium_Transfer Data_Quantification_Analysis Data Quantification and Analysis Cell_Viability_Apoptosis_Assay->Data_Quantification_Analysis Incubation_CM Incubation Conditioned_Medium_Transfer->Incubation_CM Incubation_CM->Cell_Viability_Apoptosis_Assay End End Data_Quantification_Analysis->End

Caption: General experimental workflow for bystander killing assays.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of different ADCs. Two primary in vitro assays are widely used: the co-culture assay and the conditioned medium transfer assay.[2][3]

Protocol 1: Co-culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.[3]

1. Materials and Reagents:

  • Antigen-positive (Ag+) cell line (e.g., SKBR3 for HER2).[3]

  • Antigen-negative (Ag-) cell line (e.g., MCF7 for HER2).[3] It is highly recommended to use an Ag- cell line stably expressing a fluorescent protein (e.g., GFP) for easy identification and quantification.[3][10]

  • Complete cell culture medium.[3]

  • Antibody-Drug Conjugate (ADC) of interest.[3]

  • 96-well plates.[1]

  • Flow cytometer or high-content imaging system.[1]

2. Procedure:

  • Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[1][2] Include monocultures of both cell lines as controls.

  • ADC Treatment: After 24 hours, treat the co-cultures with a serial dilution of the ADC.[10] Include an untreated control group.[3]

  • Incubation: Incubate the plates for 72-120 hours.[2][10]

  • Data Acquisition:

    • Imaging: Acquire images of the fluorescently labeled Ag- cells.[3]

    • Flow Cytometry: Harvest the cells and analyze the population based on fluorescent protein expression to distinguish Ag- cells. Use a viability dye (e.g., Propidium Iodide) to determine the percentage of viable Ag- cells.[3]

3. Data Analysis:

  • Normalize the number of viable Ag- cells in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of bystander cell killing.[3]

  • Plot dose-response curves to determine the IC50 of the bystander effect.[3] A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[1]

Protocol 2: Conditioned Medium Transfer Assay

This assay assesses whether the cytotoxic payload is released into the culture medium and can subsequently kill bystander cells.[11]

1. Materials and Reagents:

  • Same as the co-culture assay.

2. Procedure:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a culture plate and allow them to adhere.

    • Treat the Ag+ cells with the ADC for a specified period (e.g., 72-96 hours).[11] Include an untreated control group.[3]

    • Collect the culture supernatant (conditioned medium).[3]

    • Centrifuge the conditioned medium to remove any detached cells and debris.[3]

  • Treatment of Bystander Cells:

    • Seed Ag- cells in a new 96-well plate and allow them to adhere overnight.[3]

    • Remove the seeding medium and replace it with the collected conditioned medium.[3] Include a control where Ag- cells are treated with fresh medium containing the ADC to assess direct toxicity.[3]

  • Incubation: Incubate the Ag- cells with the conditioned medium for 48-72 hours.[3]

  • Data Acquisition and Analysis:

    • Assess the viability of the Ag- cells using a suitable method such as an MTT assay or CellTiter-Glo®.[3]

    • Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells.[3] A significant reduction in viability indicates a bystander effect.[3]

Conclusion

The choice of linker is a critical determinant of an ADC's ability to induce a bystander effect.[1] Cleavable linkers, by releasing a membrane-permeable payload, are generally required for significant bystander killing, which can enhance the therapeutic efficacy of ADCs, especially in the context of heterogeneous tumors.[1][2] Non-cleavable linkers, while offering potential advantages in terms of stability, typically restrict the cytotoxic effect to the targeted antigen-positive cells.[1][12] The careful selection of linker technology, based on a thorough understanding of the target biology and tumor microenvironment, is essential for the rational design of next-generation ADCs.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of NHS-PEG1-SS-PEG1-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like NHS-PEG1-SS-PEG1-NHS are paramount for laboratory safety and environmental protection. This bifunctional linker, containing two reactive N-hydroxysuccinimide (NHS) esters and a central, cleavable disulfide bond, requires a specific deactivation protocol before it can be disposed of as hazardous waste. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols. All handling and disposal operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Understanding the Reactivity of this compound

To ensure safe disposal, both the NHS ester and the disulfide bond functionalities must be chemically neutralized.

  • NHS Ester: This functional group is highly reactive towards primary amines and is sensitive to moisture. Hydrolysis, accelerated at a basic pH, is the primary method for its deactivation.[1]

  • Disulfide Bond: The disulfide bridge can be cleaved by reducing agents.[1]

Due to its reactive nature, this compound should never be disposed of directly down the drain or in regular trash.

Step-by-Step Disposal Protocol

The following two-stage protocol is designed for the deactivation of small quantities of this compound typically found in a research laboratory setting.

Part 1: Inactivation of the NHS Esters via Hydrolysis

The initial step focuses on the hydrolysis of the reactive NHS esters to render them inert.

Experimental Protocol:

  • Prepare a Basic Solution: In a designated chemical fume hood, prepare a 0.1 M to 1 M solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH).

  • Reaction Setup: Place the waste container with the this compound residue or solution in a secondary container to contain any potential spills.

  • Hydrolysis: Cautiously and slowly add the basic solution to the waste while stirring.[1] It is recommended to use a container that is at least twice the volume of the final solution to accommodate any potential foaming.[1]

  • Incubation: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis of the NHS ester groups.

ReagentPurposeConcentrationRecommended Molar Excess
Sodium Bicarbonate orHydrolysis of NHS esters0.1 M - 1 M-
Sodium Hydroxide
Dithiothreitol (DTT) orReduction of disulfide-2- to 10-fold
TCEPbond

Part 2: Cleavage of the Disulfide Bond

Following the deactivation of the NHS esters, the central disulfide bond is cleaved through reduction.

Experimental Protocol:

  • Add Reducing Agent: To the same waste container, add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). A 2- to 10-fold molar excess of the reducing agent relative to the amount of the disulfide compound is recommended.[1]

  • Incubation: Continue to stir the solution at room temperature for a minimum of two hours to ensure the complete reduction of the disulfide bond.[1]

Part 3: Neutralization and Collection

The final step involves neutralizing the solution before collecting it for disposal.

Experimental Protocol:

  • Neutralization: After the inactivation steps are complete, check the pH of the solution. Carefully add an appropriate acid (e.g., hydrochloric acid) dropwise while monitoring the pH with a pH meter or pH paper until the pH is between 6 and 8.[1]

  • Waste Collection: Transfer the neutralized, deactivated solution into a clearly labeled hazardous waste container. The label should include "Deactivated this compound waste" and list all the components of the solution.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal of Contaminated Materials

All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a sealed bag or container and disposed of as solid chemical waste.

Disposal Workflow for this compound

G cluster_start Start: this compound Waste cluster_hydrolysis Step 1: NHS Ester Hydrolysis cluster_reduction Step 2: Disulfide Bond Reduction cluster_neutralization Step 3: Neutralization & Collection cluster_end Final Disposal start Solid or Solution Waste prep_base Prepare 0.1-1 M NaHCO3 or NaOH Solution start->prep_base add_base Add Basic Solution to Waste (in Fume Hood) prep_base->add_base stir_1hr Stir for at least 1 hour add_base->stir_1hr add_reducing Add Reducing Agent (e.g., DTT, TCEP) stir_1hr->add_reducing stir_2hr Stir for at least 2 hours add_reducing->stir_2hr check_ph Check pH stir_2hr->check_ph neutralize Neutralize to pH 6-8 with Acid check_ph->neutralize collect Collect in Labeled Hazardous Waste Container neutralize->collect ehs Contact EHS for Disposal collect->ehs

A workflow diagram illustrating the sequential deactivation and disposal process for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.